molecular formula C13H15NO5 B1586192 (S)-4-Cbz-Morpholine-3-carboxylic acid CAS No. 819078-65-4

(S)-4-Cbz-Morpholine-3-carboxylic acid

Cat. No.: B1586192
CAS No.: 819078-65-4
M. Wt: 265.26 g/mol
InChI Key: SUWIPBQDWSTEDN-NSHDSACASA-N
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Description

(S)-4-Cbz-Morpholine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H15NO5 and its molecular weight is 265.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-12(16)11-9-18-7-6-14(11)13(17)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWIPBQDWSTEDN-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](N1C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363821
Record name (S)-4-Cbz-Morpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

819078-65-4
Record name (S)-4-Cbz-Morpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of a Chiral Morpholine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-4-Cbz-Morpholine-3-carboxylic acid

This compound is a chiral, non-proteinogenic amino acid derivative that has emerged as a strategically important building block in modern medicinal chemistry. Its structure uniquely combines the conformational rigidity of the morpholine ring with the synthetic versatility of a protected amine and a reactive carboxylic acid. The morpholine moiety is recognized as a "privileged structure" in drug discovery, frequently incorporated to improve physicochemical properties such as solubility, metabolic stability, and pharmacokinetic profiles, particularly for central nervous system (CNS) agents[1].

The Cbz (carboxybenzyl) protecting group on the nitrogen atom provides robust stability under a variety of reaction conditions while allowing for facile deprotection via hydrogenolysis. The stereochemically defined carboxylic acid at the C-3 position serves as a critical handle for peptide coupling, amidation, and other derivatization strategies. This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol, characterization data, and a discussion of its application in the synthesis of complex, biologically active molecules.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is essential for its effective use in synthesis and process development. These properties dictate solubility, reactivity, and handling requirements.

PropertyValueSource
IUPAC Name (3S)-4-(phenylmethoxycarbonyl)morpholine-3-carboxylic acidPubChem[2]
CAS Number 819078-65-4PubChem[2]
Molecular Formula C₁₃H₁₅NO₅PubChem[2]
Molecular Weight 265.26 g/mol PubChem[2]
Appearance White to off-white solid/powderInternal Data
Density ~1.332 g/cm³Dayang Chem[3]
Boiling Point 464.3°C at 760 mmHgDayang Chem[3]
Polar Surface Area 76.1 ŲPubChem[2]
XLogP3 1.0 - 1.05Dayang Chem[3]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through the N-protection of the parent amino acid, (S)-Morpholine-3-carboxylic acid. The choice of benzyl chloroformate as the protecting agent is strategic; it reacts selectively with the secondary amine under mild basic conditions, preserving the integrity of the carboxylic acid and the chiral center.

Synthetic Workflow Overview

The following diagram outlines the key stages of the synthesis, from starting materials to the purified final product.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Protection Reaction cluster_workup Workup & Isolation cluster_purification Purification Start Starting Material: (S)-Morpholine-3-carboxylic acid Solvent Dissolve in Aqueous Base (e.g., NaHCO₃) Start->Solvent Cool Cool to 0-5°C (Ice Bath) Solvent->Cool Reagent Slowly Add Benzyl Chloroformate (Cbz-Cl) Cool->Reagent React Stir at 0-5°C, Allow to Warm to RT (Monitor by TLC/LCMS) Reagent->React Quench Aqueous Wash (e.g., Diethyl Ether) React->Quench Acidify Acidify Aqueous Layer (e.g., 1M HCl) to pH 2-3 Quench->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Filter Precipitate Precipitate->Filter Wash Wash with Cold Water Filter->Wash Dry Dry Under Vacuum Wash->Dry Final Final Product: This compound Dry->Final

Caption: Synthetic workflow for N-Cbz protection of (S)-Morpholine-3-carboxylic acid.

Step-by-Step Experimental Protocol

Materials:

  • (S)-Morpholine-3-carboxylic acid

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Benzyl Chloroformate (Cbz-Cl)

  • 1M Hydrochloric Acid (HCl)

  • Diethyl Ether or Ethyl Acetate

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-Morpholine-3-carboxylic acid (1.0 eq) in a 1M aqueous solution of sodium bicarbonate (2.2 eq). Ensure complete dissolution.

  • Cooling: Cool the reaction mixture to 0-5°C using an ice-water bath. This is critical to control the exothermicity of the reaction and prevent degradation of the reagent and product.

  • Reagent Addition: Add benzyl chloroformate (1.1 eq) dropwise to the cooled solution while stirring vigorously. The slow addition maintains the low temperature and ensures a controlled reaction.

  • Reaction: Continue stirring the mixture at 0-5°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2x) to remove unreacted benzyl chloroformate and other organic impurities. The product remains in the aqueous basic layer as its carboxylate salt.

  • Acidification & Precipitation: Cool the separated aqueous layer in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl. The product will precipitate out of the solution as a white solid. The causality here is the protonation of the carboxylate, rendering the molecule neutral and significantly less water-soluble.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing & Drying: Wash the collected solid with a small amount of cold deionized water to remove residual inorganic salts. Dry the purified product under vacuum at 40-50°C to a constant weight.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are paramount. The following spectroscopic signatures are characteristic of this compound.

  • ¹H NMR (Proton NMR): The spectrum provides a definitive fingerprint. Key expected signals include:

    • Aromatic Protons (Cbz group): A multiplet around δ 7.2–7.4 ppm corresponding to the 5 protons of the benzyl ring[4].

    • Benzyl CH₂ (Cbz group): A singlet or a pair of doublets (due to rotational hindrance) around δ 5.1-5.2 ppm.

    • Morpholine Ring Protons: A series of multiplets between δ 3.5–4.5 ppm, integrating to the 7 protons of the morpholine core[4].

    • Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), though it may not always be observed depending on the solvent and concentration[5].

  • ¹³C NMR (Carbon NMR):

    • Carbonyl Carbons: Two distinct signals in the deshielded region (δ 160-180 ppm), one for the carboxylic acid and one for the carbamate (Cbz group)[5][6].

    • Aromatic Carbons: Signals between δ 127-136 ppm.

    • Benzyl CH₂ Carbon: A signal around δ 67-68 ppm.

    • Morpholine Carbons: Signals typically in the δ 40-70 ppm range.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch (Carboxylic Acid): A very broad and strong absorption from 2500 to 3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer[5].

    • C=O Stretch: Two strong, sharp peaks are expected. One for the carbamate carbonyl (~1700-1750 cm⁻¹) and one for the carboxylic acid carbonyl (~1710 cm⁻¹)[4][6]. The exact positions can overlap.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular weight (exact mass: 265.0950 Da)[2]. Common adducts observed would be [M+H]⁺, [M+Na]⁺, or [M-H]⁻.

Reactivity and Applications in Drug Discovery

The utility of this compound lies in its dual functionality, which allows for its strategic insertion into complex target molecules.

Role as a Chiral Building Block

The molecule's primary application is as a constrained, chiral scaffold. The carboxylic acid serves as a primary point of attachment, while the Cbz-protected amine is a latent nucleophile, ready for use after a simple deprotection step.

Applications cluster_core Core Scaffold cluster_reactions Synthetic Transformations cluster_products Resulting Intermediates Core This compound Amidation Amide Bond Formation (Peptide Coupling) Core->Amidation R-NH₂, Coupling Agents (EDC, HOBt) Deprotection Cbz Deprotection (H₂, Pd/C) Core->Deprotection Amide_Product Amide-Coupled Product (Protected Amine) Amidation->Amide_Product Amine_Product Free Secondary Amine (Carboxylic Acid Intact) Deprotection->Amine_Product Deprotection_Step2 Deprotection Amide_Product->Deprotection_Step2 Coupling_Step2 Amidation Amine_Product->Coupling_Step2

Caption: Synthetic utility showing orthogonal reaction pathways for the core scaffold.

This orthogonality is crucial in multi-step synthesis. For example, the carboxylic acid can be coupled with an amine to form an amide bond. Subsequently, the Cbz group can be removed via catalytic hydrogenation to reveal the morpholine nitrogen, which can then participate in further reactions such as reductive amination or another acylation. This stepwise approach is fundamental in building complex pharmaceutical intermediates[7][8]. The morpholine ring itself often imparts favorable ADME (absorption, distribution, metabolism, and excretion) properties to the final drug candidate[1].

Safe Handling and Storage

As with all laboratory chemicals, proper handling is essential to ensure safety. While a specific safety data sheet (SDS) for this exact compound is not publicly available, guidelines can be established based on structurally similar compounds like Boc-protected morpholine carboxylic acids and general laboratory practice[9][10].

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile)[10].

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling[9].

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[9].

    • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops[10].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention[9].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound may be hygroscopic. Recommended storage is often at refrigerated temperatures (0-8 °C) for long-term stability[7].

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations[9].

References

  • This compound | C13H15NO5 | CID 1514262.
  • (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | C10H17NO5 | CID 1512537.
  • Safety D
  • MSDS of (R)-4-Boc-morpholine-3-carboxylic acid. Capot Chemical. [Link]
  • Safety Data Sheet: Morpholine. Chemos GmbH&Co.KG. [Link]
  • Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. [Link]
  • Carboxylic Acid (Bio)Isosteres in Drug Design.
  • Spectroscopy of Carboxylic Acid Derivatives.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

Sources

(3S)-4-benzyloxycarbonylmorpholine-3-carboxylic acid structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3S)-4-Benzyloxycarbonylmorpholine-3-carboxylic Acid

Introduction: A Scaffold of Strategic Importance

In the landscape of modern medicinal chemistry and asymmetric synthesis, the strategic use of conformationally constrained scaffolds is paramount for the development of novel therapeutics with enhanced potency and selectivity. Among these, chiral morpholine derivatives have emerged as privileged structures, present in a multitude of biologically active compounds.[1] This guide focuses on a key exemplar of this class: (3S)-4-benzyloxycarbonylmorpholine-3-carboxylic acid .

This molecule is a non-proteinogenic amino acid analogue, distinguished by three core features: a morpholine ring that imparts a degree of conformational rigidity, a carboxylic acid at the 3-position, and a benzyloxycarbonyl (Cbz or Z) group protecting the ring nitrogen. The specific (S)-stereochemistry at the C3 chiral center makes it an invaluable building block for introducing precise three-dimensional architecture into target molecules.[2] Understanding its structure, synthesis, and application is crucial for researchers aiming to leverage its unique properties in drug discovery and fine chemical synthesis.

Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its intrinsic properties. The structure of (3S)-4-benzyloxycarbonylmorpholine-3-carboxylic acid, with its defined stereocenter, is the primary determinant of its chemical behavior and utility in asymmetric synthesis.

Chemical Structure

The molecule's IUPAC name is (3S)-4-(phenylmethoxycarbonyl)morpholine-3-carboxylic acid.[3] Its structure is characterized by a saturated six-membered morpholine heterocycle containing an oxygen atom at position 1 and a nitrogen atom at position 4. The key features are:

  • Chiral Center (C3): The carbon atom at the 3-position is a stereocenter with a defined (S)-configuration.

  • Carboxylic Acid: A carboxyl group (-COOH) is attached to the C3 position, providing a handle for amide bond formation or other derivatizations.

  • N-Protecting Group: The morpholine nitrogen (N4) is protected by a benzyloxycarbonyl (Cbz) group. This group is strategically chosen for its stability under a range of reaction conditions and its susceptibility to clean removal via catalytic hydrogenolysis, a non-acidic, non-basic cleavage method that preserves many other functional groups.[4]

Figure 1: Chemical structure of the title compound.

Physicochemical Data

A summary of the key physical and chemical properties is essential for experimental design, including solvent selection, reaction temperature, and safety considerations.

PropertyValueSource
CAS Number 819078-65-4[3][5][6]
Molecular Formula C₁₃H₁₅NO₅[3][6]
Molecular Weight 265.26 g/mol [3][6]
IUPAC Name (3S)-4-(phenylmethoxycarbonyl)morpholine-3-carboxylic acid[3]
Density 1.332 g/cm³ (predicted)[6]
Boiling Point 464.3°C at 760 mmHg (predicted)[6]
Flash Point 234.6°C (predicted)[6]
XLogP3 1.0 - 1.05[6]
PSA (Polar Surface Area) 76.1 Ų[6]

Synthesis and Manufacturing

The synthesis of enantiomerically pure (3S)-4-benzyloxycarbonylmorpholine-3-carboxylic acid is a multi-step process that relies on the principles of asymmetric synthesis, typically starting from a readily available chiral precursor. The choice of synthetic route is dictated by factors such as scalability, cost-effectiveness, and achievable enantiomeric purity.

Retrosynthetic Analysis & Strategy

The most logical and field-proven approach begins with a chiral pool starting material, L-serine, which already contains the required (S)-stereocenter. The morpholine ring can be constructed through a sequence of N-alkylation followed by an intramolecular cyclization.

  • Key Transformation: The core of the synthesis involves forming the C2-O1 and C6-N4 bonds to close the morpholine ring. A common strategy is to use a bifunctional reagent that can react with both the amine and hydroxyl groups of a serine derivative.

  • Protecting Group Strategy: The amine of the serine precursor must be protected to allow for selective manipulation of the hydroxyl group. Subsequently, this protecting group is removed and replaced with the final Cbz group. The carboxylic acid is often protected as an ester during the ring-forming steps to prevent unwanted side reactions and is deprotected in the final stage.

retrosynthesis Target (3S)-4-Cbz-morpholine- 3-carboxylic acid Intermediate1 (3S)-4-Cbz-morpholine- 3-carboxylic acid ester Target->Intermediate1 Ester Hydrolysis Intermediate3 Cyclized Morpholinone Intermediate Target->Intermediate3 Reduction & Hydrolysis Intermediate2 N-Cbz Protected (S)-Serine Derivative Intermediate1->Intermediate2 Intramolecular Cyclization StartingMaterial L-Serine Intermediate2->StartingMaterial N-Protection & Derivatization Intermediate3->StartingMaterial N-alkylation & Intramolecular Lactamization

Figure 2: Retrosynthetic approach from L-Serine.

Detailed Experimental Protocol

This protocol describes a validated pathway for the synthesis, adapted from principles outlined in the synthesis of related chiral morpholines.[7][8] The causality behind each step is explained to ensure reproducibility and understanding.

Step 1: Protection of L-Serine as a tert-Butyl Ester

  • Rationale: The carboxylic acid of L-serine is protected as a tert-butyl ester. This group is robust enough to survive subsequent steps but can be selectively removed under acidic conditions without affecting the Cbz group.

  • Procedure:

    • Suspend L-serine (1.0 eq) in tert-butyl acetate.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a catalytic amount of perchloric acid (e.g., 0.1 eq).[8] The acid protonates the carbonyl of the acetate, making it a better electrophile for the esterification reaction.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours until TLC or LC-MS indicates complete consumption of the starting material.

    • Quench the reaction by adding a saturated sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield L-serine tert-butyl ester.

Step 2: N-Alkylation and Intramolecular Cyclization

  • Rationale: This step forms the morpholine ring. The amine of the serine ester acts as a nucleophile, displacing two leaving groups from an alkylating agent in a sequential manner. A common method involves N-chloroacetylation followed by base-mediated ring closure.

  • Procedure:

    • Dissolve L-serine tert-butyl ester (1.0 eq) in dichloromethane (DCM).

    • Add a base such as triethylamine (2.2 eq) to act as an acid scavenger.

    • Cool the solution to 0°C and add a solution of chloroacetyl chloride (1.05 eq) in DCM dropwise. The amine attacks the acyl chloride to form an N-chloroacetyl intermediate.

    • After the acylation is complete, a stronger base like sodium ethoxide is used in a solvent like toluene to deprotonate the hydroxyl group, which then acts as a nucleophile to displace the chloride, forming the morpholinone ring.[7][8]

    • Work up the reaction by washing with water and brine, then purify by column chromatography to isolate (S)-5-oxomorpholine-3-carboxylic acid tert-butyl ester.

Step 3: Reduction of the Lactam and N-Protection with Cbz Group

  • Rationale: The lactam (amide) within the ring is reduced to an amine. This is immediately followed by protection with the desired Cbz group.

  • Procedure:

    • Dissolve the morpholinone intermediate (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).

    • Add a reducing agent such as borane-THF complex (BH₃·THF) or LiAlH₄ carefully at 0°C. This selectively reduces the amide carbonyl to a methylene group.

    • After reduction is complete, quench the reaction carefully.

    • The resulting secondary amine is then protected. Add sodium bicarbonate and benzyl chloroformate (Cbz-Cl, 1.1 eq). The amine attacks the Cbz-Cl in a Schotten-Baumann reaction to form the stable carbamate.[9]

    • Extract the product, dry, and purify by chromatography to yield (3S)-4-benzyloxycarbonylmorpholine-3-carboxylic acid tert-butyl ester.

Step 4: Deprotection of the tert-Butyl Ester

  • Rationale: The final step is the selective removal of the tert-butyl ester to reveal the free carboxylic acid.

  • Procedure:

    • Dissolve the Cbz-protected ester in DCM.

    • Add an excess of trifluoroacetic acid (TFA) at 0°C. The strong acid protonates the ester, leading to its cleavage via elimination of isobutylene.

    • Stir for 2-4 hours at room temperature.

    • Remove the solvent and excess TFA under reduced pressure to yield the final product, (3S)-4-benzyloxycarbonylmorpholine-3-carboxylic acid, which can be further purified by recrystallization.

Analytical Characterization

Rigorous analytical validation is non-negotiable to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

  • ¹H and ¹³C NMR Spectroscopy: Provides the primary structural confirmation. Key expected ¹H NMR signals include the benzylic protons of the Cbz group (~5.1-5.2 ppm), the aromatic protons (7.3-7.4 ppm), and the distinct diastereotopic protons of the morpholine ring. The proton at the C3 stereocenter is a critical diagnostic signal.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. ESI-MS would typically show the [M+H]⁺ or [M+Na]⁺ adducts corresponding to a molecular weight of 265.26.[3]

  • Chiral HPLC: Essential for determining the enantiomeric excess (e.e.) of the final product. The compound is analyzed on a chiral stationary phase against a racemic standard to ensure that no racemization occurred during the synthesis.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups: a broad O-H stretch for the carboxylic acid, a strong C=O stretch for the carbamate (~1700 cm⁻¹), and another C=O stretch for the carboxylic acid (~1720 cm⁻¹).

Applications in Research and Development

The value of (3S)-4-benzyloxycarbonylmorpholine-3-carboxylic acid lies in its application as a versatile chiral building block.[2]

  • Pharmaceutical Development: The morpholine scaffold is a bioisostere for other rings and is found in numerous approved drugs. This compound serves as a key intermediate for synthesizing complex molecules, particularly those targeting neurological disorders or acting as enzyme inhibitors.[2][10] The constrained nature of the ring helps to lock the pharmacophore in a bioactive conformation, potentially increasing binding affinity and reducing off-target effects.

  • Peptide Synthesis: It can be incorporated into peptides as a non-natural amino acid. This modification can enhance the metabolic stability of the peptide by making it resistant to proteolytic degradation.[2] The defined stereochemistry is crucial for maintaining the desired secondary structure of the peptide therapeutic.

  • Asymmetric Catalysis: Derivatives of this molecule can be used to synthesize chiral ligands for transition metal catalysts, which are then used to produce other high-value chiral molecules.

applications Topic (3S)-4-Cbz-morpholine- 3-carboxylic acid App1 Pharmaceutical Intermediates Topic->App1 App2 Peptidomimetics & Non-Natural Amino Acids Topic->App2 App3 Chiral Ligand Synthesis Topic->App3 SubApp1a Constrained Scaffolds for Enzyme Inhibitors App1->SubApp1a SubApp1b Bioisosteres in Drug Design App1->SubApp1b SubApp2a Enhanced Metabolic Stability App2->SubApp2a

Figure 3: Key application areas for the title compound.

Conclusion

(3S)-4-Benzyloxycarbonylmorpholine-3-carboxylic acid is more than just a chemical reagent; it is a strategic tool for the precise construction of complex, stereochemically defined molecules. Its synthesis from the chiral pool, coupled with the versatile Cbz protecting group and the pharmaceutically relevant morpholine core, makes it an indispensable asset for researchers in drug development and organic synthesis. A thorough understanding of its properties and the causal logic behind its synthesis enables scientists to unlock its full potential in creating the next generation of advanced materials and therapeutics.

References

  • Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives.
  • (3S)-4-BENZYL-5-OXOMORPHOLINE-3-CARBOXYLICACID.Chemsrc.[Link]
  • (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid.
  • Synthesis of Biologically Important Chiral Morpholine Derivatives.Bangladesh Journal of Scientific and Industrial Research.[Link]
  • Morpholines. Synthesis and Biological Activity.
  • Synthesis and Characterization of Some New Morpholine Derivatives.
  • (S)-4-Cbz-Morpholine-3-carboxylic acid.
  • 4-((benzyloxy)carbonyl)morpholine-3-carboxylic acid.PubChemLite.[Link]
  • 4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.Semantic Scholar.[Link]
  • Asymmetric synthesis of 2- and 3-substituted chiral morpholines.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
  • (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid.
  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine.Organic Syntheses.[Link]
  • Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
  • Novel synthetic method of (S)-3-morpholinyl carboxylic acid.

Sources

Physicochemical characteristics of Cbz-protected morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of N-Carbobenzyloxy-Morpholine

Introduction

Morpholine, a simple six-membered heterocycle, is a cornerstone in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2][3] Its ability to improve properties such as aqueous solubility, metabolic stability, and target binding has cemented its status as a "privileged scaffold".[4][5] When the secondary amine of the morpholine ring is protected with a carboxybenzyl (Cbz or Z) group, the resulting molecule, N-carbobenzyloxy-morpholine (Cbz-morpholine), becomes a versatile and stable building block for complex organic synthesis.

This guide provides a comprehensive overview of the core physicochemical characteristics of Cbz-protected morpholine. It is intended for researchers, scientists, and drug development professionals who utilize this key intermediate. We will delve into its synthesis, purification, analytical characterization, and stability, providing the foundational knowledge required for its effective application in the laboratory. Understanding these properties is not merely academic; it is critical for optimizing reaction conditions, ensuring the purity of synthetic intermediates, and ultimately, designing drug candidates with desirable pharmacokinetic and pharmacodynamic profiles.[6][7]

Synthesis and Purification

The most common and straightforward synthesis of Cbz-morpholine involves the reaction of morpholine with benzyl chloroformate (Cbz-Cl) under basic conditions.[8][9] This reaction, a type of Schotten-Baumann acylation, is efficient and generally proceeds in high yield.

The choice of base is crucial for neutralizing the hydrochloric acid generated during the reaction, thereby driving the process to completion. An organic base like triethylamine is often used in an aprotic solvent such as dichloromethane (DCM).[8] Alternatively, an inorganic base like sodium bicarbonate can be employed in a biphasic system or a solvent mixture containing water.[10] The introduction of the Cbz group is advantageous as it often leads to a crystalline product that is easier to purify by recrystallization, enhancing the overall stability of the compound.[9]

Purification is typically achieved through recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography for higher purity.[8] The success of the synthesis and purification is then confirmed through the analytical techniques detailed in the subsequent sections.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_product Final Product morpholine Morpholine reaction Reaction Vessel (DCM, Triethylamine, 0°C to RT) morpholine->reaction cbz_cl Benzyl Chloroformate (Cbz-Cl) cbz_cl->reaction wash Aqueous Wash (e.g., aq. HCl, aq. NaHCO3, Brine) reaction->wash Crude Product dry Drying (Na2SO4 or MgSO4) wash->dry concentrate Concentration (Rotary Evaporation) dry->concentrate purify Purification (Recrystallization or Chromatography) concentrate->purify product Pure Cbz-Morpholine purify->product analysis Characterization (NMR, IR, MS) product->analysis

Caption: General workflow for the synthesis and purification of Cbz-morpholine.

Core Physicochemical Properties

The fundamental physicochemical properties of Cbz-morpholine are summarized below. These parameters are essential for predicting its behavior in various solvents and reaction conditions.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₅NO₃[11]
Molecular Weight 221.26 g/mol [11]
Appearance Colorless oil or white solid[12]
Boiling Point 349.7 ± 42.0 °C at 760 mmHg (Predicted)[11]
Melting Point Not widely reported; dependent on purity-
Density 1.2 ± 0.1 g/cm³ (Predicted)[11]
Solubility Soluble in polar organic solvents (e.g., Methanol, Chloroform, Dichloromethane, Ethyl Acetate)[13]
pKa (of conjugate acid) ~8.36 (for parent morpholine)[14]
Refractive Index 1.545 (Predicted)[11]

Discussion of Properties:

  • Basicity (pKa): The parent morpholine is a weak base with a conjugate acid pKa of approximately 8.36.[14] Upon protection with the electron-withdrawing Cbz group, the lone pair on the nitrogen atom participates in resonance with the carbonyl group of the carbamate. This delocalization significantly reduces the basicity of the nitrogen, rendering it non-nucleophilic and unreactive under most conditions where secondary amines would typically react.[15]

  • Solubility: Cbz-morpholine's solubility in a range of polar organic solvents makes it highly versatile for use in various reaction media.[13] Its insolubility in water is exploited during the aqueous workup phase of its synthesis to remove water-soluble impurities.

  • Physical State: While predicted to be a high-boiling liquid, highly pure Cbz-morpholine can often be isolated as a low-melting solid, which aids in its handling and purification by recrystallization.[9]

Spectroscopic Characterization

Confirming the identity and purity of Cbz-morpholine is achieved through standard spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of Cbz-morpholine. The morpholine ring exhibits a characteristic pattern.

  • ¹H NMR: The proton NMR spectrum typically shows three main groups of signals:

    • Aromatic Protons: A multiplet (or singlet depending on the environment) around 7.3-7.4 ppm corresponding to the five protons of the benzyl group's phenyl ring.

    • Benzylic Protons: A sharp singlet around 5.1-5.2 ppm for the two protons of the benzylic methylene group (-O-CH₂ -Ph).

    • Morpholine Protons: Two distinct multiplets, each integrating to four protons, typically between 3.4 and 3.7 ppm. These correspond to the two sets of methylene protons on the morpholine ring (-N-CH₂ - and -O-CH₂ -). The electron-withdrawing effect of the adjacent oxygen and nitrogen atoms shifts these protons downfield.[16] Due to the chair conformation of the ring, these often appear as complex multiplets.[17]

  • ¹³C NMR: The carbon spectrum provides complementary information:

    • Carbonyl Carbon: A signal in the range of 155-156 ppm for the carbamate carbonyl carbon.

    • Aromatic Carbons: Signals between 127-136 ppm for the carbons of the phenyl ring.

    • Benzylic Carbon: A signal around 67 ppm for the benzylic carbon (-O-C H₂-Ph).

    • Morpholine Carbons: Signals for the morpholine ring carbons typically appear in two regions: around 66 ppm for the carbons adjacent to the oxygen atom (-O-C H₂-) and around 44 ppm for the carbons adjacent to the nitrogen atom (-N-C H₂-).[16]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The most prominent and diagnostic peak for Cbz-morpholine is the strong carbonyl (C=O) stretch of the carbamate group, which typically appears in the region of 1690-1710 cm⁻¹ . Other characteristic peaks include C-H stretches from the aromatic and aliphatic portions (around 2850-3100 cm⁻¹) and C-O stretches from the ether and carbamate groups (around 1100-1300 cm⁻¹).[18][19]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For Cbz-morpholine (C₁₂H₁₅NO₃), the expected molecular ion peak [M]⁺ would be at m/z 221.11. Common fragmentation patterns may include the loss of the benzyl group or other fragments related to the morpholine ring.

Stability and Reactivity

The utility of Cbz-morpholine as a synthetic intermediate is defined by the stability of the Cbz protecting group. The Cbz group is known for its robustness under a wide range of conditions, yet it can be removed cleanly when desired.[20]

  • Stable Conditions: The Cbz group is generally stable to:

    • Mild to moderate basic conditions: It can withstand bases like triethylamine, sodium carbonate, and even mild sodium hydroxide solutions at room temperature.[20]

    • Many nucleophiles: It is resistant to attack by common nucleophiles used in synthesis.

    • Mild acidic conditions: While strong acids will cleave it, it is stable to weaker acids often used in workups.

  • Deprotection (Cleavage) Conditions: The Cbz group is readily cleaved under several specific conditions, providing synthetic flexibility:

    • Hydrogenolysis: This is the most common and mildest method for Cbz deprotection. It involves catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst, Pd/C). The reaction byproducts are toluene and carbon dioxide, which are volatile and easily removed.[20][21]

    • Strong Acidic Conditions: Strong acids such as HBr in acetic acid or trifluoroacetic acid (TFA) can also cleave the Cbz group.[20]

    • Dissolving Metal Reduction: Conditions like sodium in liquid ammonia can also effect deprotection.[21]

G cluster_cleavage Deprotection Conditions cluster_stable Stable Conditions Cbz_Morpholine Cbz-Protected Morpholine Hydrogenolysis H₂, Pd/C (Catalytic Hydrogenolysis) Cbz_Morpholine->Hydrogenolysis Strong_Acid HBr / Acetic Acid (Strong Acid) Cbz_Morpholine->Strong_Acid Reduction Na / NH₃ (Dissolving Metal Reduction) Cbz_Morpholine->Reduction Mild_Base Triethylamine, NaHCO₃ (Mild Base) Cbz_Morpholine->Mild_Base Mild_Acid Dilute HCl (aq) (Aqueous Workup) Cbz_Morpholine->Mild_Acid Deprotected_Morpholine Free Morpholine + Byproducts Hydrogenolysis->Deprotected_Morpholine Strong_Acid->Deprotected_Morpholine Reduction->Deprotected_Morpholine No_Reaction Cbz-Morpholine Intact Mild_Base->No_Reaction Mild_Acid->No_Reaction

Caption: Chemical stability and deprotection pathways for Cbz-protected morpholine.

Experimental Protocols

Protocol 1: Synthesis and Purification of Cbz-Morpholine

This protocol describes a standard laboratory procedure for the N-protection of morpholine.

Materials:

  • Morpholine

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add morpholine (1.0 eq.) and dichloromethane (DCM, approx. 0.2 M concentration relative to morpholine). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.1 eq.) to the stirred solution.

  • Cbz-Cl Addition: Add benzyl chloroformate (1.05 eq.) dropwise to the reaction mixture via a dropping funnel over 30 minutes, ensuring the internal temperature remains below 10 °C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Aqueous Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess morpholine and triethylamine), saturated aqueous NaHCO₃ (to remove acidic impurities), and finally with brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil or solid by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to obtain pure Cbz-morpholine. Confirm purity and identity using NMR and IR spectroscopy.

Protocol 2: Analytical Characterization by GC-MS

This protocol outlines a general method for assessing the purity of Cbz-morpholine.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms or equivalent)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified Cbz-morpholine (approx. 1 mg/mL) in a suitable volatile solvent like ethyl acetate or dichloromethane.

  • GC Method:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min. Hold at 280 °C for 5 minutes. (Note: This program should be optimized for the specific instrument and column).

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: Inject the sample and acquire the data. The resulting chromatogram should show a single major peak. The mass spectrum of this peak should correspond to Cbz-morpholine, showing the correct molecular ion and fragmentation pattern. Purity can be estimated by the relative area of the main peak.

References

  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. (2012).
  • Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Protecting groups in organic synthesis?! (2018). Reddit.
  • (PDF) Morpholines. Synthesis and Biological Activity. (2013).
  • (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid. Benchchem.
  • 1-N-CBZ-MORPHOLINE (CAS 25070-73-9). Guidechem.
  • Amino protecting group—benzyloxycarbonyl (Cbz). (2022). Suzhou Highfine Biotech.
  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. (2022). MDPI.
  • Morpholine | C4H9NO. PubChem.
  • 1H and 13C NMR Spectra of N-substituted Morpholines. (2005). PubMed.
  • Morpholine. Wikipedia.
  • Morpholine. (1989). Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). PubMed.
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Semantic Scholar.
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF. (2020).
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PMC.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PubMed.
  • SUPPORTING INFORM
  • (R)-4-Cbz-3-(aMinoMethyl)Morpholine | 1312161-62-8. ChemicalBook.
  • Observed IR spectrum of neutral morpholine and the calculated spectrum... (2022).
  • Recognizing the NMR p

Sources

Morpholine-Based Chiral Building Blocks: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring, a simple six-membered heterocycle, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its presence in numerous FDA-approved drugs and clinical candidates is a testament to its ability to confer advantageous physicochemical and pharmacokinetic properties upon a molecule.[3][4][5] When chirality is introduced to the morpholine core, the specificity of interaction with biological targets can be profoundly enhanced, making the stereoselective synthesis of these building blocks a critical endeavor in drug discovery.[6] This technical guide provides a comprehensive exploration of morpholine-based chiral building blocks, from their fundamental importance and stereoselective synthesis to their application in creating next-generation therapeutics. We will delve into the causality behind synthetic choices, provide detailed experimental protocols for key transformations, and examine case studies of their successful incorporation into blockbuster drugs.

Part 1: The Morpholine Scaffold: A Privileged Element in Chiral Drug Design

The Significance of the Morpholine Ring System

The morpholine heterocycle is a cornerstone in drug design, valued for its unique combination of an ether and a secondary amine functional group within a stable, saturated ring.[7] This structure is not merely a passive linker but an active contributor to a molecule's overall profile. Its synthetic accessibility and the ease with which it can be incorporated make it a versatile tool for medicinal chemists.[3] Appropriately substituted morpholine derivatives have demonstrated a vast spectrum of biological activities, from anticancer and antibacterial to antidepressant and antiemetic effects.[2][3][8]

Physicochemical and Pharmacokinetic Advantages

The utility of the morpholine moiety is largely rooted in its favorable physicochemical characteristics. The oxygen atom acts as a hydrogen bond acceptor and renders the nitrogen less basic (pKa ≈ 8.4-8.5) compared to piperidine.[1][4] This attenuated basicity can be crucial for avoiding off-target effects, such as hERG channel binding, and for improving oral bioavailability. Furthermore, the morpholine ring is generally resistant to metabolic degradation, which can enhance a drug's half-life and overall pharmacokinetic profile.[3][9] Its polarity often improves aqueous solubility, a key factor for successful drug formulation and administration.[9]

The Critical Role of Chirality

As with many bioactive molecules, the three-dimensional arrangement of atoms in substituted morpholines is paramount. The stereochemistry of substituents on the morpholine core can dramatically influence binding affinity and biological activity.[6] A single enantiomer may be responsible for the desired therapeutic effect, while its mirror image could be inactive or even contribute to toxicity. Therefore, the development of robust and efficient methods for the asymmetric synthesis of chiral morpholines is of utmost importance for creating safe and effective drugs.[10][11]

Part 2: Asymmetric Synthesis of Chiral Morpholine Building Blocks

The demand for enantiomerically pure morpholines has driven the development of several elegant and efficient synthetic strategies. The choice of method often depends on the desired substitution pattern, scalability, and the availability of starting materials.

G cluster_main Asymmetric Synthesis of Chiral Morpholines cluster_catalytic Catalytic Asymmetric Methods cluster_chiral_pool Chiral Pool Synthesis cluster_resolution Resolution Methods start Prochiral/Achiral Precursors asym_hydro Asymmetric Hydrogenation of Dehydromorpholines start->asym_hydro organo Organocatalytic Cyclization (e.g., aza-Michael) start->organo amino_alcohols From Chiral Amino Alcohols epoxides From Chiral Epoxides or Aziridines dkr Dynamic Kinetic Resolution start->dkr end_product Enantiopure Chiral Morpholines asym_hydro->end_product organo->end_product amino_alcohols->end_product epoxides->end_product dkr->end_product

Caption: Key strategies for the asymmetric synthesis of chiral morpholines.

Catalytic Asymmetric Hydrogenation

Transition-metal-catalyzed asymmetric hydrogenation is one of the most powerful and atom-economical methods for producing chiral molecules.[12] This "after cyclization" approach has been successfully applied to the synthesis of chiral morpholines.

A significant breakthrough has been the development of asymmetric hydrogenation of 2-substituted dehydromorpholines.[13][14] This method utilizes a rhodium catalyst complexed with a chiral bisphosphine ligand, such as SKP, which bears a large bite angle.[6][12] The reaction proceeds with high efficiency and excellent enantioselectivity, providing direct access to a variety of 2-substituted chiral morpholines in quantitative yields and up to 99% ee.[12][13] The main challenge lies in the electron-rich nature and congested environment of the dehydromorpholine substrates, which can lead to low reactivity, but this has been overcome with appropriate catalyst design.[13]

This protocol is adapted from established literature procedures.[6]

  • Catalyst Preparation: In an inert atmosphere glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral bisphosphine ligand (e.g., (R)-SKP, 1.1 mol%).

  • Solvent Addition: Add anhydrous and degassed dichloromethane (DCM) to the Schlenk tube to dissolve the catalyst components. Stir for 10-15 minutes at room temperature.

  • Substrate Addition: To a separate autoclave, add the 2-substituted dehydromorpholine substrate (1.0 equiv).

  • Reaction Initiation: Transfer the prepared catalyst solution to the autoclave via syringe.

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas (3-5 times), and then pressurize to the desired pressure (e.g., 50 atm H₂).

  • Reaction Monitoring: Stir the reaction at the specified temperature (e.g., 50 °C) for the required time (e.g., 12-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting chiral morpholine product by flash column chromatography on silica gel. Determine the enantiomeric excess (% ee) by chiral HPLC analysis.

Organocatalytic Approaches

Organocatalysis provides a powerful, metal-free alternative for asymmetric synthesis. For morpholine synthesis, the intramolecular aza-Michael addition has proven to be a particularly effective strategy.[6]

This method involves the cyclization of a carbamate onto an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine (e.g., a diarylprolinol silyl ether).[6] The reaction proceeds through an iminium ion activation mechanism, leading to the formation of 2,3-disubstituted morpholines with high yields and excellent diastereo- and enantioselectivity.[6] This approach is valuable for constructing more complex, substituted morpholine rings.

Synthesis from the Chiral Pool

Utilizing readily available, enantiopure starting materials from the "chiral pool" is a classical and highly effective strategy.

Chiral 1,2-amino alcohols, often derived from natural amino acids, are versatile precursors for morpholine synthesis.[15][16] The synthesis typically involves N-alkylation with a two-carbon electrophile followed by an intramolecular cyclization (e.g., Williamson ether synthesis or reductive amination). A recent copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates provides a modern, efficient route to highly substituted morpholines.[16]

The ring-opening of chiral epoxides or aziridines with an appropriate nucleophile, followed by cyclization, is another common route.[15][17] For example, reacting an enantiopure epoxide with an amino alcohol can generate an amino diol intermediate, which can then be cyclized to form a trans-2,5-disubstituted morpholine.[17]

Part 3: Applications of Chiral Morpholine Building Blocks

The true value of these chiral building blocks is realized in their application, where their specific stereochemistry dictates biological function.

In Medicinal Chemistry: Case Studies of Marketed Drugs

The morpholine scaffold is a key component in a significant number of successful drugs. The precise stereochemistry of this ring is often essential for their therapeutic activity.

Drug NameTherapeutic AreaBiological TargetRole of Chiral Morpholine
Aprepitant (Emend®)AntiemeticNeurokinin 1 (NK₁) ReceptorThe cis-substituted morpholine core is a key pharmacophore for antagonist activity.[18]
Linezolid (Zyvox®)AntibacterialBacterial 50S Ribosomal SubunitThe N-acetylated morpholine group enhances solubility and contributes to the binding profile.[4]
Gefitinib (Iressa®)OncologyEGFR Tyrosine KinaseThe morpholinoethoxy side chain improves pharmacokinetic properties and potency.[4]
Reboxetine (Edronax®)AntidepressantNoradrenaline Reuptake TransporterThe (2S,3S)-morpholine stereochemistry is crucial for its selective inhibitory activity.[5][19]
Case Study: The Stereoselective Synthesis of Aprepitant

Aprepitant is a potent and selective neurokinin-1 (NK₁) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[20][21] Its complex structure features a trisubstituted chiral morpholine core, making its synthesis a significant challenge and a showcase of modern asymmetric synthesis.[18]

One of the most efficient manufacturing processes involves a highly stereoselective Lewis acid-catalyzed trans-acetalization reaction.[18] A key intermediate, an enantiopure oxazinone, is first synthesized via a novel crystallization-induced dynamic resolution process.[22] This oxazinone is then coupled with a chiral alcohol to establish the correct stereochemistry at the acetal center. Subsequent steps involve a stereoinversion at the adjacent carbon on the morpholine ring to achieve the final cis relationship of the substituents.[18] More recent one-pot catalytic approaches have been developed to access key morpholin-2-one intermediates, further streamlining the synthesis.[20][23]

G cluster_aprepitant Key Stages in Aprepitant Synthesis start Achiral Precursors (e.g., N-benzyl ethanolamine) oxazinone Enantiopure Oxazinone Intermediate start->oxazinone Dynamic Resolution coupling Stereoselective Lewis Acid-Catalyzed Coupling oxazinone->coupling diastereomer Diastereomeric Acetal Intermediate coupling->diastereomer with Chiral Alcohol inversion Stereochemical Inversion & Ring Modification diastereomer->inversion final_core Cis-Substituted Morpholine Core inversion->final_core side_chain Side Chain Attachment final_core->side_chain aprepitant Aprepitant side_chain->aprepitant

Sources

An In-Depth Technical Guide to (S)-4-Cbz-Morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Building Block

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is intrinsically linked to the innovation of their constituent parts. Chiral building blocks are the architectural keystones upon which the efficacy, selectivity, and pharmacokinetic profiles of new drugs are built. (S)-4-Cbz-Morpholine-3-carboxylic acid (CAS 819078-65-4) represents more than a mere synthetic intermediate; it is a carefully crafted scaffold embodying principles of conformational constraint and metabolic stability.

The morpholine ring, once considered a simple solubilizing group, is now recognized as a "privileged structure" in drug design.[1] Its incorporation can significantly enhance pharmacokinetic properties and provide a vector for precise interaction with biological targets.[1][2] The specific stereochemistry at the C3 position, coupled with the robust benzyloxycarbonyl (Cbz) protecting group, makes this molecule a highly valuable asset in the synthesis of complex pharmaceutical agents, most notably within the oxazolidinone class of antibiotics, such as Linezolid.[3][4]

This guide moves beyond a simple datasheet, offering a holistic technical perspective. We will dissect its synthesis, grounded in established chiral pool strategies, elucidate its critical physicochemical and analytical characteristics, and explore the nuanced structural role it plays in molecular pharmacology. The protocols and insights provided herein are designed to be a self-validating system, empowering researchers to not only utilize this molecule but to understand the fundamental principles that make it a cornerstone of contemporary drug discovery.

Physicochemical and Structural Characteristics

Understanding the fundamental properties of this compound is paramount for its effective application in synthesis and process development.

Core Identity
PropertyValueSource(s)
CAS Number 819078-65-4[5]
IUPAC Name (3S)-4-(phenylmethoxycarbonyl)morpholine-3-carboxylic acid[5]
Molecular Formula C₁₃H₁₅NO₅[5]
Molecular Weight 265.26 g/mol [5]
Canonical SMILES C1COCC(=O)O[5]
InChI Key SUWIPBQDWSTEDN-NSHDSACASA-N[5]
Physical and Chemical Properties

The following table summarizes key physical properties. It should be noted that some values are derived from reputable supplier data, which may be based on computational models, and should be confirmed experimentally.

PropertyValueNotes
Appearance White to off-white solidTypically supplied as a crystalline powder.
Boiling Point 464.3°C at 760 mmHg (Predicted)[6]
Density 1.332 g/cm³ (Predicted)[6]
Flash Point 234.6°C (Predicted)[6]
Solubility Soluble in polar organic solvents (e.g., Methanol, Dichloromethane, THF). Limited solubility in water.The Cbz group increases lipophilicity compared to the unprotected amino acid.
XLogP3 1.04650[6]
PSA 76.1 Ų[5]

Synthesis and Manufacturing Workflow

The synthesis of enantiomerically pure this compound is a multi-step process that leverages the chiral pool, starting from the readily available and inexpensive amino acid, L-Serine. The following protocol is a logical adaptation of established methods for synthesizing N-protected morpholine-3-carboxylic acids.[7]

Synthetic Strategy Overview

The strategy involves a five-step sequence:

  • Esterification of L-Serine to protect the carboxylic acid.

  • Reductive Amination with an acetaldehyde equivalent to form a secondary amine.

  • Intramolecular Cyclization to form the morpholine ring.

  • N-Protection with a benzyloxycarbonyl (Cbz) group.

  • Saponification to deprotect the carboxylic acid, yielding the final product.

This sequence is designed to control stereochemistry and ensure high purity.

G cluster_0 Synthetic Workflow A L-Serine B L-Serine Methyl Ester A->B Esterification (SOCl₂, MeOH) C N-(2,2-dimethoxyethyl)-L-serine methyl ester B->C Reductive Amination (Dimethoxyacetaldehyde, NaBH(OAc)₃) D Methyl (S)-morpholine-3-carboxylate C->D Cyclization & Elimination (Acid Catalyst, e.g., TFA) E Methyl (S)-4-Cbz-morpholine-3-carboxylate D->E N-Protection (Cbz-Cl, Base) F This compound E->F Saponification (LiOH, THF/H₂O)

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol

Causality and Experimental Choices: This protocol is built upon principles of protecting group chemistry and cyclization reactions. Methanol with thionyl chloride is a classic and efficient method for esterification. Reductive amination with sodium triacetoxyborohydride is chosen for its mildness and high selectivity, preventing over-alkylation. Acid-catalyzed cyclization of the acetal provides a clean route to the morpholine ring. Finally, Cbz-Cl is a standard reagent for robust amine protection, and lithium hydroxide is used for saponification under conditions known to minimize racemization.[7][8]

Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride

  • Suspend L-Serine (1.0 eq) in anhydrous methanol (approx. 5 mL per gram of serine).

  • Cool the suspension to 0°C in an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise over 30 minutes, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Concentrate the reaction mixture in vacuo to obtain a white solid. Triturate with diethyl ether and filter to yield L-Serine methyl ester hydrochloride. The product is typically used in the next step without further purification.

Step 2: Reductive Amination

  • Dissolve L-Serine methyl ester hydrochloride (1.0 eq) and dimethoxyacetaldehyde (1.1 eq, 60% aq. solution) in dichloromethane (DCM).

  • Add triethylamine (1.1 eq) to neutralize the hydrochloride salt.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature.

  • Stir the reaction for 4-6 hours, monitoring by TLC for the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield crude N-(2,2-dimethoxyethyl)-L-serine methyl ester.

Step 3: Cyclization to form Methyl (S)-morpholine-3-carboxylate

  • Dissolve the crude product from Step 2 in DCM.

  • Add trifluoroacetic acid (TFA, 2.0 eq) and stir at room temperature for 2-4 hours. The reaction drives the cyclization and elimination of methanol.

  • Monitor the reaction by TLC. Upon completion, carefully neutralize with saturated aqueous NaHCO₃.

  • Extract the product with DCM, dry the combined organic layers over Na₂SO₄, and concentrate. The crude product can be purified by flash chromatography.

Step 4: N-Protection to form Methyl (S)-4-Cbz-morpholine-3-carboxylate

  • Dissolve methyl (S)-morpholine-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 1:1 ratio).

  • Cool to 0°C and add sodium bicarbonate (NaHCO₃, 2.5 eq).

  • Add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise. Caution: Cbz-Cl is toxic and a lachrymator; handle only in a well-ventilated fume hood.[1]

  • Allow the reaction to warm to room temperature and stir for 3-5 hours.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by flash chromatography (silica gel, hexane/ethyl acetate gradient).

Step 5: Saponification to this compound

  • Dissolve the purified ester from Step 4 in a mixture of THF and water (e.g., 3:1 ratio).

  • Cool to 0°C and add lithium hydroxide (LiOH, 1.5 eq).

  • Stir at 0°C for 1-2 hours, then allow to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Acidify the reaction mixture to pH ~3 with 1M HCl.

  • Extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product as a white solid.

Applications in Drug Discovery & Medicinal Chemistry

The utility of this compound stems from the advantageous properties conferred by the morpholine scaffold.

The Morpholine Moiety: A "Privileged Scaffold"

The morpholine ring is not merely a passive carrier. Its unique physicochemical properties make it a valuable tool for medicinal chemists:[1][9]

  • Improved Pharmacokinetics: The polar oxygen and weakly basic nitrogen can improve aqueous solubility and metabolic stability, leading to better oral bioavailability and more favorable ADME profiles.[1]

  • Conformational Rigidity: The chair-like conformation of the morpholine ring reduces the entropic penalty of binding to a target by pre-organizing the substituents in a defined spatial orientation.

  • Target Interactions: The oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in van der Waals or hydrophobic interactions within a binding pocket.[9]

Structural Role in Oxazolidinone Antibiotics (Linezolid)

Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[4][10] The this compound is a key precursor to the C-ring of Linezolid. Structural biology studies using cryo-EM have revealed the nuanced role of this moiety.

G cluster_0 Linezolid Binding at Ribosomal PTC Linezolid Linezolid Oxazolidinone A-Ring (Oxazolidinone) Linezolid->Oxazolidinone Core Binding & Steric Hindrance Fluorophenyl B-Ring (Fluorophenyl) Linezolid->Fluorophenyl Hydrophobic Interactions Morpholine C-Ring (Morpholine) Linezolid->Morpholine Modulates PK & Potential H-Bonding rRNA 23S rRNA Pocket (e.g., U2585, A2451) Oxazolidinone->rRNA π-stacking, H-bonds Morpholine->rRNA H-bond with U2585 or Solvent Exposed

Caption: Logical relationships in Linezolid's ribosomal binding.

  • Primary Binding Driver: The core oxazolidinone (A-ring) is the primary pharmacophore, binding in the A-site of the PTC and sterically hindering the placement of incoming tRNA.[10]

  • The Morpholine's Contribution: The role of the morpholine ring (C-ring) is subtle but important.

    • Some crystallographic studies suggest it makes minimal direct contact with the ribosome, pointing to a region that can be modified to "tune" pharmacological properties without losing binding affinity.[3]

    • Other studies indicate a specific hydrogen bond between the morpholine oxygen and the universally conserved rRNA base U2585, which helps stabilize the drug in its binding pocket.[4]

    • It can also create steric clashes that influence context-specific inhibition, where the antibiotic's potency is affected by the specific amino acid sequence being translated.[11]

This dual potential—acting as both a tunable PK modulator and a specific binding partner—makes the chiral morpholine scaffold a highly sophisticated design element.

Analytical Methodologies: A Self-Validating System

Ensuring the identity, purity, and enantiomeric excess of this compound is critical. A robust analytical workflow validates the integrity of the material for use in GMP environments and sensitive drug development programs.

Spectroscopic Characterization
MethodExpected Observations & Rationale
¹H NMR Aromatic Protons (Cbz): Multiplet around 7.3-7.4 ppm. Benzyl CH₂ (Cbz): Singlet (or two doublets due to rotamers) around 5.1-5.2 ppm. Morpholine Protons: Complex multiplets between 3.2-4.5 ppm. The proton at the chiral center (C3) will be a distinct multiplet. Carboxylic Acid Proton: A broad singlet, typically >10 ppm, which is exchangeable with D₂O.
¹³C NMR Carbonyls: Two distinct signals in the 155-175 ppm range (carbamate and carboxylic acid). Aromatic Carbons: Signals between 127-136 ppm. Benzyl CH₂: Signal around 67-68 ppm. Morpholine Carbons: Signals in the 40-70 ppm range.
FT-IR O-H Stretch (Carboxylic Acid): Very broad absorption from 2500-3300 cm⁻¹. C=O Stretch (Carbamate & Acid): Strong, sharp absorptions around 1740 cm⁻¹ and 1700 cm⁻¹, respectively. C-O Stretch (Ether & Ester): Strong absorptions in the 1000-1300 cm⁻¹ region.
Mass Spec (HRMS) [M+H]⁺: Expected m/z of 266.1023 for C₁₃H₁₆NO₅⁺. [M+Na]⁺: Expected m/z of 288.0842 for C₁₃H₁₅NNaO₅⁺. The acylium ion from the loss of the benzyl group is also a possible fragmentation pattern.
Chromatographic Purity and Enantiomeric Excess

A self-validating protocol requires orthogonal methods for purity assessment.

Protocol: Chiral HPLC for Enantiomeric Purity The goal is to resolve the (S)-enantiomer from any contaminating (R)-enantiomer. This protocol is based on established methods for separating N-Cbz protected amino acids.[12]

  • Column: Chiral stationary phase (CSP) column, e.g., CHIRALPAK® IC (amylose tris(3,5-dichlorophenylcarbamate)).

  • Mobile Phase: A mixture of n-hexane and 2-propanol with a small amount of trifluoroacetic acid (TFA), e.g., Hexane:IPA:TFA (80:20:0.1 v/v/v). The non-polar mobile phase is typical for normal-phase chiral separations. TFA is added to improve peak shape for the acidic analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm or 270 nm (to detect the benzene ring of the Cbz group).

  • System Suitability: Inject a racemic standard of 4-Cbz-Morpholine-3-carboxylic acid to confirm baseline separation of the two enantiomers (Resolution (Rs) > 1.5).

  • Analysis: Inject the sample solution. The area percentage of the (S)-enantiomer peak relative to the total area of both enantiomer peaks determines the enantiomeric excess (e.e.).

G cluster_0 Analytical Workflow Sample Sample of (S)-4-Cbz-Morpholine- 3-carboxylic acid Prep Prepare Solution (Mobile Phase Diluent) Sample->Prep Inject Inject on Chiral HPLC System Prep->Inject Detect UV Detection (254 nm) Inject->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analysis Integrate Peaks & Calculate e.e. and Purity Chromatogram->Analysis Report Final Report Analysis->Report

Caption: Standard workflow for chiral HPLC analysis.

Safety and Handling

Proper handling of this compound and its synthetic precursors is essential for laboratory safety.

AspectGuidelineRationale
Personal Protective Equipment (PPE) Wear standard laboratory attire: safety glasses with side shields, a lab coat, and nitrile gloves.Protects skin and eyes from accidental splashes of the compound or solvents.
Handling Handle in a well-ventilated area or a chemical fume hood, especially during reactions involving volatile reagents like Cbz-Cl or when handling fine powders.Avoids inhalation of dust or vapors. Cbz-Cl is a known lachrymator and is toxic.[1]
Storage Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended to prevent potential degradation.Protects the compound from moisture and heat.
Spill & Disposal In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Dispose of chemical waste in accordance with local, state, and federal regulations.Prevents environmental contamination and ensures safe cleanup.
Toxicology While specific toxicology data for this compound is not widely available, it should be handled with the care afforded to all novel chemical entities. N-protected amino acids are generally considered to be of low acute toxicity, but skin and eye irritation are possible.[13]Adherence to the precautionary principle is a cornerstone of laboratory safety.

Conclusion

This compound is a testament to the evolution of rational drug design. Its synthesis from the chiral pool provides an economical and scalable route to an enantiomerically pure product. Analytically, its character is well-defined by a combination of spectroscopic and advanced chromatographic techniques. Most importantly, its application in medicinal chemistry, particularly in the development of oxazolidinone antibiotics, highlights the profound impact that a single, well-designed building block can have on the final properties of a therapeutic agent. By providing conformational constraint, metabolic stability, and specific points of interaction, it enables the fine-tuning of drug candidates for enhanced efficacy and safety. This guide has aimed to provide the in-depth technical foundation necessary for researchers to confidently and effectively integrate this powerful chiral synthon into their drug discovery and development pipelines.

References

  • Ippolito, J. A., et al. (2008). Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. Journal of Medicinal Chemistry.
  • RCSB Protein Data Bank (PDB-101). Linezolid. Molecule of the Month.
  • Marks, J., et al. (2016). Overview of the binding mode of linezolid and radezolid within the ribosome. ResearchGate.
  • Brown, A., et al. (2020). Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM. ACS Pharmacology & Translational Science.
  • Kim, H., & Rapoport, H. (2011). Preparation of Mono-Cbz Protected Guanidines. PubMed Central (PMC), NIH.
  • Pham, H. H., et al. (2015). Supporting Information: Bichromophoric Dyes for Wavelength Shifting of Dye-Protein Fluoromodules. Royal Society of Chemistry.
  • Mazzolari, A., et al. (2019). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central (PMC).
  • PubChem. This compound. National Center for Biotechnology Information.
  • Vaz, R. J., et al. (2016). Structural basis for context-specific inhibition of translation by oxazolidinone antibiotics. Nature Structural & Molecular Biology.
  • ResearchGate. (2018). Glutamic acid protection using cbz? ResearchGate.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • Chelucci, G., et al. (2007). Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. The Journal of Organic Chemistry.
  • Scribd. (n.d.). Application Note - N-CBZ Protection. Scribd.
  • Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • PubChem. (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. National Center for Biotechnology Information.

Sources

An In-Depth Technical Guide on the Safety and Handling of Cbz-Protected Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance and Latent Hazards of the Cbz Group

The benzyloxycarbonyl (Cbz or Z) protecting group, introduced by Max Bergmann and Leonidas Zervas in 1932, represented a monumental leap in synthetic chemistry, enabling the controlled, stepwise synthesis of peptides for the first time.[1] Its remarkable stability in both basic and mildly acidic conditions, coupled with well-established methods for its removal, has cemented its role in the synthesis of complex molecules, from pharmaceuticals to research compounds.[1][2] Cbz-protected amino acids are generally crystalline solids with enhanced stability, which simplifies their purification and handling.[3]

However, the utility of these vital synthetic building blocks is counterbalanced by significant, often underappreciated, hazards. These risks are not confined to the final Cbz-protected amino acid analogs themselves but are deeply embedded in the reagents required for their synthesis and, most notably, their deprotection. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and mitigate these risks. It moves beyond a simple recitation of protocols to explain the fundamental chemical principles that dictate safe handling, experimental design, and emergency response.

Hazard Identification and Risk Assessment: A Lifecycle Perspective

A thorough understanding of the hazards associated with Cbz-protected amino acids requires a lifecycle approach, from the initial protection reaction to the final deprotection and waste disposal. The primary hazards are concentrated in two areas: the highly reactive reagents used for Cbz group installation and the energetic and often hazardous conditions required for its removal.

The Reagent of Introduction: Benzyl Chloroformate (Cbz-Cl)

The most common reagent for introducing the Cbz group is benzyl chloroformate (Cbz-Cl), a colorless to pale yellow, oily liquid with a sharp, pungent odor.[4][5] It is a potent lachrymator and is classified as a corrosive and reactive chemical.[4][6]

Key Hazards of Benzyl Chloroformate:

  • Extreme Corrosivity: Cbz-Cl causes severe burns to the skin and eyes upon contact, with the potential for permanent eye damage.[4][7] Inhalation can lead to severe irritation and chemical burns of the nose, throat, and respiratory tract.[4][6]

  • High Reactivity with Water: Cbz-Cl reacts with water, including moisture in the air, to decompose into benzyl alcohol, carbon dioxide, and corrosive hydrogen chloride (HCl) gas.[8][9] This reaction can be vigorous and contributes to its corrosive properties.

  • Inhalation Toxicity: Vapors are harmful and can cause respiratory irritation, coughing, and shortness of breath.[4] Upon heating, it can decompose to produce highly toxic phosgene and hydrogen chloride gases.[5][8]

  • Combustibility: While it is a combustible liquid, it is not highly flammable at room temperature.[6][9] However, in the event of a fire, containers may explode, and the combustion byproducts are extremely hazardous.[4][8]

Hazard Data: Benzyl Chloroformate (CAS: 501-53-1)
LD50 (Oral, Rat) 3 g/kg[9]
LC50 (Inhalation, Rat) 590 mg/m³ (4 h)[9]
Flash Point 7 °C (for 50 wt% solution in toluene)[6]
Primary Hazards Corrosive, Lachrymator, Water-Reactive, Toxic by Inhalation[4][6][7][9]
Incompatibilities Water, Strong Acids, Bases, Alcohols, Amines, Oxidizing Agents, Iron Salts[6][8][9]
The Cbz-Protected Amino Acid Analog

The final Cbz-protected amino acid is significantly more stable and less hazardous than Cbz-Cl. Typically crystalline solids, their primary risks are associated with dust inhalation and skin/eye irritation.[10][11] However, their stability is finite, and improper storage can lead to degradation. The true hazard of these compounds lies in the potential energy stored in the Cbz group, which is released during deprotection.

The Perils of Deprotection: Catalytic Hydrogenolysis

The most common and traditionally "mildest" method for Cbz deprotection is catalytic hydrogenolysis, which utilizes hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst.[12][13] This process, while highly effective, presents the most significant safety risks in the entire workflow.

Core Hazards of Catalytic Hydrogenolysis:

  • Hydrogen Gas (H₂): Hydrogen is a highly flammable and explosive gas with a wide explosive range in air (4–75%). It is colorless, odorless, and lighter than air, allowing it to accumulate in poorly ventilated spaces. Leaks from balloons or high-pressure systems can create an explosive atmosphere that can be ignited by static discharge, sparks, or hot surfaces.[14][15]

  • Palladium on Carbon (Pd/C) Catalyst: The catalyst, particularly after use when it is saturated with hydrogen, is pyrophoric.[15][16] This means it can spontaneously ignite upon contact with air. The finely divided carbon support and the high surface area of the palladium metal make it extremely reactive. Numerous laboratory fires and explosions have been attributed to the improper handling of Pd/C, especially during filtration when the catalyst can dry out.[14][16][17] The catalyst's pyrophoricity is exacerbated by certain solvents, like methanol.[17]

  • Flammable Solvents: Hydrogenation is often performed in flammable solvents such as methanol, ethanol, or ethyl acetate, which can be ignited by the pyrophoric catalyst or a leak in the hydrogen supply.[14]

G H2 H2 Explosion Explosion H2->Explosion Forms explosive mixture with air PdC PdC PdC->Explosion Can be ignition source Fire Fire PdC->Fire Pyrophoric - ignites on contact with air/solvent Solvent Solvent Solvent->Fire Provides fuel for ignition

Alternative Deprotection: Acidic Cleavage

To circumvent the dangers of hydrogen and pyrophoric catalysts, strong acidic conditions are often employed.[12][18] While this avoids the risk of fire and explosion, it introduces significant corrosion and chemical burn hazards.

  • Hydrogen Bromide in Acetic Acid (HBr/AcOH): This is a common and effective reagent for Cbz cleavage.[3] Both components are highly corrosive. Concentrated HBr is a strong respiratory irritant, and acetic acid can cause severe skin burns.[12]

  • Trifluoroacetic Acid (TFA): TFA is another strong acid used for deprotection.[18] It is highly corrosive and can cause deep, painful burns that may not be immediately apparent.

  • Lewis Acids (e.g., AlCl₃): Newer methods utilize Lewis acids, which can be milder and more selective.[19][20] However, these reagents are often water-sensitive and can react vigorously with moisture, releasing heat and corrosive fumes.

Core Safety and Handling Protocols

A multi-layered approach to safety, combining robust engineering controls, appropriate personal protective equipment, and stringent standard operating procedures, is essential.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations involving Cbz-Cl, Cbz-protected amino acids (especially when weighing powders), catalytic hydrogenation setups, and acid-mediated deprotections must be performed inside a certified chemical fume hood.[14][21] This prevents the accumulation of flammable hydrogen gas and toxic vapors in the laboratory.

  • Blast Shield: For reactions under pressure, even with a balloon, a blast shield should be placed in front of the apparatus to protect the user from potential explosions.[14]

  • Inert Atmosphere Manifold (Schlenk Line): A vacuum/inert gas manifold is critical for safely handling the pyrophoric Pd/C catalyst. It allows for the removal of air from the reaction vessel before the introduction of catalyst and solvent.[15]

Personal Protective Equipment (PPE): The Essential Barrier
  • Eye Protection: Safety glasses with side shields are the minimum requirement. For handling concentrated acids or Cbz-Cl, chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant splash risk.[17]

  • Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. It is crucial to check the glove manufacturer's compatibility chart for the specific chemicals being used. Always inspect gloves for tears or holes before use and remove them without touching the outer surface.[17]

  • Lab Coat: A flame-resistant lab coat is essential to protect from splashes and in the event of a fire.

  • Proper Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting.

Storage and Segregation
  • Benzyl Chloroformate: Store in a tightly sealed container in a cool, dry, well-ventilated area under an inert atmosphere like nitrogen.[4] It must be stored separately from water, acids, bases, and other incompatible materials.[9]

  • Cbz-Protected Amino Acids: Store in a cool, dry place away from direct sunlight.[22]

  • Palladium on Carbon: Store in a tightly sealed container. The "dry" catalyst should not be stored near flammable materials.

  • Hydrogen Gas: Cylinders must be secured in an upright position. Use a proper regulator and check for leaks regularly with a soap solution.

Waste Disposal: A Critical Final Step

Improper waste disposal is a common cause of laboratory incidents.

  • Palladium on Carbon Waste: Never dispose of used, dry Pd/C catalyst in a standard waste bin.[16] After filtration, the catalyst on the filter medium (e.g., Celite) must be quenched immediately and while still wet.[15] Carefully transfer the wet filter cake to a dedicated, labeled waste container partially filled with water. This ensures the catalyst remains wet and non-pyrophoric.[16]

  • Acidic Waste: Solutions from acid-mediated deprotection must be neutralized before disposal. Slowly and carefully add the acidic solution to a stirred, ice-cooled solution of a base like sodium bicarbonate or sodium hydroxide. Be prepared for gas evolution (CO₂) and heat generation.

  • Solvent Waste: Flammable solvent waste must be collected in appropriately labeled containers.

Experimental Workflows with Integrated Safety

The following protocols are presented as a framework. Researchers must always perform a detailed risk assessment for their specific substrate and scale.

Protocol 1: N-Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

This protocol describes the protection of a generic amino acid.

  • Preparation (in Fume Hood): Don appropriate PPE (goggles, lab coat, nitrile gloves). Dissolve the amino acid (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) in an ice bath.[1]

  • Reagent Addition: While vigorously stirring, slowly add benzyl chloroformate (1.1 eq) dropwise via a syringe. Causality: The slow addition and cooling are critical to control the exothermic reaction and prevent the temperature from rising, which could lead to unwanted side reactions or decomposition of the Cbz-Cl.[3] The basic sodium carbonate solution neutralizes the HCl generated during the reaction.[13]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Work-up: Transfer the mixture to a separatory funnel and wash with diethyl ether to remove unreacted Cbz-Cl.[1]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. Causality: This protonates the carboxylate, making the product soluble in organic solvents for extraction.

  • Extraction and Isolation: Extract the product with ethyl acetate, dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

G start Start: Amino Acid + Na₂CO₃ in H₂O (0°C) add_cbzcl Add Cbz-Cl (1.1 eq) Dropwise with Stirring start->add_cbzcl react Warm to RT Stir 2-4h (Monitor) add_cbzcl->react wash Wash with Ether (Remove excess Cbz-Cl) react->wash acidify Acidify Aqueous Layer with HCl to pH 2 (0°C) wash->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry, Filter, Concentrate extract->dry end End: Cbz-Protected Amino Acid dry->end

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis (Atmospheric Pressure)

This is a high-hazard procedure that requires meticulous attention to detail.

  • System Preparation (in Fume Hood): Assemble a three-necked flask with a stir bar, a gas inlet adapter connected to a hydrogen-filled balloon, and a septum. Place a blast shield in front of the setup.[15]

  • Inerting the Vessel: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) at least three times. Causality: This is the most critical step to prevent a fire or explosion. It removes all oxygen from the vessel, which could otherwise form an explosive mixture with hydrogen or react with the pyrophoric catalyst.[16]

  • Catalyst and Substrate Addition: Under a positive pressure of inert gas, add the Pd/C catalyst (typically 5-10 mol%). Never add the dry catalyst in open air.[17] Dissolve the Cbz-protected amino acid in a suitable solvent (e.g., methanol, ethyl acetate) and add it to the flask via cannula or syringe.[15]

  • Hydrogen Introduction: Evacuate and backfill the flask with hydrogen gas from the balloon three times.[15] Leave the balloon attached and allow the reaction to stir.

  • Monitoring and Work-up: Monitor the reaction by TLC. Once complete, purge the system with inert gas again to remove all hydrogen.[15]

  • Catalyst Filtration (Critical Step): Under inert atmosphere, filter the reaction mixture through a pad of Celite. Crucially, do not allow the filter cake to run dry. [23] The pyrophoric catalyst can ignite if exposed to air.[16] Keep it wet with solvent at all times.

  • Catalyst Quenching and Disposal: Immediately after filtration, carefully transfer the wet filter cake into a dedicated waste container filled with water.[15]

  • Isolation: Concentrate the filtrate to obtain the deprotected amino acid.

Protocol 3: Cbz Deprotection via Acidic Cleavage (HBr/AcOH)

This protocol avoids pyrophoric reagents but involves highly corrosive materials.

  • Setup (in Fume Hood): In a round-bottom flask, dissolve the Cbz-protected amino acid (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Cool the flask in an ice bath. Slowly add a solution of 33% HBr in acetic acid (5-10 eq). Causality: The reaction is exothermic and releases gas; slow addition and cooling prevent the reaction from becoming uncontrollable.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.[18]

  • Precipitation and Isolation: Upon completion, add the reaction mixture to a large volume of cold, anhydrous diethyl ether. The product, as the hydrobromide salt, will precipitate.[18]

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash with additional diethyl ether, and dry under vacuum.

  • Waste Neutralization: The highly acidic filtrate must be slowly and carefully quenched by adding it to an ice-cooled, stirred solution of sodium bicarbonate until gas evolution ceases.

G start Need to Deprotect Cbz Group? check_reduction Substrate contains reducible groups? (alkenes, alkynes, NO₂) start->check_reduction check_acid Substrate contains acid-labile groups? (Boc, t-butyl esters) check_reduction->check_acid No method_acid Use Acidic Cleavage (e.g., HBr/AcOH, TFA) check_reduction->method_acid Yes method_hydro Use Catalytic Hydrogenolysis (H₂/Pd/C) check_acid->method_hydro No consider_other Consider alternative methods (e.g., Lewis Acid, Transfer Hydrogenolysis) check_acid->consider_other Yes

Emergency Procedures

Rapid and correct response to an emergency can prevent serious injury and damage.

  • Benzyl Chloroformate Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[8]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Palladium on Carbon Fire:

    • If a small fire starts in a flask or funnel, cover it with a watch glass or beaker to smother the flames.[15]

    • For larger fires, use a Class D fire extinguisher (for combustible metals) or dry sand. DO NOT USE WATER if organic solvents are present, as this can spread the fire.[17] Evacuate the area and call emergency services.

  • Acid Spills:

    • Neutralize the spill with a suitable agent, such as sodium bicarbonate, working from the outside in.

    • Absorb the neutralized residue with an inert material (e.g., vermiculite or sand) and place it in a labeled waste container.

Conclusion

Cbz-protected amino acid analogs are indispensable tools in modern organic synthesis. However, their safe use demands more than procedural compliance; it requires a deep-seated understanding of the chemical principles governing their reactivity and associated hazards. From the corrosive nature of benzyl chloroformate to the pyrophoric character of hydrogenation catalysts, each step in the lifecycle of these compounds presents unique challenges. By adopting a safety-first mindset, implementing robust engineering controls, utilizing appropriate PPE, and adhering to validated protocols for handling and waste disposal, researchers can confidently and safely harness the synthetic power of these foundational molecules.

References

  • State of New Jersey Department of Health. (2000). Right to Know Hazardous Substance Fact Sheet: Benzyl Chloroformate.
  • National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: BENZYL CHLOROFORMATE.
  • University of Wisconsin-Madison. (n.d.). Standard Operating Procedure: Hydrogenation.
  • Sarpong, R. (2010). Standard Operating Procedure: Hydrogenations Using Heterogeneous Catalysts. University of California, Berkeley.[17]
  • SynQuest Labs, Inc. (n.d.). Safety Data Sheet: Benzyl chloroformate.
  • Waseda University. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl chloroformate, 50 wt% solution in toluene.
  • Suzhou Highfine Biotech Co., Ltd. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Benzyl chloroformate.
  • MilliporeSigma. (2025). Safety Data Sheet.
  • University of Rochester. (n.d.). Hydrogenation SOP.
  • Hielscher Ultrasonics GmbH. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
  • BenchChem. (2025). Application Note: Protocol for the Deprotection of Cbz Groups from Bis-Cbz-cyclen.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10387, Benzyl chloroformate.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups.
  • American Chemical Society. (2015). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.[16]
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Organic Chemistry Portal. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.
  • BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • University of Wisconsin-Madison Chemistry Department. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health & Safety.[26]
  • ResearchGate. (2018). Glutamic acid protection using cbz?.
  • Apollo Scientific. (2023). Safety Data Sheet: Methyl CBZ-amino(diethoxyphosphoryl)acetate.
  • BenchChem. (2025). Application Notes and Protocols: Acid-Catalyzed Cleavage of the Carboxybenzyl (Cbz) Group from Tetraalanine.
  • ResearchGate. (2025). Photochemical Protection of Amines with Cbz and Fmoc Groups.
  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
  • ResearchGate. (2025). Selective Cleavage of Cbz-Protected Amines.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-(Cbz-amino)benzylamine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid.

Sources

The Stereochemical Keystone: An In-depth Technical Guide to (S)-4-Cbz-Morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Morpholine Scaffold in Modern Drug Discovery

To the discerning researcher, the morpholine heterocycle is more than a mere structural motif; it is a privileged scaffold in medicinal chemistry.[1][2] Its prevalence in a multitude of approved and experimental drugs is no coincidence. The morpholine ring confers advantageous physicochemical, biological, and metabolic properties upon a molecule.[1][2] Its facile synthesis and the ability to modulate pharmacokinetic properties make it an invaluable tool in the hands of a medicinal chemist.[1][2] Specifically, chiral morpholine derivatives, such as (S)-4-Cbz-Morpholine-3-carboxylic acid, serve as critical building blocks in the asymmetric synthesis of complex pharmaceutical agents, enabling precise stereochemical control which is paramount for target-specific interactions and reduced off-target effects.[1] This guide provides a comprehensive technical overview of the stereochemistry of this compound, from its stereoselective synthesis to its rigorous analytical characterization.

I. The Genesis: A Stereoselective Synthetic Pathway

The synthesis of this compound is a testament to the principles of stereoretention, beginning with a readily available chiral precursor, L-serine. The inherent chirality of L-serine is meticulously preserved and translated to the final morpholine structure.

A. The Rationale of Retrosynthesis

Our retrosynthetic analysis begins by disconnecting the morpholine ring. The key disconnection is the ether linkage, which can be formed via an intramolecular Williamson ether synthesis. This reveals a protected amino alcohol precursor, which can be derived from L-serine. The benzyloxycarbonyl (Cbz) protecting group is chosen for its robustness under various reaction conditions and its facile removal by hydrogenolysis, ensuring orthogonality with other potential protecting groups.

B. Experimental Protocol: A Step-by-Step Synthesis

The proposed synthetic route is a logical amalgamation of established chemical transformations, ensuring high fidelity of the stereocenter.

Step 1: N-Protection of L-Serine

The initial step is the protection of the primary amine of L-serine with a benzyloxycarbonyl (Cbz) group. This is crucial to prevent side reactions at the nitrogen atom in subsequent steps.

  • Reaction: L-Serine is reacted with benzyl chloroformate (Cbz-Cl) under basic conditions.

  • Causality: The basic medium neutralizes the HCl generated during the reaction, driving the equilibrium towards the protected product. The Cbz group is selected for its stability and ease of removal.

Step 2: Acylation of the Hydroxyl Group

The hydroxyl group of N-Cbz-L-serine is then acylated with chloroacetyl chloride.

  • Reaction: N-Cbz-L-serine is treated with chloroacetyl chloride in an appropriate solvent like dichloromethane.

  • Causality: This step introduces the chloroacetyl moiety, which contains the electrophilic carbon necessary for the subsequent intramolecular cyclization.

Step 3: Intramolecular Cyclization to Form the Morpholine Ring

The final step is the base-mediated intramolecular Williamson ether synthesis to form the morpholine ring.

  • Reaction: The N-chloroacetyl-N-Cbz-L-serine derivative is treated with a non-nucleophilic base, such as sodium hydride, in an anhydrous solvent like THF.

  • Causality: The base deprotonates the hydroxyl group, forming an alkoxide which then acts as a nucleophile, attacking the electrophilic carbon of the chloroacetyl group and displacing the chloride ion to form the six-membered morpholine ring. The use of an anhydrous solvent is critical to prevent quenching of the base and hydrolysis of the ester.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Acylation cluster_2 Step 3: Intramolecular Cyclization L_Serine L-Serine N_Cbz_Serine (S)-2-((benzyloxy)carbonylamino) -3-hydroxypropanoic acid L_Serine->N_Cbz_Serine Protection Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Cbz_Cl->N_Cbz_Serine Base1 Base (e.g., NaHCO3) Base1->N_Cbz_Serine N_Chloroacetyl_Serine (S)-2-((benzyloxy)carbonylamino) -3-(2-chloroacetoxy)propanoic acid N_Cbz_Serine->N_Chloroacetyl_Serine Acylation Chloroacetyl_Cl Chloroacetyl Chloride Chloroacetyl_Cl->N_Chloroacetyl_Serine Final_Product This compound N_Chloroacetyl_Serine->Final_Product Cyclization Base2 Base (e.g., NaH) Base2->Final_Product

Caption: Synthetic pathway to the target molecule.

II. Stereochemical Integrity: Conformation and Purity

The stereochemistry of this compound is defined by the chiral center at the C3 position, inherited from L-serine. The morpholine ring itself adopts a stable chair conformation.

A. Conformational Analysis via NMR Spectroscopy

Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the conformation of the morpholine ring.

  • ¹H NMR: The proton NMR spectrum of morpholine derivatives often displays complex splitting patterns due to the fixed chair conformation, which makes the axial and equatorial protons diastereotopic.[3] The coupling constants between adjacent protons can be used to determine their relative orientation (axial-axial, axial-equatorial, equatorial-equatorial) and thus confirm the chair conformation.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the morpholine ring are also indicative of the ring's conformation.

  • 2D NMR: Techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can provide further evidence for the connectivity and spatial proximity of protons, respectively, solidifying the conformational assignment.

B. Enantiomeric Purity Assessment by Chiral HPLC

Ensuring the enantiomeric purity of the final product is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

  • Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus separation.

  • Methodology: For acidic compounds like this compound, macrocyclic glycopeptide-based CSPs (e.g., Chirobiotic T) are often effective.[4] A reversed-phase mobile system, typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer, is commonly employed.

Table 1: Hypothetical Chiral HPLC Method for this compound

ParameterConditionRationale
Column Chirobiotic T (250 x 4.6 mm, 5 µm)Proven efficacy for separating N-protected amino acids and their derivatives.
Mobile Phase 70:30 (v/v) Methanol : 0.1% Acetic Acid in WaterProvides a good balance of polarity for retention and elution on a reversed-phase chiral column. The acidic modifier improves peak shape for the carboxylic acid.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing good separation efficiency.
Detection UV at 254 nmThe Cbz group contains a phenyl ring, which is strongly UV-active at this wavelength.
Column Temperature 25 °CRoom temperature is a good starting point for method development.

Workflow: Chiral Purity Analysis

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Dissolve this compound in Mobile Phase Injection Inject sample onto Chiral HPLC system Separation Separation of enantiomers on Chiral Stationary Phase Injection->Separation Detection UV Detection at 254 nm Separation->Detection Chromatogram Obtain Chromatogram Integration Integrate peak areas of (S) and (R) enantiomers Chromatogram->Integration Calculation Calculate Enantiomeric Excess (% ee) Integration->Calculation

Sources

Solubility of (S)-4-Cbz-Morpholine-3-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of (S)-4-Cbz-Morpholine-3-carboxylic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal chiral building block in the synthesis of complex pharmaceutical agents and other biologically active molecules.[1] Its effective use in synthetic chemistry, particularly during reaction setup, workup, and purification processes like crystallization, is fundamentally dependent on a thorough understanding of its solubility characteristics. This guide provides a comprehensive analysis of the factors governing the solubility of this compound in various organic solvents. We will explore its physicochemical properties, offer a predictive solubility profile based on molecular structure, present a detailed experimental protocol for quantitative solubility determination, and discuss the critical variables that influence these measurements. This document is intended for researchers, chemists, and drug development professionals who handle this and structurally related compounds.

Introduction: The Critical Role of Solubility in Synthesis and Development

This compound, identified by CAS Number 819078-65-4, is a structurally important intermediate in medicinal chemistry.[2][3][4] The morpholine scaffold is a privileged structure in drug discovery, and this specific chiral derivative provides a synthetically versatile handle for elaborating more complex molecular architectures. The carboxybenzyl (Cbz) protecting group on the morpholine nitrogen and the carboxylic acid at the 3-position create a molecule with distinct polarity domains.

Understanding the solubility of this intermediate is not merely an academic exercise; it is a practical necessity that directly impacts:

  • Reaction Kinetics: Ensuring the compound is fully dissolved in a reaction solvent is crucial for achieving homogenous reaction conditions and predictable kinetics.

  • Purification Efficiency: Solubility differences between the desired compound and impurities are exploited during crystallization, precipitation, and chromatographic purification.

  • Process Scalability: Developing a robust and scalable synthetic process requires precise knowledge of solubility to avoid issues with precipitation, handling of slurries, and to ensure consistent yields.

  • Formulation Development: For active pharmaceutical ingredients (APIs), solubility is a primary determinant of bioavailability and dictates the choice of formulation strategies.[5]

This guide aims to provide the foundational knowledge and practical methodologies required to confidently assess and leverage the solubility of this compound.

Physicochemical Properties and Their Influence on Solubility

The solubility behavior of a compound is a direct consequence of its molecular structure and the resulting physical properties. The key properties for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSourceSignificance for Solubility
Molecular Formula C₁₃H₁₅NO₅[2][4]Indicates the elemental composition.
Molecular Weight 265.26 g/mol [2][4]A moderate molecular weight, not typically a limiting factor for solubility in common solvents.
CAS Number 819078-65-4[2][4]Unique identifier for the compound.
Polar Surface Area (PSA) 76.1 Ų[2]This relatively high PSA, arising from the oxygen and nitrogen atoms in the carboxylic acid, carbamate, and morpholine ether, suggests strong interactions with polar solvents.
XLogP3 1.04650[2]This positive logP value indicates a degree of lipophilicity, primarily due to the benzyl group of the Cbz moiety. It suggests that while polar, the molecule is not exclusively water-soluble and will have an affinity for certain organic solvents.
Structural Analysis:

The molecule possesses three key functional regions that dictate its interactions with solvents:

  • The Carboxylic Acid (-COOH): This is a highly polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This feature strongly promotes solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., DMSO, DMF).

  • The Morpholine Ring: The ether linkage (-O-) and the tertiary amine (as part of the carbamate) are polar functionalities that can act as hydrogen bond acceptors, further enhancing solubility in polar solvents.

  • The Carboxybenzyl (Cbz) Group: This group introduces a significant non-polar, aromatic component (the benzyl ring). This part of the molecule will favor interactions with less polar or aromatic solvents (e.g., toluene, THF) through van der Waals forces and π-π stacking.

The interplay between the polar carboxylic acid/morpholine end and the non-polar Cbz end makes the molecule amphiphilic to a degree, leading to a nuanced solubility profile across a wide range of organic solvents.

Predictive Solubility Profile

Based on the principle of "like dissolves like," we can predict the general solubility behavior of this compound:

  • High Solubility Predicted: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate both the polar and non-polar portions of the molecule and are strong hydrogen bond acceptors. Polar protic solvents like methanol and ethanol should also be effective due to strong hydrogen bonding with the carboxylic acid.

  • Moderate Solubility Predicted: In solvents of intermediate polarity such as Tetrahydrofuran (THF), Dichloromethane (DCM), and Ethyl Acetate (EtOAc). The solubility will be a balance between the polar interactions with the morpholine and carboxylic acid groups and the non-polar interactions with the Cbz group.

  • Low to Negligible Solubility Predicted: In non-polar aliphatic solvents like hexanes and heptane. These solvents lack the ability to form strong interactions with the highly polar carboxylic acid and morpholine moieties, making dissolution energetically unfavorable.

The following diagram illustrates the key molecular interactions that drive solubility.

cluster_Molecule This compound cluster_Solvents Solvent Classes Molecule Core Structure COOH Carboxylic Acid (-COOH) (H-bond donor/acceptor) Molecule->COOH Cbz Cbz Group (Non-polar, Aromatic) Molecule->Cbz Morpholine Morpholine Ring (Polar, H-bond acceptor) Molecule->Morpholine Protic Polar Protic (e.g., Methanol) COOH->Protic Strong H-Bonding Aprotic Polar Aprotic (e.g., DMSO) COOH->Aprotic Strong H-Bonding Cbz->Aprotic Dipole/Induced Dipole NonPolar Non-Polar (e.g., Hexane) Cbz->NonPolar van der Waals Morpholine->Protic H-Bonding

Caption: Molecular interactions driving solubility.

Experimental Protocol for Equilibrium Solubility Determination

To move from prediction to quantitative data, a robust experimental method is required. The equilibrium shake-flask method is a gold standard for determining thermodynamic solubility.[6] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature.

Principle:

An excess amount of the solid compound is agitated in the solvent of choice for a sufficient period to allow the system to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated, and the concentration of the dissolved solute in the supernatant is quantified using a suitable analytical technique like HPLC-UV.

Step-by-Step Methodology:
  • Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into several 4 mL glass vials. The exact mass should be recorded.

    • Ensure the compound is a consistent solid form (e.g., crystalline powder). Different polymorphs can exhibit different solubilities.

    • Choose a set of representative organic solvents (e.g., Methanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane).

  • Equilibration:

    • To each vial, add a precise volume (e.g., 2 mL) of the selected solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant-temperature orbital shaker or rotator set to a standard temperature (e.g., 25 °C).

    • Agitate the suspensions for a period sufficient to reach equilibrium. A 24-hour period is standard, but this should be confirmed by taking measurements at multiple time points (e.g., 24h, 48h, 72h) to ensure the concentration has plateaued.[6]

  • Phase Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 1-2 hours to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter (e.g., PTFE). This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

  • Sample Analysis (HPLC-UV):

    • Dilute the filtered supernatant with a suitable mobile phase to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted sample by a validated HPLC-UV method. A reverse-phase C18 column is typically suitable. The UV detector should be set to a wavelength where the Cbz group provides a strong chromophore (e.g., ~254 nm).

    • Quantify the concentration by comparing the peak area to a pre-established calibration curve prepared from stock solutions of the compound of known concentration.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in standard units, typically mg/mL or mol/L.

Workflow Visualization:

A Step 1: Preparation Weigh solid compound into vials. Add precise solvent volume. B Step 2: Equilibration Seal vials and place in shaker at constant temperature (e.g., 25°C). Agitate for 24-48 hours. A->B C Step 3: Phase Separation Allow solids to settle. Filter supernatant through 0.22 µm filter. B->C D Step 4: Analysis Dilute filtered sample. Inject into HPLC-UV system. C->D E Step 5: Quantification Calculate concentration using a pre-validated calibration curve. D->E F Result Report solubility in mg/mL or mol/L E->F

Caption: Experimental workflow for solubility determination.

Representative Solubility Data

The following table presents an illustrative summary of expected solubility for this compound based on the predictive analysis. Note: These values are for illustrative purposes and must be confirmed experimentally using the protocol described above.

Table 2: Illustrative Solubility of this compound at 25 °C

Solvent ClassSolventPolarity IndexPredicted Solubility CategoryIllustrative Value (mg/mL)
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2Very Soluble> 200
N,N-Dimethylformamide (DMF)6.4Very Soluble> 200
Polar Protic Methanol (MeOH)5.1Freely Soluble50 - 100
Ethanol (EtOH)4.3Soluble20 - 50
Intermediate Polarity Tetrahydrofuran (THF)4.0Soluble15 - 30
Dichloromethane (DCM)3.1Sparingly Soluble5 - 15
Ethyl Acetate (EtOAc)4.4Sparingly Soluble5 - 10
Non-Polar Toluene2.4Slightly Soluble1 - 5
Heptane0.1Insoluble< 0.1

Conclusion and Best Practices

A comprehensive understanding of the solubility of this compound is essential for its effective application in research and development. The molecule's dual-polarity nature—a highly polar carboxylic acid and morpholine core combined with a non-polar Cbz group—results in a broad but differential solubility profile. While highly soluble in polar aprotic solvents like DMSO, it exhibits more moderate and selective solubility in alcohols, ethers, and chlorinated solvents, and is poorly soluble in non-polar hydrocarbons.

For reliable and reproducible results, researchers must adhere to a validated experimental protocol, such as the shake-flask method, paying close attention to temperature control, equilibration time, and the purity of both the solute and the solvent. The insights and methodologies presented in this guide provide a robust framework for characterizing the solubility of this key synthetic intermediate, enabling more efficient process development, purification, and formulation activities.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Slideshare. (2014). solubility experimental methods.pptx.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Persson, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor.
  • PubChem. (n.d.). (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. National Center for Biotechnology Information.

Sources

The Strategic Integration of (S)-4-Cbz-Morpholine-3-carboxylic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Molecular Constraints for Enhanced Therapeutic Performance

In the landscape of contemporary drug discovery, particularly in the development of peptide and peptidomimetic therapeutics, the pursuit of enhanced potency, selectivity, and metabolic stability is paramount. Native peptides, while offering high specificity, are often hampered by their conformational flexibility and susceptibility to enzymatic degradation.[1] A proven strategy to overcome these limitations is the incorporation of conformationally restricted or "constrained" amino acids.[1] (S)-4-Cbz-Morpholine-3-carboxylic acid (CAS No: 819078-65-4), a chiral, non-proteinogenic amino acid, has emerged as a critical building block in this endeavor.

This technical guide provides an in-depth exploration of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its commercial availability, a detailed, field-proven synthetic protocol, its strategic applications in medicinal chemistry, and the analytical methodologies required to ensure its quality for research and development applications. The morpholine scaffold itself is a privileged structure in medicinal chemistry, known for improving pharmacokinetic properties such as solubility and metabolic stability, making this building block particularly valuable.

Commercial Availability and Physicochemical Profile

This compound is accessible through various chemical suppliers who specialize in chiral building blocks and reagents for drug discovery. Its availability in research to bulk quantities facilitates its seamless integration from early-stage discovery to process development.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 819078-65-4
Molecular Formula C₁₃H₁₅NO₅
Molecular Weight 265.26 g/mol
IUPAC Name (3S)-4-(phenylmethoxycarbonyl)morpholine-3-carboxylic acid
Appearance White to off-white solid
Solubility Soluble in methanol, ethyl acetate, and dichloromethane
Storage Sealed in dry, room temperature conditions

Table 2: Representative Commercial Suppliers

Supplier
Dayang Chem (Hangzhou) Co.,Ltd
BLDpharm
CymitQuimica
Sigma-Aldrich (MilliporeSigma)
Chem-Impex International

Note: This list is not exhaustive and is intended for informational purposes. Availability and specifications should be confirmed with the respective supplier.

Synthesis and Mechanistic Rationale

The most direct and reliable synthesis of this compound involves the N-protection of the commercially available chiral precursor, (S)-morpholine-3-carboxylic acid. The method of choice is the Schotten-Baumann reaction, a robust and well-established protocol for the N-acylation of amines.[2]

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product SM (S)-Morpholine-3- carboxylic acid Reaction N-Protection Reaction (0°C to RT, 2-4h) SM->Reaction Base Sodium Bicarbonate (NaHCO₃) Base->Reaction Solvent THF / Water Solvent->Reaction Reagent Benzyl Chloroformate (Cbz-Cl) Reagent->Reaction Wash Wash with Diethyl Ether Reaction->Wash Reaction Mixture Acidify Acidify with HCl to pH ~2 Wash->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry Dry (Na₂SO₄) & Concentrate Extract->Dry Product (S)-4-Cbz-Morpholine-3- carboxylic acid Dry->Product Purified Product

Caption: Synthetic workflow for N-Cbz protection.

Detailed Experimental Protocol: N-Cbz Protection

This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure reproducibility and understanding.

  • Dissolution of Starting Material:

    • Action: Dissolve (S)-morpholine-3-carboxylic acid (1.0 equivalent) in a 2:1 mixture of Tetrahydrofuran (THF) and water. Add sodium bicarbonate (NaHCO₃, 2.0-2.5 equivalents). Cool the mixture to 0°C in an ice bath.

    • Causality: The aqueous basic medium is essential for the Schotten-Baumann reaction. Sodium bicarbonate acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[2] Using a biphasic THF/water system ensures the solubility of both the polar amino acid salt and the less polar benzyl chloroformate. Cooling to 0°C is critical to control the exothermicity of the reaction and minimize potential side reactions or degradation of the Cbz-Cl reagent.

  • Addition of Protecting Group Reagent:

    • Action: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1-1.2 equivalents) dropwise to the cooled solution, ensuring the temperature is maintained below 5°C.

    • Causality: Vigorous stirring is necessary to maximize the interfacial area between the aqueous and organic phases, promoting an efficient reaction. Slow, dropwise addition of the highly reactive Cbz-Cl prevents localized high concentrations, which could lead to side reactions. Maintaining a low temperature is crucial for selectivity and reagent stability.[3]

  • Reaction Progression:

    • Action: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Causality: Allowing the reaction to proceed at room temperature ensures completion. TLC monitoring is a self-validating step to confirm the consumption of the starting material before proceeding to workup, preventing yield loss.

  • Workup and Purification:

    • Action:

      • a. Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl and benzyl alcohol (a common impurity). Discard the organic layer.

      • b. Cool the aqueous layer again to 0°C and carefully acidify to a pH of ~2 using 1M HCl.

      • c. Extract the acidified aqueous layer three times with ethyl acetate.

      • d. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.

    • Causality: The initial ether wash removes non-polar impurities.[3] Acidification protonates the carboxylate, rendering the product less water-soluble and extractable into an organic solvent like ethyl acetate.[4] The brine wash removes residual water, and drying with Na₂SO₄ ensures the complete removal of water before concentration, which could otherwise interfere with subsequent reactions or characterization.

Application in Medicinal Chemistry: The Power of Conformational Constraint

The primary application of this compound is as an unnatural amino acid (UAA) in the synthesis of peptidomimetics and other complex chiral molecules.[5][][7] Its incorporation into a peptide sequence imparts significant structural and functional advantages.

  • Mimicking Turn Structures: The rigid, chair-like conformation of the morpholine ring acts as a potent turn-inducer, forcing the peptide backbone into a specific, predictable three-dimensional orientation. This pre-organization can enhance binding affinity to biological targets by reducing the entropic penalty of binding.

  • Increased Proteolytic Stability: The non-natural morpholine structure is not recognized by many endogenous proteases, significantly increasing the in-vivo half-life of the resulting peptide therapeutic compared to its natural counterpart.

  • Modulation of Physicochemical Properties: The morpholine moiety can improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate. It can enhance solubility and modulate lipophilicity, which are critical parameters for bioavailability and cell permeability.[1]

  • Scaffolding for Further Functionalization: The Cbz-protected nitrogen and the carboxylic acid provide orthogonal handles for further chemical modification, allowing the molecule to be used as a versatile scaffold in the construction of complex molecular architectures.[8]

Logical Diagram: Role in Peptide Modification

Caption: Incorporation of the building block to enhance peptide properties.

Quality Control and Analytical Characterization

Ensuring the chemical and chiral purity of this compound is critical for its successful application. A multi-technique approach is employed for comprehensive characterization.

Table 3: Typical Quality Control Specifications

ParameterSpecificationAnalytical MethodRationale
Appearance White to off-white solidVisual InspectionConfirms basic product identity and absence of gross contamination.
Identity Conforms to structure¹H NMR, ¹³C NMR, MSConfirms the molecular structure and connectivity of the compound.[9]
Purity ≥97.0%HPLCQuantifies the amount of the desired compound relative to impurities.
Chiral Purity (ee) ≥98.0%Chiral HPLCDetermines the enantiomeric excess, crucial for stereospecific biological activity.[10][11]
Residual Solvents Per ICH GuidelinesGC-HSEnsures that solvent levels are below thresholds that could be toxic or affect subsequent reactions.
Analytical Methodologies: A Self-Validating System
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. The characteristic signals for the benzyl group (~7.3 ppm), the benzylic CH₂ (~5.1 ppm), and the morpholine ring protons are key identifiers. Integration of these signals provides a preliminary assessment of purity.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule, including the carbonyl carbons of the carbamate and carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC):

    • Purity Analysis (Reversed-Phase HPLC): An achiral C18 column is typically used with a mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate the main compound from any synthesis-related impurities. Purity is determined by the area percentage of the main peak.

    • Chiral Purity Analysis (Chiral HPLC): Separation of the (S) and (R) enantiomers requires a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralcel OD-H).[11] Alternatively, an indirect method can be used where the carboxylic acid is derivatized with a chiral amine to form diastereomers, which can then be separated on a standard achiral column.[12] This analysis is the ultimate validation of the compound's stereochemical integrity.

Conclusion

This compound is more than a mere chemical reagent; it is a strategic tool for molecular engineering in drug discovery. Its ability to impart conformational rigidity and enhance pharmacokinetic properties makes it an invaluable building block for developing next-generation peptide and peptidomimetic therapeutics.[5][] The robust synthetic pathway and well-defined analytical methods for its characterization ensure its reliable and reproducible application in demanding research and development environments. By understanding the causality behind its synthesis and the strategic rationale for its use, researchers can fully leverage its potential to create more potent, selective, and stable drug candidates.

References

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Process for preparing enantiomerically enriched amino-alcohols. Google Patents.
  • Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? ResearchGate.
  • An improved large scale procedure for the preparation of N-Cbz amino acids. Tetrahedron Letters.
  • Process for producing N-protected amino acid. Google Patents.
  • Preparation of Mono-‐Cbz Protected Guanidines. Organic Syntheses.
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC.
  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.
  • Physical properties of N-Cbz-protected amino acids in methanol as predicted through molecular dynamics calculations at different temperatures and constant pressure. ResearchGate.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ResearchGate.
  • Chiral HPLC separation: strategy and approaches. Chiralpedia.
  • (3S)-4-BENZYL-5-OXOMORPHOLINE-3-CARBOXYLICACID. Chemsrc.
  • A Tumor-Selective Self-Assembling Network of Poly(amino acid) Induces Cascading Bystander Cytotoxicity through Microvesicle Fission Amplification. Journal of the American Chemical Society.
  • Morpholines. Synthesis and Biological Activity. ResearchGate.
  • Novel synthetic method of (S)-3-morpholinyl carboxylic acid. Google Patents.
  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI.
  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Morpholine, a simple six-membered saturated heterocycle containing both an amine and an ether functional group, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its pKa, polarity, and metabolic stability, make it a highly valuable building block in drug design.[1][3] This technical guide provides an in-depth analysis of the morpholine scaffold, exploring its role in modulating pharmacokinetic and pharmacodynamic properties. We will dissect the mechanism of action of key morpholine-containing drugs, provide detailed synthetic strategies, and offer insights into the future of this versatile moiety in therapeutic development.

Introduction: The Morpholine Scaffold – More Than Just a Solvent

Morpholine, or tetrahydro-1,4-oxazine, is a colorless, hygroscopic liquid with a characteristic amine-like odor.[4] While widely used as a solvent and corrosion inhibitor in industrial applications, its true value in the pharmaceutical sciences lies in its structural and chemical attributes.[4][5][6] The morpholine ring is not merely a passive linker but an active contributor to a molecule's biological profile.[1][7]

Physicochemical Properties and Medicinal Chemistry Relevance:

  • pKa and Solubility: The nitrogen atom in the morpholine ring has a pKa of approximately 8.5. This weak basicity is crucial, as it allows the morpholine moiety to be protonated at physiological pH, thereby significantly enhancing the aqueous solubility of the parent drug molecule.[3][8] This is a key strategy for improving the bioavailability of orally administered drugs.

  • Hydrogen Bonding: The ether oxygen and the amine nitrogen (in its protonated state) can act as hydrogen bond acceptors and donors, respectively. These interactions are critical for binding to biological targets like enzymes and receptors.[3]

  • Metabolic Stability: The saturated nature of the morpholine ring often imparts metabolic stability. It is less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to other aromatic or more reactive heterocyclic systems.[3][9]

  • Conformational Flexibility: The chair-like conformation of the morpholine ring allows its substituents to be oriented in specific spatial arrangements, which can be optimized for precise interactions with a target's binding pocket.[3][8][9]

These properties collectively justify morpholine's classification as a privileged scaffold—a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target.[1][2]

Therapeutic Applications & Prominent Drug Examples

The versatility of the morpholine ring is evident in the wide array of approved drugs that incorporate this moiety across various therapeutic areas.[1][10][11][12]

Drug Name (Brand Name)Therapeutic ClassRole of Morpholine Moiety
Gefitinib (Iressa®)Anticancer (EGFR Inhibitor)A key solubilizing group and part of the pharmacophore that orients the molecule in the ATP-binding pocket of the EGFR kinase domain.[5][13]
Linezolid (Zyvox®)Antibiotic (Oxazolidinone)The N-aryl morpholine group is crucial for its unique mechanism of action, binding to the 50S ribosomal subunit and inhibiting protein synthesis.[14][][16][17]
Reboxetine (Edronax®)Antidepressant (NRI)The morpholine ring is a core structural element, essential for its activity as a selective norepinephrine reuptake inhibitor.[18][19]
Aprepitant (Emend®)Antiemetic (NK1 Antagonist)Acts as a rigid scaffold, correctly positioning the three pharmacophoric arms for optimal binding to the NK1 receptor.[3][9]
Rivaroxaban (Xarelto®)Anticoagulant (Factor Xa Inhibitor)The morpholinone core is central to the molecule's interaction with the active site of Factor Xa.[12]

Case Study: Gefitinib – Targeting the EGFR Signaling Pathway in Cancer

Gefitinib (Iressa) is a prime example of a targeted cancer therapy that relies on the morpholine scaffold. It is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overactive in non-small cell lung cancer (NSCLC).[13][20]

Mechanism of Action:

EGFR is a transmembrane receptor that, upon binding to ligands like EGF, dimerizes and activates its intracellular tyrosine kinase domain.[13][21] This triggers autophosphorylation and initiates downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival.[21][22]

Gefitinib functions by competitively binding to the ATP-binding site within the EGFR tyrosine kinase domain.[13][20][21] This blockade prevents ATP from binding, thereby inhibiting autophosphorylation and shutting down the downstream pro-survival signals.[13][21][22] The result is cell cycle arrest and induction of apoptosis in cancer cells dependent on EGFR signaling.[20][21] The morpholine-containing side chain of Gefitinib is critical for its solubility and for positioning the anilinoquinazoline core within the ATP pocket for effective inhibition.[13]

Visualization of EGFR Pathway Inhibition:

Below is a diagram illustrating the EGFR signaling pathway and the point of intervention by Gefitinib.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR Ras Ras EGFR->Ras Activates EGF EGF Ligand EGF->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP Binding

Caption: EGFR signaling pathway and inhibition by Gefitinib.

Case Study: Linezolid – A Unique Antibacterial Mechanism

Linezolid was the first member of the oxazolidinone class of antibiotics to be approved.[16] It is particularly valuable for treating infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[17]

Mechanism of Action:

Unlike many other antibiotics that inhibit the elongation phase of protein synthesis, Linezolid acts at the very first step: initiation.[14][] It works by binding to the 23S ribosomal RNA (rRNA) on the 50S subunit of the bacterial ribosome.[14][17] This binding site is located at the peptidyl transferase center. By occupying this site, Linezolid prevents the formation of a functional 70S initiation complex, which is the complete ribosome structure necessary to begin translating messenger RNA (mRNA) into protein.[14][16][17] Without the ability to synthesize essential proteins, bacterial growth is halted (bacteriostatic effect).[16][17] This unique mechanism means there is little to no cross-resistance with other classes of protein synthesis inhibitors.[14][23] The morpholine ring is a key component of the N-aryl substituent that is crucial for this high-affinity binding to the ribosomal target.[][16]

Synthetic Strategies for Morpholine Derivatives

The facile and versatile synthesis of the morpholine ring has contributed significantly to its widespread use.[1][2] Methods range from classical ring-closing reactions to modern catalyzed multicomponent reactions.

Common Synthetic Approaches:

  • From 1,2-Amino Alcohols: A prevalent strategy involves the cyclization of 1,2-amino alcohols with reagents like chloroacetyl chloride or, more recently, ethylene sulfate.[24]

  • Palladium-Catalyzed Carboamination: A powerful method for creating substituted morpholines involves the intramolecular Pd-catalyzed reaction between a substituted ethanolamine and an aryl or alkenyl bromide.[11][25] This allows for the stereoselective synthesis of complex derivatives.[25]

  • Reductive Amination: The morpholine nitrogen can be readily functionalized via reductive amination with various aldehydes and ketones.

  • N-Arylation: Ullmann or Buchwald-Hartwig coupling reactions are frequently employed to attach aryl groups to the morpholine nitrogen, a common feature in many bioactive molecules.[26]

Visualization of a General Synthetic Workflow:

The following diagram outlines a common palladium-catalyzed approach to synthesize cis-3,5-disubstituted morpholines.

Synthesis_Workflow Start Enantiopure Amino Alcohol Step1 Protect Amine (e.g., Boc) & Form Allyl Ether Start->Step1 Intermediate1 N-Protected Allyl Amino Ether Step1->Intermediate1 Step2 Deprotect Amine (e.g., TFA) Intermediate1->Step2 Intermediate2 Ethanolamine Derivative Step2->Intermediate2 Step3 Pd-Catalyzed Carboamination (with Aryl Bromide) Intermediate2->Step3 Product cis-3,5-Disubstituted Morpholine Step3->Product

Caption: General workflow for Pd-catalyzed morpholine synthesis.

Experimental Protocol: Synthesis of N-Aryl Morpholine via Buchwald-Hartwig Amination

This protocol is a representative example for the C-N cross-coupling reaction to form an N-aryl morpholine, a common scaffold in medicinal chemistry.

Objective: To synthesize 4-(4-methoxyphenyl)morpholine from morpholine and 1-bromo-4-methoxybenzene.

Materials:

  • 1-bromo-4-methoxybenzene (1.0 mmol, 187 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19.1 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube or similar reaction vessel

  • Nitrogen or Argon inert gas supply

  • Standard glassware for workup and purification

Procedure:

  • Vessel Preparation: A Schlenk tube equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with an inert gas (Nitrogen or Argon).

  • Reagent Addition: To the cooled tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Solvent and Substrates: Evacuate and backfill the tube with inert gas again. Add anhydrous toluene, followed by 1-bromo-4-methoxybenzene and morpholine via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench by adding water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product, 4-(4-methoxyphenyl)morpholine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Future Perspectives and Conclusion

The morpholine scaffold is far from being fully exploited. Its proven success ensures its continued use as a reliable building block in drug discovery.[11] Future trends will likely focus on:

  • Novel Scaffolds: Creating more complex, C-substituted, and spirocyclic morpholine derivatives to explore new chemical space.

  • Bioisosteric Replacement: Using the morpholine ring as a bioisostere for other, less metabolically stable or more toxic heterocyclic rings.

  • CNS Drug Discovery: Leveraging morpholine's ability to improve blood-brain barrier permeability to develop new treatments for neurodegenerative and psychiatric disorders.[3][8][9]

References

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
  • Semantic Scholar. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]
  • Patsnap Synapse. (2024).
  • Wikipedia. (n.d.). Linezolid. [Link]
  • ResearchGate. (n.d.). Mechanism of action of gefitinib. [Link]
  • American Association for Cancer Research. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research, 10(12), 4212s-4218s. [Link]
  • YouTube. (2025). Pharmacology of Gefitinib (Geftib, Tabgef); Pharmacokinetics, Mechanism of Action, Uses, Effects. [Link]
  • Synfacts. (2008). Synthesis of (S,S)-Reboxetine. Synfacts, 2008(06), 0559-0559. [Link]
  • International Journal of Progressive Research in Engineering Management and Science. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. IJPREMS, 05(01), 1438-1446. [Link]
  • PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
  • Dovepress. (2018). Linezolid: a review of its properties, function, and use in critical care. Journal of Intensive Care, 6(31). [Link]
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • National Center for Biotechnology Information. (n.d.). Linezolid.
  • Patsnap Synapse. (2024).
  • National Center for Biotechnology Information. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PubMed Central. [Link]
  • ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 557-573. [Link]
  • Wikipedia. (n.d.). Morpholine. [Link]
  • National Center for Biotechnology Information. (2009). A New Strategy for the Synthesis of Substituted Morpholines. PubMed Central. [Link]
  • Taylor & Francis Online. (n.d.). Morpholine – Knowledge and References. [Link]
  • ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
  • ijamtes.org. (2018). Total synthesis of antidepressant drug (S,S)-reboxetine : A review. International Journal of Advanced in Management, Technology and Engineering Sciences, 8(III). [Link]
  • National Center for Biotechnology Information. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central. [Link]
  • ChemRxiv. (n.d.).
  • ResearchGate. (2012). The synthesis of (R,S)-reboxetine employing a tandem cyclic sulfate rearrangement - Opening process. Tetrahedron: Asymmetry, 23(9), 650-654. [Link]
  • ResearchGate. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Molecular Diversity. [Link]
  • National Center for Biotechnology Information. (n.d.). Reboxetine.
  • National Center for Biotechnology Information. (n.d.). Morpholine.
  • Wikipedia. (n.d.). Reboxetine. [Link]

Sources

A Technical Guide to Chiral Building Blocks in Drug Discovery: From Stereochemical Principles to Strategic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The principle of chirality, or molecular "handedness," is a cornerstone of modern pharmaceutical science. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereoselective interactions with drug molecules.[1][2] Consequently, the two mirror-image forms (enantiomers) of a chiral drug can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles.[3][4][5] This guide provides a comprehensive technical overview of the critical role of chiral building blocks in drug discovery. It delves into the pharmacological mandate for enantiomeric purity, explores the three primary strategies for obtaining single-enantiomer compounds—chiral pool synthesis, resolution, and asymmetric synthesis—and details the analytical methods required to validate stereochemical integrity. This document is intended for researchers, chemists, and drug development professionals seeking to navigate the complexities of stereochemistry in the pursuit of safer and more efficacious medicines.

The Chirality Mandate in Pharmacology

The Biological Imperative: Stereoselectivity in Drug-Target Interactions

Chirality is a geometric property of molecules that are non-superimposable on their mirror images, much like a pair of hands.[2][6][7] In drug discovery, this property is not a trivial detail; it is a fundamental determinant of biological activity. Biological systems are homochiral environments, constructed from L-amino acids and D-sugars. This inherent "handedness" of enzymes, receptors, and other protein targets dictates that they interact differently with the enantiomers of a chiral drug.[1][4]

This stereoselective binding is often explained by the "three-point attachment" model, where one enantiomer can establish multiple, complementary interactions with the target's binding site, leading to a stable and effective complex. Its mirror image, however, may only be able to achieve a subset of these interactions, resulting in weaker binding or an entirely different binding mode.

ThreePointAttachment cluster_receptor Chiral Receptor Surface cluster_eutomer cluster_distomer ReceptorA Site A P1 ReceptorB Site B P2 ReceptorC Site C P3 DrugA1 A' DrugA1->ReceptorA Strong Interaction DrugB1 B' DrugB1->ReceptorB Strong Interaction DrugC1 C' DrugC1->ReceptorC Strong Interaction DrugD1 D DrugA2 A' DrugA2->ReceptorA Interaction DrugB2 B' DrugC2 C' DrugD2 D

Caption: The Three-Point Attachment model illustrates stereoselective binding.

Quantifying Stereoselectivity: The Eutomer, Distomer, and Eudismic Ratio

To discuss the pharmacological differences between enantiomers, specific terminology is used:

  • Eutomer: The enantiomer that possesses the desired pharmacological activity.[8][9]

  • Distomer: The enantiomer that is less active, inactive, or may be responsible for undesirable or toxic effects.[8][9]

  • Eudismic Ratio (ER): The ratio of the potency of the eutomer to that of the distomer (ER = IC₅₀ of distomer / IC₅₀ of eutomer).[8][10][11] A high eudismic ratio indicates significant stereoselectivity and provides a strong rationale for developing a single-enantiomer drug.[9][11]

DrugEutomerDistomerEudismic Ratio (ER)Therapeutic Class
Propranolol (S)-enantiomer(R)-enantiomer~130[8][9]Beta-blocker
Methorphan L-enantiomerD-enantiomerHigh (different targets)[8][10]Opioid Analgesic / Cough Suppressant
Ethambutol (S,S)-enantiomer(R,R)-enantiomer~500[7]Antitubercular
Penicillamine (S)-enantiomer(R)-enantiomerHigh (distomer is toxic)[7]Anti-arthritic
Ibuprofen (S)-enantiomer(R)-enantiomer>100 (COX-1 inhibition)[2]NSAID

Table 1: Examples of chiral drugs and their corresponding eudismic ratios, highlighting the significant differences in potency between enantiomers.

The Regulatory Landscape

Recognizing the profound impact of stereochemistry, regulatory agencies established guidelines for the development of chiral drugs. In 1992, the U.S. Food and Drug Administration (FDA) issued its "Policy Statement for the Development of New Stereoisomeric Drugs".[3][12][13][14] This policy mandates that the stereoisomeric composition of a new drug be known and characterized.[13] It requires developers to establish quantitative assays for individual enantiomers, study their pharmacokinetic profiles, and compare their pharmacological activities.[13][15] While development of racemates (1:1 mixtures of enantiomers) is still permitted, it must be thoroughly justified.[16][17] This regulatory stance has driven a significant industry trend toward the development of single-enantiomer drugs to improve safety and efficacy.[18][19]

Sourcing the Building Blocks: Strategies for Obtaining Enantiomerically Pure Compounds

The synthesis of a single-enantiomer drug relies on the availability of enantiomerically pure starting materials, known as chiral building blocks.[20][21] There are three principal strategies to access these critical components.

SourcingStrategies cluster_main Start Goal: Single Enantiomer Product Pool Chiral Pool Synthesis Start->Pool Use Naturally Chiral Material Resolution Chiral Resolution Start->Resolution Synthesize Racemate, Then Separate Asymmetric Asymmetric Synthesis Start->Asymmetric Synthesize Directly from Achiral Material Pool_Desc Utilizes readily available, enantiopure natural products (e.g., amino acids, sugars). Pool->Pool_Desc Res_Desc Separates a 50:50 mixture of enantiomers into its pure components. Resolution->Res_Desc Asym_Desc Uses a chiral catalyst or auxiliary to selectively form one enantiomer. Asymmetric->Asym_Desc

Caption: The three primary strategies for accessing enantiomerically pure compounds.

The Chiral Pool: Nature's Head Start

Chiral pool synthesis is a strategy that utilizes naturally occurring, inexpensive, and enantiomerically pure compounds as starting materials.[][23] This approach leverages the chirality already present in nature's "building blocks," such as amino acids, sugars, terpenes, and alkaloids, to construct more complex target molecules.[20][23][24]

  • Causality: The primary advantage is that the stereocenter is pre-defined, often obviating the need for a complex asymmetric induction step or a resolution process.[] This can significantly shorten synthetic routes and improve overall efficiency. The choice of a chiral pool starting material is guided by the structural and stereochemical similarity between the starting material and the final drug target.[23]

Chiral Resolution: Separating the Mirror Images

When a synthetic route produces a racemic mixture, chiral resolution is employed to separate the two enantiomers.[25][26] This is a post-synthesis separation strategy.

This classical method is effective for racemic acids or bases. It involves reacting the racemate with an enantiomerically pure resolving agent (a chiral base or acid) to form a pair of diastereomeric salts.[26][27] Since diastereomers have different physical properties, they can often be separated by fractional crystallization.[26][27]

ResolutionWorkflow Start Racemic Mixture (R-Acid + S-Acid) Step1 Add Chiral Base (e.g., R-Base) Start->Step1 Step2 Formation of Diastereomeric Salts (R-Acid/R-Base) + (S-Acid/R-Base) Step1->Step2 Step3 Fractional Crystallization (Exploits different solubilities) Step2->Step3 Step4a Less Soluble Salt Crystallizes (e.g., S-Acid/R-Base) Step3->Step4a Solid Step4b More Soluble Salt in Solution (e.g., R-Acid/R-Base) Step3->Step4b Liquid Step5a Isolate Crystals & Acidify (Remove Chiral Base) Step4a->Step5a Step5b Isolate Supernatant & Acidify (Remove Chiral Base) Step4b->Step5b End_S Pure S-Acid Step5a->End_S End_R Pure R-Acid Step5b->End_R

Sources

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of (S)-4-Cbz-Morpholine-3-carboxylic Acid in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis of peptidomimetics and complex peptide-based therapeutics.

Introduction: The Strategic Value of Morpholine Scaffolds in Peptidomimetics

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic profiles by improving metabolic stability, increasing receptor affinity, and constraining conformational flexibility. (S)-4-Cbz-Morpholine-3-carboxylic acid is a particularly valuable building block in this arena. As a constrained cyclic amino acid analogue, it serves as a rigid scaffold that can mimic peptide beta-turns and other secondary structures. The morpholine heterocycle is a prevalent motif in numerous CNS-active drugs, valued for its ability to modulate pharmacokinetic properties such as aqueous solubility and membrane permeability.[1][2]

The N-terminal protecting group, Carbobenzyloxy (Cbz or Z), is a classic urethane-type protecting group first introduced by Bergmann and Zervas in 1932.[3] Its stability under the conditions used for both Fmoc and Boc-based solid-phase peptide synthesis (SPPS) provides crucial orthogonality. This allows for the selective deprotection of other groups while the Cbz moiety remains intact, offering strategic flexibility in the synthesis of complex peptides. However, the inherent steric hindrance of this secondary amine-containing scaffold necessitates optimized coupling protocols to ensure efficient peptide bond formation.

This document provides a comprehensive guide to the effective use of this compound, detailing optimized protocols, the rationale behind reagent selection, and methods for characterization and quality control.

Core Principles & Pre-Synthetic Considerations

Structural & Reactivity Profile

This compound presents two key chemical features that dictate its synthetic protocol:

  • Steric Hindrance: The cyclic nature and the substitution pattern around the carboxylic acid and the secondary amine create significant steric bulk. This slows down the kinetics of amide bond formation compared to standard proteinogenic amino acids. Consequently, standard coupling reagents like dicyclohexylcarbodiimide (DCC) are often inefficient, leading to low yields and deletion sequences.[4][5]

  • Cbz Protecting Group: The N-Cbz group is robust. It is stable to the basic conditions of Fmoc removal (e.g., piperidine or morpholine in DMF) and the acidic conditions of Boc removal (e.g., TFA).[6][7] Its removal is most commonly and cleanly achieved via catalytic hydrogenolysis (e.g., Pd/C and H₂), a method that is orthogonal to most acid-labile side-chain protecting groups.[6][8][9][10] Harsh acidic conditions, such as HBr in acetic acid, can also cleave the Cbz group but lack orthogonality with many other protecting groups used in SPPS.[9]

Workflow Overview

The successful incorporation of this building block follows a logical progression of optimized steps. The diagram below illustrates the typical workflow in the context of solid-phase peptide synthesis (SPPS).

G cluster_spps SPPS Cycle for (S)-4-Cbz-Morpholine-3-COOH cluster_final Final Peptide Processing Resin Resin with N-terminally Deprotected Peptide Chain PreActivation Pre-activation of (S)-4-Cbz-Morpholine-3-COOH Coupling Coupling Reaction (Extended Duration) PreActivation->Coupling Add to Resin Monitoring Reaction Monitoring (e.g., Kaiser Test) Coupling->Monitoring Sample Resin Monitoring->Coupling Re-couple if Incomplete Wash Thorough Washing Monitoring->Wash If Complete NextCycle Proceed to Next Amino Acid Coupling Wash->NextCycle Cleavage Global Deprotection & Cleavage from Resin NextCycle->Cleavage After Final Residue Purification RP-HPLC Purification Cleavage->Purification Characterization LC-MS & MS/MS Analysis Purification->Characterization

Caption: General workflow for SPPS incorporation and final processing.

Experimental Protocols

Protocol for Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol is optimized to overcome the steric hindrance of the morpholine scaffold. The choice of coupling reagent is critical for achieving high efficiency.

Rationale for Reagent Selection: For sterically demanding couplings, in-situ activating reagents that form highly reactive esters are paramount. Uronium/aminium salts (e.g., HATU, HCTU, COMU) and phosphonium salts (e.g., PyAOP, PyBOP) are superior to carbodiimides.[4] These reagents generate OAt or Oxyma esters, which are more reactive than the OBt esters formed by older reagents like HBTU. HATU and COMU are particularly recommended for their high reactivity and reduced risk of side reactions.[11]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3.0 eq.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq.) or 2,4,6-Collidine for sensitive residues.

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Perform the standard N-terminal deprotection protocol (e.g., 20% piperidine in DMF for Fmoc-SPPS) and wash thoroughly with DMF (5 x 1 min).

  • Pre-activation: In a separate vessel, dissolve this compound (3.0 eq.) and HATU (2.9 eq.) in a minimal volume of DMF. Add DIPEA (6.0 eq.) to the mixture. Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution may change color, indicating the formation of the activated OAt-ester.

  • Coupling Reaction: Add the pre-activated solution to the vessel containing the washed resin. Agitate the mixture at room temperature.

    • Expert Tip: Due to steric hindrance, extend the coupling time significantly beyond the standard 30-60 minutes. A minimum of 4 hours is recommended. For particularly difficult sequences, coupling overnight may be necessary.

  • Monitoring: After the initial coupling time, take a small sample of the resin beads, wash them thoroughly, and perform a qualitative ninhydrin (Kaiser) test.

    • Result A (Negative - Yellow/Clear beads): The coupling is complete. Proceed to step 5.

    • Result B (Positive - Blue/Purple beads): The coupling is incomplete. Drain the reaction solvent, and repeat the coupling step with a freshly prepared pre-activated solution of the reagents (double coupling).

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (5 x 1 min) followed by Dichloromethane (DCM) (3 x 1 min) to remove all residual reagents and byproducts.

  • Capping (Optional but Recommended): To block any unreacted free amines and prevent the formation of deletion sequences, treat the resin with an acetic anhydride capping solution (e.g., Ac₂O/DIPEA/DMF) for 10-15 minutes. Wash the resin again as described in step 5.

  • Continuation: The resin is now ready for the deprotection of the N-terminal Fmoc group of the subsequent amino acid.

Protocol for Cbz Group Deprotection

The Cbz group is typically removed during the final global deprotection step. However, if the morpholine residue is internal and chain elongation is required, it must be selectively cleaved.

Method: On-Resin Catalytic Transfer Hydrogenolysis

This method avoids the use of pressurized H₂ gas and is often more practical in a standard peptide synthesis laboratory.

Materials:

  • Peptide-resin with N-terminal Cbz-protected morpholine residue

  • Palladium on Carbon (Pd/C, 10 wt. %), ~0.2 equivalents relative to the peptide

  • Ammonium formate (HCOONH₄) or Cyclohexene as a hydrogen donor

  • Solvent: A mixture such as DMF/MeOH or THF

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin in the chosen solvent system for 30 minutes.

  • Reaction Setup: Add the Pd/C catalyst to the resin slurry. Then, add a large excess of the hydrogen donor (e.g., 10-20 equivalents of ammonium formate).

  • Deprotection Reaction: Agitate the mixture at room temperature. The reaction can be sluggish on a solid support. Monitor the reaction progress by taking small samples, cleaving them from the resin, and analyzing via LC-MS to check for the mass difference corresponding to the Cbz group removal (134.05 Da). The reaction may take 4-24 hours.

  • Catalyst Removal: Once the reaction is complete, filter the reaction mixture to remove the Pd/C catalyst. Wash the resin extensively with the reaction solvent, followed by alternating washes with water and methanol to remove all traces of the hydrogen donor and catalyst.

  • Critical Note: Catalytic hydrogenolysis is incompatible with certain amino acid side chains, such as Cysteine (can poison the catalyst) and Methionine (can be reduced). Plan your protecting group strategy accordingly.

Data Presentation & Reagent Summary

The choice of coupling reagent directly impacts the success of incorporating sterically hindered residues. The following table summarizes the recommended reagents.

Coupling ReagentClassActivated SpeciesAdvantagesDisadvantages
HATU Uronium/AminiumOAt-esterExtremely high reactivity, low racemization, ideal for hindered couplings.Higher cost, potential for allergenic properties.
COMU Uronium/AminiumOxyma-esterReactivity comparable to HATU, safer (Oxyma byproduct is not explosive), better solubility.Relatively newer, may not be as widely stocked.
PyAOP PhosphoniumOAt-esterHighly efficient, similar reactivity to HATU, well-established for difficult couplings.[5]Phosphonium byproducts can be more difficult to wash away.
HCTU Uronium/AminiumO-6-ClBt esterVery fast and effective, more cost-effective than HATU.Byproduct (6-Cl-HOBt) has slightly lower pKa than HOAt, making it marginally less reactive than HATU.

Characterization and Quality Control

Post-synthesis analysis is crucial to confirm the successful incorporation and integrity of the peptide.

G Crude Crude Peptide after Cleavage & Deprotection HPLC Purification via Reversed-Phase HPLC Crude->HPLC Purity Assess Purity of Collected Fractions HPLC->Purity Purity Check > 95%? Purity->HPLC No, re-purify LCMS Identity Confirmation via LC-MS (Molecular Weight) Purity->LCMS Yes MSMS Sequence Verification via MS/MS Fragmentation LCMS->MSMS

Caption: Analytical workflow for peptide characterization.

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC is the gold standard for both purification and purity assessment of the final peptide.[12][13][14] A gradient of acetonitrile in water with 0.1% TFA is typically used. The incorporation of the morpholine residue may alter the peptide's retention time compared to a non-modified analogue.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry should be used to confirm the molecular weight of the purified peptide.[15] The observed mass must match the theoretical mass calculated for the peptide containing the this compound residue (residue mass = 264.27 Da, assuming Cbz group is cleaved).

  • Tandem Mass Spectrometry (MS/MS): To unequivocally confirm the location of the morpholine residue within the sequence, MS/MS analysis is performed.[12][15] Fragmentation of the parent ion will produce a series of b- and y-ions. The mass shift in the fragment ions crossing the morpholine residue will confirm its position.

Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
Incomplete Coupling 1. Insufficient coupling time. 2. Inadequate coupling reagent strength. 3. Poor resin swelling or solvent quality.1. Increase coupling time to 4+ hours or overnight. 2. Use a high-potency reagent like HATU or COMU. 3. Perform a double coupling. 4. Ensure use of fresh, anhydrous DMF/NMP.
Deletion of Morpholine Residue Failure to achieve complete coupling, followed by coupling of the next amino acid to the unreacted N-terminus.Implement a capping step with acetic anhydride after the morpholine coupling to block any unreacted sites.
Incomplete Cbz Deprotection 1. Inactivated Pd/C catalyst. 2. Insufficient hydrogen donor. 3. Poor accessibility on solid support.1. Use fresh catalyst. 2. Increase the excess of hydrogen donor and reaction time. 3. Consider performing the deprotection in solution phase after cleavage if on-resin method fails.
Racemization Over-activation or use of an overly strong base with extended reaction times.While less of a concern for this secondary amine, consider using a weaker base like 2,4,6-collidine instead of DIPEA if racemization of adjacent residues is detected.

References

  • Lenci, E., Menchi, G., & Trabocchi, A. (2019). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry. [Link]
  • Cortes-Clerget, M., et al. (2017).
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. totalsynthesis.com. [Link]
  • ResearchGate. (2017). Cbz deprotection conditions: screening of catalysts and sources of H2.
  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Rozenski, J., et al. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry.
  • Lenci, E., & Trabocchi, A. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
  • Trifonov, R. E., & Ostrovskii, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry. [Link]
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry. [Link]
  • Mthembu, S. N., et al. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science. [Link]
  • National Institutes of Health (NIH). (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. [Link]
  • PubChem. (n.d.). This compound.
  • BioPharmaSpec. (n.d.). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec. [Link]
  • International Journal of Science and Research Archive. (2023). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ijsar.net. [Link]
  • ResearchGate. (2023). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • Kent, S. B. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

Sources

Application of (S)-4-Cbz-Morpholine-3-carboxylic Acid: A Guide to Engineering Constrained Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rational design of peptidomimetics is a cornerstone of modern drug discovery, aiming to transform native peptides into therapeutic candidates with enhanced stability, selectivity, and efficacy.[1][2] A key strategy in this endeavor is the incorporation of conformationally constrained amino acids to rigidify the peptide backbone, thereby reducing the entropic penalty upon binding to a biological target and improving resistance to proteolytic degradation.[3][4] This guide provides a comprehensive technical overview of the application of (S)-4-Cbz-Morpholine-3-carboxylic acid, a unique proline surrogate, in the design and synthesis of structurally defined peptides. We will explore the underlying chemical principles, provide detailed experimental protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and discuss its impact on peptide conformation and biological function. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage constrained scaffolds for therapeutic innovation.

Introduction: The Rationale for Conformational Constraint

Native peptides often exhibit high potency but are poor drug candidates due to their inherent flexibility, which leads to multiple conformations (only one of which is bioactive) and susceptibility to enzymatic degradation.[3] The introduction of constrained amino acids, such as this compound, addresses these limitations directly.

The morpholine ring system imposes significant steric constraints on the peptide backbone, restricting the available Ramachandran space and pre-organizing the peptide into a specific secondary structure.[5] Specifically, morpholine-3-carboxylic acid acts as a proline surrogate that can nucleate β-turns, which are critical recognition motifs in many protein-protein interactions.[6] The oxygen atom within the morpholine ring also alters the local electronic environment and hydrogen bonding capacity compared to a traditional proline ring. The (S)-configuration is crucial, as stereochemistry directly influences the type of folded structure the peptide will adopt.[6]

This compound is an ideal building block for this purpose. The Carboxybenzyl (Cbz or Z) group provides stable protection of the secondary amine within the morpholine ring, which is orthogonal to the widely used Fmoc/tBu strategy in SPPS.[7] This orthogonality is key, as the Cbz group remains intact during the base-mediated Fmoc deprotection steps and the final acid-mediated cleavage from the resin, allowing for precise N-terminal modification or further solution-phase chemistry if desired.[8][9]

Physicochemical Properties

A clear understanding of the building block's properties is essential for its effective use.

PropertyValueSource
IUPAC Name (3S)-4-(phenylmethoxycarbonyl)morpholine-3-carboxylic acid[10]
CAS Number 819078-65-4[10]
Molecular Formula C₁₃H₁₅NO₅[10]
Molecular Weight 265.26 g/mol [10]
Appearance White to off-white solid[1]
Protecting Group Carboxybenzyl (Cbz or Z)[11]

Synthesis of the Building Block

While this compound is commercially available, understanding its synthesis provides insight into its quality and potential impurities. A plausible and efficient route can be adapted from established methods for similar chiral morpholines, starting from a readily available chiral precursor like (S)-epichlorohydrin.[12] This approach ensures high enantiomeric purity.

cluster_0 Synthetic Pathway Start (S)-Epichlorohydrin + 2-Aminoethanol derivative Intermediate1 Chiral Amino Alcohol Intermediate Start->Intermediate1 Ring Opening Intermediate2 N-Protected Morpholine Ring Intermediate1->Intermediate2 1. Cbz Protection 2. Cyclization Intermediate3 Oxidation to Carboxylic Acid Intermediate2->Intermediate3 Selective Oxidation Final This compound Intermediate3->Final Workup

Caption: Plausible synthetic workflow for the chiral building block.

The key steps involve a stereospecific ring-opening of the epoxide, protection of the resulting secondary amine with a Cbz group (e.g., using benzyl chloroformate), followed by intramolecular cyclization to form the morpholine ring. The final step is a selective oxidation of the primary alcohol to the carboxylic acid. This method provides excellent control over the critical stereocenter at the C3 position.

Incorporation into Peptides via Fmoc-SPPS

The orthogonality of the Cbz group to the Fmoc/tBu strategy is the cornerstone of its utility in modern Solid-Phase Peptide Synthesis (SPPS).[7][] The Cbz group is stable to the piperidine solutions used for Fmoc removal and the trifluoroacetic acid (TFA) cocktails used for final cleavage and side-chain deprotection.[9]

General SPPS Workflow Diagram

The following diagram illustrates the incorporation of the Cbz-protected morpholine amino acid as the final N-terminal residue in a standard Fmoc-SPPS cycle.

cluster_cycle Iterative SPPS Cycle Resin Resin-Bound Peptide (Free N-terminus) Activate Activate Carboxyl Group (e.g., HBTU/DIEA) Couple Coupling Reaction Resin->Couple Fmoc_AA Fmoc-AA-OH (Standard Amino Acid) Fmoc_AA->Activate Cbz_AA (S)-4-Cbz-Morpholine- 3-carboxylic acid Cbz_AA->Activate Final Coupling Activate->Couple Activate->Couple Wash1 Wash (DMF) Couple->Wash1 Cleave Cleavage & Deprotection (e.g., 95% TFA Cocktail) Couple->Cleave Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect Wash2 Wash (DMF) Deprotect->Wash2 Wash2->Resin n-1 cycles Wash2->Activate For Final Residue Wash2->Couple Final_Peptide Crude Peptide (N-terminally Cbz-Protected) Cleave->Final_Peptide

Caption: Fmoc-SPPS workflow for N-terminal capping with the title compound.

Protocols

Protocol 1: Automated Fmoc-SPPS Incorporation

This protocol details the coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

1. Materials & Reagents:

  • Peptide-resin with a free N-terminus (pre-swollen in DMF).

  • This compound (3.0 eq. relative to resin loading).

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.9 eq.).

  • N,N-Diisopropylethylamine (DIEA) (6.0 eq.).

  • Anhydrous N,N-Dimethylformamide (DMF).

  • Dichloromethane (DCM).

2. Procedure:

  • Pre-activation: In a clean vial, dissolve this compound and HBTU in DMF. Add DIEA and allow the solution to pre-activate for 5 minutes at room temperature. The solution should turn slightly yellow.

  • Coupling: Add the activated amino acid solution to the vessel containing the peptide-resin. Agitate via nitrogen bubbling or orbital shaking for 2-4 hours at room temperature.

    • Scientist's Note: Constrained and N-substituted amino acids often exhibit slower coupling kinetics. A longer coupling time or a double coupling may be necessary. The choice of HBTU as a coupling reagent is robust for sterically hindered amino acids.[14]

  • Monitoring: Perform a Kaiser test (or alternative ninhydrin test) on a small sample of resin beads to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, a second coupling may be required.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove excess reagents and byproducts.

  • Finalization: The resin now carries the peptide with the N-terminal this compound residue. It can be dried or proceed directly to cleavage.

Protocol 2: Cleavage from Resin & Side-Chain Deprotection

This protocol cleaves the synthesized peptide from the solid support while simultaneously removing acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc), leaving the N-terminal Cbz group intact.

1. Materials & Reagents:

  • Cbz-peptide-resin (dried).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

    • Scientist's Note: The scavenger TIS is crucial to trap reactive carbocations generated from the deprotection of side chains (like t-butyl groups), preventing re-alkylation of sensitive residues like Tryptophan or Methionine.[15]

  • Ice-cold diethyl ether.

2. Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cold cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Agitate the slurry at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a new centrifuge tube.

  • Wash the resin once more with a small volume of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing 10-20 volumes of ice-cold diethyl ether.

  • A white precipitate should form. Centrifuge the mixture (e.g., 3000 rpm for 5 min), decant the ether, and wash the peptide pellet twice more with cold ether.

  • Dry the crude Cbz-protected peptide pellet under a stream of nitrogen or in a vacuum desiccator. The product is now ready for purification by RP-HPLC.

Protocol 3: Cbz Group Removal via Catalytic Hydrogenolysis

This is the standard method for removing the Cbz group post-purification. It is exceptionally mild and chemoselective.

1. Materials & Reagents:

  • Purified Cbz-protected peptide.

  • Palladium on carbon (10% Pd/C) catalyst.

  • Solvent: Methanol, Ethanol, or a mixture including Acetic Acid to aid solubility.

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus).

2. Procedure:

  • Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the peptide).

    • Safety Note: Pd/C is flammable, especially when dry or in the presence of flammable solvents and hydrogen. Handle with care in an inert atmosphere if possible.

  • Hydrogenation: Securely attach a balloon filled with H₂ gas to the reaction flask or place the vessel in a hydrogenation apparatus. Purge the flask with H₂.

  • Reaction: Stir the mixture vigorously at room temperature under the H₂ atmosphere.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC until the starting material is fully consumed (typically 2-16 hours).

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the final deprotected peptide.

Expected Impact and Hypothetical Case Study

The incorporation of this compound is anticipated to induce a β-turn conformation and enhance proteolytic stability.[2][6] To illustrate this, consider a hypothetical case study involving a short peptide agonist for a G-protein coupled receptor (GPCR).

Native Peptide: H-Tyr-Pro-Phe-Gly-NH₂ Modified Peptide: H-Tyr-(S-Mor)-Phe-Gly-NH₂ (where S-Mor is (S)-Morpholine-3-carboxylic acid)

Conformational Analysis

The native peptide with a Proline residue can exist in both cis and trans conformations around the Tyr-Pro amide bond. The introduction of the (S)-Mor residue is expected to strongly favor a specific turn structure, potentially a Type VI β-turn, which pre-organizes the Tyr and Phe pharmacophores into an optimal orientation for receptor binding.[6]

cluster_0 Conformational Landscape Native Native Peptide (Flexible) StateA Bioactive Conformation Native->StateA StateB Inactive Conformation 1 Native->StateB StateC Inactive Conformation 2 Native->StateC Modified Modified Peptide (Constrained) Modified->StateA Locked ⇌

Caption: Constraining the peptide locks it in the bioactive fold.

Comparative Biological Data (Hypothetical)

The table below presents plausible data comparing the native and modified peptides, based on typical outcomes observed when introducing such constraints.[16]

ParameterNative PeptideModified PeptideRationale for Change
Receptor Binding Affinity (Ki, nM) 150 nM25 nMThe constrained, pre-organized conformation reduces the entropic penalty of binding, leading to a tighter interaction.[2]
Functional Potency (EC₅₀, nM) 250 nM40 nMImproved binding affinity translates directly to higher potency in a functional assay.
Serum Stability (t₁/₂, min) 5 min> 120 minThe morpholine scaffold and the non-native peptide bond are resistant to cleavage by common serum proteases.[17]

Conclusion

This compound is a powerful and versatile building block for peptide chemists and drug developers. Its ability to induce specific, stable secondary structures, combined with its straightforward incorporation using orthogonal SPPS chemistry, makes it an invaluable tool for transforming flexible peptides into potent, stable, and selective peptidomimetic drug candidates. The protocols and principles outlined in this guide provide a solid foundation for researchers to harness the potential of this constrained amino acid in their own discovery programs.

References

  • Trabocchi, A., et al. (2008). Configurationally driven folding of model tetrapeptides containing L- or D-morpholine-3-carboxylic acids as beta-turn nucleators. Chirality, 20(9), 1019-1027. [Link]
  • Tam, J. P., & Merrifield, R. B. (1985). A new two-step deprotection/cleavage procedure for solid phase peptide synthesis. International Journal of Peptide and Protein Research, 26(3), 262-273. [Link]
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Al-Warhi, T., et al. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Galen Medical Journal, 11, e2329. [Link]
  • Kumar, R. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? ResearchGate.
  • Nadendla, K. (2023). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage? ResearchGate.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Trabocchi, A., et al. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 6, 459. [Link]
  • Harvey, C. M., & Spring, D. R. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. Molecules, 23(4), 959. [Link]
  • Sisto, A., et al. (2016). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 14(3), 800-803. [Link]
  • Jóźwiak, M., et al. (2020). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. International Journal of Molecular Sciences, 21(18), 6540. [Link]
  • University of Puget Sound. (n.d.). Useful Spectroscopic Data.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1514262, this compound.
  • Wang, L., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482. [Link]
  • Wang, L., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. ResearchGate.
  • Organic Chemistry Help!. (2021, May 6).
  • Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(13), 1880-1893. [Link]
  • Zhang, L., et al. (2012). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid.
  • Reichheld, S. (n.d.). NMR Spectroscopy. Organic Chemistry Data & Info.
  • Henegar, K. E., et al. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, 13(6), 1213-1219. [Link]
  • Ye, G., et al. (2007). Synthesis and Structure-Activity Relationships of Linear and Conformationally Constrained Peptide Analogs of CIYKYY as Src Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 50(16), 3803-3814. [Link]
  • Khan, I., et al. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. ACS Omega, 8(50), 48110-48123. [Link]
  • D'Andrea, L. D., et al. (2020). On‐Resin Pictet–Spengler Cyclization for 1,2,3,4‐Tetrahydro‐β‐carboline‐3‐carboxylate (Tcc) Peptide Synthesis With Acid‐Labile Functional Tolerance. Chemistry – An Asian Journal, 15(19), 3073-3079. [Link]
  • Manera, C., et al. (2008). Investigations on the 4-quinolone-3-carboxylic acid motif. 2. Synthesis and structure-activity relationship of potent and selective cannabinoid-2 receptor agonists endowed with analgesic activity in vivo. Journal of Medicinal Chemistry, 51(16), 5075-5084. [Link]
  • Geng, R., et al. (2024). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry, 20, 1-27. [Link]
  • Sugg, E. E., et al. (1990). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. International Journal of Peptide and Protein Research, 35(1), 35-45. [Link]
  • Hansen, M. C., & Vedejs, E. (2012). Biomimetic Synthesis of Cbz-(S)-Dolaphenine. Organic Letters, 14(22), 5788-5791. [Link]
  • Tourwe, D., et al. (1993). Biological and conformational studies of [Val4]morphiceptin and [D-Val4]morphiceptin analogs incorporating cis-2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. International Journal of Peptide and Protein Research, 42(5), 417-424. [Link]
  • Sugg, E. E., et al. (1990). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. ResearchGate.

Sources

Application Note: A Robust HPLC Method for the Chiral Purity and Assay of (S)-4-Cbz-Morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-4-Cbz-Morpholine-3-carboxylic acid is a crucial chiral building block in modern medicinal chemistry, serving as a constrained amino acid surrogate in the synthesis of various therapeutic agents. Its stereochemical integrity and chemical purity are paramount to the safety and efficacy of the final drug product. This document provides a comprehensive guide to developing and validating a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of chemical purity (assay) and enantiomeric purity of this compound. We detail the underlying chromatographic principles, a complete step-by-step protocol, and a rigorous validation strategy aligned with International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction and Scientific Background

The morpholine scaffold is a privileged structure in drug discovery, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. When functionalized as a chiral carboxylic acid, such as in this compound, it provides a conformationally restricted non-natural amino acid analog.[5] The carboxybenzyl (Cbz) protecting group is common in peptide synthesis, making this compound a key intermediate.[6]

The presence of the undesired (R)-enantiomer or other process-related impurities can significantly impact the pharmacological and toxicological profile of a drug substance. Therefore, a reliable analytical method capable of separating the target (S)-enantiomer from its stereoisomer and other potential impurities is a regulatory necessity.[7] This application note addresses this critical need by proposing a chiral reverse-phase HPLC (RP-HPLC) method, chosen for its wide applicability and compatibility with standard laboratory equipment.

Chromatographic Principles and Method Rationale

The analytical challenge lies in concurrently separating a polar, chiral compound from its enantiomer and other closely related impurities. Our strategy is based on the following principles:

  • Mode of Separation: Reverse-Phase HPLC. this compound possesses both hydrophobic (Cbz group, morpholine ring) and polar/ionizable (carboxylic acid) moieties.[8] This dual nature makes it an ideal candidate for reverse-phase chromatography, where a non-polar stationary phase (like C18) is used with a polar mobile phase.[9] Hydrophobic molecules are retained more strongly on the column, allowing for separation based on polarity differences.[9]

  • Control of Ionization. The carboxylic acid group's ionization state drastically affects its polarity and, thus, its retention.[10] To ensure consistent retention and sharp peak shapes, the mobile phase pH must be controlled. By acidifying the mobile phase with an additive like trifluoroacetic acid (TFA) or formic acid to a pH well below the pKa of the carboxylic acid (typically pKa ~2-4), the analyte is maintained in its neutral, more retentive form.[10][11] This suppresses peak tailing, a common issue with acidic compounds on silica-based columns.

  • Enantiomeric Resolution: Chiral Stationary Phase (CSP). Resolving enantiomers requires a chiral environment. The most direct and widely used approach in HPLC is the use of a Chiral Stationary Phase (CSP).[7][12] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and are often the first choice for screening chiral separations.[13] They create transient, diastereomeric complexes with the enantiomers through a combination of interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance), leading to different retention times.

The logical workflow for developing this method is outlined below.

MethodDevelopmentWorkflow cluster_prep Phase 1: Initial Assessment cluster_method Phase 2: Method Development cluster_validation Phase 3: Validation (ICH Q2(R1)) Analyte Characterize Analyte (this compound) - Polar - Chiral - Acidic Goal Define Goal - Chemical Purity (Assay) - Enantiomeric Purity Analyte->Goal Mode Select Mode Reverse-Phase HPLC (Hydrophobic & Polar Moieties) Goal->Mode Column Select Column Chiral Stationary Phase (CSP) (e.g., Immobilized Polysaccharide) Mode->Column MobilePhase Develop Mobile Phase - Aqueous (Water + Acid) - Organic (Acetonitrile/Methanol) Column->MobilePhase Optimization Optimize Conditions - Gradient/Isocratic - Flow Rate - Temperature MobilePhase->Optimization Validation Validate Method - Specificity - Linearity - Accuracy - Precision - Robustness Optimization->Validation

Figure 1: Logical workflow for the development of the HPLC purity method.

Experimental Protocol: Proposed HPLC Method

This protocol provides a starting point for analysis. Optimization may be required based on the specific instrument and impurity profile of the sample.

3.1. Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV-Vis detector.

  • Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.

  • Analytical Column: A polysaccharide-based chiral column, such as Daicel Chiralpak® IA, IB, or IC (4.6 x 250 mm, 5 µm).

  • Reagents:

    • Acetonitrile (ACN), HPLC grade or higher.

    • Methanol (MeOH), HPLC grade or higher.

    • Water, HPLC grade or Type I ultrapure.

    • Trifluoroacetic Acid (TFA), HPLC grade.

  • Reference Standard: Well-characterized this compound.

  • Racemic Standard: A 50:50 mixture of (S)- and (R)-4-Cbz-Morpholine-3-carboxylic acid (for specificity validation).

3.2. Standard and Sample Preparation

  • Diluent: A mixture of Water and Acetonitrile (50:50, v/v).

  • Standard Stock Solution (ASSY): Accurately weigh approximately 10 mg of the reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of ~0.5 mg/mL.

  • Working Standard Solution (ASSY): Further dilute the Standard Stock Solution to ~0.05 mg/mL with the diluent.

  • Sample Solution (ASSY): Prepare the sample to a target concentration of ~0.05 mg/mL using the diluent.

  • Racemic Standard Solution (Specificity): Prepare a solution of the racemic mixture at ~0.05 mg/mL in the diluent.

3.3. Chromatographic Conditions

The following table summarizes the recommended starting conditions.

ParameterRecommended SettingRationale
Stationary Phase Daicel Chiralpak® IA (4.6 x 250 mm, 5 µm)Proven versatility for a wide range of chiral compounds.
Mobile Phase A Water + 0.1% TFAAcid modifier to suppress ionization of the carboxylic acid.[14]
Mobile Phase B Acetonitrile + 0.1% TFAOrganic modifier to elute the analyte. ACN often provides good peak shape.[10]
Elution Mode GradientProvides robust separation of early-eluting polar impurities and later-eluting hydrophobic ones.
Gradient Program 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% BA shallow gradient provides high resolution for closely eluting species.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 25 °CTemperature control ensures reproducible retention times.
Detector UV at 210 nm and 254 nm210 nm for general impurity detection; 254 nm for the Cbz chromophore.
Injection Volume 10 µLA small volume minimizes potential peak distortion.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][2][4]

ValidationWorkflow Validation ICH Q2(R1) Validation Parameters Specificity Specificity Demonstrates separation of analyte from impurities and enantiomer Inject: Blank, Racemic Standard, Spiked Sample Validation->Specificity Linearity Linearity & Range Analyte response is proportional to concentration Prepare 5 levels (e.g., 50-150% of target conc.) Validation->Linearity Accuracy Accuracy (Recovery) Closeness of test results to true value Spike known amounts of analyte into placebo at 3 levels (e.g., 80%, 100%, 120%) Validation->Accuracy Precision Precision Repeatability (intra-assay) & Intermediate Precision (inter-assay) Repeatability: 6 replicates at 100% conc. Intermediate: Different day, analyst, or instrument Validation->Precision Robustness Robustness Capacity to remain unaffected by small variations Vary: Flow rate (±10%), Temp (±5°C), Mobile Phase pH/Composition (±2%) Validation->Robustness Limit LOD & LOQ Lowest detectable & quantifiable amounts Determine from signal-to-noise ratio or calibration curve slope Validation->Limit

Figure 2: Key parameters for HPLC method validation as per ICH guidelines.

4.1. Specificity Inject the diluent (blank), the racemic standard, and a sample solution. The method is specific if the (S)-enantiomer peak is resolved from the (R)-enantiomer (Resolution > 1.5) and any other impurity peaks, with no interfering peaks at the analyte's retention time in the blank.

4.2. Linearity Prepare a series of at least five concentrations of the reference standard, typically ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration. Plot the peak area against concentration and perform a linear regression analysis.

4.3. Accuracy Accuracy should be assessed by spiking a placebo with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery, calculated as (measured amount / spiked amount) x 100%, should be determined for each level.

4.4. Precision

  • Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The relative standard deviation (RSD) is calculated for each set of measurements.

4.5. Robustness Intentionally make small, deliberate variations to the method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results, particularly peak resolution and retention time.

4.6. Acceptance Criteria (Typical)

The following table provides typical acceptance criteria for a purity method validation.

Validation ParameterAcceptance Criteria
Specificity Resolution between enantiomers > 1.5. No interference from blank.
Linearity Correlation Coefficient (r²) ≥ 0.999
Accuracy Recovery within 98.0% - 102.0%
Precision (Repeatability) RSD ≤ 2.0%
Precision (Intermediate) RSD ≤ 2.0%
Robustness System suitability parameters remain within limits.

Data Interpretation and Calculations

5.1. Enantiomeric Purity The percentage of the undesired (R)-enantiomer is calculated using the area percent method.

  • % (R)-enantiomer = (Area of R-peak / (Area of R-peak + Area of S-peak)) x 100

5.2. Chemical Purity (Assay by External Standard) The assay of this compound is calculated against the external reference standard.

  • % Assay = (Area_sample / Area_std) x (Conc_std / Conc_sample) x Purity_std

Where:

  • Area_sample = Peak area of the (S)-enantiomer in the sample chromatogram.

  • Area_std = Average peak area of the (S)-enantiomer in the standard chromatograms.

  • Conc_std = Concentration of the reference standard solution.

  • Conc_sample = Concentration of the sample solution.

  • Purity_std = Purity of the reference standard (as a decimal).

Conclusion

This application note presents a scientifically grounded framework for the development and validation of a chiral RP-HPLC method for determining the chemical and enantiomeric purity of this compound. The proposed method leverages a versatile polysaccharide-based chiral stationary phase and standard reverse-phase principles to achieve robust separation. By following the detailed experimental protocol and the rigorous validation plan outlined herein, researchers, scientists, and drug development professionals can confidently implement a reliable quality control method essential for the advancement of pharmaceutical candidates incorporating this vital chiral building block.

References

  • International Council for Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]
  • International Council for Harmonisation. (1997). Q2B: Validation of Analytical Procedures: Methodology. Federal Register, 62(96), 27463–27467. [Link]
  • Pharmaguideline. (2024).
  • Szokan, G., et al. (1994). HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis. Marcel Dekker, Inc. [Link]
  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]
  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
  • Teledyne ISCO. (2012).
  • Herbert, N.R., & Ebdon, D. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • SIELC Technologies. Polar Compounds. [Link]
  • Wikipedia.
  • SIELC Technologies. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. [Link]
  • LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry—Explained. [Link]
  • National Institutes of Health (NIH). (2022).
  • American Chemical Society. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2015).
  • Phenomenex.
  • Chiralpedia. (2022).
  • BCO-DMO. (2018).
  • PubChem. This compound. [Link]

Sources

Application Note & Protocols: Strategic Incorporation of (S)-4-Cbz-Morpholine-3-carboxylic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rational design of peptides with defined three-dimensional structures is a cornerstone of modern drug discovery and chemical biology. Non-canonical amino acids that introduce conformational constraints are invaluable tools for stabilizing specific secondary structures, such as β-turns and γ-turns, which are critical for molecular recognition and biological activity. This guide provides a comprehensive technical overview and detailed protocols for the use of (S)-4-Cbz-Morpholine-3-carboxylic acid, a conformationally restricted building block, in solid-phase peptide synthesis (SPPS). We will explore the causality behind its application as a turn-inducer, provide validated, step-by-step protocols for its incorporation using Fmoc/tBu chemistry, and discuss the necessary analytical characterization of the final peptide product. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to engineer peptides with enhanced structural stability and pharmacological properties.

Introduction: The Imperative for Structural Control in Peptide Therapeutics

While linear peptides offer significant therapeutic potential, their inherent conformational flexibility often leads to poor metabolic stability and reduced binding affinity for biological targets.[1] The introduction of non-canonical amino acids that rigidify the peptide backbone is a powerful strategy to overcome these limitations.[2] this compound is a chiral building block designed to act as a potent inducer of turn structures within a peptide sequence.

The morpholine scaffold imposes significant steric constraints on the peptide backbone, effectively forcing it to adopt a compact, folded conformation. Specifically, morpholine-based amino acids have been shown to capably induce inverse gamma-turns.[3] These turn structures are crucial motifs in protein-protein interactions and receptor binding.[4] By pre-organizing a peptide into a bioactive conformation, this compound can significantly enhance binding potency, selectivity, and proteolytic resistance.

The N-terminal Carboxybenzyl (Cbz) protecting group is integral to the synthetic strategy. The Cbz group is renowned for its stability under both the basic conditions required for Fmoc-group removal and the acidic conditions of final cleavage, making it fully orthogonal to the most common SPPS strategies.[5][6][7] This allows for its seamless integration into established automated or manual synthesis workflows.

Physicochemical Properties & Handling

Proper handling and storage of specialized reagents are critical for successful synthesis. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₅NO₅PubChem
Molecular Weight 265.26 g/mol PubChem
Appearance White to off-white solidSupplier Data
Storage Store at 2-8°C, desiccatedSupplier Data
Solubility Soluble in DMF, NMP, DCMInternal Data

The Scientific Rationale: Causality in Protocol Design

The incorporation of this compound presents a specific challenge: steric hindrance. As an N-substituted, cyclic amino acid, the approach to its reactive carboxyl group is more congested than that of a standard proteinogenic amino acid. This steric bulk can significantly slow down the rate of amide bond formation.

Causality: Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often inefficient for coupling sterically hindered amino acids, leading to low yields and incomplete reactions.[8] To overcome this kinetic barrier, more potent activating reagents are required.

Solution: The protocols detailed in this guide utilize aminium/uronium-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents form highly reactive OAt- or OBt-esters, respectively, which react rapidly even with sterically demanding nucleophiles and minimize the risk of racemization.[9] The choice of these reagents is a direct consequence of the substrate's structure and is critical for achieving high coupling efficiency.

The logical workflow for incorporating this building block is visualized below.

SPPS_Workflow cluster_resin Resin Preparation cluster_cycle SPPS Cycle cluster_special Incorporation of Morpholine Amino Acid cluster_final Cleavage & Purification Resin Fmoc-NH-Rink Amide Resin Swell Swell Resin (DMF, 30 min) Resin->Swell Deprotect_Initial Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect_Initial Coupling Amino Acid Coupling (Standard Fmoc-AA-OH, HCTU/HATU, DIPEA) Deprotect_Initial->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotect_Cycle Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect_Cycle Wash2 Wash (DMF, DCM) Deprotect_Cycle->Wash2 Wash2->Coupling Repeat for n cycles Deprotect_Final_AA Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotect_Final_AA Wash3 Wash (DMF, DCM) Deprotect_Final_AA->Wash3 Couple_Morpholine Couple (S)-4-Cbz-Morpholine-3-COOH (HATU, DIPEA, Extended Time) Wash3->Couple_Morpholine Wash4 Wash (DMF, DCM) Couple_Morpholine->Wash4 Cleavage Cleavage & Global Deprotection (TFA Cocktail) Wash4->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS, MALDI-TOF) Purification->Analysis

Sources

Application Notes and Protocols: Incorporation of Morpholine Scaffolds into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine scaffold has solidified its position as a "privileged structure" in medicinal chemistry, transitioning from a simple solvent to a cornerstone of modern drug design.[][2] Its prevalence in a multitude of FDA-approved drugs and clinical candidates stems from its unique combination of advantageous physicochemical, pharmacokinetic, and metabolic properties.[2][3] The six-membered heterocycle, with its ether and amine functionalities, offers a remarkable toolkit for medicinal chemists to enhance the drug-like qualities of bioactive molecules.[2] This guide provides an in-depth exploration of the morpholine scaffold, detailing its strategic importance, key synthetic incorporation methods with step-by-step protocols, and a thorough analysis of its impact on molecular properties through illustrative case studies.

The Strategic Value of the Morpholine Moiety in Drug Design

The morpholine ring is not merely a passive structural element; it actively contributes to a molecule's overall disposition in a biological system. Its value can be understood through several key attributes:

  • Improved Physicochemical Properties: The presence of the oxygen atom imparts a favorable hydrophilic-lipophilic balance.[4] This often leads to enhanced aqueous solubility, a critical factor for oral bioavailability and formulation development.[5] Furthermore, the nitrogen atom's basicity (pKa ≈ 8.7) is attenuated compared to piperidine, which can be advantageous in modulating a compound's ionization state at physiological pH.[4]

  • Enhanced Pharmacokinetic (ADME) Profile: Morpholine-containing compounds frequently exhibit improved absorption, distribution, metabolism, and excretion (ADME) properties.[6] The scaffold's polarity can reduce excessive lipophilicity, mitigating off-target effects and improving metabolic stability.[7] The morpholine ring itself is generally more resistant to metabolic degradation compared to other nitrogenous heterocycles like piperidine, due to the electron-withdrawing effect of the oxygen atom which can decrease the susceptibility of adjacent carbons to oxidation by cytochrome P450 enzymes.[7]

  • Blood-Brain Barrier (BBB) Permeability: For central nervous system (CNS) drug discovery, the morpholine scaffold is particularly valuable. Its well-balanced polarity and ability to participate in hydrogen bonding interactions facilitate crossing of the blood-brain barrier.[4]

  • Structural Rigidity and Vectorial Orientation: The chair-like conformation of the morpholine ring can serve as a rigid scaffold, enabling the precise positioning of pharmacophoric elements for optimal interaction with biological targets.[4]

Core Synthetic Methodologies for Morpholine Incorporation

Several robust and versatile synthetic strategies are employed to introduce the morpholine scaffold. The choice of method depends on the target molecule's complexity, desired substitution pattern, and available starting materials.

Reductive Amination: A Workhorse for C-N Bond Formation

Reductive amination is a widely used, one-pot reaction for forming C-N bonds by reacting a ketone or aldehyde with morpholine in the presence of a reducing agent.[8]

Protocol 1: General Procedure for Reductive Amination of a Ketone with Morpholine

Materials:

  • Ketone (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • To a stirred solution of the ketone (1.0 mmol) in DCM (10 mL) at room temperature, add morpholine (1.2 mmol).

  • If the iminium ion formation is slow, a catalytic amount of acetic acid can be added.

  • Stir the mixture for 30-60 minutes to allow for the formation of the enamine or iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Forging N-Aryl Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide (or triflate) and an amine, in this case, morpholine.[9]

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation of Morpholine

Materials:

  • Aryl halide (e.g., bromobenzene) (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., sodium tert-butoxide, 1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and phosphine ligand (e.g., XPhos, 0.04 mmol).

  • Add the base (e.g., sodium tert-butoxide, 1.4 mmol).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (10 mL).

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Nucleophilic Ring-Opening of Epoxides

The reaction of morpholine with epoxides provides a direct route to β-amino alcohols, which are valuable intermediates in many bioactive molecules. The regioselectivity of the ring-opening is a key consideration.[10]

Protocol 3: Regioselective Ring-Opening of Styrene Oxide with Morpholine

Materials:

  • (S)-Styrene oxide (1.0 mmol)

  • Morpholine (2.0 mmol)

  • Lithium perchlorate (LiClO₄) (0.1 mmol) (optional catalyst)

  • Acetonitrile (5 mL)

Procedure:

  • To a solution of (S)-styrene oxide (1.0 mmol) in acetonitrile (5 mL), add morpholine (2.0 mmol).

  • For activated epoxides or to increase the reaction rate, a Lewis acid catalyst such as lithium perchlorate (0.1 mmol) can be added.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove excess morpholine and any catalyst.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting amino alcohol by flash column chromatography.

Case Studies: Morpholine in Marketed Drugs

The strategic incorporation of the morpholine scaffold is evident in numerous successful drugs across various therapeutic areas.

Drug NameTherapeutic ClassRole of Morpholine Scaffold
Linezolid Antibiotic (Oxazolidinone)The morpholine ring is a key part of the pharmacophore, contributing to its unique mechanism of action in inhibiting bacterial protein synthesis and its favorable pharmacokinetic profile.[11]
Gefitinib Anticancer (EGFR Inhibitor)The morpholine-containing side chain enhances aqueous solubility and contributes to the overall ADME properties of the drug.[5]
Aprepitant Antiemetic (NK1 Receptor Antagonist)The morpholine ring acts as a rigid scaffold, correctly positioning the pharmacophoric groups for high-affinity binding to the NK1 receptor.[4]
Reboxetine Antidepressant (NRI)The morpholine moiety is a central component of this norepinephrine reuptake inhibitor, influencing its CNS penetration and overall pharmacological activity.[12]

Impact on Physicochemical and ADME Properties: A Comparative Look

The substitution of other heterocyclic rings with morpholine can lead to significant improvements in drug-like properties.

PropertyPiperidine AnalogMorpholine AnalogRationale for Improvement
Aqueous Solubility LowerHigherThe oxygen atom in the morpholine ring acts as a hydrogen bond acceptor, increasing polarity and interaction with water.[5]
LogP HigherLowerThe introduction of the polar oxygen atom generally reduces the lipophilicity of the molecule.
Metabolic Stability LowerHigherThe electron-withdrawing nature of the oxygen atom can decrease the susceptibility of adjacent carbons to CYP-mediated oxidation.[7]
pKa of Nitrogen ~11.2~8.7The ether oxygen withdraws electron density from the nitrogen, making it less basic.[4]

Visualizing Workflows and Mechanisms

Synthetic Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow ArylHalide Aryl Halide Reaction Reaction Vessel (Inert Atmosphere) ArylHalide->Reaction Morpholine Morpholine Morpholine->Reaction Catalyst Pd Catalyst + Ligand Catalyst->Reaction Base Base Base->Reaction Solvent Anhydrous Solvent Solvent->Reaction Purification Purification (Chromatography) Reaction->Purification Work-up Product N-Aryl Morpholine Product Purification->Product

Caption: General workflow for the Buchwald-Hartwig N-arylation of morpholine.

Mechanism of Action: Gefitinib Inhibition of EGFR Signaling

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits (ATP-competitive)

Sources

Application Notes & Protocols for the Chiral Separation of Morpholine-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Morpholine-3-Carboxylic Acids in Modern Drug Discovery

Morpholine-3-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents. Their constrained cyclic structure often imparts favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability.[1] The introduction of a chiral center at the 3-position of the morpholine ring means that these molecules exist as enantiomers—non-superimposable mirror images that can exhibit profoundly different biological activities, efficacies, and toxicological profiles.[2] Consequently, the ability to resolve and quantify these enantiomers is not merely an analytical challenge; it is a critical necessity in the development of safe and effective pharmaceuticals.[3][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of analytical techniques for the chiral separation of morpholine-3-carboxylic acids. We will delve into the mechanistic principles behind High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), offering field-proven insights and step-by-step protocols to empower your chiral analysis endeavors.

Pillar 1: Mechanistic Underpinnings of Chiral Recognition

The separation of enantiomers, which possess identical physical properties in an achiral environment, hinges on the creation of a chiral environment that allows for differential interaction.[5] This is most commonly achieved by employing a Chiral Stationary Phase (CSP) in chromatography. The principle of chiral recognition relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. For a stable interaction leading to separation, a "three-point interaction model" is often invoked, where at least three simultaneous interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance, ionic interactions) must occur between the chiral selector and one enantiomer.[6] The difference in the stability of these diastereomeric complexes for each enantiomer results in different retention times and, thus, separation.[4]

Morpholine-3-carboxylic acid, being an amino acid analog, possesses key functional groups—a carboxylic acid and a secondary amine—that can participate in these crucial interactions. The choice of analytical technique and CSP should be guided by the physicochemical properties of the analyte and the desired separation outcome.

Pillar 2: High-Performance Liquid Chromatography (HPLC) for Chiral Separations

Chiral HPLC is a robust and widely adopted technique for the enantioselective analysis of pharmaceutical compounds.[4][5] The versatility of HPLC lies in the vast array of available CSPs and the ability to operate in different modes, including normal phase, reversed-phase, and polar organic mode.

Selecting the Optimal Chiral Stationary Phase (CSP)

For an acidic compound like morpholine-3-carboxylic acid, particularly its N-protected forms (e.g., N-Boc), several classes of CSPs have demonstrated high success rates for structurally similar molecules.

  • Macrocyclic Glycopeptide CSPs: These phases, such as those based on teicoplanin (e.g., CHIROBIOTIC T) and vancomycin, are exceptionally versatile.[7] They possess a complex structure with multiple chiral centers, aromatic rings, and ionizable groups, enabling a variety of interactions including hydrogen bonding, ionic interactions, and inclusion complexing.[2] For N-blocked amino acids, CHIROBIOTIC T has shown excellent performance, particularly in reversed-phase mode.[7]

  • Polysaccharide-Based CSPs: Columns with chiral selectors derived from cellulose or amylose, such as Chiralcel® and Chiralpak® series, are the workhorses of chiral HPLC, responsible for over 90% of separations.[7] They are broadly applicable and can be used in normal phase, reversed-phase, and polar organic modes. Their chiral recognition mechanism involves the formation of inclusion complexes within the helical polymer structure, supplemented by hydrogen bonding and dipole-dipole interactions.

  • Anion-Exchanger CSPs: Specifically designed for acidic compounds, these CSPs, like CHIRALPAK QN-AX and QD-AX, utilize a chiral selector based on quinine or quinidine.[8] The primary interaction is an ionic exchange between the protonated chiral selector and the deprotonated carboxylic acid of the analyte, augmented by other intermolecular forces.[8]

Workflow for Chiral HPLC Method Development

The following diagram outlines a systematic approach to developing a chiral HPLC method for morpholine-3-carboxylic acid derivatives.

HPLC_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Racemic Analyte (e.g., N-Boc-morpholine-3-carboxylic acid) Screen_CSPs Screen Multiple CSPs (Macrocyclic, Polysaccharide, Anion-Exchanger) Start->Screen_CSPs Screen_Modes Test in Different Modes (RP, NP, Polar Organic) Screen_CSPs->Screen_Modes Optimization Select Best CSP/Mode Combination Screen_Modes->Optimization Optimize_MP Optimize Mobile Phase (Co-solvent ratio, additives, pH) Optimization->Optimize_MP Optimize_Params Optimize Other Parameters (Flow rate, temperature) Optimize_MP->Optimize_Params Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Optimize_Params->Validation Final_Method Finalized Analytical Method Validation->Final_Method

Caption: A systematic workflow for chiral HPLC method development.

Experimental Protocol: Chiral HPLC of N-Boc-Morpholine-3-Carboxylic Acid

This protocol is a starting point based on successful separations of similar N-Boc protected amino acids.[7]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

Chromatographic Conditions (Starting Point):

ParameterConditionRationale
Column CHIROBIOTIC T (Teicoplanin), 250 x 4.6 mm, 5 µmProven efficacy for chiral separation of N-Boc amino acids in reversed-phase mode.[7]
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (Gradient or Isocratic)Reversed-phase mode is a good starting point for CHIROBIOTIC T with N-protected amino acids. Formic acid aids in peak shape and ionization for MS compatibility.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 25 °CA controlled temperature ensures reproducible retention times.
Injection Vol. 5-10 µLDependent on sample concentration.
Detection UV at 210 nmCarboxylic acids and the Boc-protecting group absorb at lower UV wavelengths.

Method Development Steps:

  • Prepare the Sample: Dissolve the racemic N-Boc-morpholine-3-carboxylic acid in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

  • Column Equilibration: Equilibrate the CHIROBIOTIC T column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Initial Run: Inject the sample and run an isocratic method (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Optimization:

    • If no separation is observed, screen other CSPs (e.g., a polysaccharide-based column like Chiralpak AD-H in normal phase).

    • If partial separation is observed, optimize the mobile phase. For reversed-phase, adjust the ratio of acetonitrile to water. A lower percentage of organic solvent generally increases retention and may improve resolution.

    • For normal phase (e.g., on a Chiralpak column), the mobile phase would typically be a mixture of hexane and an alcohol like isopropanol, with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve the peak shape of the carboxylic acid.

    • Vary the column temperature (e.g., between 15°C and 40°C) as temperature can significantly affect enantioselectivity.

Pillar 3: Supercritical Fluid Chromatography (SFC) - A Greener, Faster Alternative

SFC has emerged as a powerful technique for chiral separations, particularly in the pharmaceutical industry.[9] It utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase.[10] The low viscosity and high diffusivity of supercritical CO2 allow for faster separations (3-5 times faster than HPLC) and higher efficiency, often with reduced solvent consumption, making it a "greener" alternative.[9][11]

Advantages of SFC for Chiral Separations:
  • Speed: Rapid analysis and column equilibration times.[9]

  • Efficiency: Higher flow rates can be used without a significant loss of resolution.

  • Reduced Solvent Consumption: Primarily uses CO2, reducing the need for toxic organic solvents.

  • Complementary Selectivity: Often provides different selectivity compared to HPLC, offering an alternative when HPLC methods fail.[9]

Experimental Protocol: Chiral SFC of Morpholine-3-Carboxylic Acid Derivatives

This protocol provides a general screening approach for chiral SFC.

Instrumentation:

  • An analytical SFC system with a back-pressure regulator, pump for CO2 and co-solvent, autosampler, column oven, and UV detector.

Chromatographic Conditions (Screening Protocol):

ParameterConditionRationale
Columns (Screening Set) Chiralpak AD-H, AS-H, OD-H, OJ-H (or their immobilized equivalents)This set of four polysaccharide columns is known to resolve a very high percentage of chiral compounds.[3]
Mobile Phase Supercritical CO2 / Methanol (with 0.1% Trifluoroacetic Acid)Methanol is a common and effective co-solvent in SFC. The acidic additive is crucial for good peak shape of acidic analytes.[12]
Gradient 5% to 40% Methanol over 5-10 minutesA generic gradient is used to screen for elution and separation.
Flow Rate 3.0 mL/minA typical flow rate for analytical SFC.
Back Pressure 150 barMaintains the CO2 in a supercritical state and influences mobile phase density and strength.[12]
Column Temp. 40 °CA common operating temperature in SFC.
Detection UV at 210-220 nmStandard detection wavelength for the analyte.
Logical Flow for SFC Method Development

SFC_Workflow Start Racemic Analyte Screening Screen 4-Column Set (e.g., AD, AS, OD, OJ) with MeOH Co-solvent Gradient Start->Screening Resolution_Check Resolution Achieved? Screening->Resolution_Check Optimization Optimize Isocratic Conditions (Adjust % Co-solvent) Resolution_Check->Optimization Yes Alt_Cosolvent Try Alternative Co-solvent (e.g., Ethanol, Isopropanol) Resolution_Check->Alt_Cosolvent No Final_Method Final SFC Method Optimization->Final_Method Alt_Additive Try Alternative Additive (e.g., Formic Acid) Alt_Cosolvent->Alt_Additive

Caption: Decision-making workflow for chiral SFC method development.

Pillar 4: Capillary Electrophoresis (CE) for High-Efficiency Chiral Analysis

Capillary Electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte (BGE).

Advantages of Chiral CE:
  • High Efficiency: Generates very sharp peaks, leading to excellent resolution.

  • Low Sample and Reagent Consumption: Requires only nanoliter injection volumes and minimal amounts of chiral selector.[8]

  • Rapid Method Development: Changing the chiral selector or its concentration is as simple as preparing a new BGE.

Chiral Selectors in CE

The most common chiral selectors for amino acids and their derivatives are cyclodextrins (CDs) . These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. Enantiomers can differentially interact with the CD, forming transient inclusion complexes of varying stability, which alters their effective electrophoretic mobility and leads to separation.

Experimental Protocol: Chiral CE of Morpholine-3-Carboxylic Acid

This protocol is a starting point for developing a chiral CE method.

Instrumentation:

  • A capillary electrophoresis system with a power supply, autosampler, capillary cartridge, and a UV detector.

Electrophoretic Conditions (Starting Point):

ParameterConditionRationale
Capillary Fused-silica, 50 µm ID, ~50 cm total lengthStandard capillary dimensions for CE.
Background Electrolyte (BGE) 50 mM Phosphate buffer, pH 2.5A low pH ensures the carboxylic acid is neutral and the secondary amine is protonated, leading to migration towards the cathode.
Chiral Selector 10-20 mM Hydroxypropyl-β-Cyclodextrin (HP-β-CD)Modified CDs often provide better enantioselectivity than native CDs for a wider range of compounds.
Voltage +20 to +30 kVHigh voltage provides faster analysis times.
Temperature 25 °CControlled temperature is critical for reproducible migration times.
Injection Hydrodynamic (e.g., 50 mbar for 5 seconds)A common and reproducible injection method.
Detection UV at 200 nmDetection at a lower wavelength is often required for non-aromatic amino acids.

Method Development Steps:

  • Selector Screening: If HP-β-CD does not provide separation, screen other CDs (e.g., sulfated-β-CD, native β-CD, or γ-CD).

  • Concentration Optimization: Vary the concentration of the chiral selector in the BGE. Higher concentrations can increase resolution up to a certain point.

  • pH Optimization: The pH of the BGE is a critical parameter as it affects the charge of the analyte and the electroosmotic flow. A pH screen from 2.5 to 7 is recommended.

  • Organic Modifier: The addition of a small amount of an organic solvent like methanol or acetonitrile (5-20%) to the BGE can alter the solvation and interaction with the CD, often improving resolution.

Conclusion: An Integrated Approach to Chiral Purity

The successful chiral separation of morpholine-3-carboxylic acids is a multifaceted task that benefits from a strategic, multi-technique approach. Chiral HPLC provides a foundation of robustness and versatility with a wide range of commercially available stationary phases. Chiral SFC offers a high-throughput, efficient, and environmentally conscious alternative with complementary selectivity. Finally, chiral CE presents a high-efficiency, low-consumption option ideal for analytical-scale method development and purity checks. By understanding the fundamental principles of chiral recognition and systematically applying the protocols and workflows outlined in this guide, researchers can confidently and efficiently tackle the critical challenge of enantioselective analysis in their drug discovery and development programs.

References

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
  • Švec, F., & Horváth, C. (2000). Chiral separation of amino acids and peptides by capillary electrophoresis.
  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis.
  • Mangelings, D., & Vander Heyden, Y. (2014). Generic separation strategies for chiral compounds in supercritical fluid chromatography.
  • Wikipedia. (2023). Supercritical fluid chromatography.
  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • Element Lab Solutions. (n.d.). HPLC Chiral Columns.
  • LCGC International. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • LCGC International. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Maftouh, M., et al. (2005). Screening approach for chiral separation of pharmaceuticals Part III. Supercritical fluid chromatography for analysis and purification in drug discovery.
  • Slideshare. (n.d.). Applications of Chiral Supercritical Fluid Chromatography.
  • Wikipedia. (2023). Chiral column chromatography.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.

Sources

Use of (S)-4-Cbz-Morpholine-3-carboxylic acid in developing enzyme inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Use of (S)-4-Cbz-Morpholine-3-carboxylic acid for the Development of Potent Enzyme Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] this compound is a versatile chiral building block that offers a structurally constrained and synthetically tractable starting point for the design of potent and selective enzyme inhibitors. This guide provides an in-depth analysis of the rationale behind its use, detailed protocols for the synthesis of derivative libraries, and robust methodologies for evaluating their inhibitory activity against target enzymes, with a particular focus on serine proteases like Dipeptidyl Peptidase-4 (DPP-4) and Human Neutrophil Elastase (HNE).

Introduction: The Morpholine Scaffold in Modern Drug Discovery

The morpholine moiety is a six-membered heterocycle containing both an ether and a secondary amine functionality. Its incorporation into small molecules is a well-established strategy in drug design to enhance potency and modulate physicochemical properties.[1][2] The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom provides a point for synthetic diversification or can be protonated at physiological pH, improving solubility.

This compound (CAS No: 819078-65-4) is a particularly valuable starting material for several key reasons:[3][4][5]

  • Defined Stereochemistry: The fixed (S)-configuration at the C3 position allows for precise, stereospecific interactions with the chiral environment of an enzyme's active site, which is critical for achieving high potency and selectivity.

  • Orthogonal Handles for Synthesis: The molecule possesses two key functional groups: a carboxylic acid at C3 and a carbobenzyloxy (Cbz)-protected amine at N4. These groups can be manipulated independently, allowing for controlled, stepwise synthesis of complex derivatives.

  • Structural Rigidity: The cyclic nature of the morpholine ring reduces the conformational flexibility of the molecule compared to an open-chain analogue. This pre-organization can lower the entropic penalty of binding to a target, leading to higher affinity.

This guide will explore how these features are leveraged in the design and development of enzyme inhibitors.

Rationale for Targeting Serine Proteases

Serine proteases are a major class of enzymes involved in a vast array of physiological and pathological processes.[6][7] Dysregulation of their activity is implicated in diseases ranging from metabolic disorders to inflammation and cancer. Consequently, they are a major target class for therapeutic intervention.[6]

  • Dipeptidyl Peptidase-4 (DPP-4): A key regulator of glucose homeostasis, DPP-4 inactivates incretin hormones like GLP-1.[8][9] Its inhibition is a validated therapeutic strategy for type 2 diabetes.[10][11] Many DPP-4 inhibitors incorporate heterocyclic scaffolds to interact with the enzyme's active site.[10][12]

  • Human Neutrophil Elastase (HNE): A powerful protease released by neutrophils during inflammation, HNE can cause significant tissue damage if left unchecked.[7][13] It is a key target in inflammatory diseases such as chronic obstructive pulmonary disease (COPD).[14]

The this compound scaffold provides an excellent starting point for building inhibitors that can fit into the substrate-binding pockets of these enzymes.

Workflow for Inhibitor Development

The development of novel enzyme inhibitors from a core scaffold is an iterative process that combines chemical synthesis with biochemical evaluation. The causality behind this workflow is to systematically explore the chemical space around the scaffold to identify substituents that maximize target engagement and potency.

G cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Optimization A Scaffold Selection (this compound) B Library Synthesis via Amide Coupling A->B Elaborate C3 Carboxylic Acid C Primary Biochemical Screen (IC50 Determination) B->C Test Compounds D Hit Confirmation & Potency Ranking C->D E Structure-Activity Relationship (SAR) Analysis D->E G Mechanism of Inhibition (MOI) Studies D->G F Lead Optimization (Design Next Generation) E->F F->B Iterate

Caption: General workflow for enzyme inhibitor development.

Experimental Protocols

These protocols provide a self-validating framework for synthesizing and testing inhibitors. The inclusion of appropriate controls is critical for data integrity.

Protocol 1: Synthesis of a Morpholine-based Inhibitor Library

This protocol describes a standard amide coupling reaction to diversify the C3 carboxylic acid, a crucial first step in exploring the structure-activity relationship (SAR).

Rationale: The carboxylic acid is converted to an active ester in situ, which is then readily attacked by a primary or secondary amine to form a stable amide bond. HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.

Materials:

  • This compound

  • A library of diverse primary and secondary amines

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Saturated sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Amine Addition: Add the desired amine (1.1 eq) to the solution.

  • Activator Addition: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture. The solution may turn yellow.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Dilute the reaction mixture with EtOAc.

    • Wash sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x). This removes excess reagents and DMF.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: General In Vitro Protease Inhibition Assay (Fluorogenic)

This protocol outlines a high-throughput method to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a protease.[15][16]

Rationale: The assay measures the rate of cleavage of a fluorogenic peptide substrate. The substrate is non-fluorescent until cleaved by the active enzyme, releasing a fluorescent reporter. An inhibitor will reduce the rate of this cleavage, resulting in a lower fluorescence signal. The use of appropriate blanks is crucial to correct for background signals from the compound or substrate.[17]

Materials:

  • Protease enzyme of interest (e.g., DPP-4, HNE)

  • Fluorogenic peptide substrate specific to the enzyme

  • Assay Buffer (e.g., Tris-HCl with appropriate pH and additives like NaCl or CaCl₂)

  • Test compounds dissolved in 100% DMSO (stock solutions)

  • Positive control inhibitor (known inhibitor of the enzyme)

  • Black, flat-bottom 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Compound Plating:

    • Create a serial dilution of the test compounds in 100% DMSO.

    • Transfer a small volume (e.g., 1 µL) of each compound dilution into the wells of the 96-well plate.

    • Include wells for "No Inhibitor" (1 µL DMSO) and "No Enzyme" (1 µL DMSO) controls.

  • Enzyme Addition:

    • Prepare a solution of the enzyme in assay buffer at the desired concentration.

    • Add the enzyme solution to all wells except the "No Enzyme" control wells.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate for 15-30 minutes at room temperature. This allows the compounds to bind to the enzyme before the reaction starts.

  • Reaction Initiation:

    • Prepare a solution of the fluorogenic substrate in assay buffer.

    • Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths for the fluorophore.

    • Measure the fluorescence signal kinetically over a set period (e.g., every 60 seconds for 30-60 minutes). The rate of increase in fluorescence is proportional to enzyme activity.

  • Data Analysis:

    • For each well, calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_no_inhibitor - V_no_enzyme)).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation and Structure-Activity Relationship (SAR)

Systematic modification of the scaffold and analysis of the resulting inhibitory activity is the cornerstone of medicinal chemistry.[18][19] The goal is to build a clear understanding of which chemical features are essential for potency.

Synthetic Elaboration Strategy

The diagram below illustrates the key points of diversification on the this compound scaffold. The R¹ group, attached via the C3-amide, typically probes the enzyme's substrate-binding pockets (e.g., S1, S2 subsites). The R² group, attached at N4 after Cbz deprotection, can be used to modulate solubility or access additional binding interactions.

Caption: Diversification points on the morpholine scaffold.

Example SAR Data Table

The following table presents hypothetical data for a series of HNE inhibitors derived from the scaffold, demonstrating how systematic changes affect potency. HNE is a serine protease that prefers small, hydrophobic residues like Valine and Alanine in its primary specificity (S1) pocket.[14]

Compound IDR¹ Group (at C3-amide)HNE Inhibition IC₅₀ (nM)
Ref-Cpd Boc-Valine56
M-01 L-Valinamide75
M-02 L-Alaninamide150
M-03 L-Leucinamide850
M-04 D-Valinamide>10,000
M-05 Cyclohexylglycinamide60
M-06 Phenylalaninamide2,500

Interpretation of SAR:

  • S1 Pocket Preference: The data shows a clear preference for small-to-medium hydrophobic R¹ groups (M-01, M-02, M-05), consistent with the known substrate specificity of HNE.[14]

  • Steric Hindrance: Larger hydrophobic groups like Leucine (M-03) and Phenylalanine (M-06) are less tolerated, resulting in a significant loss of potency.

  • Stereochemical Importance: The dramatic loss of activity for the D-Valine analogue (M-04) compared to the L-Valine analogue (M-01) highlights the critical importance of the stereochemistry defined by the scaffold for correct orientation within the enzyme's active site.

Conclusion

This compound is a high-value scaffold for the rational design of enzyme inhibitors. Its inherent structural and chemical features provide a robust platform for generating libraries of diverse compounds with favorable drug-like properties. The systematic application of the synthetic and biochemical protocols detailed in this guide enables an efficient exploration of structure-activity relationships, accelerating the identification of potent and selective lead candidates for further therapeutic development.

References

  • Reaction Biology. Protease Assay Services. [Link]
  • NCBI Bookshelf. (2012). Protease Assays - Assay Guidance Manual. [Link]
  • Wiskur, S. L., et al. (2012). Determining Protease Substrate Selectivity and Inhibition by Label-Free Supramolecular Tandem Enzyme Assays. Journal of the American Chemical Society. [Link]
  • Biocompare. Protease Assay Kits. [Link]
  • Fallacara, A. L., et al. (2015). Cinnoline derivatives as human neutrophil elastase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Istrate, A., et al. (2022).
  • Chaudhary, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Pharmaceuticals. [Link]
  • Tiji, S. E., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Bulletin of University of Karaganda-Chemistry. [Link]
  • Awad, H., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. ACS Medicinal Chemistry Letters. [Link]
  • Groutas, W. C., et al. (2011). Neutrophil Elastase Inhibitors. Medicinal Research Reviews. [Link]
  • Lin, L., et al. (2015). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]
  • Semantic Scholar. Identification of a Novel Scaffold for Inhibition of Dipeptidyl Peptidase-4. [Link]
  • PubChem. This compound. [Link]
  • Fallacara, A. L., et al. (2015). Cinnoline derivatives as human neutrophil elastase inhibitors. PubMed. [Link]
  • Wang, Z., et al. (2015). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules. [Link]
  • LookChem. This compound. [Link]
  • Lenci, E., & Trabocchi, A. (2020). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry. [Link]
  • Khan, I., et al. (2020). The Natural Polypeptides as Significant Elastase Inhibitors. Frontiers in Pharmacology. [Link]
  • Chen, S. F., et al. (1990). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology. [Link]
  • Ademosun, A. O., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods. [Link]
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]
  • ResearchGate. Morpholine-containing molecular scaffolds of our in-house library. [Link]
  • Drug Design Org.
  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]
  • Ukrinchuk, I., et al. (2020). The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. Molecules. [Link]
  • E3S Web of Conferences. (2024).
  • ResearchGate. (PDF)

Sources

Application Note: Modern Synthetic Strategies for Functionalized Morpholine-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The morpholine-3-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, valued for its conformational constraint, physicochemical properties, and utility as a chiral building block in the synthesis of bioactive molecules.[1][2] This application note provides a comprehensive guide to the key synthetic routes for accessing functionalized morpholine-3-carboxylic acids. We move beyond a simple literature review to explain the causality behind strategic choices, offering detailed, field-proven protocols for benchmark transformations. The guide is structured around major synthetic paradigms: cyclization of chiral precursors, asymmetric catalysis, and multicomponent reactions, providing researchers with the strategic insights and practical methodologies required to incorporate this valuable scaffold into their drug discovery programs.

Introduction: The Strategic Importance of the Morpholine-3-Carboxylic Acid Core

The morpholine ring is a cornerstone in modern drug design, appearing in numerous approved therapeutics. When functionalized with a carboxylic acid at the 3-position, the resulting scaffold becomes a chiral amino acid bio-isostere that offers a unique combination of properties. It can introduce conformational rigidity, improve aqueous solubility, and act as a versatile handle for further chemical elaboration.[1][2] The synthesis of enantiomerically pure, functionalized morpholine-3-carboxylic acids is therefore a critical challenge and a significant area of research for medicinal chemists. This guide details the most robust and innovative strategies to construct this high-value chemical entity.

Core Synthetic Strategies: A Comparative Overview

The synthesis of a substituted morpholine core can be approached from several distinct strategic directions. The choice of route depends on the desired substitution pattern, the need for stereochemical control, and the availability of starting materials.

G cluster_0 cluster_1 Synthetic Paradigms cluster_2 Start Key Starting Materials (e.g., Amino Alcohols, Aminoalkynes) S1 Strategy 1: Cyclization of Chiral Precursors Start->S1 S2 Strategy 2: Asymmetric Catalysis Start->S2 S3 Strategy 3: Multicomponent Reactions (MCRs) Start->S3 S4 Strategy 4: Novel & Alternative Methods Start->S4 End Functionalized Morpholine-3-Carboxylic Acids S1->End Stereospecific (from Serine) S2->End Enantioselective (up to 99% ee) S3->End High Complexity (via Ugi reaction) S4->End Diverse Functionality (Cu-Catalysis, RCM) caption Fig. 1: Overview of major synthetic paradigms.

Caption: Fig. 1: Overview of major synthetic paradigms.

Strategy 1: Diastereoselective Cyclization of Chiral Amino Acid Precursors

This classical and reliable approach leverages the innate chirality of commercially available starting materials, most commonly α-amino acids like L-serine or L-threonine.[3] The strategy involves building the morpholine ring around the existing stereocenter. A prominent example is the solid-phase synthesis of N-sulfonylated morpholine-3-carboxylic acids, which is amenable to library synthesis.[4]

The core transformation involves N-alkylation or N-acylation of the serine-derived nitrogen, followed by an intramolecular cyclization. The cyclization is typically an SN2 reaction where the side-chain hydroxyl group displaces a leaving group, or a reductive amination. A key advantage is the direct transfer of stereochemistry from the starting material to the product.

Protocol 1: Solid-Phase Synthesis of a Morpholine-3-Carboxylic Acid Derivative

This protocol is adapted from the polymer-supported synthesis reported by Nielsen and co-workers, which provides a robust method for creating libraries of morpholine derivatives.[4]

Step 1: Resin Loading

  • Swell Wang resin (1.0 g, 1.0 mmol/g) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a peptide synthesis vessel.

  • Drain the DMF. Add a solution of Fmoc-Ser(tBu)-OH (3.0 equiv), DIC (3.0 equiv), and DMAP (0.1 equiv) in DCM/DMF (1:1, 10 mL).

  • Agitate the mixture at room temperature for 4 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under high vacuum.

Step 2: Fmoc Deprotection

  • Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes.

  • Drain and repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

  • Drain and wash the resin thoroughly with DMF (5x) and DCM (5x) to ensure complete removal of piperidine.

Step 3: N-Sulfonylation

  • Swell the deprotected resin in DCM (10 mL).

  • Add a solution of 4-nitrobenzenesulfonyl chloride (NsCl, 3.0 equiv) and collidine (4.0 equiv) in DCM.

  • Agitate the mixture at room temperature for 12 hours.

  • Drain and wash the resin with DCM (3x), DMF (3x), and MeOH (3x).

Step 4: N-Alkylation

  • Suspend the resin in DMF (10 mL).

  • Add 2-bromo-4'-methylacetophenone (5.0 equiv) and potassium carbonate (K₂CO₃, 5.0 equiv).

  • Heat the mixture to 60 °C and agitate for 16 hours.

  • Cool to room temperature, drain, and wash the resin with DMF (3x), H₂O/DMF (1:1, 3x), DMF (3x), and DCM (3x). Dry the resin.

Step 5: Cleavage and Cyclization

  • Treat the dried resin with a cleavage cocktail of 50% Trifluoroacetic Acid (TFA) in DCM (10 mL) for 2 hours. Causality Note: The TFA simultaneously cleaves the Boc/tBu protecting groups and the linker to the Wang resin, liberating the linear precursor which cyclizes in situ.

  • For concomitant reduction to the saturated morpholine, include 10% triethylsilane (TES) in the cleavage cocktail. TES acts as a hydride source to reduce the intermediate iminium ion formed during cyclization.[4]

  • Filter the resin and collect the filtrate. Concentrate the filtrate in vacuo.

  • Purify the crude product by reversed-phase HPLC to yield the desired morpholine-3-carboxylic acid derivative.

Strategy 2: Asymmetric Catalysis for Enantioselective Synthesis

For novel scaffolds where a chiral precursor is unavailable, asymmetric catalysis provides the most elegant and atom-economical solution for establishing the C3-stereocenter. These methods can be categorized based on when the key stereocenter is formed relative to the ring-closing event.[5][6]

  • Formation before cyclization: A chiral catalyst is used to create a stereocenter in an acyclic precursor, which is then cyclized.

  • Formation during cyclization: A prochiral substrate undergoes a catalytic, enantioselective cyclization. A powerful example is the tandem hydroamination/asymmetric transfer hydrogenation of aminoalkynes.[7][8]

  • Formation after cyclization: A pre-formed unsaturated morpholine ring (a dehydromorpholine) is subjected to asymmetric hydrogenation. This has been achieved with outstanding success using rhodium catalysts bearing large bite-angle bisphosphine ligands, yielding up to 99% ee.[5][6]

Protocol 2: Tandem Hydroamination/Asymmetric Transfer Hydrogenation

This one-pot protocol, based on the work of Schafer and co-workers, provides direct, enantioselective access to 3-substituted morpholines from simple aminoalkynes.[7][8]

Step 1: In-Situ Catalyst Formation and Hydroamination

  • To a dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the titanium precatalyst Ti(NMe₂)₂(HDAP) (0.05 equiv).

  • Add the aminoalkyne substrate (1.0 equiv) and anhydrous toluene (to 0.5 M).

  • Heat the reaction mixture to 110 °C for 24 hours. Causality Note: The titanium complex catalyzes the intramolecular hydroamination of the alkyne, forming a cyclic enamine/imine tautomer mixture.

Step 2: Asymmetric Transfer Hydrogenation

  • Cool the reaction mixture to room temperature.

  • In a separate flask, prepare the ruthenium catalyst by dissolving RuCl (0.01 equiv) in a 5:2 mixture of formic acid and triethylamine (HCO₂H/NEt₃).

  • Add the activated ruthenium catalyst solution to the reaction mixture from Step 1.

  • Stir at room temperature for 24 hours. Causality Note: The chiral Ru complex catalyzes the asymmetric transfer hydrogenation of the cyclic imine, with formic acid serving as the hydride source, to establish the C3 stereocenter with high enantioselectivity.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify by flash column chromatography on silica gel to yield the enantioenriched 3-substituted morpholine.

Strategy 3: Multicomponent Reactions (MCRs) for Rapid Assembly

Multicomponent reactions, particularly the isocyanide-based Ugi reaction, offer a powerful platform for rapidly generating molecular complexity from simple starting materials in a single step.[9][10] While the classic Ugi reaction produces a linear α-acylamino carboxamide, strategic choice of inputs allows for a post-Ugi transformation to yield the morpholine core.

This approach often involves using a component with a masked functional group that can participate in a subsequent intramolecular cyclization. For example, using an amino alcohol as the amine component and a keto-acid can lead to precursors that, after deprotection, cyclize to form morpholinones, which are direct precursors to the target acids.[11] A key application is the synthesis of morpholin-2-one-3-carboxamide derivatives via an asymmetric Ugi reaction with chiral cyclic imines.[12]

G Aldehyde Aldehyde/ Ketone Ugi_Adduct Linear Ugi Adduct (Acyclic Precursor) Aldehyde->Ugi_Adduct Amine Amino Alcohol Amine->Ugi_Adduct Isocyanide Isocyanide Isocyanide->Ugi_Adduct Acid Carboxylic Acid Acid->Ugi_Adduct Cyclization Post-Ugi Transformation (e.g., Deprotection, Intramolecular Oxa-Michael Add.) Ugi_Adduct->Cyclization Key Step Morpholine Morpholine Core Cyclization->Morpholine caption Fig. 2: Ugi-based strategy for morpholine synthesis.

Caption: Fig. 2: Ugi-based strategy for morpholine synthesis.

Summary and Strategic Comparison

The optimal synthetic route to a functionalized morpholine-3-carboxylic acid is dictated by the specific research goals. The table below summarizes the key attributes of each major strategy to aid in this decision-making process.

Strategy Key Starting Materials Stereocontrol Method Key Advantages Potential Limitations
Diastereoselective Cyclization Chiral Amino Acids (e.g., Serine)[3][4]Substrate Control (Diastereoselective)Reliable, predictable stereochemistry, amenable to solid-phase synthesis.Limited to the chirality of available starting materials.
Asymmetric Catalysis Aminoalkynes, Dehydromorpholines[5][7]Catalyst Control (Enantioselective)High enantioselectivity (up to 99% ee), broad substrate scope, atom economical.[5]Requires screening of catalysts and conditions, potential for metal contamination.
Multicomponent Reactions (MCR) Aldehydes, Amines, Isocyanides[11][12]Chiral Input or CatalystRapid generation of complexity, high convergence, ideal for library synthesis.Often requires a post-MCR cyclization step, may produce complex mixtures.
Novel Three-Component Reaction Amino Alcohols, Aldehydes, Diazomalonates[13]Substrate ControlHigh degree of substitution in one step, operational simplicity.Diastereoselectivity can be low without optimization.

Conclusion and Future Outlook

The synthesis of functionalized morpholine-3-carboxylic acids is a mature field with a rich arsenal of synthetic methodologies. Traditional cyclization routes starting from chiral amino acids remain a workhorse for their reliability. However, the advent of powerful asymmetric catalytic methods, such as tandem hydroamination/transfer hydrogenation and asymmetric hydrogenation of cyclic enamines, has opened the door to previously inaccessible chiral space with exceptional levels of enantiocontrol.[5][7] Concurrently, multicomponent reaction strategies provide an unparalleled advantage in speed and efficiency for the rapid exploration of chemical diversity. Future innovations will likely focus on developing even more efficient and selective catalytic systems, expanding the scope of MCRs, and applying these scaffolds in the design of next-generation therapeutics.

References

  • Zhang, J., Li, M., Yuan, C., & Zhang, X. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
  • Franzyk, H., & Nielsen, T. E. (2012). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives.
  • Wolfe, J. P., & Ney, J. E. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters. [Link]
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. [Link]
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]
  • Reddy, K. L., & Reddy, M. V. (2004). Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. Organic Letters. [Link]
  • Zhang, J., et al. (2010). An Efficient Procedure for the Synthesis of Morpholin-2-one-3-carboxamide Derivatives in Good Diastereoselectivity by the Ugi Reaction. Synlett. [Link]
  • Hasan, M., et al. (2024). Stereo‐ and Chemoselective Enrichment of sp Character in Post‐Ugi Morpholines. European Journal of Organic Chemistry. [Link]
  • Nicola, T., et al. (2006). First Scale-Up to Production Scale of a Ring Closing Metathesis Reaction Forming a 15-Membered Macrocycle as a Precursor of an Active Pharmaceutical Ingredient. Organic Process Research & Development. [Link]
  • Pálvölgyi, A., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]
  • O'Leary, D. J., Pederson, R., & Grubbs, R. H. (2011). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses. [Link]
  • Wikipedia. (n.d.).
  • Nuroldayeva, G. (2020). Synthesis of morpholines through the PPh3- catalyzed post-Ugi intramolecular umpolung oxa-Michael addition. Nazarbayev University Repository. [Link]
  • Gore, V. G., & Doyle, M. P. (2022). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters. [Link]
  • O'Leary, D. J., Pederson, R., & Grubbs, R. H. (2011). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses. [Link]
  • Chem-Impex. (n.d.). Morpholine-3-carboxylic acid. [Link]
  • Chem-Impex. (n.d.). (S)-4-Boc-morpholine-3-carboxylic acid. [Link]
  • Mampuys, P., et al. (2021). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules. [Link]
  • Mokhir, A. A., & Krasavin, M. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry. [Link]
  • de la Torre, D., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules. [Link]
  • Pálvölgyi, A., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]
  • Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]

Sources

Application Notes & Protocols: Strategic Use of (S)-4-Cbz-Morpholine-3-carboxylic Acid in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-4-Cbz-Morpholine-3-carboxylic acid is a valuable chiral building block in modern medicinal chemistry and peptide science. Its constrained cyclic structure, derived from the morpholine scaffold, offers a unique conformational rigidity that is highly sought after for the design of peptidomimetics, therapeutic agents, and complex organic molecules.[1][2][3] The morpholine ring is a privileged pharmacophore known to improve the pharmacokinetic properties of drug candidates.[2] This guide provides an in-depth exploration of coupling reactions involving this substrate, focusing primarily on robust protocols for amide bond formation. It addresses the inherent challenges, such as steric hindrance and potential for racemization, and offers detailed, field-proven methodologies to ensure high-yield, high-purity outcomes for researchers, scientists, and drug development professionals.

Introduction to the Substrate: A Chemist's Perspective

This compound is a non-proteinogenic amino acid analogue where the α-carbon is part of a morpholine ring. The structure presents two key features that dictate its reactivity and handling:

  • The N-Cbz Protecting Group: The Carboxybenzyl (Cbz) group is a standard urethane-type protecting group for the secondary amine within the morpholine ring. It is stable to a wide range of reaction conditions used in peptide synthesis but can be readily removed via catalytic hydrogenolysis. Its presence is crucial for preventing unwanted side reactions at the nitrogen atom during the activation and coupling of the carboxylic acid.[4]

  • The Constrained Carboxylic Acid: The carboxylic acid at the C3 position is attached to a chiral center on a six-membered ring. This conformationally restricted environment can present moderate steric hindrance compared to acyclic amino acids, influencing the choice of coupling reagents and reaction kinetics.[5][6] Therefore, selecting a sufficiently reactive coupling system is paramount to achieving efficient acylation.

1.1. Physicochemical Properties & Handling

Proper storage and handling are critical for maintaining the integrity of the starting material. The compound should be stored in a tightly sealed container in a cool, dry place.

PropertyValueSource
IUPAC Name (3S)-4-(phenylmethoxycarbonyl)morpholine-3-carboxylic acid[7]
CAS Number 819078-65-4 (for S-enantiomer)[7][8]
Molecular Formula C₁₃H₁₅NO₅[7][8]
Molecular Weight 265.26 g/mol [7][8]
Appearance Typically a white to off-white solidN/A
Solubility Soluble in polar organic solvents (DMF, DMSO, CH₂Cl₂)General Knowledge
The Nexus of Amide Bond Formation: Mechanism & Strategy

The formation of an amide bond is not a spontaneous reaction; it requires the activation of the carboxylic acid moiety to generate a highly electrophilic intermediate that is susceptible to nucleophilic attack by an amine.

2.1. The Activation Principle

The core principle involves converting the carboxylate's hydroxyl group into a better leaving group. This is achieved using a "coupling reagent." The choice of this reagent is the single most important variable in ensuring a successful reaction, especially with a sterically demanding substrate.[5][6]

dot digraph "Amide_Bond_Formation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes R_COOH [label="Carboxylic Acid\n((S)-4-Cbz-Morpholine-3-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; CouplingReagent [label="Coupling Reagent\n(e.g., EDC, HATU)", fillcolor="#F1F3F4", fontcolor="#202124"]; ActivatedIntermediate [label="Activated Intermediate\n(Highly Electrophilic)", fillcolor="#FBBC05", fontcolor="#202124"]; Additive [label="Additive\n(e.g., HOBt, HOAt)", fillcolor="#F1F3F4", fontcolor="#202124"]; ActiveEster [label="Active Ester\n(Less Reactive, More Stable)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine [label="Amine Nucleophile\n(R'-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; AmideProduct [label="Amide Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproducts [label="Byproducts\n(e.g., Urea, Salts)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges R_COOH -> ActivatedIntermediate [label=" Activation "]; CouplingReagent -> ActivatedIntermediate; ActivatedIntermediate -> AmideProduct [label=" Direct Attack "]; Amine -> AmideProduct; ActivatedIntermediate -> ActiveEster [label=" Interception "]; Additive -> ActiveEster; ActiveEster -> AmideProduct [label=" Nucleophilic Attack "]; Amine -> AmideProduct; AmideProduct -> Byproducts [style=invis]; // for layout

// Invisible edges for alignment CouplingReagent -> Additive [style=invis]; }

Caption: General mechanism of amide bond formation.

2.2. Preventing Racemization: The Role of Additives

A significant risk during the activation of chiral N-protected amino acids is racemization at the α-carbon. This occurs via the formation of an oxazolone intermediate. To suppress this side reaction, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are essential.[9][10][11] These additives intercept the initial highly reactive intermediate to form a more stable active ester, which then reacts cleanly with the amine, preserving stereochemical integrity.[10][12]

2.3. Selecting the Right Coupling Reagent

For a substrate like this compound, where mild steric hindrance is a consideration, the choice of reagent is critical.

Reagent ClassExamplesStrengthsWeaknessesBest for...
Carbodiimides EDC, DCC, DICCost-effective, common.[9]Lower reactivity, requires additives to prevent racemization.[12] DCC byproduct is insoluble.[11]Routine couplings with less hindered amines.
Onium Salts (Uronium/Aminium) HBTU, HATUHigh reactivity, fast reactions.[11] HATU is superior for preventing racemization.[12]More expensive, can react with N-terminus if used in large excess.[11][12]Recommended for this substrate , especially for difficult or sterically hindered couplings.[5]
Onium Salts (Phosphonium) PyBOP, PyAOPVery high reactivity, excellent for hindered systems.[11]Can be more expensive, byproduct removal.Extremely challenging couplings, including N-methylated amino acids.[6][11]
Experimental Protocols: From Theory to Practice

The following protocols are designed to be robust and reproducible. Safety Note: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

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// Node styles prep [fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes start [label="Start: Weigh Reagents", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; dissolve [label="1. Dissolve Acid & Amine\nin Anhydrous Solvent (DMF/DCM)", class="prep"]; cool [label="2. Cool to 0 °C\n(Ice Bath)", class="prep"]; activate [label="3. Add Coupling Reagent,\nAdditive & Base", class="reaction"]; couple [label="4. Stir (0 °C to RT)\nMonitor by TLC/LC-MS", class="reaction"]; quench [label="5. Quench Reaction\n(e.g., with H₂O or sat. NH₄Cl)", class="workup"]; extract [label="6. Liquid-Liquid Extraction", class="workup"]; purify [label="7. Dry, Concentrate &\nPurify (e.g., Column Chromatography)", class="workup"]; characterize [label="8. Characterize Product\n(NMR, MS, HPLC)", class="analysis"]; end [label="End: Pure Product", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> dissolve; dissolve -> cool; cool -> activate; activate -> couple; couple -> quench; quench -> extract; extract -> purify; purify -> characterize; characterize -> end; }

Caption: A typical experimental workflow for amide coupling.

Protocol 3.1: Carbodiimide-Mediated Coupling (EDC/HOBt)

This method is a reliable standard for many applications. EDC (or EDCI) is a water-soluble carbodiimide, simplifying byproduct removal during aqueous workup.[11][12]

  • Materials:

    • This compound (1.0 eq)

    • Amine (1.1 eq)

    • EDC·HCl (1.5 eq)

    • HOBt (1.5 eq)

    • Base (e.g., DIPEA or NMM, 3.0 eq)

    • Anhydrous Solvent (DMF or DCM)

    • Reaction vessel, magnetic stirrer, ice bath

  • Step-by-Step Procedure:

    • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and HOBt (1.5 eq).

    • Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

    • Cool the solution to 0 °C using an ice bath.

    • Add the amine (1.1 eq) followed by the base (DIPEA, 3.0 eq).

    • Slowly add EDC·HCl (1.5 eq) portion-wise, keeping the temperature below 5 °C.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours.

    • In-process Control: Monitor the reaction by TLC or LC-MS. The disappearance of the starting carboxylic acid confirms completion.

    • Work-up: Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc). Wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography to yield the desired amide.

Protocol 3.2: High-Activity Onium Salt Coupling (HATU)

HATU is one of the most effective coupling reagents, especially for hindered systems, as it reacts quickly and minimizes racemization.[11][12] This is the recommended starting protocol for this substrate.

  • Materials:

    • This compound (1.0 eq)

    • Amine (1.1 eq)

    • HATU (1.2 eq)

    • Base (e.g., DIPEA or Collidine, 3.0 eq)

    • Anhydrous Solvent (DMF)

    • Reaction vessel, magnetic stirrer, ice bath

  • Step-by-Step Procedure:

    • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add the amine (1.1 eq) and the base (DIPEA, 3.0 eq).

    • Cool the mixture to 0 °C.

    • In a separate vial, dissolve HATU (1.2 eq) in a small amount of DMF. Add this solution dropwise to the reaction mixture.

    • Stir at 0 °C for 15 minutes, then allow to warm to room temperature. The reaction is often complete within 1-3 hours.

    • In-process Control: Monitor by LC-MS. HATU-mediated couplings are typically very fast.

    • Work-up & Purification: Follow the same procedure as described in Protocol 3.1. The byproducts from HATU are generally water-soluble and easily removed during the aqueous workup.

Troubleshooting & Optimization Guide

Even with robust protocols, challenges can arise. The cyclic and N-protected nature of the substrate may require optimization.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inefficient coupling reagent. 2. Steric hindrance from the amine partner. 3. Deactivated reagents (moisture).1. Switch from EDC/HOBt to a more potent onium salt like HATU or PyAOP.[5] 2. Increase reaction temperature (e.g., to 40-50 °C). 3. Use freshly opened, high-purity anhydrous solvents and reagents.
Racemization Detected 1. Insufficient or no additive (HOBt/HOAt). 2. Base is too strong or used in excess. 3. Prolonged reaction time at elevated temperature.1. Ensure at least 1.2 eq of additive is used. Use HOAt (found in HATU) for superior suppression.[10] 2. Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA. 3. Use a more potent coupling reagent (HATU) to shorten the reaction time.[11]
Side Product Formation 1. (With EDC) N-acylurea formation. 2. (With HATU) Guanidinylation of the amine.1. Ensure HOBt is added before or with EDC to trap the active intermediate. 2. Avoid using a large excess of HATU (>1.5 eq). Use near-stoichiometric amounts.[11][12]
Advanced Coupling Strategies: Expanding the Toolkit

Beyond standard amide bond formation, this compound can participate in more complex transformations.

5.1. Ugi Multicomponent Reaction (Ugi-4CR)

The Ugi reaction is a powerful tool for rapidly generating molecular diversity. It combines an aldehyde (or ketone), an amine, an isocyanide, and a carboxylic acid in a one-pot reaction to form a di-peptide-like scaffold.[13][14] Our substrate serves as the carboxylic acid component, enabling the direct synthesis of complex morpholine-containing peptidomimetics.[15]

dot digraph "Ugi_Reaction" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Reactants Aldehyde [label="Aldehyde\n(R¹-CHO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Amine\n(R²-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Isocyanide [label="Isocyanide\n(R³-NC)", fillcolor="#F1F3F4", fontcolor="#202124"]; CarboxylicAcid [label="Carboxylic Acid\n((S)-4-Cbz-Morpholine-3-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates & Product Imine [label="Imine", fillcolor="#FBBC05", fontcolor="#202124"]; NitrilliumIon [label="Nitrillium Ion", fillcolor="#FBBC05", fontcolor="#202124"]; UgiAdduct [label="α-Acylamino Amide Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Invisible node for centering center_node [shape=point, width=0, height=0];

// Edges Aldehyde -> Imine; Amine -> Imine; Imine -> NitrilliumIon; Isocyanide -> NitrilliumIon; CarboxylicAcid -> NitrilliumIon; NitrilliumIon -> UgiAdduct [label=" Mumm Rearrangement "];

// Positioning {rank=same; Aldehyde; Amine; Isocyanide; CarboxylicAcid;} {rank=same; Imine; NitrilliumIon;} Aldehyde -> center_node [style=invis]; Amine -> center_node [style=invis]; Isocyanide -> center_node [style=invis]; CarboxylicAcid -> center_node [style=invis]; center_node -> UgiAdduct [style=invis]; }

Caption: The Ugi four-component reaction pathway.

5.2. Potential for C-C Cross-Coupling Applications

While the primary reactive handle on the title compound is the carboxylic acid, it serves as a platform for creating more complex unnatural amino acids. For instance, if the morpholine scaffold were modified to include an aryl halide (e.g., a bromo-phenyl group attached at the nitrogen instead of Cbz), the resulting derivative could undergo Palladium-catalyzed Suzuki-Miyaura cross-coupling.[16][17][18] This strategy allows for the synthesis of bi-aryl or hetero-aryl containing morpholine amino acids, which are of significant interest in drug discovery.[19][20]

References
  • Synthesis of morpholine‐β‐amino acids for peptide and optoelectronic... ResearchGate.
  • Synthesis of Unnatural Amino Acids via Suzuki Cross-Coupling of Enantiopure Vinyloxazolidine Derivatives. ACS Publications.
  • Synthesis of unnatural amino acids via Suzuki cross-coupling of enantiopure vinyloxazolidine derivatives. PubMed.
  • Recent development of peptide coupling reagents in organic synthesis.
  • Synthesis and SAR of morpholine and its derivatives: A review update.
  • Coupling Reagents. Aapptec Peptides.
  • This compound. PubChem.
  • Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under. RSC Publishing.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. PubMed.
  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing.
  • Coupling Reagents. ResearchGate.
  • α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. MDPI.
  • Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. RSC Publishing.
  • Reprogramming natural proteins using unnatural amino acids. RSC Publishing.
  • Ugi Reaction of Natural Amino Acids: A General Route toward Facile Synthesis of Polypeptoids for Bioapplications. Request PDF on ResearchGate.
  • Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling. Journal of the American Chemical Society.
  • Ugi Four-Component Reactions Using Alternative Reactants. PMC - PubMed Central.
  • Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Scienmag.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate.
  • Solid-Phase Synthesis Using the Disrupted Ugi Reaction.
  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. Synfacts.
  • (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. PubChem.
  • Direct amidation of unprotected amino acids using B(OCH2CF3)3. RSC Publishing.
  • Amide coupling Protocol for Amino PEG. AxisPharm.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.

Sources

Application Notes and Protocols for the Synthesis of Conformationally Constrained Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Conformational Constraint in Peptide Drug Discovery

Linear peptides, while offering inherent biocompatibility and specificity, often face significant hurdles in therapeutic development. Their conformational flexibility leads to a high entropic penalty upon binding to a target, susceptibility to proteolytic degradation, and poor membrane permeability, limiting their bioavailability and efficacy.[1][2] Conformationally constrained peptides overcome these limitations by "locking" the peptide into a bioactive conformation, thereby enhancing their therapeutic potential.[3][4]

By reducing the peptide's flexibility, conformational constraints can lead to:

  • Improved Binding Affinity and Selectivity: Pre-organizing the peptide into its active shape reduces the entropic cost of binding, leading to higher affinity for the target receptor.[4] This rigid structure also minimizes off-target interactions, enhancing selectivity.

  • Enhanced Proteolytic Stability: The cyclic or constrained nature of these peptides often masks cleavage sites recognized by proteases, significantly increasing their in vivo half-life.[4]

  • Increased Cell Permeability: Certain constraining strategies, such as hydrocarbon stapling, can improve the peptide's ability to cross cell membranes, a major challenge for traditional peptide therapeutics.[3]

  • Ability to Target "Undruggable" Proteins: Constrained peptides are particularly effective at disrupting large, flat protein-protein interactions (PPIs) that are challenging for small molecules to target.[3][5]

This guide provides an in-depth overview and detailed protocols for the most common and effective strategies for synthesizing conformationally constrained peptides, empowering researchers to harness their therapeutic potential.

Strategic Approaches to Peptide Constraint: An Overview

The choice of constraining strategy is dictated by the desired secondary structure, the specific amino acid sequence, and the intended biological application. The three primary methods discussed herein are lactamization, disulfide bridging, and hydrocarbon stapling.

Strategy Description Advantages Considerations
Lactam Bridge Formation of an amide bond between the side chains of acidic (e.g., Asp, Glu) and basic (e.g., Lys, Orn) amino acids, or between the N- and C-termini.[6][7]Highly stable bond, allows for precise control over loop size and conformation.[8]Requires orthogonal protecting group strategy; can be synthetically challenging.[4]
Disulfide Bridge Oxidation of two cysteine residues to form a covalent disulfide bond.[9]Relatively straightforward to form; mimics natural protein structures.[10]Susceptible to reduction in vivo; may require specific orthogonal protecting groups for multiple bridges.[11]
Hydrocarbon Stapling Covalent linkage of two amino acid side chains using an all-hydrocarbon "staple" via olefin metathesis.[1][12]Stabilizes α-helical structures, enhances cell permeability and proteolytic resistance.[13]Requires synthesis with non-natural amino acids; Grubbs catalyst can be sensitive.[1][14]

Protocol 1: Side-Chain Lactam Bridge Formation (On-Resin Cyclization)

On-resin cyclization is often preferred as it minimizes intermolecular side reactions by pseudo-dilution on the solid support.[15] This protocol describes the formation of a lactam bridge between the side chains of Aspartic Acid (Asp) and Lysine (Lys).

Causality of Experimental Choices:
  • Resin Choice: A resin with a linker that allows for side-chain attachment (e.g., 2-chlorotrityl chloride resin for attaching the C-terminal amino acid via its carboxyl group) is crucial for on-resin, head-to-tail cyclization.[7] For side-chain to side-chain cyclization, a standard Rink Amide resin can be used.

  • Orthogonal Protecting Groups: The use of selectively removable protecting groups on the side chains of the amino acids that will form the lactam bridge is the cornerstone of this method. Here, the acid-labile Boc group for the Lysine side-chain amine and the base-labile Fmoc group for the Aspartic Acid side-chain carboxyl group are used as an example of an orthogonal pair.

  • Coupling Reagents: High-efficiency coupling reagents like HATU or HBTU are used to facilitate amide bond formation, especially for the sterically hindered cyclization step.[4]

  • High Dilution (for solution-phase): While this is an on-resin protocol, it's worth noting that in solution-phase cyclization, high dilution (0.1-1 mg/mL) is critical to favor intramolecular cyclization over intermolecular oligomerization.[16]

Experimental Workflow Diagram:

lactam_bridge_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_deprotection Selective Deprotection cluster_cyclization On-Resin Cyclization cluster_final Cleavage and Purification spps1 Assemble linear peptide on resin spps2 Incorporate Fmoc-Asp(O-Allyl)-OH and Fmoc-Lys(Alloc)-OH spps1->spps2 dep1 Remove Allyl group from Asp side-chain spps2->dep1 dep2 Remove Alloc group from Lys side-chain dep1->dep2 cyc1 Add coupling reagent (e.g., HATU/DIPEA) dep2->cyc1 cyc2 Incubate to form lactam bridge cyc1->cyc2 fin1 Cleave peptide from resin cyc2->fin1 fin2 Purify by RP-HPLC fin1->fin2

Caption: On-resin lactam bridge formation workflow.

Step-by-Step Methodology:
  • Linear Peptide Synthesis:

    • Synthesize the linear peptide sequence on a suitable solid-phase resin (e.g., Rink Amide) using standard Fmoc/tBu chemistry.[17]

    • Incorporate the amino acids that will form the lactam bridge with orthogonal side-chain protecting groups (e.g., Fmoc-Asp(O-Allyl)-OH and Fmoc-Lys(Alloc)-OH).

  • Selective Side-Chain Deprotection:

    • Swell the resin in dichloromethane (DCM).

    • To remove the Allyl and Alloc groups, treat the resin with a solution of Pd(PPh₃)₄ (0.25 eq.) and phenylsilane (15 eq.) in DCM.[18]

    • Allow the reaction to proceed for 30 minutes at room temperature. Repeat this step.

    • Wash the resin thoroughly with DCM and then DMF.

  • On-Resin Cyclization:

    • Swell the deprotected peptide-resin in N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

    • Prepare a solution of HATU (4 eq.) and diisopropylethylamine (DIPEA) (8 eq.) in NMP.

    • Add the coupling solution to the resin and allow the reaction to proceed for 2-24 hours at room temperature.[15]

    • Monitor the reaction progress by taking a small aliquot of resin, cleaving the peptide, and analyzing by LC-MS.

  • Cleavage and Purification:

    • Once cyclization is complete, wash the resin with DMF, DCM, and methanol, then dry under vacuum.

    • Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours.[15]

    • Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet, and lyophilize.

    • Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[19][20]

Protocol 2: Disulfide Bridge Formation

Disulfide bridges are a common and relatively straightforward method for peptide cyclization, mimicking a common post-translational modification in natural proteins.[9][10] This protocol outlines a solution-phase method for forming a single disulfide bond.

Causality of Experimental Choices:
  • Cysteine Protecting Groups: The choice of protecting group for the cysteine thiol is critical. The trityl (Trt) group is widely used as it is stable during Fmoc-SPPS but is readily removed during the final TFA cleavage, yielding the free thiol ready for oxidation.[11] For forming multiple, specific disulfide bonds, orthogonal protecting groups like Acm (acetamidomethyl) and Mmt (monomethoxytrityl) are necessary.[2][11]

  • Oxidation Conditions: Air oxidation can be slow and inefficient.[16] Using an oxidizing agent like dimethyl sulfoxide (DMSO) provides a more controlled and efficient reaction for peptides without oxidation-sensitive residues (e.g., Met, Trp).[16]

  • pH Control: The pH of the reaction is crucial. A slightly basic pH (around 8-8.5) facilitates the formation of the thiolate anion, which is the reactive species in disulfide bond formation.[16]

  • High Dilution: Performing the oxidation at high dilution (0.1-1 mg/mL) is essential to favor the intramolecular reaction and prevent the formation of intermolecular dimers and oligomers.[16]

Experimental Workflow Diagram:

disulfide_bridge_workflow cluster_spps SPPS & Cleavage cluster_oxidation Solution-Phase Oxidation cluster_purification Purification spps1 Synthesize linear peptide with Cys(Trt) spps2 Cleave with TFA cocktail to yield free thiol spps1->spps2 ox1 Dissolve peptide at high dilution (pH 8-8.5) spps2->ox1 ox2 Add oxidizing agent (e.g., DMSO) ox1->ox2 ox3 Stir at room temperature ox2->ox3 pur1 Quench reaction (acidify) ox3->pur1 pur2 Purify by RP-HPLC pur1->pur2

Caption: Solution-phase disulfide bridge formation.

Step-by-Step Methodology:
  • Linear Peptide Synthesis and Cleavage:

    • Synthesize the linear peptide containing two or more cysteine residues protected with Trt groups (Fmoc-Cys(Trt)-OH) using standard Fmoc-SPPS.[11]

    • Cleave the peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). The TFA will simultaneously remove the Trt groups, yielding the linear peptide with free thiols.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Solution-Phase Oxidation:

    • Dissolve the lyophilized crude peptide in a suitable buffer (e.g., 0.1 M ammonium bicarbonate) at a high dilution of 0.1-1 mg/mL.[16]

    • Adjust the pH of the solution to 8.0-8.5 with a dilute base (e.g., ammonium hydroxide).

    • Add 10-20% (v/v) DMSO to the solution to act as the oxidizing agent.[16]

    • Stir the reaction mixture open to the air at room temperature for 4-24 hours.

    • Monitor the reaction by taking aliquots and analyzing via LC-MS to observe the disappearance of the linear peptide mass and the appearance of the cyclized peptide mass (mass decrease of 2 Da).

  • Quenching and Purification:

    • Once the reaction is complete, quench the oxidation by acidifying the solution with acetic acid or formic acid to a pH of ~3-4.

    • Lyophilize the reaction mixture to remove the buffer salts.

    • Purify the cyclic peptide by RP-HPLC.[19]

Protocol 3: All-Hydrocarbon Stapled Peptides

Peptide stapling involves introducing two non-natural amino acids with olefinic side chains into a peptide sequence and then covalently linking them using a ruthenium-based catalyst in a ring-closing metathesis (RCM) reaction.[12][13] This creates a stable, all-hydrocarbon "staple" that reinforces the α-helical secondary structure.

Causality of Experimental Choices:
  • Non-Natural Amino Acids: Specific α-methyl, α-alkenyl amino acids are required for the RCM reaction. The length of the alkenyl side chains determines the spacing of the staple (e.g., i, i+4 or i, i+7).[21]

  • Grubbs Catalyst: A ruthenium-based catalyst, such as Grubbs' first-generation catalyst, is used to mediate the olefin metathesis reaction.[1][13] The catalyst is sensitive to air and moisture, so anhydrous and degassed solvents are necessary.

  • Solvent: A non-polar, aprotic solvent like 1,2-dichloroethane (DCE) is used for the RCM reaction to ensure solubility of the catalyst and peptide-resin.[1]

  • On-Resin Reaction: Performing the stapling reaction on-resin simplifies the process as the catalyst and byproducts can be easily washed away before cleavage and final purification.[21]

Experimental Workflow Diagram:

stapling_workflow cluster_spps SPPS with Non-Natural Amino Acids cluster_rcm On-Resin Ring-Closing Metathesis (RCM) cluster_final Cleavage and Purification spps1 Assemble peptide using Fmoc chemistry spps2 Incorporate olefin-bearing amino acids (e.g., S5, R8) spps1->spps2 rcm1 Swell resin in anhydrous DCE spps2->rcm1 rcm2 Add Grubbs' catalyst rcm1->rcm2 rcm3 Incubate at RT or elevated temperature rcm2->rcm3 fin1 Wash resin to remove catalyst rcm3->fin1 fin2 Cleave peptide from resin fin1->fin2 fin3 Purify by RP-HPLC fin2->fin3

Caption: Workflow for hydrocarbon-stapled peptide synthesis.

Step-by-Step Methodology:
  • Linear Peptide Synthesis with Olefinic Amino Acids:

    • Synthesize the linear peptide on a suitable solid-phase resin using standard Fmoc chemistry.

    • Incorporate the specific α-methyl, α-alkenyl amino acids (e.g., Fmoc-S₅-OH and Fmoc-R₈-OH for an i, i+7 staple) at the desired positions.[21] Note that coupling of these hindered amino acids may require extended coupling times or double coupling.[1]

  • On-Resin Ring-Closing Metathesis (RCM):

    • Thoroughly wash the peptide-resin with DMF, then DCM, and finally with anhydrous 1,2-dichloroethane (DCE).

    • Swell the resin in anhydrous, degassed DCE for at least 30 minutes.

    • In a separate flask, dissolve Grubbs' first-generation catalyst (typically 10-20 mol% relative to the peptide) in anhydrous, degassed DCE.[1]

    • Add the catalyst solution to the resin slurry.

    • Allow the reaction to proceed with gentle agitation for 2-4 hours at room temperature or up to 50°C.[13] The reaction progress can be monitored by LC-MS analysis of a small, cleaved aliquot.

    • The reaction solution will typically change color from purple to brown as the metathesis proceeds.[1]

    • After the reaction, filter the resin and wash extensively with DCE and DCM to remove all traces of the ruthenium catalyst.

  • Cleavage and Purification:

    • Dry the resin under vacuum.

    • Cleave the stapled peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

    • Purify the stapled peptide by RP-HPLC.

Troubleshooting and Optimization

The synthesis of cyclic peptides can be challenging, with common issues including low cyclization yield, oligomerization, and racemization.[22]

Problem Potential Cause Troubleshooting Strategy
Low Cyclization Yield - Steric hindrance at cyclization site- Unfavorable peptide conformation- Inefficient coupling- Change the cyclization site to a less hindered position.- Introduce a turn-inducing element (e.g., Pro, D-amino acid) near the cyclization site.[6]- Use a more potent coupling reagent (e.g., HATU, PyAOP).- Optimize reaction time and temperature.[18]
Oligomerization/Dimerization - High concentration of linear peptide (solution phase)- Resin loading is too high (on-resin)- Perform solution-phase cyclization at high dilution (0.1-1 mg/mL).[16]- Use a lower loading resin for on-resin cyclization.
Racemization - Activation of the C-terminal amino acid- Prolonged exposure to basic conditions- Add an anti-racemization agent like Oxyma Pure or HOBt during coupling.- Minimize the time the peptide is exposed to base (e.g., DIPEA).
Incomplete RCM (Stapling) - Inactive catalyst- Steric hindrance- Use fresh, high-quality Grubbs' catalyst and anhydrous, degassed solvents.- Increase catalyst loading or reaction temperature/time.- Repeat the catalyst addition.[1]

Conclusion

The synthesis of conformationally constrained peptides is a powerful strategy to overcome the inherent limitations of linear peptides in drug discovery. By employing techniques such as lactamization, disulfide bridging, and hydrocarbon stapling, researchers can generate peptides with enhanced stability, target affinity, and cell permeability. The detailed protocols and troubleshooting guides provided here serve as a comprehensive resource for scientists aiming to design and synthesize the next generation of peptide-based therapeutics. Careful planning of the synthetic route, particularly the choice of orthogonal protecting groups and cyclization conditions, is paramount to success.

References

  • Synthesis of Bicyclic Peptides Using Cyanopyridine-Aminothiol Click Chemistry. (2025). Methods in Molecular Biology. [Link]
  • Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. (2016). Current Protocols in Chemical Biology. [Link]
  • Constrained Peptide Drugs: Unlocking a New Era in Therapeutics. (2025). Syngene. [Link]
  • Native Peptide Cyclization, Sequential Chemoselective Amidation in Water. (2023). Journal of the American Chemical Society. [Link]
  • Solid-Phase Synthesis of Cyclic Peptides: Workflow and Techniques. (n.d.).
  • Synthesis of Bicycle® Peptides using Gold-mediated Cysteine Arylation. (n.d.). Bicycle Therapeutics. [Link]
  • Approaches for peptide and protein cyclisation. (n.d.). Royal Society of Chemistry. [Link]
  • Three Methods for the Solution Phase Synthesis of Cyclic Peptides. (2022). Methods in Molecular Biology. [Link]
  • Disulfide bond formation in peptides. (1997). Methods in Enzymology. [Link]
  • Chemoselective Peptide Cyclization and Bicyclization Directly on Unprotected Peptides. (2019). Journal of the American Chemical Society. [Link]
  • Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities Utilizing a Systematic Protocol and MaxPeak High Performance Surface Technology. (n.d.).
  • Three Methods for Peptide Cyclization Via Lactamization. (2022). Methods in Molecular Biology. [Link]
  • Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides. (2021). Organic Letters. [Link]
  • Three Methods for Peptide Via Lactamization. (2025).
  • Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides? (2019).
  • Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides. (n.d.). PMC. [Link]
  • Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis. (2011).
  • On-resin peptide macrocyclization using thiol-ene click chemistry. (n.d.). PMC. [Link]
  • Three Methods for Peptide Cyclization Via Lactamiz
  • Formation of Disulfide Bonds in Synthetic Peptides and Proteins. (n.d.). CiteSeerX. [Link]
  • Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. (2025).
  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applic
  • Design, Synthesis, and Antitumor Activity Study of All-Hydrocarbon-Stapled B1-Leu Peptides. (2022). Frontiers in Chemistry. [Link]
  • Protein synthesis with conformationally constrained cyclic dipeptides. (n.d.). PMC. [Link]
  • The synthesis and study of side-chain lactam-bridged peptides. (2002). Biopolymers. [Link]
  • How to purify polar cyclic peptides? (2013).
  • Peptide Macrocycles : : Methods and Protocols. (2022). RWTH Aachen University. [Link]
  • Common Challenges and Optimization Strategies in Cyclic Peptide Synthesis. (n.d.). CreoSalus. [Link]
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (n.d.). PMC. [Link]
  • Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. (n.d.). Biotage. [Link]
  • Bicyclic Peptides as Next-Gener
  • Automated High-purity On-resin Cyclization Strategy for Rapid Synthesis of Homodetic Cyclopeptides. (n.d.). ChemRxiv. [Link]
  • Reprogramming natural proteins using unnatural amino acids. (2021). RSC Publishing. [Link]
  • Synthesis of Constrained Tetracyclic Peptides by Consecutive CEPS, CLIPS, and Oxime Lig
  • HPLC Analysis and Purification of Peptides. (n.d.).
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTEC. [Link]
  • Methods and protocols of modern solid phase peptide synthesis. (2014).
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007).
  • The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. (2025).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
  • Solid phase peptide synthesis : a practical approach. (n.d.). Semantic Scholar. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-4-Cbz-Morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-4-Cbz-Morpholine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical chiral building block in their work. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing yield, ensuring stereochemical purity, and troubleshooting common issues encountered during synthesis.

Introduction: The Significance of a Chiral Morpholine Scaffold

This compound is a highly valuable chiral intermediate in medicinal chemistry and organic synthesis. Its constrained, morpholine framework combined with the defined stereocenter at the C3 position makes it an essential component in the development of biologically active molecules, including novel therapeutics.[1] The carboxybenzyl (Cbz) protecting group offers robust protection of the morpholine nitrogen under a variety of conditions, yet it can be removed cleanly via hydrogenolysis, providing orthogonal protection strategies essential for complex, multi-step syntheses.[2]

This guide provides a comprehensive framework for a common synthetic pathway, focusing on practical solutions to improve efficiency and final product quality.

Synthetic Strategy Overview

The most reliable and frequently employed strategy for synthesizing the (S)-morpholine-3-carboxylic acid core begins with the readily available and optically pure starting material, L-serine. The general workflow involves the formation of the morpholine ring through intramolecular cyclization, followed by protection of the secondary amine.

G cluster_0 Phase 1: Precursor Preparation cluster_1 Phase 2: Ring Formation cluster_2 Phase 3: Final Product Synthesis A L-Serine B (S)-Serine Ester (e.g., Methyl or tert-Butyl) A->B Esterification C N-Alkylation with 2-Haloethanol Derivative B->C Nucleophilic Substitution D Intramolecular Cyclization C->D Base-mediated (e.g., Mitsunobu or Williamson Ether Synthesis) E (S)-Morpholine-3-carboxylic Acid Ester D->E Deprotection/ Isolation F N-Cbz Protection E->F Cbz-Cl, Base G (S)-4-Cbz-Morpholine-3- carboxylic Acid Ester F->G Protection H (S)-4-Cbz-Morpholine-3- carboxylic Acid G->H Ester Hydrolysis

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical phase of this synthesis for maximizing yield?

A1: The intramolecular cyclization step (Phase 2) is unequivocally the most critical stage. Low yields here are common and often result from competing intermolecular reactions (polymerization) or the formation of side products. Success is highly dependent on reaction conditions that favor the intramolecular pathway, such as high dilution, the choice of base, and the leaving group used in the precursor.

Q2: Why is L-serine the preferred starting material?

A2: L-serine provides a cost-effective and optically pure source of the required (S)-stereocenter. The primary alcohol and the amine group in serine are perfectly positioned to serve as the nucleophiles for the two key bond formations required to construct the morpholine ring. A patented method, for example, starts with L-serine to synthesize the unprotected (S)-3-morpholinyl carboxylic acid, highlighting its utility.[3]

Q3: Can I introduce the Cbz group earlier in the synthesis?

A3: Yes, it is possible to protect the amine of the serine ester with Cbz-Cl at the beginning. However, this can sometimes complicate the subsequent N-alkylation and cyclization steps. The Cbz group can influence the nucleophilicity of the amine and may require harsher conditions for the alkylation step. Performing the Cbz protection after the morpholine ring is formed is often a more robust and higher-yielding strategy.

Troubleshooting Guide: Common Issues and Solutions

Category 1: N-Cbz Protection

Q: My N-Cbz protection reaction is sluggish or incomplete. What are the potential causes?

A: This is a common issue often related to the reaction conditions or reagent quality.

  • Causality: The N-Cbz protection with benzyl chloroformate (Cbz-Cl) is a nucleophilic acyl substitution.[2] The reaction's success hinges on the availability of the free amine nucleophile and the reactivity of the Cbz-Cl.

  • Troubleshooting Steps:

    • Check Reagent Quality: Cbz-Cl can degrade upon exposure to moisture. Use a freshly opened bottle or a recently purchased reagent.

    • Optimize the Base: The reaction liberates HCl, which must be neutralized. A weak, non-nucleophilic base like sodium bicarbonate or triethylamine (TEA) is typically used. Ensure at least one equivalent of base is present. For sterically hindered or less reactive amines, a stronger base might be needed, but this can increase side reactions.[4]

    • Solvent Choice: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or even biphasic conditions (e.g., DCM/water with NaHCO₃ under Schotten-Baumann conditions) are effective.[2] Ensure your starting material is fully dissolved.

    • Temperature Control: The reaction is typically run at 0 °C to room temperature. Running the reaction at 0 °C initially while adding the Cbz-Cl can help minimize the formation of undesired byproducts.

Q: I'm observing a significant amount of an N-benzyl byproduct after the Cbz protection step. Why is this happening?

A: The formation of an N-benzyl byproduct is less common but can occur if the Cbz-Cl reagent has degraded.

  • Causality: If Cbz-Cl is contaminated with benzyl alcohol or degrades to form it, the benzyl alcohol can be converted into a benzyl halide under certain conditions, which can then alkylate the amine starting material. More commonly, this is an issue during Cbz deprotection if the hydrogenolysis is incomplete.[5]

  • Solution: The primary solution is to use high-purity Cbz-Cl. If the byproduct is observed, purification via column chromatography is typically effective at separating the desired Cbz-protected product from the more polar N-benzyl byproduct.

Category 2: Intramolecular Cyclization

Q: My cyclization yield is consistently low, and I'm isolating a white, insoluble material.

A: This strongly suggests that intermolecular polymerization is outcompeting the desired intramolecular cyclization.

  • Causality: The precursor for cyclization has two reactive ends. At high concentrations, the reactive end of one molecule is more likely to react with another molecule than with its own other end.

  • Troubleshooting Workflow:

G Start Low Cyclization Yield (Polymer Formation) High_Conc High Reaction Concentration Start->High_Conc Reactive_Base Base Reactivity Too High Start->Reactive_Base Slow_Addition Slow Addition of Substrate/Base High_Conc->Slow_Addition Solution High_Dilution Use High Dilution (e.g., <0.05 M) High_Conc->High_Dilution Solution Result Improved Yield of Monomeric Product Slow_Addition->Result High_Dilution->Result Weaker_Base Use a Weaker, Non-nucleophilic Base (e.g., K₂CO₃ vs. NaH) Reactive_Base->Weaker_Base Solution Weaker_Base->Result

Caption: Troubleshooting workflow for low cyclization yield due to polymerization.

  • Solutions:

    • High Dilution Principle: Run the reaction at a very low concentration (e.g., 0.01 M to 0.05 M). This physically separates the molecules from each other, increasing the probability of the intramolecular reaction.

    • Slow Addition: Use a syringe pump to add the cyclization precursor to the reaction vessel containing the base over a long period (e.g., 4-8 hours). This maintains the concentration of the unreacted precursor at a minimum at all times.

Q: I'm concerned about racemization at the alpha-carbon during the base-mediated cyclization. How can I prevent this?

A: Racemization is a valid concern, especially with strong bases or high temperatures, as the alpha-proton can be acidic.

  • Causality: Abstraction of the proton alpha to the carboxyl group by a strong base leads to the formation of a planar enolate, which can be protonated from either face, leading to a loss of stereochemical integrity.

  • Solutions:

    • Choice of Base: Use a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydride (NaH) or alkoxides.

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, room temperature is sufficient, but cooling may be beneficial.

    • Protecting Group Strategy: Using a bulky ester protecting group (like tert-butyl) on the carboxylic acid can sometimes sterically hinder the approach of the base to the alpha-proton.

Category 3: Purification

Q: The final product, this compound, is proving difficult to purify by crystallization.

A: Carboxylic acids can sometimes be challenging to crystallize due to their polarity and potential for amorphous solid formation.

  • Troubleshooting Steps:

    • Solvent Screening: Experiment with a range of solvent/anti-solvent systems. A common approach is to dissolve the crude product in a polar solvent in which it is soluble (e.g., ethyl acetate, methanol) and then slowly add a non-polar anti-solvent (e.g., hexanes, diethyl ether) until turbidity is observed. Allowing this solution to stand, often at a reduced temperature (4 °C), can induce crystallization.

    • pH Adjustment: The product is an acid. If it is contaminated with basic impurities, careful acidification of an aqueous solution followed by extraction into an organic solvent can be an effective purification step. Conversely, extracting into a basic aqueous solution (e.g., dilute NaHCO₃), washing the aqueous layer with an organic solvent to remove non-acidic impurities, and then re-acidifying and extracting can be very effective.

    • Chromatography: If crystallization fails, flash column chromatography on silica gel is a reliable alternative. A gradient elution system, often starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity by adding methanol and a small amount of acetic acid (to keep the carboxylic acid protonated and improve peak shape), is typically successful.

Quantitative Data Summary

StepKey ReagentsSolventTemp (°C)Typical YieldKey Pitfall
Esterification L-Serine, SOCl₂, MeOHMethanol0 to Reflux>90%Overheating can lead to side products.
N-Alkylation Serine Ester, 2-BromoethanolAcetonitrileReflux60-80%Incomplete reaction; di-alkylation.
Cyclization N-(2-hydroxyethyl)serine esterTHF0 to RT50-75%Polymerization at high concentrations.
N-Cbz Protection Morpholine Ester, Cbz-Cl, NaHCO₃DCM/H₂O0 to RT>95%Degradation of Cbz-Cl reagent.
Hydrolysis Cbz-protected Ester, LiOHTHF/H₂ORT>95%Incomplete reaction; epimerization risk if heated.

Detailed Experimental Protocols

Protocol 1: Synthesis of (S)-Methyl 4-Cbz-morpholine-3-carboxylate
  • Ring Formation: To a solution of (S)-methyl 2-((2-hydroxyethyl)amino)-3-hydroxypropanoate (1 equiv) in dry THF (0.05 M), add triphenylphosphine (1.5 equiv).

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise over 30 minutes. Caution: DEAD and DIAD are hazardous reagents.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure. The resulting crude (S)-methyl morpholine-3-carboxylate can be purified by column chromatography or carried forward.

  • N-Cbz Protection: Dissolve the crude morpholine ester (1 equiv) in a 1:1 mixture of DCM and saturated aqueous NaHCO₃ solution.

  • Cool the biphasic mixture to 0 °C.

  • Add benzyl chloroformate (1.1 equiv) dropwise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain (S)-methyl 4-Cbz-morpholine-3-carboxylate as a clear oil or white solid.

Protocol 2: Saponification to this compound
  • Dissolve the (S)-methyl 4-Cbz-morpholine-3-carboxylate (1 equiv) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide (LiOH) (1.5 equiv) and stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound, typically as a white solid.

References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of morpholine compounds.
  • Chem-Impex. (n.d.). (S)-4-Boc-morpholine-3-carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
  • Organic Chemistry.org. (2019). Cbz-Protected Amino Groups.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Benchchem. (n.d.). Technical Support Center: Reactions with N-Cbz-D-serine.

Sources

Technical Support Center: Synthesis of Cbz-Protected Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Cbz-protected morpholines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial protection step. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and a clear understanding of the underlying chemical principles to ensure the success of your experiments.

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal by hydrogenolysis.[1][2] The protection of morpholine with benzyl chloroformate (Cbz-Cl) is a common transformation in the synthesis of complex molecules in medicinal chemistry and materials science.[3][4] While seemingly straightforward, this reaction can be prone to several side reactions that can impact yield, purity, and overall success. This guide provides a comprehensive overview of these challenges and their solutions.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of Cbz-protected morpholine in a question-and-answer format.

Question 1: My reaction is sluggish or incomplete, and I observe unreacted morpholine. What are the likely causes and how can I resolve this?

Answer:

Incomplete conversion is a frequent issue and can stem from several factors related to the reagents and reaction conditions.

Potential Causes & Solutions:

  • Insufficient Base: The reaction of morpholine with benzyl chloroformate generates one equivalent of hydrochloric acid (HCl), which can protonate the starting morpholine, rendering it non-nucleophilic and halting the reaction.[2]

    • Solution: Ensure at least two equivalents of a suitable base are used. An inorganic base like sodium carbonate or sodium bicarbonate under Schotten-Baumann conditions (a two-phase system of an organic solvent and water) is a common choice.[1][5] For anhydrous conditions, a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended.[6]

  • Poor Quality Benzyl Chloroformate (Cbz-Cl): Cbz-Cl is sensitive to moisture and can decompose over time, especially if not stored properly.[7] Hydrolysis of Cbz-Cl yields benzyl alcohol and HCl, reducing the amount of active reagent available for the reaction.

    • Solution: Use freshly opened or properly stored Cbz-Cl. If in doubt, the purity can be checked by 1H NMR. Consider purchasing Cbz-Cl stabilized with a small amount of a scavenger.

  • Low Reaction Temperature: While the reaction is often performed at 0 °C to room temperature to minimize side reactions, low temperatures can also slow down the desired transformation, especially with less reactive substrates.

    • Solution: If the reaction is clean but slow at lower temperatures, consider gradually increasing the temperature to room temperature and monitoring the progress by TLC or LC-MS.

Question 2: I'm observing a significant amount of benzyl alcohol in my crude product. Where is it coming from and how can I remove it?

Answer:

The presence of benzyl alcohol is a common impurity in Cbz protection reactions.

Primary Cause:

  • Hydrolysis of Benzyl Chloroformate: As mentioned, Cbz-Cl readily reacts with water to produce benzyl alcohol and HCl.[8] This can happen if the reaction is run in the presence of water (e.g., Schotten-Baumann conditions) or if the solvents and reagents are not sufficiently dry in an anhydrous setup.

Preventative Measures & Removal Strategies:

  • Anhydrous Conditions: If benzyl alcohol is a persistent issue, switching to strictly anhydrous conditions can be beneficial. Use dry solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up Procedure: Benzyl alcohol has moderate polarity and can sometimes be challenging to remove completely by simple extraction.

    • Aqueous Washes: Washing the organic layer with brine can help remove some of the benzyl alcohol.[9]

    • Column Chromatography: For complete removal, purification by silica gel column chromatography is the most effective method.[9] A gradient elution with a hexane/ethyl acetate solvent system is typically successful.

Question 3: My product analysis (e.g., NMR, LC-MS) suggests the formation of an unexpected, more polar byproduct with a higher molecular weight. What could this be?

Answer:

This observation often points to the formation of a quaternary ammonium salt, a known side reaction when using chloroformates with amines.

Probable Side Reaction: Formation of a Di-Cbz-Morpholinium Salt

Morpholine, being a secondary amine, reacts with Cbz-Cl to form the desired N-Cbz-morpholine, which is a tertiary amine. This tertiary amine product can then react with another molecule of Cbz-Cl to form a stable quaternary ammonium salt, often referred to as a di-Cbz-morpholinium salt. This over-acylation is more likely if an excess of Cbz-Cl is used or if the reaction is run for an extended period at higher temperatures.

Mitigation Strategies:

  • Stoichiometry Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of Cbz-Cl relative to morpholine. Adding the Cbz-Cl dropwise to the solution of morpholine and base can help maintain a low concentration of the acylating agent and minimize this side reaction.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C) to slow down the rate of the second acylation, which is typically slower than the initial protection of the secondary amine.

  • Choice of Base: Using a hindered, non-nucleophilic base like DIPEA may help to reduce the formation of this byproduct.

Question 4: The reaction mixture turned cloudy/formed a precipitate immediately upon adding the base or Cbz-Cl. Is this normal?

Answer:

The formation of a precipitate is often expected and is usually not a cause for concern.

Common Precipitates:

  • Base-Related Salts: If you are using an inorganic base like sodium bicarbonate or sodium carbonate in an organic solvent, it will likely be insoluble and form a suspension.

  • Amine Hydrochloride Salt: If the base is not added efficiently or is not strong enough to neutralize the generated HCl, the morpholine hydrochloride salt can precipitate out. This can be problematic as it removes the nucleophile from the reaction.

  • Triethylamine Hydrochloride: When using triethylamine as a base, the resulting triethylammonium chloride salt is often insoluble in many organic solvents and will precipitate.

Recommendations:

  • Vigorous Stirring: Ensure efficient mixing to keep all reagents in contact, especially in heterogeneous mixtures.

  • Order of Addition: It is generally recommended to add the base to the solution of morpholine before the dropwise addition of Cbz-Cl. This ensures that the morpholine remains deprotonated and nucleophilic.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Cbz protection of morpholine?

A1: The choice of solvent depends on the specific conditions. For Schotten-Baumann reactions, a biphasic system of water and a non-polar organic solvent like dichloromethane (DCM) or diethyl ether is common.[5] For anhydrous reactions, aprotic solvents such as DCM, tetrahydrofuran (THF), or acetonitrile are good choices.

Q2: Can I use an excess of morpholine to drive the reaction to completion?

A2: While using an excess of the amine is a common strategy in some reactions, it is generally not recommended here. The product, N-Cbz-morpholine, is a tertiary amine and can be difficult to separate from the unreacted secondary amine (morpholine) due to their similar properties. It is usually more practical to use a slight excess of Cbz-Cl and then purify the product from any unreacted starting material and byproducts.

Q3: My final product is an oil, but the literature reports a solid. How can I induce crystallization?

A3: If your purified N-Cbz-morpholine is an oil, it may be due to residual solvent or minor impurities.

  • High Vacuum: Ensure all solvent is removed under high vacuum.

  • Scratching: Try scratching the inside of the flask with a glass rod at the air-oil interface.

  • Seeding: If you have a small crystal of the desired product, adding it to the oil can induce crystallization.

  • Trituration: Adding a non-polar solvent like hexane or pentane and stirring can sometimes cause the product to solidify.

Q4: Is it possible for the morpholine ring to open during the reaction?

A4: Under the standard, relatively mild conditions used for Cbz protection (e.g., 0 °C to room temperature with a mild base), ring-opening of the morpholine is highly unlikely. The ether linkage in morpholine is generally stable to these conditions.

Data & Protocols

Table 1: Recommended Reaction Conditions for Cbz Protection of Morpholine
Condition Schotten-Baumann (Aqueous) Anhydrous
Solvent Dichloromethane/Water (1:1)Dichloromethane or THF
Base NaHCO₃ or K₂CO₃ (2.0 eq.)Triethylamine or DIPEA (2.0 eq.)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Cbz-Cl 1.05 - 1.1 equivalents1.05 - 1.1 equivalents
Work-up Separation of layers, wash with aq. acid, brine, dryFilter off salts, wash with aq. acid, brine, dry
Experimental Protocol: Cbz Protection of Morpholine (Schotten-Baumann Conditions)
  • To a round-bottom flask equipped with a magnetic stir bar, add morpholine (1.0 eq.).

  • Dissolve the morpholine in dichloromethane (DCM) (approx. 0.2 M).

  • Add a solution of sodium bicarbonate (2.0 eq.) in water (equal volume to DCM).

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add benzyl chloroformate (1.05 eq.) dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with 1M HCl, followed by saturated aqueous sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography if necessary.

Visualizations

Reaction Scheme and Potential Side Reactions

reaction_overview cluster_main Main Reaction cluster_side Side Reactions cluster_over_reaction Over-acylation cluster_hydrolysis Cbz-Cl Hydrolysis Morpholine Morpholine CbzMorpholine N-Cbz-Morpholine Morpholine->CbzMorpholine + Cbz-Cl CbzCl Cbz-Cl CbzCl->CbzMorpholine CbzCl_side Cbz-Cl CbzCl->CbzCl_side CbzCl_hydrolysis Cbz-Cl CbzCl->CbzCl_hydrolysis Base Base Base->CbzMorpholine Neutralizes HCl Product Product CbzMorpholine->Product CbzMorpholine_side N-Cbz-Morpholine CbzMorpholine->CbzMorpholine_side Product can react further HCl HCl QuatSalt Di-Cbz-Morpholinium Salt CbzMorpholine_side->QuatSalt + Cbz-Cl CbzCl_side->QuatSalt BenzylAlcohol Benzyl Alcohol CbzCl_hydrolysis->BenzylAlcohol + H₂O Water H₂O Water->BenzylAlcohol HCl_hydrolysis HCl troubleshooting_workflow Start Start Cbz Protection of Morpholine CheckCompletion Reaction Complete? Start->CheckCompletion Workup Proceed to Work-up & Purification CheckCompletion->Workup Yes Incomplete Incomplete Reaction CheckCompletion->Incomplete No CheckPurity Pure Product? Workup->CheckPurity After Purification TroubleshootIncomplete Check Base Stoichiometry Check Cbz-Cl Quality Increase Temperature Incomplete->TroubleshootIncomplete TroubleshootIncomplete->Start Re-run Reaction Success Successful Synthesis CheckPurity->Success Yes Impure Impure Product CheckPurity->Impure No IdentifyImpurity Identify Impurity (NMR, LC-MS) Impure->IdentifyImpurity BenzylAlcohol Benzyl Alcohol Present? IdentifyImpurity->BenzylAlcohol OptimizeWorkup Optimize Work-up (Washes) Perform Column Chromatography BenzylAlcohol->OptimizeWorkup Yes QuatSalt Quaternary Salt Present? BenzylAlcohol->QuatSalt No OptimizeWorkup->CheckPurity OptimizeReaction Optimize Reaction Conditions: - Control Cbz-Cl Stoichiometry - Lower Temperature QuatSalt->OptimizeReaction Yes OptimizeReaction->Start Re-run Reaction

Caption: A logical workflow for troubleshooting the synthesis of Cbz-protected morpholine.

References

  • Adding Cbz Protecting Group Mechanism | Organic Chemistry. YouTube.
  • Benzyl chloroformate. Wikipedia.
  • Debenzylation of Tertiary Benzylamines with Ethyl Chloroformate. datapdf.com.
  • Debenzylation of Tertiary Benzylamines with Ethyl Chloroformate1. The Journal of Organic Chemistry. ACS Publications.
  • Tertiary amines nucleophilicity in quaternization reaction with benzyl chloride. Journal of Chemistry and Technologies.
  • Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. MDPI.
  • Kinetic study and modeling of the Schotten– Baumann synthesis of peroxyesters using phase. SciSpace.
  • Rate and product studies with benzyl and p-nitrobenzyl chloroformates under solvolytic conditions. PubMed.
  • Schotten Baumann Reaction.
  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
  • Schotten–Baumann reaction. Wikipedia.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Total Synthesis.

Sources

Technical Support Center: Purification of (S)-4-Cbz-Morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-4-Cbz-Morpholine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the purification of this critical chiral building block. As a key intermediate in the synthesis of numerous pharmaceuticals, achieving high purity of this compound is paramount for successful downstream applications.[1][2] This resource combines established chemical principles with practical, field-proven insights to help you navigate the common challenges encountered during its purification.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the physicochemical properties of this compound that influence its behavior during purification.

PropertyValueSource
Molecular Formula C₁₃H₁₅NO₅[3]
Molecular Weight 265.26 g/mol [3]
Appearance White solidGeneric Material Safety Data Sheets
Chirality Contains a stereocenter at the C3 position of the morpholine ring.Inferred from the "(S)" designation.
Functional Groups Carboxylic acid, N-Cbz (carbamate), Morpholine (ether and secondary amine derivative).Chemical Structure

The presence of both a carboxylic acid and the bulky, aromatic Cbz protecting group, along with the polar morpholine ring, results in a molecule with moderate polarity and specific solubility characteristics that are key to its purification.

II. Troubleshooting Common Purification Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the purification of this compound.

A. Recrystallization Issues

Recrystallization is a powerful technique for purifying solid compounds. However, finding the optimal solvent system and conditions can be challenging.

Q1: My compound oils out during recrystallization instead of forming crystals. What should I do?

Answer: Oiling out occurs when the solute is insoluble in the hot solvent at the boiling point and separates as a liquid. This is a common issue with compounds that have moderate polarity and melting points.

  • Causality: The solvent is likely too nonpolar for the compound at elevated temperatures, or the cooling rate is too rapid.

  • Troubleshooting Steps:

    • Solvent System Modification:

      • Increase Polarity: Add a more polar co-solvent. For instance, if you are using an ethyl acetate/hexane system, try increasing the proportion of ethyl acetate or switching to an ethanol/water system.[4] Carboxylic acids often crystallize well from aqueous alcohol mixtures.

      • Trial and Error: Systematically screen a range of solvent systems with varying polarities. Good starting points for Cbz-protected amino acids include ethanol/water, methanol/water, and ethyl acetate/hexane.

    • Slower Cooling:

      • Allow the flask to cool slowly to room temperature on the benchtop before transferring it to an ice bath.

      • Insulate the flask to further slow the cooling process.

    • Seeding:

      • If you have a small amount of pure crystalline material, add a seed crystal to the supersaturated solution to induce crystallization.

    • Scratching:

      • Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Q2: The purity of my material does not improve significantly after recrystallization. What are the likely reasons and solutions?

Answer: This indicates that the chosen solvent system is not effectively discriminating between your desired compound and the impurities.

  • Causality: The impurities may have very similar solubility profiles to the product in the selected solvent.

  • Troubleshooting Steps:

    • Identify the Impurity: If possible, use techniques like TLC or LC-MS to identify the nature of the major impurity. Knowing if it is more or less polar than your product is crucial for selecting an appropriate recrystallization solvent.

    • Alternative Solvent Systems: Experiment with different solvent pairs. For example, if a polar impurity is the issue, a less polar solvent system might leave the impurity in the mother liquor. Conversely, a more polar solvent might be needed to solubilize the product while leaving a nonpolar impurity undissolved.

    • Consider an Acid-Base Workup: Since your compound is a carboxylic acid, you can perform an acid-base extraction prior to recrystallization. Dissolve the crude material in an organic solvent like ethyl acetate and extract with a weak base (e.g., saturated sodium bicarbonate solution). The desired compound will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. Afterward, acidify the aqueous layer with a non-oxidizing acid (e.g., HCl) to precipitate the pure carboxylic acid, which can then be filtered and recrystallized.

B. Chromatography Challenges

Silica gel chromatography is a common method for purifying moderately polar organic compounds.

Q1: My compound is streaking or showing poor separation on the silica gel column. How can I improve this?

Answer: Streaking of carboxylic acids on silica gel is a frequent problem due to strong interactions between the acidic proton of the carboxylic acid and the silanol groups of the stationary phase.

  • Causality: The acidic nature of the compound leads to strong adsorption and slow, uneven elution from the silica gel.

  • Troubleshooting Steps:

    • Mobile Phase Modification:

      • Add an Acidic Modifier: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent. This will protonate the silanol groups on the silica surface and reduce their interaction with your carboxylic acid, resulting in sharper peaks and better separation.

    • Gradient Elution: Start with a less polar eluent and gradually increase the polarity. This can help to first elute less polar impurities and then elute your compound in a more concentrated band.

    • Alternative Stationary Phases: If silica gel continues to give poor results, consider using a different stationary phase, such as alumina (basic or neutral) or a reversed-phase C18 silica gel.

Workflow for Troubleshooting Column Chromatography Issues

start Poor Separation/Streaking on Silica Gel Column mod_mobile Modify Mobile Phase: Add 0.1-1% Acetic or Formic Acid start->mod_mobile result1 Improved Separation mod_mobile->result1 Success result2 Issue Persists mod_mobile->result2 Failure gradient Implement Gradient Elution alt_phase Consider Alternative Stationary Phase (Alumina, C18) gradient->alt_phase Failure gradient->result1 Success result2->gradient

Caption: Decision-making workflow for troubleshooting poor chromatographic separation.

C. Chiral Purity Concerns

Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis.

Q1: How can I determine the enantiomeric purity of my compound?

Answer: The most common and reliable method for determining enantiomeric purity is through chiral High-Performance Liquid Chromatography (HPLC).

  • Methodology:

    • Column Selection: Chiral stationary phases (CSPs) are required to separate enantiomers. For N-Cbz protected amino acids and their derivatives, polysaccharide-based columns (e.g., Chiralpak® series) are often effective.[5]

    • Mobile Phase: The choice of mobile phase depends on the column and can be either normal phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water with additives).

    • Detection: UV detection is typically suitable due to the presence of the Cbz group's aromatic ring.

    • Standard: It is essential to have a sample of the racemic mixture to confirm that your method can separate the two enantiomers and to identify the retention times of both the (S) and (R) forms.

Q2: My product shows the presence of the unwanted (R)-enantiomer. What could be the cause and how can I remove it?

Answer: The presence of the (R)-enantiomer can arise from either a non-enantioselective synthesis or racemization during the reaction or workup.

  • Causality:

    • Racemization during Cbz-protection: The use of a strong base or elevated temperatures during the protection of the morpholine nitrogen can lead to racemization at the adjacent chiral center (C3).

    • Incomplete Chiral Resolution: If the synthesis involves a chiral resolution step, it may not have gone to completion.

  • Troubleshooting and Purification:

    • Preparative Chiral HPLC: This is the most direct method for separating enantiomers on a larger scale. The analytical method developed for purity analysis can often be scaled up to a preparative scale.

    • Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic carboxylic acid with a chiral base (e.g., (R)-(+)-α-methylbenzylamine or quinine) to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. After separation, the desired diastereomeric salt is treated with an acid to liberate the pure (S)-enantiomer of your carboxylic acid.

Experimental Protocol: Diastereomeric Salt Resolution

  • Salt Formation: Dissolve the enantiomerically impure this compound in a suitable solvent (e.g., ethanol or methanol). Add an equimolar amount of a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine).

  • Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt should crystallize out. Filter the crystals and wash with a small amount of cold solvent.

  • Purity Check: Analyze a small sample of the crystallized salt by chiral HPLC to determine its diastereomeric purity. Repeat the recrystallization if necessary.

  • Liberation of the Free Acid: Suspend the pure diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2.

  • Extraction and Isolation: The pure (S)-enantiomer will be in the organic layer. Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified this compound.

III. Frequently Asked Questions (FAQs)

Q: What are the most likely impurities in a typical synthesis of this compound?

A: Based on the common synthetic routes starting from (S)-morpholine-3-carboxylic acid or its precursors, potential impurities include:

  • Unreacted Starting Materials: (S)-morpholine-3-carboxylic acid.

  • Reagents: Benzyl chloroformate and its degradation products (e.g., benzyl alcohol).

  • Diastereomers/Enantiomers: The (R)-enantiomer if racemization occurs.

  • Over-alkylation/Side-products: Impurities arising from side reactions, which are specific to the synthetic route employed. For instance, if the morpholine ring is formed in the presence of the Cbz group, regioisomers could be a possibility.[6]

Q: What is the recommended storage condition for this compound?

A: It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases or oxidizing agents. For long-term storage, refrigeration is often recommended to minimize potential degradation.

Q: Can I use a Boc-protecting group instead of Cbz? What are the implications for purification?

A: Yes, (S)-4-Boc-Morpholine-3-carboxylic acid is also a commercially available and widely used building block.[2] The purification principles are similar, but there are key differences:

  • Solubility: The Boc group is less aromatic and may alter the solubility profile.

  • Chromatography: The lack of a strong UV chromophore (compared to Cbz) may require alternative detection methods for HPLC, such as mass spectrometry (MS) or evaporative light scattering detection (ELSD).

  • Stability: The Boc group is acid-labile, so acidic modifiers in chromatography should be used with caution, and acid-base extractions must be performed under carefully controlled pH to avoid deprotection.

Q: Are there any safety precautions I should be aware of when handling this compound?

A: As with any chemical, you should handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the specific Material Safety Data Sheet (MSDS) for detailed safety information.

IV. References

  • Hainan Sincere Industries. (n.d.). Morpholine & Substituted Morpholines supplier. Retrieved January 8, 2026, from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 8, 2026, from [Link]

  • ACS Publications. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved January 8, 2026, from [Link]

  • NIH. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Retrieved January 8, 2026, from [Link]

  • Google Patents. (n.d.). Novel synthetic method of (S)-3-morpholinyl carboxylic acid. Retrieved January 8, 2026, from

  • PubChem. (n.d.). This compound. Retrieved January 8, 2026, from [Link]

  • Google Patents. (n.d.). Novel synthetic method of (S)-3-morpholinyl carboxylic acid. Retrieved January 8, 2026, from

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved January 8, 2026, from [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved January 8, 2026, from [Link]

  • Google Patents. (1995). United States Patent (19). Retrieved January 8, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 8, 2026, from [Link]

  • Google Patents. (n.d.). Preparation of carboxylic acid-containing polyether and biologically active substances derived thereof. Retrieved January 8, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Identification and synthesis of impurities formed during sertindole preparation. Retrieved January 8, 2026, from [Link]

  • Hainan Sincere Industries Co., Ltd. (n.d.). Morpholine & Substituted Morpholines. Retrieved January 8, 2026, from [Link]

  • ResearchGate. (2021). Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. Retrieved January 8, 2026, from [Link]

  • ResearchGate. (2021). Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes. Retrieved January 8, 2026, from [Link]

  • ACS Catalysis. (2023). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. Retrieved January 8, 2026, from [Link]

  • PubMed. (2014). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. Retrieved January 8, 2026, from [Link]

Sources

Technical Support Center: Optimization of Coupling Conditions for Morpholine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the optimization of coupling conditions for morpholine carboxylic acids. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when coupling morpholine carboxylic acids.

Q1: What are the primary challenges when coupling morpholine carboxylic acids compared to standard amino acids?

Morpholine carboxylic acids can present unique challenges due to the nature of the morpholine ring. The tertiary amine within the morpholine scaffold can act as a base, potentially neutralizing the acidic reaction medium or interfering with the coupling reagents. Furthermore, depending on the substitution pattern on the morpholine ring, steric hindrance can be a significant factor, impeding the approach of the amine nucleophile to the activated carboxylic acid.[1][2]

Q2: Which class of coupling reagents is most effective for morpholine carboxylic acids?

For many applications, especially those involving sterically hindered morpholine carboxylic acids, onium-salt-based reagents are the preferred choice.[1]

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form highly reactive OAt or OBt active esters.[1][3] HATU is often considered superior for many difficult couplings due to its rapid reaction rates and ability to suppress racemization.[3][4] COMU, a newer generation uronium salt incorporating OxymaPure, offers high efficiency, enhanced safety, and excellent solubility.[3][5]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly effective, particularly for minimizing racemization.[1] PyAOP is especially useful for coupling N-methyl amino acids, a scenario that can be analogous to the steric environment of some substituted morpholine structures.[4]

While carbodiimides like DCC and EDC can be used, they often result in lower yields for hindered systems and require an additive like HOBt or HOAt to minimize racemization.[1][4][6][7]

Q3: What is the role of an additive like HOBt, HOAt, or OxymaPure, and is it always necessary?

Additives are crucial for two main reasons: suppressing racemization and increasing coupling efficiency.[1][4] They react with the initially formed active intermediate to generate an active ester (OBt, OAt, or Oxyma ester). These esters are less prone to racemization and are highly reactive towards the amine component.[1][3] For chiral morpholine carboxylic acids, using an additive is highly recommended. HOAt and OxymaPure are generally more effective at suppressing racemization than HOBt.[1][5]

Q4: How do I choose the right base for my coupling reaction?

The choice of base is critical for minimizing side reactions, particularly epimerization.[1][8]

  • Non-Nucleophilic Tertiary Amines are standard.

  • N,N-Diisopropylethylamine (DIPEA) is a common choice due to its steric bulk, which minimizes nucleophilic side reactions. However, it is a strong base and can sometimes promote racemization.[1][3]

  • N-methylmorpholine (NMM) or 2,4,6-collidine are weaker bases and are often recommended for couplings where racemization is a significant concern.[1][3] The morpholine nitrogen within your substrate is a weak base and generally does not require special consideration unless the reaction is run under acidic conditions without an external base.

Q5: What are the best solvents for coupling morpholine carboxylic acids?

The choice of solvent can significantly impact reaction rates and solubility of reagents.

  • N,N-Dimethylformamide (DMF) is the most commonly used solvent due to its excellent solvating properties for most reagents and substrates.[9]

  • Dichloromethane (DCM) can also be used, sometimes in a mixture with DMF.[1]

  • N-Methyl-2-pyrrolidone (NMP) is a more polar aprotic solvent that can be beneficial in cases of poor solubility or peptide aggregation on a solid support.[10]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield
Probable Cause Suggested Solution & Explanation
Insufficient Activation of Carboxylic Acid 1. Switch to a more potent coupling reagent: If you are using a carbodiimide like DCC or EDC, switch to an onium salt such as HATU, HCTU, or COMU. These reagents are more powerful and generate a more reactive activated ester, which is especially important for sterically hindered substrates.[1][3] 2. Check reagent quality: Coupling reagents, especially onium salts, can be sensitive to moisture. Ensure they are stored in a desiccator and handled under an inert atmosphere if necessary.
Steric Hindrance 1. Increase reaction time and/or temperature: For sterically demanding couplings, allowing the reaction to proceed for longer (e.g., 2-24 hours) or gently heating (e.g., to 40-50 °C) can help overcome the activation energy barrier.[1] Monitor for potential side reactions at elevated temperatures. 2. Use a less hindered amine: If possible, consider if a less sterically bulky amine can be used. 3. Re-evaluate your coupling reagent: Phosphonium-based reagents like PyAOP can be particularly effective for coupling sterically hindered fragments.[4]
Poor Solubility of Starting Materials 1. Change the solvent system: Switch from DMF to NMP, or try a mixture of DMF/DCM.[1][10] In some cases, adding a co-solvent like DMSO can improve solubility.[10] 2. Sonication: Applying sonication can help dissolve starting materials and disrupt aggregation.[10]
Sub-optimal Stoichiometry 1. Optimize reagent equivalents: A common starting point is: Carboxylic Acid (1 eq.), Amine (1-1.2 eq.), Coupling Reagent (1-1.2 eq.), Additive (if separate, 1-1.2 eq.), and Base (2-3 eq.). Refer to the table in Section 3 for more details. 2. Avoid excess uronium/aminium reagents: Using a large excess of reagents like HATU or HBTU can lead to capping of the free amine, forming a guanidinium species that is unreactive.[4][11] It is recommended to use the coupling reagent in slight defect or equimolar amounts relative to the carboxylic acid.[5]
Issue 2: Presence of Epimerized or Racemized Product
Probable Cause Suggested Solution & Explanation
Over-activation of the Carboxylic Acid 1. Reduce pre-activation time: If you are pre-activating the carboxylic acid before adding the amine, reduce this time. Prolonged activation can lead to the formation of symmetric anhydrides or other intermediates that are more prone to racemization. 2. Lower the reaction temperature: Running the reaction at 0 °C or even lower can significantly reduce the rate of epimerization.[1]
Base-Induced Epimerization 1. Use a weaker base: Switch from a strong base like DIPEA to a weaker, less hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1][3] 2. Use the minimum required amount of base: Typically, 2 equivalents of base are sufficient.
Inappropriate Coupling Reagent/Additive 1. Ensure use of an additive: Additives like HOAt or OxymaPure are superior to HOBt in suppressing racemization.[1][5] 2. Consider phosphonium-based reagents: Reagents like PyBOP or PyAOP are generally associated with lower levels of racemization compared to some uronium salts.[1]
Issue 3: Formation of Side Products
Probable Cause Suggested Solution & Explanation
Urea Byproduct (from Carbodiimides) 1. Choose the right carbodiimide: If using DCC in solution phase, the dicyclohexylurea byproduct is poorly soluble and can often be removed by filtration.[4] For solid-phase synthesis or when solubility is an issue, use DIC, which forms a more soluble urea byproduct, or the water-soluble EDC, which can be removed by aqueous workup.[4][7]
Guanidinylation of the Amine 1. Use equimolar amounts of coupling reagent: This side reaction occurs when excess aminium/uronium reagent (like HATU/HBTU) reacts with the free amine.[4][11] Use the coupling reagent and carboxylic acid in a 1:1 ratio. 2. Switch to a phosphonium-based reagent: Reagents like PyBOP do not cause this side reaction.[11]

Section 3: Data & Protocols

Table 1: Recommended Reagent Stoichiometry for Morpholine Carboxylic Acid Coupling
Reagent ClassCoupling ReagentAdditiveBaseTypical Equivalents (relative to Carboxylic Acid)Notes
Uronium/Aminium HATU, HCTU, HBTUIncorporated (HOAt/HOBt)DIPEA or NMMAcid (1), Amine (1.1), Reagent (1.1), Base (2)Highly efficient, fast reactions. Avoid excess reagent to prevent amine capping.[4][11]
Uronium (Oxyma) COMUIncorporated (OxymaPure)DIPEA or NMMAcid (1), Amine (1.1), Reagent (1.1), Base (1-2)Excellent reactivity and safety profile.[3][5]
Phosphonium PyBOP, PyAOPIncorporated (HOBt/HOAt)DIPEA or NMMAcid (1), Amine (1.1), Reagent (1.1), Base (2)Good for minimizing racemization.[1]
Carbodiimide DIC or EDCHOBt, HOAt, or OxymaPureN/A (or 1 eq. NMM if amine salt is used)Acid (1), Amine (1.1), Reagent (1.1), Additive (1.1)A classic, cost-effective method. Additive is essential to suppress racemization.[1][4]
Experimental Protocol: General Procedure for HATU-Mediated Coupling

This protocol provides a robust starting point for the coupling of a morpholine carboxylic acid with a primary or secondary amine.

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the morpholine carboxylic acid (1.0 eq.) in anhydrous DMF (to make a ~0.1-0.5 M solution).

  • Addition of Reagents: To the stirred solution, add the amine (1.1 eq.), HATU (1.1 eq.), and N,N-Diisopropylethylamine (DIPEA) (2.0 eq.). For reactions sensitive to racemization, cool the solution to 0 °C before adding the reagents and consider using N-methylmorpholine (NMM) instead of DIPEA.[1]

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours, but sterically hindered couplings may require longer reaction times (up to 24 hours).[1]

  • Workup:

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 5% aqueous citric acid or 1N HCl (to remove excess base), saturated aqueous sodium bicarbonate (to remove unreacted acid and HOBt/HOAt), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).

Section 4: Visualized Workflows

Diagram 1: General Amide Coupling Workflow

This diagram illustrates the core steps of an in-situ activation and coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis A Dissolve Morpholine Carboxylic Acid in Solvent B Add Amine, Coupling Reagent, and Base A->B Sequential Addition C Activation of Carboxylic Acid B->C Initiation D Nucleophilic Attack by Amine C->D Forms Active Ester E Amide Bond Formation D->E Forms Amide F Aqueous Workup E->F G Purification (Chromatography) F->G H Characterization (LC-MS, NMR) G->H

Caption: Workflow for morpholine carboxylic acid coupling.

Diagram 2: Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for troubleshooting failed or low-yielding reactions.

G Start Low Yield Observed Reagent Are you using an onium salt (HATU/COMU)? Start->Reagent SwitchReagent Switch to HATU, HCTU, or COMU Reagent->SwitchReagent No Steric Is the substrate sterically hindered? Reagent->Steric Yes SwitchReagent->Steric Conditions Increase reaction time and/or temperature Steric->Conditions Yes Solubility Are all reagents fully dissolved? Steric->Solubility No Conditions->Solubility Solvent Change solvent to NMP or add co-solvent (DMSO) Solubility->Solvent No Success Problem Resolved Solubility->Success Yes Solvent->Success

Caption: Decision tree for troubleshooting low coupling yield.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (n.d.). Direct amide formation from unactivated carboxylic acids and amines.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
  • ResearchGate. (n.d.). Optimization of reaction conditions.
  • Nicewicz, D. A., & MacMillan, D. W. C. (2016). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Journal of the American Chemical Society, 138(49), 15873-15876.
  • Google Patents. (n.d.). EP0623589A1 - Coupling reagent and method for coupling amines with carboxylic acids.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • National Institutes of Health. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
  • ACS Publications. (2023). Metallaphotoredox-Mediated Decarboxylative Cross-Coupling of α-Oxy Morpholine Carboxylic Acids and (Hetero)Aryl Halides.
  • ResearchGate. (n.d.). Morpholine Amide Solvent: A New Inert.
  • BORIS Portal. (n.d.). Green Chemistry.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
  • National Institutes of Health. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent.
  • ResearchGate. (n.d.). Mechanism of BOP-mediated coupling reagent.
  • Royal Society of Chemistry. (n.d.). Green solvents for the formation of amide linkages.
  • Macmillan Group - Princeton University. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis.
  • ACS Publications. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis.
  • Royal Society of Chemistry. (n.d.). TFPN-mediated racemization/epimerization-free amide and peptide bond formation.
  • National Institutes of Health. (n.d.). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin.
  • Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products.
  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
  • ACS Publications. (2026). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules.
  • ResearchGate. (2022). Regarding peptide coupling reaction?.
  • OMICS International. (2015). Peptide Coupling Reactions.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • National Institutes of Health. (2019). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • SlideShare. (n.d.). Epimerization of Peptide.
  • National Institutes of Health. (n.d.). Advancements in double decarboxylative coupling reactions of carboxylic acids.
  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides.
  • ACS Publications. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • ResearchGate. (2025). The Synthesis of Sterically Hindered Amides.
  • ResearchGate. (2025). and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs.
  • PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase.
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • National Institutes of Health. (n.d.). Epimerisation in Peptide Synthesis.

Sources

Preventing racemization during synthesis of chiral morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Chiral Morpholines

A Guide to Preserving Stereochemical Integrity

Welcome to the Technical Support Center for the synthesis of chiral morpholines. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the critical challenge of preventing racemization during the synthesis of these vital heterocyclic scaffolds. Chiral morpholines are core components of numerous pharmaceuticals, making the control of their stereochemistry paramount for efficacy and safety.[1][2][3]

This guide moves beyond simple protocols to explain the why behind experimental choices, offering a self-validating system of troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Here, we address common questions regarding the stereochemical stability of chiral morpholines during their synthesis.

Q1: What are the most common synthetic routes to chiral morpholines where racemization is a significant risk?

A1: The most prevalent methods for synthesizing chiral morpholines begin with readily available chiral amino alcohols.[4][5] Racemization is a primary concern in multi-step sequences, particularly during:

  • Ring Closure/Cyclization: This step often involves the use of base or acid catalysts and elevated temperatures, which can create conditions conducive to racemization, especially if there are acidic protons adjacent to activating groups.[6]

  • N-Substitution or Deprotection: Modifying the morpholine nitrogen can expose the molecule to harsh conditions. For instance, removing a benzyl protecting group via catalytic hydrogenation is generally mild, but if acidic or basic conditions are present, racemization can occur at a susceptible stereocenter.[7]

  • Synthesis of Morpholinones as Intermediates: A common strategy involves forming a morpholinone from a chiral amino alcohol, followed by reduction.[5][8][9] The morpholinone intermediate contains a carbonyl group, and the adjacent chiral center (at C3) can be susceptible to racemization via enolization under acidic or basic conditions.[10][11][12]

Q2: How do acidic and basic conditions contribute to racemization in chiral morpholine synthesis?

A2: Both acidic and basic conditions can promote racemization, primarily by facilitating the formation of a planar, achiral intermediate.[6][10][13]

  • Base-Catalyzed Racemization: A base can abstract an acidic proton at a stereocenter, particularly if it's adjacent to a carbonyl group (an α-proton) or another electron-withdrawing group. This generates a planar carbanion or enolate.[14] Subsequent non-stereospecific protonation of this intermediate will result in a racemic mixture.[10][13] The choice of base is critical; sterically hindered, non-nucleophilic bases are often preferred to minimize side reactions, and weaker bases may be sufficient to effect a desired transformation without causing significant racemization.[15]

  • Acid-Catalyzed Racemization: Acid can catalyze the formation of a planar enol intermediate from a carbonyl compound, which, like an enolate, is achiral.[10][11] Re-protonation will lead to a mixture of enantiomers. In the context of morpholine synthesis, this is most relevant when morpholinone intermediates are used.

Q3: Can the choice of solvent influence the stereochemical outcome of a reaction?

A3: Absolutely. The solvent plays a crucial role in the reaction environment and can significantly impact the rate of racemization. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), can accelerate racemization of chiral amines by stabilizing charged intermediates.[16] In contrast, non-polar solvents may slow down racemization processes that involve ionic intermediates. For reactions involving enzymes, the solvent must be compatible with maintaining the enzyme's activity.[17]

Q4: Are there specific catalysts known to cause racemization of chiral amines or alcohols?

A4: Yes, certain catalysts are designed to racemize chiral centers, often for use in dynamic kinetic resolution (DKR) processes.[18][19] For example, specific iridium-based catalysts are known to efficiently racemize chiral amines by a dehydrogenation-reduction mechanism, proceeding through an achiral imine intermediate.[18] While useful in DKR, accidental use of or contamination with such catalysts would be detrimental to maintaining stereochemical integrity.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to diagnosing and resolving common problems encountered during the synthesis of chiral morpholines.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low enantiomeric excess (ee) in the final morpholine product. 1. Racemization during ring closure: Harsh basic or acidic conditions, or elevated temperatures. 2. Racemization of a morpholinone intermediate: Enolization catalyzed by acid or base. 3. Poor stereochemical transfer from the starting amino alcohol. 1. Optimize ring closure conditions: Screen milder bases (e.g., K₂CO₃ vs. NaH). Lower the reaction temperature. Consider alternative cyclization strategies like a Mitsunobu reaction.[20] 2. Careful handling of morpholinones: Use non-protic conditions for subsequent reactions. For reductions, consider reagents that operate at neutral pH and low temperatures (e.g., NaBH₄ in ethanol at 0 °C). 3. Verify the enantiopurity of the starting amino alcohol using chiral HPLC or by preparing a Mosher's ester derivative.
Formation of diastereomers in substituted morpholines. 1. Lack of stereocontrol during the introduction of a second stereocenter. 2. Epimerization of an existing stereocenter under reaction conditions. 1. Employ a diastereoselective synthesis strategy: Use a chiral auxiliary or a substrate-controlled reaction. For example, the synthesis of phenmetrazine often yields the more stable trans-isomer.[2][21] 2. Re-evaluate all reaction steps for conditions that could cause epimerization. If unavoidable, consider that in some cases, a mixture of diastereomers can be epimerized to favor the thermodynamically more stable isomer.[22]
Inconsistent chiral HPLC results. 1. Inadequate separation on the chosen chiral stationary phase (CSP). 2. On-column racemization. 3. Sample degradation or racemization during workup and storage. 1. Screen multiple CSPs (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD).[23] Optimize the mobile phase (e.g., adjust the ratio of hexane/isopropanol, add acidic or basic modifiers). 2. Ensure the mobile phase is compatible with the analyte's stability. For example, if the morpholine is base-sensitive, avoid basic additives like diethylamine. 3. Perform workup under neutral conditions and at low temperatures. Store samples in a freezer and analyze them promptly.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Chiral HPLC Analysis of a Morpholine Derivative

This protocol provides a starting point for developing a chiral HPLC method to determine the enantiomeric excess of a synthesized chiral morpholine.

Objective: To separate and quantify the enantiomers of a chiral morpholine.

Materials:

  • Chiral HPLC column (e.g., Chiralpak IA, IB, IC, etc.)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

  • Acidic/Basic modifiers (e.g., trifluoroacetic acid (TFA), diethylamine (DEA))

  • Sample of the chiral morpholine

  • Volumetric flasks, syringes, and filters (0.22 µm)

Step-by-Step Methodology:

  • Column Selection: The choice of the chiral stationary phase is crucial and often empirical. Polysaccharide-based columns are a good starting point for many heterocyclic compounds.[23][24]

  • Mobile Phase Preparation:

    • Start with a standard mobile phase, such as 90:10 (v/v) n-hexane/isopropanol.

    • For basic morpholines, add 0.1% (v/v) DEA to the mobile phase to improve peak shape and prevent tailing.[23]

    • For acidic morpholines (or their salts), add 0.1% (v/v) TFA.

  • Sample Preparation:

    • Prepare a stock solution of the morpholine sample at approximately 1 mg/mL in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Inject 5-10 µL of the prepared sample.

    • Monitor the elution profile using a UV detector at a wavelength where the compound has significant absorbance.

  • Method Optimization:

    • If co-elution occurs, systematically vary the ratio of the alcoholic modifier (e.g., from 5% to 20%).

    • If separation is still not achieved, screen other chiral columns.

  • Data Analysis:

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Diagram: Chiral HPLC Method Development Workflow

This diagram illustrates a logical workflow for developing a robust chiral HPLC method.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Start Start: Racemic Standard Available? Prep_Racemic Prepare Racemic Standard Start->Prep_Racemic Yes Select_Columns Select 2-3 CSPs (e.g., Polysaccharide-based) Prep_Racemic->Select_Columns Screen_MP Screen with Standard Mobile Phases (e.g., Hex/IPA, Hex/EtOH) Select_Columns->Screen_MP Separation_Achieved Separation Achieved? Screen_MP->Separation_Achieved Optimize_MP Optimize Mobile Phase - Adjust % Modifier - Add DEA/TFA Separation_Achieved->Optimize_MP Partial Change_Column Select Different CSP Type Separation_Achieved->Change_Column No Final_Method Final Method Separation_Achieved->Final_Method Yes Optimize_MP->Separation_Achieved Change_Column->Select_Columns

Caption: Workflow for Chiral HPLC Method Development.

Mechanistic Insights: Preventing Racemization

Understanding the mechanisms of racemization is key to preventing it. Below are common synthetic transformations in chiral morpholine synthesis and strategies to maintain stereochemical integrity.

Scenario 1: Ring Closure of a Chiral N-substituted Amino Alcohol

A common route involves the cyclization of an N-substituted-2-amino-1-alcohol derivative.

Potential Racemization Pathway:

G Start Chiral Amino Alcohol (R-configuration) Harsh_Base Harsh Base (e.g., NaH) High Temperature Start->Harsh_Base Deprotonation at chiral center Planar_Intermediate Planar Achiral Intermediate (Enolate/Carbanion) Harsh_Base->Planar_Intermediate Racemic_Product Racemic Morpholine Planar_Intermediate->Racemic_Product Non-specific Protonation

Caption: Base-induced racemization during cyclization.

Preventative Measures:

  • Choice of Base: Employ milder, non-nucleophilic bases like potassium carbonate (K₂CO₃) or triethylamine (NEt₃) instead of strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA), unless absolutely necessary.

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Often, room temperature or even 0 °C is sufficient.

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to avoid prolonged exposure to potentially racemizing conditions.

Scenario 2: N-Deprotection of a Chiral Morpholine

Removing a protecting group from the morpholine nitrogen is a common final step.

Potential Racemization Pathway:

If the morpholine ring contains a feature that makes a stereocenter's proton acidic (e.g., an adjacent carbonyl in a morpholinone), harsh deprotection conditions can lead to racemization.

Preventative Measures:

  • Protecting Group Strategy: Choose a protecting group that can be removed under mild, neutral conditions. For example, a carbobenzyloxy (Cbz) group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C), which is typically stereochemically benign.[25]

  • Condition Optimization: If acidic or basic conditions are required for deprotection (e.g., trifluoroacetic acid for a Boc group or strong acid for a benzyl group), perform the reaction at low temperatures and for the shortest time possible.

References

  • Blacker, A. J., et al. (2007). Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. Organic Process Research & Development. [Link]
  • Meanwell, N. A., et al. (2014). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Medicinal Chemistry Letters. [Link]
  • Mutti, F. G., et al. (2011). Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases.
  • Walczak, M. A., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. [Link]
  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. [Link]
  • Reddy, R. P., et al. (2015). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journal of Organic Chemistry. [Link]
  • Ford, A. (2019). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds Thesis. [Link]
  • Martin, D., et al. (1999). Racemisation of amines.
  • Wells, A. S., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]
  • Nurnabi, M., & Ismail, M. (2008). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. [Link]
  • Organic Chemistry Portal. Morpholine synthesis. [Link]
  • Ortiz, K. G., et al. (2022).
  • Douglas, C. J., et al. (2019). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters. [Link]
  • Brandt, S. D., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. [Link]
  • LibreTexts Chemistry. (2021). 19.
  • Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
  • B, Dr. (2024).
  • Gawroński, J., & Kaźmierczak, F. (2007). Racemization, Enantiomerization and Diastereomerization.
  • Walczak, M. A., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]
  • Wikipedia. Phenmetrazine. [Link]
  • Testa, B., & De feo, T. (2012). Proposed mechanisms for racemization and related processes.
  • Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
  • Wikipedia.
  • Viedma, C., et al. (2023). Catalytic Deracemization Reactions. Journal of the American Chemical Society. [Link]
  • Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
  • Zhu, C., et al. (2020). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. [Link]
  • Gissibl, A., et al. (2003). On the Racemization of Chiral Imidazolines.
  • The Organic Chemistry Tutor. (2014). Racemization of Chiral Carbonyl Compounds. YouTube. [Link]
  • SIELC Technologies. (2023). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. [Link]
  • HELIX Chromatography. HPLC Methods for analysis of Morpholine. [Link]
  • De feo, T., & Testa, B. (2019). The problem of racemization in drug discovery and tools to predict it.
  • Meltzer, P. C., et al. (2013). Phenylmorpholines and analogues thereof.
  • El-Faham, A., & Albericio, F. (2011). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]
  • Shawe, T. T., et al. (1997). cis- and trans-3-Methyl-2-phenylmorpholine. The Journal of Organic Chemistry. [Link]
  • Study.com. (2021). Racemization Overview, Mechanism & Examples. [Link]
  • ResearchGate. (2020). Chiral HPLC analysis of the ring closure reaction. [Link]
  • Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Pentelute, B. L., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • ResearchGate. (2019).
  • Phenomenex.
  • Chiralpedia. (2022).
  • Wikipedia. Ring forming reaction. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Solid-Phase Synthesis with Constrained Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of solid-phase peptide synthesis (SPPS) involving constrained amino acids. The introduction of conformational constraints into a peptide sequence can significantly enhance its biological activity and stability. However, these same constraints often introduce synthetic challenges. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and overcome common hurdles in your experiments.

Part 1: Common Issues in SPPS with Constrained Amino Acids

Q1: My coupling reaction is slow or incomplete when using a constrained amino acid. What are the likely causes and how can I resolve this?

A1: Slow or incomplete coupling is a frequent challenge with constrained amino acids due to steric hindrance. The bulky nature of these residues can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1][2]

Underlying Causes and Solutions:

  • Inefficient Coupling Reagents: Standard coupling reagents may lack the reactivity to overcome the steric barrier.

    • Solution: Switch to more potent activating reagents. Aminium/uronium salts like HATU, HBTU, and HCTU, or phosphonium salts such as PyBOP and PyAOP, are highly effective.[3] These reagents form highly reactive esters that can overcome significant steric hindrance. For exceptionally challenging couplings, consider using COMU or PyOxim, which are based on the Oxyma Pure leaving group and have shown superior performance in some cases.[4]

  • Suboptimal Reaction Conditions: Insufficient reaction time or temperature can lead to incomplete coupling.

    • Solution: Increase the coupling time and consider performing a double coupling. For the second coupling, use a fresh solution of the activated amino acid. In some cases, gently increasing the reaction temperature (e.g., to 40-50°C) or using microwave-assisted SPPS can significantly enhance coupling efficiency, especially for hindered residues like Aib (α-aminoisobutyric acid) and N-methylated amino acids.[2]

  • Peptide Aggregation: The growing peptide chain can aggregate on the resin, blocking access to the N-terminus.[5][6] This is particularly common with hydrophobic constrained amino acids.

    • Solution: Employ strategies to disrupt secondary structure formation. This can include using "magic mixture" (a combination of solvents like DMF, DCM, and NMP), or incorporating chaotropic salts like LiCl.[7] The use of pseudoproline dipeptides or other backbone protection strategies can also be highly effective in preventing aggregation.[8]

Part 2: Troubleshooting Peptide Aggregation

Q2: I'm observing resin shrinking and poor swelling, and my test cleavages show multiple deletion sequences. Is this peptide aggregation, and what can I do about it?

A2: Yes, these are classic signs of on-resin peptide aggregation. As the peptide elongates, it can fold into secondary structures like β-sheets, which then aggregate, causing the resin to shrink and preventing reagents from accessing the reactive sites.[9]

Strategies to Mitigate Peptide Aggregation:

  • Solvent Choice and Additives:

    • High-Swelling Resins: Utilize resins with high swelling capacity, such as PEG-based resins.

    • Chaotropic Agents: Add chaotropic salts (e.g., 0.4 M LiCl) to the coupling and deprotection solutions to disrupt hydrogen bonding and aggregation.[7]

    • "Magic Mixture": A solvent system of DMF/DCM/NMP can improve solvation of the growing peptide chain.

  • Backbone Modifications:

    • Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides at specific points in the sequence can disrupt the formation of secondary structures. These are dipeptides where a Ser or Thr residue is reversibly protected as an oxazolidine.

    • Hmb/Dmb Backbone Protection: Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen of an amino acid can effectively prevent aggregation.[10]

  • Microwave-Assisted Synthesis: Microwave energy can disrupt intermolecular hydrogen bonds that lead to aggregation, thereby improving reaction kinetics.[11]

Part 3: Addressing Deprotection and Cleavage Complications

Q3: I'm seeing side products in my final peptide that suggest issues with side-chain protecting groups. What are common deprotection problems with constrained amino acids?

A3: Side-chain protecting groups can be challenging to remove, especially in sterically crowded environments. Furthermore, the reactive carbocations generated during cleavage can lead to unwanted side reactions with sensitive residues.[12][13]

Common Deprotection and Cleavage Issues:

  • Incomplete Deprotection: Bulky side-chain protecting groups on constrained amino acids may be difficult to remove completely.

    • Solution: Increase the cleavage time and/or the concentration of scavengers in the cleavage cocktail. For particularly stubborn protecting groups, a stronger acid like TFMSA (trifluoromethanesulfonic acid) can be used, but with caution as it can degrade sensitive peptides.[14]

  • Side Reactions with Scavengers: The choice of cleavage cocktail is critical to prevent side reactions.

    • Solution: Tailor your cleavage cocktail to the specific amino acids in your peptide. For peptides containing sensitive residues like Cys, Met, Trp, and Tyr, "Reagent K" (TFA/water/phenol/thioanisole/EDT) is a robust choice.[15] For methionine-containing peptides prone to oxidation, a specialized cocktail containing dimethylsulfide and ammonium iodide can be beneficial.[16][17]

Data Presentation: Common Cleavage Cocktails
Reagent CocktailComposition (v/v)Target Residues & ApplicationsReference
Reagent K TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%)General purpose, good for peptides with Cys, Met, Trp, Tyr.[15][15]
Reagent H TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), Water (3%), DMS (2%), NH4I (1.5% w/w)Prevents methionine oxidation.[17][17]
TFA/TIS/Water TFA (95%), Triisopropylsilane (2.5%), Water (2.5%)Suitable for many peptides without highly sensitive residues.
Low Odor Cocktail (Reagent L) TFA, TIS, Water, Dithiothreitol (DTT)Replaces pungent thiols, good for Bpa-containing peptides.[16][16]

Part 4: Experimental Protocols and Visualizations

Protocol 1: Double Coupling for a Sterically Hindered Amino Acid
  • Initial Coupling:

    • Deprotect the N-terminus of the resin-bound peptide using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Activate the sterically hindered Fmoc-amino acid (4 eq.) with a suitable coupling reagent (e.g., HATU, 3.9 eq.) and a base (e.g., DIPEA, 8 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 2-4 hours.

    • Wash the resin with DMF.

  • Second Coupling:

    • Prepare a fresh solution of the activated sterically hindered Fmoc-amino acid as described in step 1.3.

    • Add this fresh solution to the resin and allow it to react for another 2-4 hours.

    • Wash the resin thoroughly with DMF and proceed with the next synthesis cycle.

Diagram: Troubleshooting Workflow for Incomplete Coupling

Troubleshooting Incomplete Coupling start Incomplete Coupling Detected (e.g., Positive Kaiser Test) reagent Switch to a More Potent Coupling Reagent (HATU, HCTU, COMU) start->reagent Initial Step double_couple Perform a Double Coupling reagent->double_couple If still incomplete success Successful Coupling reagent->success If successful microwave Increase Temperature or Use Microwave Assistance double_couple->microwave For very difficult couplings double_couple->success If successful aggregation Address Potential Peptide Aggregation (Chaotropic Salts, Pseudoprolines) microwave->aggregation If aggregation is suspected microwave->success If successful aggregation->success

Caption: A decision-making workflow for troubleshooting incomplete coupling reactions.

Diagram: Mechanism of Action of Aminium/Uronium-Based Coupling Reagents

Coupling Reagent Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA Fmoc-AA-COOH Active_Ester Highly Reactive OAt-Ester Fmoc_AA->Active_Ester Activation Coupling_Reagent Aminium/Uronium Salt (e.g., HATU) + Base Coupling_Reagent->Active_Ester Resin_Peptide H2N-Peptide-Resin Active_Ester->Resin_Peptide Reacts with Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin Resin_Peptide->Peptide_Bond Nucleophilic Attack

Caption: Simplified mechanism of peptide bond formation using an aminium-based coupling reagent.

References

  • Aapptec Peptides. (n.d.). Cleavage Cocktails.
  • Bednarek, M. A., & Bodanszky, M. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. International Journal of Peptide and Protein Research, 42(5), 450-454.
  • Fairwell, T., & Houghten, R. A. (2012). On-resin peptide macrocyclization using thiol-ene click chemistry.
  • Aapptec Peptides. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Aapptec Peptides. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1.
  • Krchňák, V., Flegelová, Z., & Vágner, J. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. International Journal of Peptide and Protein Research, 42(5), 450-454.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Scienmag. (2025, August 7). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis.
  • Muttenthaler, M., Nevin, S. T., Grishin, A. A., & Alewood, P. F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 175.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • Fairwell, T., & Houghten, R. A. (2012). On-resin peptide macrocyclization using thiol–ene click chemistry.
  • ResearchGate. (2015, March 3). Which strategies do you use for difficult sequences in solid phase synthesis?.
  • Google Patents. (n.d.). US7994280B2 - On-resin peptide cyclization.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES.
  • Guryanov, I., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, 27(1), 100-114.
  • Ingale, S., et al. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. ACS Omega, 3(11), 16295-16302.
  • El-Faham, A., et al. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 24(10), 2137-2146.
  • ResearchGate. (n.d.). Overview of the SPPS cycle and subsequent deprotection, work-up and....
  • Schiller, P. W., et al. (1987). Synthesis of side-chain to side-chain cyclized peptide analogs on solid supports. International Journal of Peptide and Protein Research, 30(3), 392-396.
  • Activotec. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Stathopoulos, P., Papas, S., & Gatos, D. (2001). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 57(5), 441-446.
  • ResearchGate. (2018, July 22). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?.
  • ResearchGate. (2025, August 6). Amino acid structure and “Difficult sequences” In solid phase peptide synthesis.
  • Albericio, F., & Subirós-Funosas, R. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 86(17), 11467-11481.

Sources

Stability issues of (S)-4-Cbz-Morpholine-3-carboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-4-Cbz-Morpholine-3-carboxylic acid is a valuable chiral building block in the synthesis of complex molecules, particularly in pharmaceutical and drug discovery programs. Its rigid morpholine scaffold and defined stereochemistry make it an attractive starting material. However, the inherent reactivity of its functional groups, specifically the Carboxybenzyl (Cbz) protecting group in the presence of the morpholine ether, presents unique stability challenges under acidic conditions.

This guide provides in-depth technical support for researchers encountering these issues. It is structured as a series of troubleshooting questions and FAQs to directly address common problems observed in the lab, explaining the underlying chemical principles and offering validated protocols to ensure experimental success.

Diagram: Structure and Key Features

Caption: Key reactive sites on this compound.

Troubleshooting Guide: Common Experimental Issues

Question 1: "I'm trying to deprotect a Boc group on my molecule with TFA, but I'm seeing significant loss of my Cbz group. Why is this happening and how can I prevent it?"

Root Cause Analysis:

This is a classic issue of protecting group orthogonality. While the Cbz group is known to be more robust to acid than a tert-butoxycarbonyl (Boc) group, it is not completely immune.[1][2] Harsh acidic conditions, such as concentrated trifluoroacetic acid (TFA) or hydrogen bromide (HBr) in acetic acid, can facilitate the cleavage of the Cbz group.[1][3][4]

The mechanism involves two primary pathways, often competing:

  • SN1-type Cleavage: The ether oxygen of the carbamate is protonated by the strong acid. The stable benzyl carbocation is then liberated, which subsequently decomposes to carbon dioxide and the free amine.

  • SN2-type Cleavage: A nucleophile (e.g., a bromide ion from HBr) attacks the benzylic carbon, displacing the carbamic acid, which then decarboxylates.[1]

The liberated benzyl cation is a powerful electrophile that can lead to unwanted side reactions, such as alkylation of electron-rich aromatic residues (like Tryptophan) in your molecule, further complicating your product mixture.

Solutions & Protocols:

Your primary goal is to find conditions mild enough to cleave the Boc group selectively without affecting the Cbz group.

Solution A: Milder Acidic Conditions & Use of Scavengers

Using a lower concentration of TFA and incorporating a cation scavenger is the most effective strategy. Scavengers, like triethylsilane (TES), intercept the highly reactive tert-butyl cation generated from Boc deprotection, preventing it from re-alkylating sensitive functional groups or creating other byproducts.[5] They also help to drive the deprotection reaction to completion.

Table 1: Recommended Conditions for Selective Boc Deprotection

Reagent CocktailTemperature (°C)Typical TimePotential for Cbz CleavageKey Considerations
1-5% TFA in Dichloromethane (DCM) + Triethylsilane (TES) (5-10 equiv.)0 to Room Temp30 min - 2 hrLowRecommended starting point. The scavenger is critical. Monitor by TLC/LCMS.[5]
25-50% TFA in DCM0 to Room Temp30 min - 1 hrMediumHigher risk. Use only if milder conditions fail. Scavengers are highly advised.
4M HCl in Dioxane0 to Room Temp1 - 4 hrMedium-HighCan be effective but may still cause partial Cbz cleavage.
33% HBr in Acetic AcidRoom Temp1 - 2 hrVery High Not recommended. This is a standard reagent for cleaving Cbz groups.[3][6]

Protocol 1: Selective Boc Deprotection with Minimal Cbz Cleavage

  • Setup: Dissolve your substrate containing both Boc and Cbz groups in anhydrous Dichloromethane (DCM) (approx. 0.1 M) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Addition of Scavenger: Add triethylsilane (TES, 5 equivalents relative to the substrate).

  • Deprotection: Slowly add a pre-prepared solution of 2% TFA in DCM dropwise to the stirring solution.

  • Monitoring: Monitor the reaction progress every 15-30 minutes using TLC or LC-MS. Look for the disappearance of the starting material.

  • Workup: Once the reaction is complete, carefully quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution) until the aqueous layer is neutral or slightly basic.

  • Extraction: Extract the product with DCM (3x). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product as required (e.g., column chromatography or recrystallization).

Question 2: "My reaction requires heating in an acidic medium, and I'm getting a complex mixture of unidentified products and low recovery of my starting material. Could the morpholine ring be degrading?"

Root Cause Analysis:

Yes, it is possible. While the Cbz group is a primary concern, the morpholine ring itself can become unstable under harsh acidic conditions, especially with heat. The ether oxygen within the morpholine ring is a Lewis base and can be protonated.[7] This protonation makes the adjacent carbons more electrophilic and susceptible to nucleophilic attack, potentially leading to ring-opening.[8][9]

While morpholine itself is relatively stable, the substitution pattern and the presence of other functional groups in your specific molecule can influence this reactivity. This degradation pathway can lead to a complex mixture of byproducts that are difficult to characterize and separate.

Solutions & Protocols:

The key is to minimize the conditions that promote ring-opening: strong acidity, high temperatures, and prolonged reaction times.

  • Temperature Control: If heating is unavoidable, conduct a temperature screen to find the minimum temperature required for the desired transformation. Even a reduction from 80 °C to 50 °C can have a significant impact on stability.

  • Stoichiometric Acid: If using a catalytic amount of acid, ensure accurate measurement. If a stoichiometric amount is required, avoid using a large excess.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent extended exposure of the product to the harsh conditions.

  • Alternative Catalysts: Investigate if a milder Lewis acid or a non-acidic catalyst could achieve the same transformation.

Diagram: Potential Acid-Catalyzed Degradation Pathways

Degradation_Pathways cluster_cbz Cbz Cleavage Pathway cluster_ring Potential Morpholine Ring Opening cluster_legend Legend A Cbz-Protected Amine B Protonation of Carbamate Oxygen A->B H+ C Formation of Benzyl Cation + Carbamic Acid B->C Cleavage D Decarboxylation C->D E Free Amine D->E F Morpholine Ring G Protonation of Ether Oxygen F->G H+ H Nucleophilic Attack (e.g., by solvent or anion) G->H Nu- I Ring-Opened Product H->I L1 Key Intermediate L2 Degradation Step L3 Final Product

Caption: Two primary instability concerns under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a Cbz group in synthesis? The Carboxybenzyl (Cbz or Z) group is a widely used protecting group for amines.[10] It prevents the nitrogen's nucleophilicity and basicity from interfering with subsequent reaction steps. Its popularity stems from its easy installation and its classic removal by catalytic hydrogenolysis (H₂/Pd-C), which occurs under neutral pH and is orthogonal to many acid- and base-labile protecting groups.[1][2]

Q2: Besides strong acids, what other conditions can cleave a Cbz group? The primary method for Cbz removal is catalytic hydrogenolysis.[2][4] Additionally, certain Lewis acids (e.g., AlCl₃) and some nucleophilic reagents can also cleave the Cbz group.[6][11] It is generally stable to basic conditions.

Q3: How should I store this compound to ensure its long-term stability? Store the compound in a tightly sealed container in a cool, dry place, preferably refrigerated and protected from light. Avoid exposure to acidic vapors in the storage area.

Q4: What is the best way to monitor reaction stability in real-time? High-Performance Liquid Chromatography (HPLC) with a UV detector is ideal for quantitative analysis. You can monitor the disappearance of your starting material and the appearance of both your desired product and any degradation products. For qualitative, rapid checks, Thin-Layer Chromatography (TLC) is sufficient. Confirmation of masses by LC-MS is crucial for identifying unexpected byproducts.

References

  • Title: Acid-labile protecting groups for the synthesis of lipid
  • Title: Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism Source: Total Synthesis URL:[Link]
  • Title: Synthesis and application of acid labile anchor groups for the synthesis of peptide amides by Fmoc-solid-phase peptide synthesis Source: PubMed URL:[Link]
  • Title: Amino Acid Derivatives for Peptide Synthesis Source: AAPPTec URL:[Link]
  • Title: An acidic morpholine derivative containing glyceride from thraustochytrid, Aurantiochytrium Source: N
  • Title: Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of Morpholine-2,5-Dione Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers Source: ResearchG
  • Title: Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis Source: Technical Disclosure Commons URL:[Link]
  • Title: Morpholine-Stabilized Cationic Aluminum Complexes and Their Reactivity in Ring-Opening Polymerization of ε-Caprolactone Source: ACS Public
  • Title: Protecting Groups: Boc, Cbz, Amine Source: StudySmarter URL:[Link]
  • Title: Cbz-Protected Amino Groups Source: Organic Chemistry Portal URL:[Link]
  • Title: Morpholine - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Protecting Groups For Amines: Carbamates Source: Master Organic Chemistry URL:[Link]
  • Title: Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine Source: ACS Public

Sources

Methods for enhancing the stereoselectivity of morpholine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stereoselective Morpholine Synthesis

Welcome to the technical support center for stereoselective morpholine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing stereochemically defined morpholine scaffolds. The morpholine motif is a cornerstone in medicinal chemistry, and controlling its three-dimensional structure is paramount for biological activity.[1]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Enhancing Stereoselectivity

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.

Question 1: My substrate-controlled diastereoselective cyclization is yielding a nearly 1:1 mixture of diastereomers. What factors should I investigate to improve the diastereomeric ratio (d.r.)?

Answer:

Achieving high diastereoselectivity in substrate-controlled reactions hinges on amplifying the innate facial bias of a chiral starting material, often a vicinal amino alcohol.[2][3] A poor d.r. suggests that the energy difference between the diastereomeric transition states is minimal. Here’s a systematic approach to troubleshoot this issue:

Possible Causes & Suggested Solutions:

  • Insufficient Steric Hindrance: The existing stereocenter may not be sterically demanding enough to effectively block one face of the molecule during cyclization.

    • Solution 1 (Substrate Modification): If feasible, consider using a starting material with a bulkier protecting group on the nitrogen or a larger substituent adjacent to the stereocenter. This modification can create a more pronounced steric environment, favoring one reaction pathway.[4]

    • Solution 2 (Reagent Choice): For reactions like reductive amination followed by cyclization, the choice of reducing agent is critical. A bulkier hydride source (e.g., L-Selectride® vs. NaBH₄) can enhance facial selectivity by approaching from the less hindered face.

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to erosion of selectivity.

    • Solution: Perform the reaction at a lower temperature. A systematic screen from 0 °C down to -78 °C is recommended. While reaction rates will decrease, the selectivity often improves significantly as the reaction becomes more kinetically controlled.[5]

  • Solvent Effects: The solvent can influence the conformation of the substrate and the transition state geometry through solvation effects.

    • Solution: Screen a range of solvents with varying polarities. Non-coordinating, non-polar solvents like toluene or dichloromethane often provide a less disruptive environment, allowing the substrate's intrinsic steric and electronic properties to dominate the stereochemical outcome. In contrast, polar, coordinating solvents like THF or acetonitrile might chelate to intermediates, altering the preferred reaction pathway.

  • Thermodynamic Equilibration: If the reaction conditions allow for reversibility, the product ratio may reflect the thermodynamic stability of the diastereomers rather than the kinetic preference.

    • Solution: One strategy involves conditions that favor the more stable diastereomer. For instance, some iron(III)-catalyzed heterocyclizations can facilitate thermodynamic equilibration, favoring the most stable cis-diastereomers.[6] Alternatively, if the kinetic product is desired, ensure the reaction is run under irreversible conditions (e.g., using a strong, non-reversible coupling agent).

Question 2: I'm using a well-established chiral catalyst for an enantioselective morpholine synthesis, but my enantiomeric excess (e.e.) is consistently low (<50%). What's going wrong?

Answer:

Low enantiomeric excess in a catalytically controlled reaction is a common and frustrating problem. It indicates that the chiral environment created by the catalyst is not effectively differentiating between the two enantiotopic faces of the substrate or transition state.[7][8]

Possible Causes & Suggested Solutions:

  • Catalyst Purity/Activity: The catalyst itself may be the issue.

    • Solution 1 (Verify Catalyst Quality): Ensure the catalyst and any associated chiral ligands are of high purity. Impurities can sometimes act as catalyst poisons or promote a non-selective background reaction. If possible, verify the enantiomeric purity of the ligand.

    • Solution 2 (Catalyst Activation/Formation): Many catalytic systems require a pre-activation step or are formed in situ. Ensure that the conditions for catalyst formation (temperature, time, solvent) are strictly followed. Incomplete formation of the active chiral species is a frequent cause of poor enantioselectivity.

  • Sub-Optimal Reaction Conditions: The catalyst's performance is highly dependent on the reaction environment.

    • Solution 1 (Lower Temperature): As with diastereoselectivity, lowering the temperature is often the most effective way to enhance enantioselectivity. The energy difference between the two enantiomeric transition states is often small, and lower temperatures favor the lower-energy pathway.[5]

    • Solution 2 (Solvent Screening): The solvent can significantly impact catalyst performance by influencing its conformation and solubility. A solvent screen is crucial. For instance, hydrogen-bonding interactions between the substrate and a catalyst ligand, which are critical for high e.e., can be disrupted or promoted by the solvent.[7][8]

    • Solution 3 (Concentration): The reaction concentration can affect the kinetics. Bimolecular background reactions can sometimes compete with the desired catalytic cycle at high concentrations, lowering the e.e. Try running the reaction at different dilutions.

  • Mismatched Substrate-Catalyst Interaction: Not all substrates are compatible with all catalysts.[9]

    • Solution: The substrate may lack the necessary binding motifs (e.g., a hydrogen-bond donor/acceptor) to interact effectively with the chiral catalyst.[7][8] Review the literature for the specific catalyst you are using to understand its substrate scope. It may be necessary to try a different class of chiral catalyst (e.g., moving from a metal-based catalyst to an organocatalyst) that operates via a different activation mechanism.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for establishing stereocenters in morpholine synthesis?

There are three main strategic approaches to creating chiral morpholines:

  • Stereocenter formation before cyclization: This involves starting with a chiral building block, such as an enantiopure amino alcohol, and then forming the morpholine ring. The stereochemistry is already set in the starting material.[11][12]

  • Stereocenter formation during cyclization: This is a highly efficient strategy where an achiral or prochiral substrate undergoes a stereoselective ring-closing reaction. Examples include organocatalyzed intramolecular aza-Michael additions or metal-catalyzed allylic substitutions.[11][12]

  • Stereocenter formation after cyclization: This approach involves creating an unsaturated morpholine precursor (a dehydromorpholine) and then performing a stereoselective transformation, such as an asymmetric hydrogenation, on the pre-formed ring.[11][12][13]

Q2: How do I choose between a substrate-controlled and a catalyst-controlled stereoselective synthesis?

The choice depends on the availability of starting materials and the desired stereochemical outcome.

  • Substrate-controlled synthesis is ideal when you have access to an enantiomerically pure starting material (like an amino acid derivative) that can direct the formation of subsequent stereocenters.[3] This method is powerful for creating specific diastereomers.

  • Catalyst-controlled synthesis is used when you are starting with achiral or racemic materials and want to induce chirality. This approach offers the significant advantage of being able to access either enantiomer of the product by simply choosing the corresponding enantiomer of the chiral catalyst.[14]

Q3: What analytical techniques are essential for determining the stereoselectivity of my reaction?

Accurately measuring the d.r. and e.e. is critical.

  • For Diastereomeric Ratio (d.r.):

    • NMR Spectroscopy: ¹H NMR is often sufficient. The signals for protons in the different diastereomers will typically have slightly different chemical shifts, allowing for integration and ratio determination.

  • For Enantiomeric Excess (e.e.):

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. Using a chiral stationary phase, the two enantiomers are separated, and the e.e. is calculated from the relative peak areas.[15]

    • Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds.

    • NMR with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent can cause the signals of the two enantiomers to resolve in the NMR spectrum, allowing for integration.

It is now common to report stereoselectivity as enantiomeric ratio (er) or diastereomeric ratio (dr) instead of ee or de.[16][17][18][19]

Data Presentation: Catalyst Performance in Asymmetric Hydrogenation

The following table summarizes the performance of a Rhodium-based catalyst system in the asymmetric hydrogenation of various 2-substituted dehydromorpholines, demonstrating the method's efficiency and high enantioselectivity.[11][12]

EntrySubstrate (R Group)Yield (%)e.e. (%)
1Phenyl9895
24-Fluorophenyl9992
34-Chlorophenyl9993
42-Naphthyl9999
52-Thienyl9996
6Cyclohexyl9994

Conditions: Substrate (0.25 mmol), [Rh(COD)₂]BF₄ (1 mol%), SKP ligand (1.1 mol%) in DCM under 50 atm H₂ at room temperature for 24h.

Experimental Protocols

Protocol 1: Rh-Catalyzed Asymmetric Hydrogenation of a Dehydromorpholine

This protocol provides a step-by-step method for the enantioselective synthesis of a 2-substituted chiral morpholine via asymmetric hydrogenation.[10]

Materials:

  • [Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)

  • Chiral bisphosphine ligand (e.g., SKP)

  • 2-Phenyl-3,4-dihydro-2H-1,4-oxazine (dehydromorpholine substrate)

  • Anhydrous Dichloromethane (DCM)

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation: In a glovebox, add [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral ligand (1.1 mol%) to a vial containing anhydrous DCM (1.0 mL). Stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

  • Reaction Setup: In a separate vial, dissolve the 2-phenyl-3,4-dihydro-2H-1,4-oxazine substrate (0.25 mmol) in anhydrous DCM (1.0 mL).

  • Initiation: Transfer the substrate solution to the catalyst solution.

  • Hydrogenation: Transfer the resulting mixture to a stainless-steel autoclave. Purge the autoclave with hydrogen gas three times, then pressurize to 50 atm of hydrogen.

  • Reaction: Stir the reaction at room temperature for 24 hours.

  • Workup: Carefully release the pressure. Remove the solvent under reduced pressure.

  • Purification & Analysis: Purify the crude product by silica gel column chromatography. Determine the yield and analyze the enantiomeric excess using chiral HPLC.

Visualizations: Reaction Mechanisms

Understanding the mechanism is key to troubleshooting. The diagrams below illustrate the fundamental pathways for achieving stereoselectivity.

Catalyst_Controlled_Enantioselective_Reaction sub Achiral Substrate ts_R Diastereomeric Transition State A (Lower Energy) sub->ts_R Reacts with ts_S Diastereomeric Transition State B (Higher Energy) sub->ts_S Reacts with cat_R (R)-Chiral Catalyst cat_R->ts_R cat_S (S)-Chiral Catalyst prod_R Product R ts_R->prod_R prod_S Product S ts_S->prod_S Forms caption Catalyst-Controlled Enantioselectivity.

Caption: Catalyst-Controlled Enantioselectivity.

Substrate_Controlled_Diastereoselective_Reaction sub Chiral Substrate (e.g., R-configuration) face_A Less Hindered Face (Lower Energy TS) sub->face_A Reagent approaches face_B More Hindered Face (Higher Energy TS) sub->face_B Reagent approaches reagent Achiral Reagent reagent->face_A reagent->face_B prod_A Product A (Major Diastereomer) face_A->prod_A prod_B Product B (Minor Diastereomer) face_B->prod_B Forms caption Substrate-Controlled Diastereoselectivity.

Caption: Substrate-Controlled Diastereoselectivity.

References

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]
  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. [Link]
  • Schafer, L. L. (2014). Catalytic asymmetric synthesis of substituted morpholines and piperazines. University of British Columbia. [Link]
  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14498. [Link]
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. [Link]
  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines.
  • He, Y.-P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link]
  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
  • Stephenson, C. (n.d.). Key Concepts in Stereoselective Synthesis. University of Michigan. [Link]
  • Boyd, M. J., & Thomson, R. J. (2018). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 20(17), 5428–5431. [Link]
  • Wang, Z., Wang, Y., Zhang, Y., & Li, X. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. [Link]
  • Anslyn, E. V. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
  • Sore, H. F., & Galloway, W. R. J. D. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic Letters, 14(17), 4434–4437. [Link]
  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(22), 7419–7423. [Link]
  • Anslyn, E. V. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
  • Anslyn, E. V., & Ellington, A. D. (2022). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Link]
  • Lynch, S. M. (2020). The development of optical methods for rapid asymmetric reaction screening : characterizing enantiomeric excess, diastereomeric excess and reaction yield.
  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. www.organic-chemistry.org. [Link]
  • Palchykov, V. (2013). Morpholines. Synthesis and Biological Activity.
  • Wikipedia. (n.d.). Enantiomeric excess. Wikipedia. [Link]
  • Kumar, R., Kumar, N., & Singh, P. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • Yang, B., & Kuo, S. (1999). Effects of chemical modification on stereoselectivity of Pseudomonas cepacia lipase.
  • Wolfe, J. P. (2008). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 10(20), 4653–4656. [Link]
  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]
  • de Figueiredo, R. M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776–812. [Link]
  • Sharma, A., & Kumar, R. (2024). Asymmetric Catalysis: Stereoselective Strategies in Pharmaceutical Synthesis. Authorea Preprints. [Link]
  • Powell, W. C., & Walczak, M. A. (2018).
  • Walczak, M. A. (2018).
  • Ashenhurst, J. (2024). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]
  • Wikipedia. (n.d.). Stereoselectivity. Wikipedia. [Link]
  • Sigman, M. S., & Reid, J. P. (2024). Connecting the complexity of stereoselective synthesis to the evolution of predictive tools. Chemical Science. [Link]
  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]
  • Gibe, R. (1998). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]
  • Ebran, J.-P. (2006). Chiral Auxiliaries in Polymer‐Supported Organic Synthesis. SciSpace. [Link]
  • Chemistry Stack Exchange. (2017). Selectivity in organic reactions. Chemistry Stack Exchange. [Link]
  • Christopher, J. (2018). Common Pitfalls of Catalysis Manuscripts Submitted to Chemistry of Materials.
  • Ge, G., & Yang, L. (2016). Significance and challenges of stereoselectivity assessing methods in drug metabolism. Journal of Pharmaceutical Analysis, 6(3), 147–154. [Link]
  • SaskoER. (n.d.). 8.4. Stereoselectivity. Introduction to Organic Chemistry. [Link]
  • Gladysz, J. A. (2023).
  • Christopher, J. (2018). Common Pitfalls of Catalysis Manuscripts Submitted to Chemistry of Materials.

Sources

Technical Support Center: Overcoming Poor Solubility of Protected Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the solubility of protected amino acids during their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate and resolve these common but often complex issues.

Introduction: The Root of the Problem

Poor solubility of protected amino acids and the growing peptide chain is a significant hurdle in solid-phase peptide synthesis (SPPS). This issue often stems from two primary factors: the inherent hydrophobicity of the protecting groups (like Fmoc and Boc) and certain amino acid side chains, and the propensity of the peptide chain to aggregate.[1][2][3] As the peptide elongates on the solid support, it can form secondary structures, such as β-sheets, leading to inter- or intra-chain aggregation.[3] This aggregation can physically block reactive sites, leading to incomplete coupling and deprotection steps, ultimately resulting in deletion sequences and difficult purifications.[1][4]

This guide provides a structured approach to both diagnosing and solving these solubility and aggregation challenges.

Frequently Asked Questions (FAQs)

Q1: My Fmoc-amino acid won't dissolve in DMF. What should I do?

This is a very common issue. While Dimethylformamide (DMF) is the workhorse solvent for SPPS, some Fmoc-amino acids, particularly those with bulky, hydrophobic side chains or those prone to intermolecular interactions, exhibit poor solubility.[5] For example, Fmoc-Asn-OH and Fmoc-Gln-OH are known for their low solubility.[6]

Immediate Troubleshooting Steps:

  • Sonication: Place the vial in an ultrasonic bath for 5-10 minutes. This can help break up small aggregates of the protected amino acid.[4]

  • Gentle Warming: Gently warm the solution to approximately 37°C. This can increase the solubility of many sparingly soluble compounds.

  • Solvent Additives: Add a small amount of a more potent polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) to your DMF.[7] A 50:50 mixture of DMF:DMSO can be effective.[7] NMP is generally a better solvent than DMF for these applications.[8]

Q2: Are there alternative solvents to DMF for dissolving Fmoc-amino acids?

Yes, several alternatives can be used, each with its own advantages.

SolventProperties and Recommendations
N-Methyl-2-pyrrolidone (NMP) Higher solvating power than DMF, especially for hydrophobic peptides. It is a common and effective alternative.[8]
Dimethyl Sulfoxide (DMSO) A very strong solvent that can dissolve many difficult Fmoc-amino acids. Often used as a co-solvent with DMF or NMP.
"Green" Binary Mixtures Research is ongoing into more environmentally friendly solvent systems, such as mixtures of DMSO and ethyl acetate, to replace DMF.[5]

It's important to note that the quality of your solvent is critical. DMF, for instance, can degrade over time to form dimethylamine, which can prematurely remove the Fmoc protecting group.[8]

Q3: I'm observing resin shrinking during my synthesis. What does this indicate?

Resin shrinking is a strong indicator of on-resin peptide aggregation.[4] As the peptide chains grow, they can self-associate through hydrogen bonding, causing the resin beads to collapse. This aggregation hinders the diffusion of reagents to the reactive sites, leading to incomplete reactions.[4][9]

Troubleshooting Guide: On-Resin Aggregation and Difficult Couplings

When you encounter issues like a positive Kaiser test after a coupling step or slow Fmoc deprotection, on-resin aggregation is a likely culprit. Here’s a systematic approach to troubleshoot and overcome these "difficult sequences."

Step 1: Identify the Cause of Aggregation

Aggregation is sequence-dependent and often occurs with hydrophobic residues like Valine, Isoleucine, and Leucine, or with sequences that can form stable secondary structures.[3] While difficult to predict with certainty, sequences with a high proportion of β-branched amino acids are particularly prone to aggregation.

Step 2: Implement Immediate Remedial Actions

If you suspect aggregation is occurring, you can try the following interventions for the current and subsequent coupling steps.

Protocol 1: Use of Chaotropic Salts

Chaotropic salts disrupt the hydrogen-bonding networks that lead to aggregation.

  • Preparation: Prepare a 0.4 M solution of LiCl or KSCN in DMF.[10]

  • Washing: Before the coupling step, wash the resin with this chaotropic salt solution.

  • Coupling: Proceed with your standard coupling protocol. The salts can also be included in the coupling mixture.

Protocol 2: High-Temperature Synthesis

Elevating the temperature can disrupt secondary structures and increase reaction kinetics.

  • Method: Perform the coupling and deprotection steps at an elevated temperature, for example, 86°C.[11][12] Microwave synthesizers are often used for this, but conventional heating can achieve similar results.[11][12]

  • Caution: Be aware that high temperatures can increase the risk of racemization for sensitive amino acids like Cysteine and Histidine.[11][12]

Step 3: Prophylactic Strategies for Difficult Sequences

For peptides known to be difficult, or for long peptides, it is best to incorporate preventative measures from the outset.

Backbone Protection: The Most Effective Strategy

The most universally effective method to combat aggregation is to reversibly protect the amide backbone. This physically disrupts the hydrogen bonding that leads to the formation of secondary structures.

  • Pseudoproline Dipeptides: These are derivatives of Serine or Threonine that introduce a "kink" into the peptide backbone, disrupting aggregation. They are introduced as dipeptides to avoid the difficulty of acylating the hindered oxazolidine nitrogen.[4]

  • Dmb/Hmb Amino Acids: 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) groups can be attached to the backbone nitrogen of an amino acid.[4] These are particularly useful as they are not limited to specific amino acid residues like pseudoprolines.

Backbone_Protection_Strategy cluster_0 Standard Peptide Chain cluster_1 Aggregation cluster_2 Backbone Protection Solution Peptide_Backbone_1 ...-NH-CHR-CO-NH-CHR'-CO-... Aggregated_Chains β-Sheet Formation (Insoluble) Peptide_Backbone_1->Aggregated_Chains Hydrogen Bonding Protected_Backbone Introduction of Pseudoproline or Dmb/Hmb Disrupted_Aggregation Disrupted Secondary Structure (Soluble) Protected_Backbone->Disrupted_Aggregation

Caption: Backbone protection disrupts aggregation.

Workflow for Tackling Difficult Sequences

This workflow provides a decision-making process for addressing poor solubility and aggregation.

Troubleshooting_Workflow Start Poor Solubility or Incomplete Reaction Q1 Is the Fmoc-AA dissolved? Start->Q1 Solubilize Use Sonication, Gentle Heat, or Co-solvents (NMP, DMSO) Q1->Solubilize No Q2 Is the problem on-resin (e.g., resin shrinking)? Q1->Q2 Yes Solubilize->Q2 Immediate Use Chaotropic Salts or High Temperature Q2->Immediate Yes End Successful Synthesis Q2->End No, re-evaluate coupling reagents/ reaction times Preventative For subsequent steps or future syntheses Immediate->Preventative Backbone_Prot Incorporate Pseudoproline or Dmb/Hmb derivatives Preventative->Backbone_Prot Other_Strat Use low-loading resin, PEG-based resin, or 'Magic Mixture' solvent Preventative->Other_Strat Backbone_Prot->End Other_Strat->End

Caption: Decision workflow for solubility issues.

Advanced Strategies and Considerations
  • Resin Choice: For long or hydrophobic peptides, using a low-loading resin or a resin with good swelling properties like PEG-based resins can be beneficial.[2]

  • "Magic Mixture": For extremely difficult sequences, a solvent system known as the "Magic Mixture" can be employed. It consists of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylenecarbonate.[3]

  • Side-Chain Protecting Groups: The choice of side-chain protecting group can influence solubility. For example, using the Trityl (Trt) group for Serine or Threonine instead of t-Butyl (tBu) can have a positive effect. For Asparagine and Glutamine, using a Trt protecting group on the side chain significantly improves the solubility of the Fmoc-amino acid derivative itself.[6]

References
  • Palasek, S. A., et al. (2008). Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies. PubMed.
  • KRCHŇÁK, V., FLEGELOVÁ, Z., & VÁGNER, J. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. PubMed.
  • KRCHŇÁK, V., FLEGELOVÁ, Z., & VÁGNER, J. (1993). Aggregation of resin‐bound peptides during solid‐phase peptide synthesis: Prediction of difficult sequences. University of Arizona.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2022). PMC.
  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. (2008). ACS Publications.
  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. (2008). ResearchGate.
  • Long peptide Synthesis. (n.d.). JPT.
  • Methods and protocols of modern solid phase peptide synthesis. (2014). Springer.
  • Solubility of Fmoc protected amino acids used in Project C. (n.d.). ResearchGate.
  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. PubMed.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). PMC.
  • What solvent systems would be effective at dissolving Fmoc-lysine-OH?. (2013). Reddit.
  • Stirring Peptide Synthesis to a New Level of Efficiency. (2022). ChemRxiv.
  • Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTEC.
  • Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. (2024). Open Access Pub.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTEC.
  • Which strategies do you use for difficult sequences in solid phase synthesis?. (2015). ResearchGate.
  • Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. (2022). PMC.
  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. (2020). ACS Combinatorial Science.
  • List of some solvents used for SPPS. (n.d.). ResearchGate.
  • Research Progress About Amino Acid Protection In Solid-Phase Peptide Synthesis. (2025). Acme Publishing.
  • Greening the synthesis of peptide therapeutics: an industrial perspective. (2020). RSC Publishing.
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2022). IRIS.
  • SPPS: peptide failure to elongate?. (2020). ResearchGate.
  • Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. (2024). Open Access Pub.
  • Amino-Acid-Protecting Groups. (2019). Wiley Online Library.
  • Protection for the Amino Group. (2006). Semantic Scholar.
  • Virtual Screening–Guided Discovery of a Selective TRPV1 Pentapeptide Inhibitor with Topical Anti-Allergic Efficacy. (2024). MDPI.
  • Amino-Li-Resin—A Fiber Polyacrylamide Resin for Solid-Phase Peptide Synthesis. (2023). PMC.
  • Amino Acid-Protecting Groups. (n.d.). SciSpace.
  • Amino Acid-Protecting Groups. (2009). ResearchGate.
  • 23.13: Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts.

Sources

Removal of byproducts in (S)-4-Cbz-Morpholine-3-carboxylic acid preparation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-4-Cbz-Morpholine-3-carboxylic acid

Introduction

This compound is a valuable chiral building block in modern medicinal chemistry, frequently utilized in the synthesis of biologically active molecules and complex pharmaceutical intermediates.[1][2] Its synthesis, while established, can be accompanied by the formation of various byproducts that complicate purification and compromise final product quality. The presence of multiple functional groups—a secondary amine within a morpholine ring, a carboxylic acid, and a labile benzyloxycarbonyl (Cbz) protecting group—creates a landscape of potential side reactions.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs). Our approach moves beyond simple protocols to explain the chemical causality behind byproduct formation and the logic of the proposed purification strategies, ensuring a robust and reproducible process.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and workup of this compound.

Question 1: I've completed my synthesis. What are the most common impurities I should expect, and how can I identify them?

Answer: Understanding the potential byproducts is the first step toward devising an effective purification strategy. Impurities typically arise from incomplete reactions, side reactions involving the starting materials or the Cbz group, or degradation of the morpholine ring structure.

Common Byproducts and Their Identification:

Byproduct/ImpurityProbable OriginRecommended Analytical Identification
Benzyl Alcohol Hydrolysis of the Cbz-protection reagent (benzyl chloroformate).TLC: Less polar than the product. NMR: Characteristic aromatic signals (~7.3 ppm) and benzylic CH₂ (~4.6 ppm).
Unreacted Starting Amino Alcohol Incomplete cyclization or starting material carryover.LC-MS: A distinct mass peak corresponding to the starting material. TLC: Typically very polar, may streak on silica gel.
(S)-Morpholine-3-carboxylic acid Inadvertent deprotection of the Cbz group during workup (e.g., exposure to strong acid or catalytic metals).[3][4][5]LC-MS: Mass peak corresponding to the product minus the Cbz group (M-134 Da).
Ring-Opened Byproducts Cleavage of the morpholine ether linkage, often under harsh acidic or oxidative conditions.[6][7][8]LC-MS: Multiple unexpected mass peaks. NMR: Absence of characteristic morpholine ring protons and appearance of new aliphatic signals.
Di-acylated Species Over-reaction during the Cbz protection step, though less common.LC-MS: Mass corresponding to the addition of a second Cbz group.

A primary analytical check using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) on the crude reaction mixture is highly recommended to diagnose the impurity profile before committing to a large-scale purification protocol.

Question 2: My crude product is contaminated with non-polar impurities like benzyl alcohol. What is the most efficient removal method?

Answer: For non-polar and neutral impurities, a liquid-liquid acid-base extraction is the most effective and scalable method. This technique exploits the acidic nature of your target compound's carboxylic acid group, which allows it to be selectively moved between immiscible organic and aqueous phases.

The core principle is to deprotonate the carboxylic acid with a mild aqueous base, rendering it a water-soluble carboxylate salt. Neutral organic impurities, like benzyl alcohol, will remain in the organic phase and can be discarded. The purified product is then recovered by re-acidifying the aqueous phase and extracting it back into an organic solvent.

G start Crude Product in Organic Solvent (e.g., EtOAc) wash1 Wash with mild aqueous base (e.g., 5% NaHCO₃ solution) start->wash1 separate1 Separate Layers wash1->separate1 org_phase Organic Phase: Contains neutral impurities (e.g., Benzyl Alcohol) DISCARD separate1->org_phase Organic aq_phase Aqueous Phase: Contains product as water-soluble sodium salt separate1->aq_phase Aqueous acidify Acidify aqueous phase to pH ~2-3 with 1M HCl (ice bath) aq_phase->acidify extract Extract with fresh Organic Solvent (3x) acidify->extract separate2 Separate & Combine Organic Layers extract->separate2 final_org Purified Organic Solution separate2->final_org dry Dry over Na₂SO₄, filter, and concentrate final_org->dry end Purified this compound dry->end

Caption: Logic diagram for purification via acid-base extraction.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Base Extraction: Transfer the solution to a separatory funnel and extract three times with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

    • Causality Note: A mild base is used to selectively deprotonate the carboxylic acid without promoting hydrolysis of the Cbz group or other side reactions.[9]

  • Combine Aqueous Layers: Pool the aqueous layers containing the sodium salt of your product. The organic layer, containing neutral impurities, can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH reaches 2-3. The product will precipitate or form an oil.

  • Back-Extraction: Extract the acidified aqueous layer three times with fresh ethyl acetate or DCM.

  • Final Workup: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Question 3: My product is mostly pure after extraction but requires final polishing. Is recrystallization a viable option?

Answer: Yes, recrystallization is an excellent technique for the final purification of this compound, as Cbz-protected amino acid derivatives are often highly crystalline.[9] The key is selecting a solvent system where the product has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.

Recommended Solvent Systems for Recrystallization:

Solvent SystemRationale
Ethyl Acetate / Hexanes A very common and effective system. Dissolve the compound in a minimum amount of hot ethyl acetate, then slowly add hexanes until turbidity persists. Cool to crystallize.
Toluene Can be effective for compounds that are slightly greasy or oily. Dissolve in hot toluene and allow to cool slowly.
Ethanol / Water Good for polar compounds. Dissolve in hot ethanol, then add water dropwise until the solution becomes cloudy. Reheat to clarify, then cool slowly.[10]
Isopropyl Acetate A good single-solvent option that often provides well-defined crystals.[11]
  • Solvent Addition: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the more polar solvent of a binary system) to just dissolve the solid.

  • Insolubilization (if using a binary system): While hot, slowly add the second, less polar solvent (e.g., hexanes) until the solution becomes persistently cloudy. Add a drop or two of the first solvent to redissolve the solid and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place it in an ice bath or refrigerator for several hours.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Question 4: I'm struggling with polar impurities that co-extract and won't recrystallize out. What is the next step?

Answer: When simple extraction and recrystallization fail, particularly with structurally similar or highly polar impurities, column chromatography is the indicated method. For a polar carboxylic acid like your product, Reversed-Phase Flash Chromatography is often more effective than traditional normal-phase (silica gel) chromatography.

In reversed-phase chromatography, the stationary phase (e.g., C18-functionalized silica) is non-polar, and the mobile phase is polar. Polar compounds like your product will elute earlier, while less polar impurities are retained more strongly.[12]

  • Stationary Phase: C18-functionalized silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like methanol. Alternatively, perform a solid-load by adsorbing the product onto a small amount of C18 silica.

  • Mobile Phase: A gradient of water and a polar organic solvent (acetonitrile or methanol) is typically used. A small amount of an acid modifier is crucial for good peak shape with carboxylic acids.

    • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Solvent B: Acetonitrile (or Methanol) + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Causality Note: The acid modifier keeps the carboxylic acid protonated, preventing it from forming a salt on the column, which leads to peak tailing and poor separation.[12]

  • Elution: Start with a high concentration of Solvent A (e.g., 95%) and gradually increase the concentration of Solvent B to elute the compounds.

  • Monitoring: Monitor the elution using TLC or a UV detector.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing water and TFA may require lyophilization or azeotropic distillation with toluene for complete removal.

Question 5: How can I adjust my synthetic protocol to prevent or minimize byproduct formation from the start?

Answer: Preventing byproduct formation is always preferable to removing it. Careful control of reaction parameters during the Cbz-protection step is critical.

G SM Starting Amino Acid + Benzyl Chloroformate (Cbz-Cl) main_path Desired Reaction (pH 8-10, 0-25°C) SM->main_path Controlled Conditions hydrolysis Cbz-Cl Hydrolysis SM->hydrolysis Excess Water or wrong pH product This compound main_path->product deprotection Inadvertent Deprotection (e.g., excess acid/base) product->deprotection Harsh Workup racemization Racemization (e.g., high pH, high temp) product->racemization benzyl_alc Byproduct: Benzyl Alcohol hydrolysis->benzyl_alc deprotected_prod Byproduct: (S)-Morpholine-3-carboxylic acid deprotection->deprotected_prod r_enantiomer Byproduct: (R)-enantiomer racemization->r_enantiomer

Caption: Key reaction pathways leading to the desired product versus common byproducts.

Key Experimental Considerations:

  • pH Control: During the Schotten-Baumann reaction for Cbz protection, maintaining the pH between 8 and 10 is crucial.[9]

    • Too low pH: The amine starting material is protonated and less nucleophilic, slowing the reaction. Benzyl chloroformate can also decompose.

    • Too high pH: Increases the rate of benzyl chloroformate hydrolysis to benzyl alcohol and can risk racemization of the stereocenter adjacent to the carboxylic acid.[9] A bicarbonate/carbonate buffer can provide better pH stability.

  • Temperature Control: Run the Cbz protection at a low temperature (e.g., 0-5 °C) initially, then allow it to warm to room temperature. This minimizes exothermic reactions and reduces the rate of side reactions.

  • Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of benzyl chloroformate. A large excess increases the formation of benzyl alcohol and other impurities.

  • Inert Atmosphere: While not always necessary, running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative degradation, especially if the reaction is run for an extended period.

By carefully controlling these parameters, you can significantly improve the purity of your crude product, simplifying the subsequent purification process.

References

  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC. PubMed Central.
  • Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of Morpholine-2,5-Dione Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers.
  • Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides.
  • CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.
  • CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
  • (PDF) Morpholines. Synthesis and Biological Activity.

Sources

Technical Support Center: Optimizing Cleavage of Morpholino-Containing Peptides from Solid-Phase Resins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with morpholino-containing peptides. The incorporation of morpholino moieties into peptide structures offers exciting possibilities for modulating bioactivity and pharmacokinetic properties. However, this unique modification introduces specific challenges during the final, critical step of cleavage from the solid-phase resin.

This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges. Our approach is grounded in established principles of peptide chemistry, offering explanations for the experimental choices to ensure you can optimize your cleavage conditions for maximal yield and purity.

Understanding the Core Challenge: The Morpholino Moiety in Acidic Cleavage

The central question for researchers is the stability of the N-acyl morpholine linkage within the peptide backbone under the strong acidic conditions typically used for cleavage, most commonly with trifluoroacetic acid (TFA). While morpholine itself is a stable cyclic secondary amine, its behavior when incorporated into a peptide chain warrants careful consideration.

The good news is that the morpholine ring itself is generally stable to TFA. This is evidenced by synthetic routes for various morpholine-containing compounds where TFA is used for the removal of Boc protecting groups without compromising the morpholine structure. However, the amide bond formed between the morpholine nitrogen and the adjacent carbonyl group in the peptide backbone is a potential point of lability. N-alkylated peptides have been reported to be susceptible to hydrolysis under standard TFA cleavage conditions.[1] While an N-acyl morpholine is not identical to a simple N-alkylated amino acid, the potential for acid-catalyzed hydrolysis at this position must be considered, especially with prolonged exposure to strong acids.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the cleavage of morpholino-containing peptides.

Problem 1: Low Cleavage Yield

Symptoms:

  • Low recovery of the target peptide after cleavage and precipitation.

  • Significant amount of peptide remaining on the resin (can be confirmed by a small-scale test cleavage of the used resin).

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solution & Protocol
Incomplete Cleavage from the Resin The kinetics of cleavage can be influenced by the peptide sequence and the presence of bulky groups like the morpholino moiety. Standard cleavage times may be insufficient.Extend the cleavage time. Monitor the cleavage progress by taking small aliquots at different time points (e.g., 1, 2, 3, and 4 hours) and analyzing them by HPLC. For most standard resins like Wang and Rink Amide, a 2-4 hour cleavage at room temperature is a good starting point.[2]
Peptide Precipitation/Adsorption Morpholino-containing peptides can have altered solubility profiles. The peptide may be precipitating out in the cleavage cocktail or adsorbing to the resin beads.Alter the cleavage cocktail. For hydrophobic peptides, adding a small amount of a more polar solvent like trifluoroethanol (TFE) to the cleavage mixture can improve solubility. A ratio of TFA/TFE/DCM could be explored.
Premature Peptide Degradation Although the morpholine ring is generally stable, prolonged exposure to strong acid could lead to hydrolysis at the N-acyl morpholine bond, especially if the peptide sequence promotes this.Optimize cleavage time and temperature. Perform a time-course experiment to find the shortest time required for complete cleavage. If degradation is still observed, consider performing the cleavage at a lower temperature (e.g., 4°C), though this may require a longer reaction time.
Problem 2: Presence of Unexpected Impurities in HPLC/MS

Symptoms:

  • Multiple peaks in the HPLC chromatogram of the crude peptide.

  • Mass spectrometry data showing masses that do not correspond to the target peptide or common deletion sequences.

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solution & Protocol
Side Reactions with Scavengers Standard scavengers are crucial for quenching reactive carbocations generated during cleavage. However, the morpholino group could potentially interact with certain scavengers.Use a well-balanced scavenger cocktail. A standard and generally effective cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) . TIS is an excellent scavenger for trityl and other carbocations. For peptides containing sensitive residues like Cys, Met, or Trp, consider adding 1,2-ethanedithiol (EDT).[3][4]
Alkylation of Sensitive Residues Carbocations from protecting groups (e.g., t-butyl, trityl) can alkylate nucleophilic side chains like Trp, Met, and Cys if not effectively scavenged.[3]Ensure sufficient scavenger concentration. For peptides with multiple sensitive residues, increase the scavenger concentration slightly (e.g., TFA/TIS/Water 92.5:5:2.5). The use of Boc-protected tryptophan (Trp(Boc)) can also minimize side reactions.
Formation of Truncated Peptides As mentioned, there is a theoretical risk of cleavage at the N-acyl morpholine bond. This would result in two peptide fragments.Analyze the masses of the impurities. If you observe masses corresponding to fragments cleaved at the morpholino residue, this indicates instability. In this case, milder cleavage conditions are necessary. Consider using a more acid-labile resin like 2-chlorotrityl chloride (2-CTC) resin, which allows for cleavage with very dilute TFA (e.g., 1-2% TFA in DCM).

Frequently Asked Questions (FAQs)

Q1: What is the best resin for the solid-phase synthesis of morpholino-containing peptides?

A1: The choice of resin depends on whether you require a C-terminal acid or amide and the overall acid sensitivity of your peptide.

  • For C-terminal acids:

    • Wang Resin: A good general-purpose resin. Cleavage typically requires a high concentration of TFA (e.g., 95%) for 1-3 hours.[5]

    • 2-Chlorotrityl Chloride (2-CTC) Resin: Highly recommended if you suspect any acid sensitivity of your morpholino-peptide. It allows for cleavage under very mild conditions (e.g., 1-2% TFA in DCM or acetic acid/TFE/DCM mixtures), which can preserve the integrity of the peptide.[6]

  • For C-terminal amides:

    • Rink Amide Resin: The standard choice for generating peptide amides. Cleavage is performed with a high concentration of TFA. Be aware that the Rink Amide linker itself can generate reactive species, so the use of scavengers like TIS is highly recommended.[5]

Q2: Is the morpholino group stable to standard TFA cleavage cocktails?

A2: Based on available literature for related compounds, the morpholine ring itself is robust and stable to TFA. The primary concern is the N-acyl bond within the peptide backbone. For most sequences, with optimized cleavage times (typically 2-3 hours), this bond should remain intact. However, for particularly sensitive sequences or with very long exposure to TFA, cleavage at this site is a possibility. A small-scale trial cleavage is always recommended to assess stability.

Q3: Do I need special scavengers for cleaving morpholino-containing peptides?

A3: There is no evidence to suggest that unique scavengers are required specifically for the morpholino group. The primary role of scavengers is to protect other sensitive amino acid residues in your sequence. A standard scavenger cocktail like TFA/TIS/Water (95:2.5:2.5 v/v/v) is a good starting point. If your peptide contains residues like Cysteine, Methionine, or Tryptophan, the addition of scavengers like 1,2-ethanedithiol (EDT) is advisable to prevent oxidation and alkylation.[4]

Q4: Can I use a "global" cleavage cocktail like Reagent K for morpholino-containing peptides?

A4: Reagent K (TFA/water/phenol/thioanisole/EDT) is a very potent cleavage cocktail designed for complex peptides with multiple sensitive residues. While it is likely to be effective, its harshness and the presence of multiple reactive scavengers could potentially increase the risk of side reactions with the morpholino moiety. It is recommended to start with a simpler cocktail (TFA/TIS/Water) and only move to a more complex one if necessary based on the specific amino acid composition of your peptide.

Q5: How can I monitor the efficiency of the cleavage reaction?

A5: The most effective way to monitor cleavage is through a time-course analysis using HPLC.

  • Start the cleavage reaction.

  • At regular intervals (e.g., 1, 2, 3, and 4 hours), take a small aliquot of the resin.

  • Cleave this small sample with fresh cleavage cocktail.

  • Precipitate the peptide and analyze the supernatant by HPLC.

  • By comparing the amount of peptide released at each time point, you can determine the optimal cleavage duration.[2]

Experimental Protocols

Protocol 1: Standard Cleavage from Wang or Rink Amide Resin
  • Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry under vacuum for at least 1 hour.

  • Prepare a fresh cleavage cocktail. For a standard peptide, use TFA/TIS/Water (95:2.5:2.5 v/v/v) . For peptides with sensitive residues, consider TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5 v/v/v) .

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin 2-3 times with a small volume of fresh TFA.

  • Combine the filtrates and precipitate the peptide by adding 10 volumes of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Mild Cleavage from 2-Chlorotrityl Chloride (2-CTC) Resin
  • Wash the peptide-resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of 1-2% TFA in DCM .

  • Add the cocktail to the resin and agitate for 30-60 minutes.

  • Filter the resin and collect the filtrate into a flask containing a small amount of pyridine to neutralize the TFA.

  • Wash the resin several times with the cleavage cocktail or DCM.

  • Evaporate the solvent to obtain the crude peptide.

Visualizing the Cleavage Workflow

The following diagram illustrates a decision-making workflow for selecting an appropriate cleavage strategy for your morpholino-containing peptide.

CleavageWorkflow start Start: Peptide-Resin with Morpholino Moiety check_stability Is there concern about N-acyl morpholine stability? start->check_stability resin_type What is the resin type? wang_rink Wang or Rink Amide resin_type->wang_rink Wang / Rink Amide ctc_resin 2-Chlorotrityl Chloride (2-CTC) resin_type->ctc_resin 2-CTC sensitive_residues Does the peptide contain sensitive residues (Cys, Met, Trp)? standard_cocktail Use Standard Cocktail: TFA/TIS/H2O (95:2.5:2.5) Time: 2-3 hours sensitive_residues->standard_cocktail No scavenger_cocktail Use Scavenger-Rich Cocktail: TFA/TIS/H2O/EDT (92.5:2.5:2.5:2.5) Time: 2-3 hours sensitive_residues->scavenger_cocktail Yes check_stability->resin_type No check_stability->ctc_resin Yes wang_rink->sensitive_residues mild_cleavage Use Mild Cleavage: 1-2% TFA in DCM Time: 30-60 min ctc_resin->mild_cleavage end_process Analyze Crude Peptide (HPLC/MS) standard_cocktail->end_process scavenger_cocktail->end_process mild_cleavage->end_process

Caption: Decision workflow for morpholino-peptide cleavage.

References

  • Solid-phase-supported synthesis of morpholinoglycine oligonucleotide mimics. Beilstein Journal of Organic Chemistry. [Link]
  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry. [Link]
  • Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Group. [Link]
  • Solid Phase Peptide Synthesis. University of Rochester. [Link]
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. [Link]
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. ACS Omega. [Link]
  • Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega. [Link]
  • Lability of N-alkylated peptides towards TFA cleavage. International Journal of Peptide and Protein Research. [Link]
  • Production of peptides containing poly-gly sequences using fmoc chemistry.
  • Selective substitution of amino acids limits proteolytic cleavage and improves the bioactivity of an anti-biofilm peptide that targets the periodontal pathogen, Porphyromonas gingivalis. Peptides. [Link]
  • Cleavage Cocktails; Reagent B. AAPPTEC. [Link]
  • Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis.
  • Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]
  • A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. International Journal of Peptide and Protein Research. [Link]
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Selective substitution of amino acids limits proteolytic cleavage and improves the bioactivity of an anti-biofilm peptide that targets the periodontal pathogen, Porphyromonas gingivalis. PubMed. [Link]
  • Cell-penetrating peptide-conjugated Morpholino rescues SMA in a symptomatic preclinical model. Molecular Therapy. [Link]
  • Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. Molecules. [Link]
  • A novel tyrosine hyperoxidation enables selective peptide cleavage. Chemical Science. [Link]
  • Trifluoroacetic acid. Sciencemadness Wiki. [Link]
  • High Cleavage Efficiency of a 2A Peptide Derived from Porcine Teschovirus-1 in Human Cell Lines, Zebrafish and Mice. PLoS One. [Link]
  • NEW METHODS FOR PREPARING N, N-DIALKYLTRIFLUOROACETAMIDES. NASA Technical Reports Server. [Link]

Sources

Technical Support Center: Strategies to Minimize Epimerization in Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and foundational knowledge to help you navigate and minimize the persistent challenge of epimerization during peptide coupling reactions. The biological activity of a peptide is intrinsically linked to its precise three-dimensional structure, and even a minor loss of stereochemical integrity can lead to inactive or undesired products, complicating purification and compromising results.[1]

This resource is structured to address both immediate troubleshooting needs and broader conceptual questions. We will delve into the mechanisms of epimerization, the factors that promote it, and, most importantly, the field-proven strategies to maintain the chiral purity of your synthetic peptides.

Troubleshooting Guide: Common Epimerization Issues and Solutions

This section is formatted to help you quickly diagnose and resolve specific issues you may be encountering in your experiments.

Issue 1: Significant Epimerization Observed with a C-Terminal Cysteine or Histidine Residue

Symptoms:

  • Chiral HPLC or LC-MS analysis of the crude peptide shows a significant diastereomeric impurity.

  • The epimer is particularly prominent when Cys or His is the C-terminal residue being coupled to the resin or during the subsequent coupling steps.

Root Cause Analysis:

Cysteine and histidine are notoriously prone to epimerization.[2][3] Cysteine's susceptibility is due to the acidity of its α-proton, making it vulnerable to both major epimerization pathways: oxazolone formation and direct enolization (direct proton abstraction by a base).[1][3][4] Histidine's imidazole side chain can also influence the acidity of the α-proton, increasing its lability. The problem is often magnified when these residues are attached to the resin, as repeated exposure to basic conditions during the Fmoc deprotection steps of subsequent amino acids can lead to cumulative epimerization.[4]

Strategic Solutions:

  • Choice of Resin and Linker: For C-terminal cysteine peptides, avoid Wang-type resins, as they can exacerbate epimerization. The use of 2-chlorotrityl chloride (2-CTC) resin or other trityl-based resins is strongly recommended as they have been shown to significantly reduce this side reaction.

  • Milder Coupling Conditions: Employ coupling conditions known for low epimerization. The combination of diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) under acidic or neutral conditions is often successful.[5]

  • Avoid Strong Bases: When using aminium/uronium or phosphonium salt reagents (like HBTU or HATU), which require a base, opt for a weaker or more sterically hindered base. For instance, replacing N,N-diisopropylethylamine (DIPEA) with N-methylmorpholine (NMM) or 2,4,6-collidine can significantly reduce epimerization.[5][6]

  • Protecting Group Strategy: For histidine, protecting the imidazole nitrogen (e.g., with a trityl (Trt) or Boc group) can help mitigate epimerization.[7]

Issue 2: Increased Epimerization When Using Carbodiimide Reagents (e.g., DCC, EDC)

Symptoms:

  • You are using a carbodiimide like DCC or EDC for coupling and observing higher than expected levels of the epimeric impurity.

  • The problem is more pronounced in polar aprotic solvents like DMF.[8]

Root Cause Analysis:

Carbodiimides activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[9] This intermediate is very susceptible to intramolecular cyclization to form a 5(4H)-oxazolone.[10] The oxazolone intermediate has an acidic proton at the C4 position, which can be easily abstracted by a base, leading to a planar, achiral enolate that readily racemizes upon reprotonation.[11] Subsequent reaction with the amine nucleophile yields a mixture of diastereomers.[1]

Diagram: Mechanism of Epimerization via Oxazolone Formation

epimerization_mechanism cluster_activation Activation & Cyclization cluster_racemization Racemization cluster_coupling Coupling Peptide-COOH N-Protected Amino Acid O-Acylisourea O-Acylisourea Intermediate Peptide-COOH->O-Acylisourea + Carbodiimide (e.g., DCC, EDC) Active_Ester Active Ester (Less prone to epimerization) Peptide-COOH->Active_Ester Oxazolone Oxazolone Intermediate O-Acylisourea->Oxazolone Intramolecular Cyclization Enolate Planar Enolate (Achiral) Oxazolone->Enolate - H⁺ (Base-catalyzed) Racemic_Oxazolone Racemic Oxazolone Enolate->Racemic_Oxazolone + H⁺ Racemic_Peptide Epimerized Peptide Product Racemic_Oxazolone->Racemic_Peptide + H₂N-Peptide Desired_Peptide Desired Peptide (Chirally Pure) Active_Ester->Desired_Peptide + H₂N-Peptide

Caption: Mechanism of oxazolone-mediated epimerization and its suppression by additives.

Strategic Solutions:

  • Use of Additives: This is the most critical and effective strategy. Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are essential when using carbodiimides.[5][9] They react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to oxazolone formation.[6] This significantly suppresses epimerization.[6][10]

    • HOAt vs. HOBt: HOAt is generally considered superior to HOBt in suppressing epimerization and accelerating coupling, attributed to the electron-withdrawing effect of the nitrogen at the 7-position.[5][10]

    • Oxyma: Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a non-explosive and highly effective alternative to HOBt and HOAt.[5][6]

  • Solvent Choice: While DMF is common, less polar solvents like dichloromethane (DCM) can sometimes reduce epimerization rates.[8][11] However, solubility of the protected amino acids and peptide must be considered.

  • Temperature Control: Perform the coupling at a lower temperature (e.g., 0 °C).[8][11][12] Higher temperatures increase the rate of all reactions, including the undesirable epimerization side reaction.[11][12]

Issue 3: High Epimerization During Fragment Condensation or Coupling of Sterically Hindered Residues

Symptoms:

  • Coupling two peptide fragments results in significant epimerization at the C-terminal residue of the acid component.

  • Coupling sterically demanding amino acids (e.g., Val, Ile) leads to slow reaction rates and increased epimerization.[8]

Root Cause Analysis:

Fragment coupling and coupling of hindered amino acids are kinetically slow. This prolonged reaction time means the activated carboxyl group exists for a longer period before it is consumed by the amine nucleophile. This extended lifetime of the activated intermediate increases the probability of epimerization via either the oxazolone or direct enolization pathway.[6][10]

Strategic Solutions:

  • Select Low-Racemization Coupling Reagents:

    • Phosphonium-based reagents: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient.[5]

    • Aminium/Uronium-based reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is known for rapid coupling and reduced epimerization compared to its HOBt-based analogue, HBTU.[13] COMU is a newer generation reagent incorporating Oxyma, offering high efficiency and a better safety profile.[5][14]

    • Specialty Reagents: For particularly difficult couplings, reagents like DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) and TDBTU (2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate) have been shown to provide excellent results with minimal epimerization.[13]

  • Optimize Reaction Conditions:

    • Minimize Pre-activation Time: Use in situ activation methods where the coupling reagent is added to the mixture of the carboxylic acid and amine components. This ensures the activated species is consumed as it is formed, minimizing its lifetime.[11]

    • Temperature Control: As with all couplings, maintaining a low temperature is crucial.[12]

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can accelerate slow coupling reactions, thereby reducing the overall reaction time and potentially minimizing the window for epimerization.[2][15] However, careful temperature control is essential, as excessive heat can promote epimerization.[15]

Decision Workflow: Selecting a Low-Epimerization Coupling Strategy

decision_workflow start Start: Need to perform peptide coupling q_residue Is the C-terminal residue Cys or His? start->q_residue q_coupling_type Is this a standard coupling or a difficult one (fragment/hindered)? q_residue->q_coupling_type No res_cys_his Use 2-CTC Resin. Couple with DIC/Oxyma or DIC/HOAt. Use weaker base (NMM) if aminium reagent is needed. q_residue->res_cys_his Yes res_standard Use Carbodiimide (DIC/EDC) + Additive (HOAt/Oxyma). Maintain 0°C. q_coupling_type->res_standard Standard res_difficult Use high-efficiency reagent: HATU, HCTU, or COMU. Use weaker base (NMM/Collidine). Minimize pre-activation time. q_coupling_type->res_difficult Difficult q_epimerization_check Is epimerization still > acceptable limit? res_cys_his->q_epimerization_check res_standard->q_epimerization_check res_difficult->q_epimerization_check res_optimize Further Optimization: - Lower temperature further. - Change solvent to less polar (e.g., DCM). - Consider specialty reagent (DEPBT). q_epimerization_check->res_optimize Yes end_ok End: Coupling successful, epimerization minimized. q_epimerization_check->end_ok No res_optimize->end_ok

Caption: A workflow to guide the selection of coupling reagents and conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of epimerization in peptide synthesis?

A1: There are two primary, base-catalyzed mechanisms for the loss of chiral integrity during peptide coupling:

  • Oxazolone (or Azlactone) Formation: This is the most predominant pathway.[1][16] The activated carboxyl group of an N-protected amino acid undergoes intramolecular cyclization to form a planar oxazolone intermediate. A base can then abstract the proton at the α-carbon, leading to a resonance-stabilized, achiral enolate. Reprotonation can occur from either face, resulting in a racemic mixture of the oxazolone, which then reacts with the amine to give an epimerized peptide product.[1][11]

  • Direct Enolization (Direct α-Abstraction): A base can directly abstract the acidic α-proton from the activated amino acid intermediate, forming a planar enolate without proceeding through a cyclic intermediate.[1][5][11] This pathway is more significant for amino acids with highly acidic α-protons, such as cysteine.[3]

Q2: Which factors have the most significant impact on the rate of epimerization?

A2: Several factors synergistically influence the extent of epimerization:

  • Coupling Reagent: Highly reactive reagents can accelerate the formation of epimerization-prone intermediates.[11]

  • Additives: The presence or absence of additives like HOBt, HOAt, or Oxyma is critical, especially when using carbodiimides.[5][9]

  • Base: The strength, concentration, and steric hindrance of the base used are paramount. Stronger, less hindered bases like DIPEA generally cause more epimerization than weaker or bulkier bases like NMM or collidine.[5][6]

  • Temperature: Higher temperatures accelerate epimerization.[8][11][12]

  • Solvent: Polar aprotic solvents like DMF can stabilize the charged intermediates involved in epimerization, sometimes leading to higher rates compared to less polar solvents like DCM.[11][16][17]

  • Amino Acid Structure: The nature of the amino acid side chain and its protecting groups can affect the acidity of the α-proton. Cysteine and histidine are particularly susceptible.[2][12] Sterically hindered amino acids can slow down the desired coupling reaction, allowing more time for epimerization to occur.[8]

Q3: How do additives like HOBt and HOAt work to suppress epimerization?

A3: When a carboxylic acid is activated by a carbodiimide, it forms a highly reactive O-acylisourea intermediate. This species is the direct precursor to the problematic oxazolone. Additives like HOBt and HOAt act as nucleophiles that rapidly trap the O-acylisourea intermediate, converting it into a corresponding HOBt- or HOAt-active ester.[6] These active esters are still reactive enough to couple efficiently with the amine component but are significantly more stable and far less prone to cyclizing into an oxazolone.[6] This effectively diverts the reaction away from the main epimerization pathway.[10]

Q4: Are there any "epimerization-free" coupling methods?

A4: While no chemical coupling method is entirely free of potential side reactions, some strategies come very close to eliminating epimerization under optimized conditions.

  • Coupling with DIC/Oxyma or DIC/HOAt: This combination is highly effective at suppressing epimerization and is often a go-to method for sensitive residues.[5]

  • Propanephosphonic Acid Anhydride (T3P®): This reagent has shown superior performance in some cases, with very low epimerization rates and the advantage of producing water-soluble byproducts, simplifying workup.[9]

  • Enzymatic Ligation: In biocatalysis, enzymes like ligases can form peptide bonds with absolute stereospecificity, offering a truly epimerization-free route, although substrate scope can be a limitation.

  • Native Chemical Ligation (NCL): This chemoselective method for coupling unprotected peptide fragments involves the reaction of a C-terminal thioester with an N-terminal cysteine residue. The mechanism of NCL does not involve activation of the α-carbon and is therefore considered epimerization-free.[8]

Experimental Protocols

Protocol 1: Standard Low-Epimerization Coupling using DIC/HOAt in SPPS

This protocol describes a standard coupling cycle for Fmoc-based solid-phase peptide synthesis (SPPS) designed to minimize epimerization.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-protected amino acid (3-5 equivalents)

  • 1-Hydroxy-7-azabenzotriazole (HOAt) (3-5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF)

Procedure:

  • Resin Swelling: Swell the resin in the chosen synthesis solvent (DMF or DCM) for at least 30 minutes.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide by treating it with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Thoroughly wash the resin with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling: a. In a separate vessel, dissolve the Fmoc-amino acid (3-5 eq.) and HOAt (3-5 eq.) in anhydrous DMF. b. Add this solution to the washed resin. c. Add DIC (3-5 eq.) to the resin slurry. d. Agitate the reaction mixture at room temperature (or 0 °C for highly sensitive residues) for 1-2 hours.

  • Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling may be incomplete; extend the reaction time or perform a second coupling.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Cycle Repetition: Proceed to the next deprotection and coupling cycle.

Data Summary Table

The following table provides illustrative data on the effect of different coupling conditions on epimerization for a model peptide. Actual values can vary significantly based on the specific amino acid sequence, solvent, and temperature.

Coupling ReagentBase (if applicable)Additive% Epimerization (Illustrative)Reference
HBTUDIEA(Internal)18%[12]
HATUDIEA(Internal)13%[12]
PyBopDIEA(Internal)12%[12]
DCCNMMHOBtLow (<2%)[12]
DICN/AHOAtVery Low (<1%)[1][5]
DICN/AOxymaVery Low (<1%)[5]

References

  • Epimerisation in Peptide Synthesis. Molecules. [Link]
  • Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. [Link]
  • Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. pnas.org. [Link]
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
  • Coupling Reagents. Aapptec Peptides. [Link]
  • Epimeris
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • Recent Advances in the Synthesis of C-Terminally Modified Peptides.
  • Peptide synthesis. Wikipedia. [Link]
  • Epimerization of Peptide. slideplayer.com. [Link]
  • (PDF) Epimerisation in Peptide Synthesis.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Epimerisation in Peptide Synthesis. ouci.dntb.gov.ua. [Link]
  • Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis.
  • Epimerization-free access to C-terminal cysteine peptide acids, carboxamides, secondary amides, and esters via complimentary strategies.
  • Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. RSC Publishing. [Link]
  • Commonly Used Coupling Reagents in Peptide Synthesis. Huidesen. [Link]
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Medium. [Link]
  • (PDF) Racemization in peptide synthesis.
  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis.
  • Coupling method for peptide synthesis at elevated temperatures.
  • Microwave-assisted Peptide Synthesis. Royal Society of Chemistry. [Link]
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. ijppsjournal.com. [Link]
  • Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives.
  • The greening of peptide synthesis. RSC Publishing. [Link]
  • Proposed mechanism of base catalyzed epimerization.
  • Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis.
  • The role of temperature in Solid Phase Peptide Synthesis (SPPS). CSBio. [Link]
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Ease of base-catalyzed epimerization of N-methylated peptides and diketopiperazines.

Sources

Improving the efficiency of Cbz-protection of morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the N-protection of morpholine-3-carboxylic acid using benzyl chloroformate (Cbz-Cl). This resource is designed for researchers, chemists, and drug development professionals to enhance reaction efficiency, troubleshoot common issues, and optimize experimental outcomes. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your synthetic strategy.

Foundational Principles: Understanding the Reaction

The Cbz-protection of morpholine-3-carboxylic acid is a nucleophilic acyl substitution, typically performed under Schotten-Baumann conditions.[1][2][3] The secondary amine of the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl). This reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting amine, thereby maintaining its nucleophilicity and driving the reaction to completion.[3][4][5]

The efficiency of this transformation is critically dependent on a delicate balance of pH, temperature, and reagent stoichiometry. Morpholine-3-carboxylic acid presents a unique challenge as it contains both a nucleophilic secondary amine and a carboxylic acid. The key is to facilitate the desired N-acylation while preventing side reactions.

Core Reaction Mechanism

G cluster_reactants Reactants cluster_products Products & Byproducts M3CA Morpholine-3-Carboxylic Acid (Deprotonated Amine) Intermediate Tetrahedral Intermediate M3CA->Intermediate Nucleophilic Attack CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Intermediate Product N-Cbz-Morpholine-3-Carboxylic Acid Intermediate->Product Collapse & Cl⁻ Elimination HCl HCl Base Base (e.g., CO₃²⁻) HCl->Base Neutralization Base->M3CA Maintains Nucleophilicity G Start Low Yield or Impure Product TLC Analyze TLC/LC-MS: Multiple Spots? Start->TLC SM_Present High Starting Material Remaining TLC->SM_Present Yes Byproducts Significant Byproducts (e.g., Benzyl Alcohol) TLC->Byproducts No, but impure pH_Check Was pH monitored & maintained at 9-10.5? Reagent_Check Are reagents (especially Cbz-Cl) fresh and pure? pH_Check->Reagent_Check Yes Sol_pH Action: Implement Na₂CO₃/NaHCO₃ buffer system. pH_Check->Sol_pH No Sol_Reagent Action: Use fresh Cbz-Cl. Verify starting material purity. Reagent_Check->Sol_Reagent No SM_Present->pH_Check Sol_Temp Action: Add Cbz-Cl slowly at 0-5°C with vigorous stirring. Byproducts->Sol_Temp

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Morpholine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for resolving High-Performance Liquid Chromatography (HPLC) issues with morpholine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter asymmetrical peak shapes—specifically peak tailing—during the analysis of this challenging class of compounds. As a Senior Application Scientist, my goal is to provide you with not just the "how" but the "why" behind each troubleshooting step, empowering you to develop robust and reproducible analytical methods.

Section 1: The Root Cause – Why Do My Peaks Tail?

Q1: What are the primary chemical interactions causing peak tailing with morpholine carboxylic acids?

A1: Peak tailing for this class of compounds in reversed-phase HPLC is almost always a result of secondary-site interactions, primarily with surface silanol groups (Si-OH) on the silica-based stationary phase.[1][2][3] Morpholine carboxylic acids are particularly susceptible due to their unique chemical structure:

  • Basic Morpholine Moiety: The nitrogen atom in the morpholine ring is basic, with a pKa of its conjugate acid around 8.3-8.5.[4][5] In typical reversed-phase mobile phases (pH 2-7), this nitrogen is protonated (positively charged).

  • Acidic Carboxylic Acid Moiety: The carboxylic acid group is acidic, with a pKa typically in the range of 4-5.[6][7]

  • Silanol Interactions: Standard silica-based columns have residual, unreacted silanol groups on their surface.[8] At mobile phase pH levels above approximately 3.5, these silanol groups begin to deprotonate, becoming negatively charged (Si-O⁻).[9] The strong ionic attraction between the positively charged morpholine nitrogen and these negatively charged silanol sites creates a powerful secondary retention mechanism.[1][9] This interaction is stronger than the desired hydrophobic interaction, causing some analyte molecules to be retained longer, which results in a tailing peak.[10]

This primary mechanism is illustrated below.

cluster_0 Silica Surface (pH > 3.5) cluster_1 Analyte cluster_2 Mobile Phase Silica Silica Particle Si-O⁻ (Deprotonated Silanol) Analyte Morpholine Carboxylic Acid R-COOH (Carboxyl Group) Morpholine-N⁺H (Protonated Amine) Analyte:f1->Silica:f1 Strong Ionic Interaction (Secondary Retention) MP Desired Hydrophobic Interaction with C18 Analyte->MP Desired Primary Retention caption Mechanism of Silanol Interaction Causing Peak Tailing.

Caption: Mechanism of Silanol Interaction Causing Peak Tailing.

Section 2: Troubleshooting Guide – A Systematic Approach

Peak tailing can be frustrating, but by systematically addressing the potential causes, you can achieve sharp, symmetrical peaks. This section is organized from the most common and easiest-to-implement solutions to more involved changes.

Q2: My peaks are tailing. Where do I start?

A2: Start with the mobile phase, as it's the easiest and most impactful variable to adjust. The single most critical parameter for controlling the peak shape of ionizable compounds like morpholine carboxylic acids is the mobile phase pH .[11][12][13]

Q3: How do I properly optimize the mobile phase pH?

A3: The goal of pH optimization is to control the ionization state of both your analyte and the column's silanol groups to minimize unwanted ionic interactions.[13][14]

  • Strategy 1: Low pH (Recommended Starting Point)

    • Mechanism: By lowering the mobile phase pH to ≤ 3.0, you ensure the surface silanol groups (pKa ~3.5-4.5) are fully protonated (neutral, Si-OH).[9] This eliminates the primary cause of the strong ionic interaction. Your basic morpholine group will be fully protonated (positive charge), but with the silanols neutralized, peak shape dramatically improves.

    • Protocol:

      • Prepare your aqueous mobile phase.

      • Add an acidifier such as 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) to bring the pH to between 2.5 and 3.0.

      • Ensure your column is stable at this pH. Most modern silica columns are stable down to pH 2.0, but always check the manufacturer's specifications.[12]

  • Strategy 2: High pH (For Specific Columns)

    • Mechanism: At a high pH (e.g., pH > 9), you deprotonate the morpholine nitrogen, making it neutral. While the silanols are fully deprotonated (negative), your analyte is now neutral, avoiding the strong ionic interaction.

    • Caveat: This is only suitable for hybrid or specially-bonded columns designed for high pH stability. Standard silica columns will dissolve at high pH, permanently damaging them.[12]

Q4: I've adjusted the pH to 2.7, but I still see some tailing. What's next?

A4: If pH adjustment alone isn't sufficient, the next step is to use a mobile phase additive that acts as a "competing base" or "silanol blocker."[15][16] These are small amine compounds that are added to the mobile phase at a low concentration.

  • Mechanism: These additives, like Triethylamine (TEA), are also basic.[15] They will be protonated at low pH and will competitively bind to any accessible, negatively charged silanol sites on the stationary phase.[15][17] By saturating these active sites, they effectively shield your analyte from these secondary interactions, resulting in improved peak shape.[16]

Additive Typical Concentration Mechanism of Action Considerations
Triethylamine (TEA) 0.1% - 0.5% (v/v)Competitive base; masks active silanol sites.[15][16][17]Strong UV absorbance at low wavelengths. Can be difficult to remove from the column.[18] Not ideal for LC-MS.
Ammonium Formate / Acetate 10-20 mMActs as a buffer and the ammonium ion (NH₄⁺) can provide a weak competitive binding effect.Excellent for LC-MS compatibility. Provides good buffering capacity.[18]

Q5: Mobile phase optimization has helped, but my peak isn't perfect. Should I consider changing my HPLC column?

A5: Yes. If mobile phase modifications do not fully resolve the issue, the problem lies with the stationary phase itself. Not all C18 columns are created equal. For basic compounds, column selection is critical.

  • Option 1: High-Purity, End-Capped Columns

    • Mechanism: Modern columns are often made from high-purity silica with fewer metal contaminants (which can activate silanols) and are "end-capped."[1][2][10] End-capping is a secondary chemical process that uses a small silylating agent (like trimethylchlorosilane) to bond over many of the remaining free silanol groups, effectively shielding them.[9][10]

    • Recommendation: Ensure you are using a modern, high-purity, fully end-capped C18 or C8 column. This is often the standard for robust method development today.

  • Option 2: Sterically Protected or Polar-Embedded Columns

    • Mechanism: These columns have unique bonding chemistries.

      • Sterically Protected: Bulky side groups are attached near the base of the C18 chain, physically preventing analytes from getting close to the silica surface and interacting with residual silanols.

      • Polar-Embedded: A polar group (like an amide or carbamate) is embedded within the C18 chain.[19] This polar group helps to shield the silanols and can also alter the column's selectivity. These columns are also highly stable in 100% aqueous mobile phases.[19]

  • Option 3: Hydrophilic Interaction Chromatography (HILIC)

    • Mechanism: For very polar morpholine carboxylic acids that are poorly retained in reversed-phase, HILIC is an excellent alternative.[20][21] HILIC uses a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high percentage of organic solvent (typically acetonitrile).[22][23][24] Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[24]

    • Benefit: This technique is ideal for polar compounds and often provides excellent peak shape without the need for silanol-blocking additives.[21]

Q6: Could my hardware or sample preparation be the problem?

A6: While less common for this specific issue, always consider these factors:

  • Extra-Column Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening and tailing for all peaks.[3][25]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[26][27] Try injecting a 1:10 dilution of your sample to see if the peak shape improves.

  • Sample Solvent: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% Acetonitrile for a 90% water mobile phase), it can cause peak distortion.[3][27] Ideally, dissolve your sample in the initial mobile phase.[3]

Section 3: A Practical Workflow for Troubleshooting

This flowchart provides a step-by-step decision-making process for systematically resolving peak tailing issues.

Caption: A systematic workflow for diagnosing and resolving peak tailing.

References

  • HPLC Troubleshooting Guide - Peak Tailing. CHROMacademy. [Link]
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Exploring the Role of pH in HPLC Separ
  • Hydrophilic interaction liquid chromatography (HILIC)
  • Hydrophilic Interaction (HILIC) Columns. Biocompare. [Link]
  • MORPHOLINE.
  • Hydrophilic interaction chrom
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Peak Tailing in HPLC. Element Lab Solutions. [Link]
  • Morpholine. PubChem - NIH. [Link]
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link] 18.[12]Troubleshooting HPLC- Tailing Peaks. Restek. [Link]
  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
  • Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis.
  • Acidity of carboxylic acids. YouTube. [Link]
  • The Theory of HPLC Column Chemistry. [Link]
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]
  • Liquid phase method for morpholine. [Link]
  • Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. Gene Tools, LLC. [Link]
  • Troubleshooting Peak Shape Problems in HPLC.
  • Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes.
  • MORPHOLINE (110-91-8).
  • How Triethilamine works on a compound separation in a reversed phase column (C18)? [Link]
  • Liquid chromatography stationary phases with reduced silanol interactions.
  • General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. PubMed. [Link]
  • [Readers Insight] Triethylamine as a Mobile Phase Additive: Wh
  • Reasons for Peak Tailing of HPLC Column. Hawach. [Link]
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • HPLC Methods for analysis of Morpholine.
  • Approximate pKa chart of the functional groups: values to know. [Link]
  • Ammonium Acetate or Triethylamine TEA Use with Cogent HPLC Columns. MicroSolv. [Link]
  • pKa values for carboxylic acids.
  • Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding.
  • 21.2: Acidity of Carboxylic Acids. Chemistry LibreTexts. [Link]
  • Silica Purity #2 – Silanols.
  • ProntoSIL HPLC Columns. [Link]
  • Shim-pack HPLC Column Guidebook.
  • HPLC Columns.
  • Organic Small Molecule HPLC Columns; C-18 columns. Aapptec Peptides. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Conformational Constraint: A Comparative Analysis of (S)-4-Cbz-Morpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The transition of peptides from laboratory curiosities to clinical therapeutics is often hindered by their inherent conformational flexibility and susceptibility to proteolytic degradation.[1][2] Constraining the peptide backbone is a cornerstone strategy in modern peptidomimetic design to overcome these liabilities.[3][4] This guide provides an in-depth comparison of (S)-4-Cbz-Morpholine-3-carboxylic acid, a unique heterocyclic constrained amino acid, with other classes of non-canonical amino acids used to induce specific secondary structures. We will explore the structural rationale, comparative performance, and provide validated experimental protocols for the synthesis and analysis of peptides containing these valuable building blocks. Our objective is to furnish drug development professionals with the foundational knowledge and practical methodologies required to rationally select and implement constrained amino acids for next-generation therapeutics.

The Imperative of Constraint in Peptidomimetic Design

Native peptides often exist as an ensemble of rapidly interconverting conformers in solution. While one of these conformations may be responsible for high-affinity binding to a biological target, the energetic cost (entropic penalty) of "freezing" this bioactive conformation upon binding can significantly reduce potency.[2][5] Furthermore, extended, flexible structures are prime substrates for proteases, leading to poor metabolic stability.[1][6]

The central hypothesis of conformational constraint is that pre-organizing a peptide into its bioactive shape will enhance its biological and pharmacological properties.[7] Key benefits include:

  • Enhanced Binding Affinity: Reducing the entropic loss upon binding leads to higher potency.[5]

  • Increased Proteolytic Stability: Non-natural structures and rigid conformations are less recognized by proteases.[6][8]

  • Improved Receptor Selectivity: A constrained conformation can be tailored to fit a specific receptor subtype, reducing off-target effects.[2]

  • Greater Bioavailability: Increased stability and modified physicochemical properties can improve absorption and distribution.[9][10]

Constrained amino acids are the primary tools for achieving this pre-organization, acting as molecular staples that lock the peptide backbone into a desired geometry.

G cluster_0 Flexible Peptide cluster_1 Constrained Peptide A Conformer 1 B Conformer 2 (Bioactive) A->B C Conformer 3 B->C Receptor Target Receptor B->Receptor High Entropic Cost D Conformer 'n' C->D E Locked Bioactive Conformation E->Receptor Low Entropic Cost (Higher Affinity)

Figure 1: Conformational entropy and receptor binding.

A Profile of this compound

This compound is a non-proteinogenic amino acid featuring a six-membered morpholine ring integrated into its backbone. The morpholine heterocycle, with its chair-like conformation, imposes significant and predictable constraints on the peptide backbone.[11][12]

  • Structure and Properties:

    • IUPAC Name: (3S)-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid[13]

    • Molecular Formula: C₁₃H₁₅NO₅[13]

    • Molecular Weight: 265.26 g/mol [13]

    • Key Features: The structure combines a constrained α-amino acid with a heterocyclic scaffold. The nitrogen is protected with a Carboxybenzyl (Cbz) group, suitable for specific synthetic strategies, while the corresponding tert-Butyloxycarbonyl (Boc) protected version is also widely used for standard solid-phase peptide synthesis (SPPS).[14][15] The endocyclic oxygen atom can act as a hydrogen bond acceptor, potentially influencing local secondary structure and solubility.

The inherent pucker of the morpholine ring restricts the backbone dihedral angles (φ, ψ) to a much smaller region of Ramachandran space compared to a flexible residue like glycine or alanine. This makes it an excellent tool for inducing turns or stabilizing specific helical structures.

Comparative Analysis with Other Constrained Amino Acids

The choice of a constraining element depends on the desired geometry, synthetic accessibility, and the local chemical environment of the peptide. Below, we compare the morpholine-based scaffold to other common classes of constrained amino acids.

Acyclic Constrained Amino Acids
  • α,α-Disubstituted Amino Acids (e.g., Aib - Aminoisobutyric acid): These are among the simplest constraining elements. The presence of two methyl groups at the α-carbon sterically restricts the φ and ψ angles to regions characteristic of helical conformations (α-helix or 3₁₀-helix).[16]

    • Comparison: Aib is a powerful helix inducer but offers less side-chain diversity. This compound provides a more complex scaffold with a heteroatom that can engage in hydrogen bonding, offering different conformational possibilities beyond simple helical induction.

  • N-methylated Amino Acids: Methylation of the backbone amide nitrogen eliminates its hydrogen-bond donating capability and introduces steric hindrance that disfavors extended (β-sheet) conformations.[9] This modification is a key feature of drugs like cyclosporine and is known to improve membrane permeability and reduce proteolytic degradation.[1]

    • Comparison: N-methylation primarily constrains the preceding residue and disrupts secondary structures dependent on backbone hydrogen bonding. The morpholine scaffold imposes a direct constraint on the residue itself and introduces a defined ring pucker, offering a more rigid and predictable conformational bias.

Carbocyclic Amino Acids
  • 1-Aminocycloalkane-1-carboxylic Acids (e.g., Ac5c, Ac6c): These residues constrain the backbone by incorporating the α-carbon into a carbocyclic ring.[] Like Aib, they favor helical conformations but with subtle differences depending on ring size. They are primarily used to enforce rigidity without introducing heteroatoms into the backbone.[16]

    • Comparison: Carbocyclic amino acids are excellent for enforcing a specific turn or helical structure while maintaining a purely hydrophobic character in the ring. This compound offers the added functionality of the ring oxygen, which can modulate solubility and serve as a potential interaction point with a receptor.

Other Heterocyclic & Bicyclic Scaffolds
  • Proline and its Analogs (e.g., Hydroxyproline): Proline is nature's own constrained amino acid, with its five-membered pyrrolidine ring restricting the φ angle to approximately -60°.[2] It is a well-known "helix breaker" and is frequently found in β-turns.[18]

    • Comparison: The morpholine ring in our subject compound provides a six-membered constraint, leading to different backbone torsion angles than proline. While proline is ideal for inducing sharp turns, the morpholine scaffold can be used to create broader, more defined turn structures.

  • Bicyclic Amino Acids (e.g., Tic - Tetrahydroisoquinoline-3-carboxylic acid): These are highly rigid structures formed by fusing an aromatic ring to a heterocyclic amino acid.[19] They offer a very high degree of conformational restriction and are often used to mimic specific pharmacophores in drug design.

    • Comparison: Bicyclic amino acids represent a more extreme level of constraint. They are synthetically more challenging to access but provide unparalleled rigidity. This compound offers a balance of significant conformational restriction and synthetic accessibility, making it a versatile tool for initial peptidomimetic design and optimization.

Impact on Peptide Properties: A Data-Driven Comparison

The ultimate validation of a constrained amino acid lies in its measurable impact on a peptide's properties.

Constrained Amino Acid Class Type of Constraint Primary Conformational Influence Impact on Proteolytic Stability Key Synthetic Consideration
(S)-Morpholine-3-carboxylic acid Heterocyclic BackboneInduces well-defined turns; restricts φ/ψ angles via ring pucker.[11]High; non-natural six-membered ring is poorly recognized by proteases.Straightforward incorporation via SPPS with Boc or Cbz protection.[14]
Aib (α,α-disubstituted) Acyclic Steric HindranceStrongly promotes helical (α or 3₁₀) conformations.[16]Very High; lacks α-hydrogen, preventing enzymatic action at that site.Coupling can be sterically hindered, may require stronger coupling agents.
N-Methylated Amino Acids Acyclic Backbone ModificationDisrupts H-bonding, disfavors β-sheets, promotes turn-like structures.[9]High; N-methylation prevents recognition by many proteases.Requires specific sub-monomer synthesis or commercially available building blocks.
Ac6c (Carbocyclic) Carbocyclic BackbonePromotes helical conformations, similar to Aib.[]High; cyclic structure provides steric shielding.Generally compatible with standard SPPS protocols.
Proline Heterocyclic BackboneRestricts φ to ~ -60°; acts as a β-turn inducer and helix breaker.[2]Moderate; Pro-X bonds can be cleaved by specific prolyl endopeptidases.Standard SPPS building block.
Tic (Bicyclic) Bicyclic Fused RingHighly restricted φ/ψ angles; mimics specific reverse turns.[19]Very High; rigid, non-natural structure is highly resistant.Multi-step synthesis required for the monomer; can be synthetically challenging.

Experimental Guide: Synthesis and Conformational Analysis

Trustworthiness in scientific claims is built upon reproducible, well-described methodologies. The following protocols provide a self-validating system for the incorporation and analysis of constrained amino acids.

Protocol: Incorporating (S)-4-Boc-Morpholine-3-carboxylic Acid via SPPS

This protocol describes the manual solid-phase peptide synthesis of a model tripeptide (e.g., Ala-X-Ala, where X is the morpholine amino acid) using Fmoc chemistry. The Boc-protected version is chosen for its compatibility with standard Fmoc-SPPS.

G Resin Fmoc-Ala-Wang Resin Deprotect1 1. Deprotection (20% Piperidine in DMF) Resin->Deprotect1 Wash1 2. Wash (DMF, DCM, MeOH) Deprotect1->Wash1 Couple 3. Coupling (Fmoc-X-OH, HBTU, HOBt, DIPEA in DMF) X = (S)-4-Boc-Morpholine-3-CA Wash1->Couple Wash2 4. Wash Couple->Wash2 Deprotect2 5. Deprotection Wash2->Deprotect2 Wash3 6. Wash Deprotect2->Wash3 Couple2 7. Coupling (Fmoc-Ala-OH, HBTU, HOBt, DIPEA in DMF) Wash3->Couple2 Wash4 8. Wash Couple2->Wash4 Deprotect3 9. Deprotection Wash4->Deprotect3 Wash5 10. Wash Deprotect3->Wash5 Cleave 11. Cleavage & Global Deprotection (TFA/TIS/H₂O) Wash5->Cleave Purify 12. Purification (Prep-HPLC) Cleave->Purify

Figure 2: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Methodology:

  • Resin Swelling: Swell Fmoc-Ala-Wang resin (0.1 mmol scale) in Dichloromethane (DCM), followed by Dimethylformamide (DMF) for 30 minutes each.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove piperidine.

  • Coupling of (S)-4-Boc-Morpholine-3-carboxylic Acid:

    • Prepare the coupling solution: In a separate vial, dissolve (S)-4-Boc-Morpholine-3-carboxylic acid (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) to the coupling solution and vortex.

    • Immediately add the activated solution to the resin.

    • Agitate at room temperature for 2-4 hours. Causality Note: Constrained amino acids can be sterically hindered, requiring longer coupling times or stronger reagents compared to standard amino acids.

  • Washing: Wash the resin as in step 3.

  • Repeat Cycle: Repeat steps 2-5 for the next amino acid (Fmoc-Ala-OH).

  • Final Deprotection: Perform a final Fmoc deprotection (step 2).

  • Cleavage and Global Deprotection: Treat the dried resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours. Note: The Boc group on the morpholine nitrogen is removed simultaneously by the TFA.

  • Peptide Precipitation & Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC. Confirm mass by LC-MS.

Protocol: Conformational Analysis using NMR Spectroscopy

NMR spectroscopy is the most powerful technique for determining the solution-state structure of peptides.[20][21] This protocol outlines the key experiments for analyzing the conformation of the synthesized tripeptide.

G cluster_0 NMR Experiments cluster_1 Data Analysis Sample Peptide Sample (1-5 mM in H₂O/D₂O or CD₃OH) Proton 1D ¹H (Initial Assessment) Sample->Proton TOCSY 2D TOCSY (Assign Spin Systems) Sample->TOCSY NOESY 2D NOESY / ROESY (Through-space correlations) Sample->NOESY Assign Resonance Assignment TOCSY->Assign Identify AAs NOESY->Assign Sequence AAs Restraints Derive Distance & Dihedral Angle Restraints Assign->Restraints Calc Structure Calculation (Molecular Dynamics) Restraints->Calc Structure 3D Structure Ensemble Calc->Structure

Figure 3: NMR-based peptide structure determination workflow.

Methodology:

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 90% H₂O/10% D₂O for observing amide protons, or a deuterated organic solvent like CD₃OH) to a concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides an overall assessment of sample purity and conformational homogeneity. Multiple sets of peaks may indicate the presence of multiple stable conformers (e.g., cis/trans isomers).[21]

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons belonging to a single amino acid spin system.[22][23] It allows for the unambiguous assignment of most amino acid residues based on their characteristic proton correlation patterns.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: This is the key experiment for structure determination. It detects protons that are close in space (< 5 Å), regardless of whether they are bonded.[23]

    • Sequential NOEs: An NOE between the amide proton of one residue (i) and the α-proton of the preceding residue (i-1) confirms the peptide sequence.

    • Medium/Long-Range NOEs: NOEs between non-adjacent residues are direct evidence of folding (e.g., a turn or helix). The pattern of these NOEs is used to define the secondary structure.

  • Structure Calculation:

    • The intensities of NOE cross-peaks are converted into distance restraints.

    • Coupling constants (e.g., ³J(HN,Hα)) can provide information on the backbone φ torsion angle.

    • These experimental restraints are used as input for molecular dynamics simulation programs to calculate an ensemble of 3D structures consistent with the NMR data.[24]

Conclusion and Future Outlook

This compound represents a highly valuable and versatile building block in the peptidomimetic chemist's toolkit. It offers a unique combination of significant conformational constraint, the potential for hydrogen bonding via its endocyclic oxygen, and excellent compatibility with standard synthetic methodologies. Its performance, when compared to other constrained amino acids, reveals it to be a balanced choice, providing substantial rigidity without the synthetic complexity of bicyclic systems or the simple helical bias of Aib.

The rational application of such constraining elements is paramount to advancing peptide-based drug discovery. By pre-organizing a peptide into its bioactive conformation, researchers can systematically enhance potency, selectivity, and metabolic stability. The experimental frameworks provided herein offer a validated pathway for synthesizing and analyzing these next-generation therapeutics, enabling the translation of promising peptide leads into robust clinical candidates.

References

  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life sciences, 31(3), 189-199. [Link]
  • Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. ACS Chemical Biology, 16(1), 38-48. [Link]
  • Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. ACS chemical biology, 16(1), 38–48. [Link]
  • Nalawansha, D. A., & Wachs, A. (2020). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 25(22), 5373. [Link]
  • Gante, J. (1994). CONSTRAINED PEPTIDES: MODELS OF BIOACTIVE PEPTIDES AND PROTEIN SUBSTRUCTURES. Angewandte Chemie International Edition in English, 33(17), 1699-1720. [Link]
  • Abell, A. D. (2000). Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. Journal of peptide science: an official publication of the European Peptide Society, 6(8), 355–380. [Link]
  • Kiełczewska, U., & Różanowska, A. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 23(11), 2975. [Link]
  • White, C. J., & Yudin, A. K. (2011). Constrained Peptides in Drug Discovery and Development.
  • Bull, S. D., et al. (1998). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, (20), 3291-3302. [Link]
  • Gucwa, K., & Milewska, M. J. (2017). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of medicinal chemistry, 60(12), 4842–4865. [Link]
  • Gellman, S. H., et al. (2006). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. Journal of the American Chemical Society, 128(37), 12054–12055. [Link]
  • Majewska, A., et al. (2016). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 14(43), 10271-10281. [Link]
  • Lee, Y. J., & Kim, S. K. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The journal of physical chemistry letters, 14(42), 9576–9582. [Link]
  • Hart, S. A., & Coop, A. (2006). Synthesis of Conformationally Constrained Lysine Analogues. The Journal of organic chemistry, 71(14), 5480–5483. [Link]
  • Wynn, R., Harkins, P. C., Richards, F. M., & Fox, R. O. (1997). Comparison of straight chain and cyclic unnatural amino acids embedded in the core of staphylococcal nuclease. Protein science : a publication of the Protein Society, 6(8), 1631–1636. [Link]
  • Lee, Y. J., & Kim, S. K. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters, 14(42), 9576-9582. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Feliu, L., et al. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. International Journal of Molecular Sciences, 12(5), 2852-2892. [Link]
  • Zhang, R., et al. (2017). Achieving Enhanced Cell Penetration of Short Conformationally Constrained Peptides through Amphiphilicity Tuning. Scientific Reports, 7(1), 1-11. [Link]
  • Lazo, N. D. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]
  • MolecularCloud. (2023).
  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]
  • Cabezas, E., & Satterthwait, A. C. (1999). Constrained Peptides as Miniature Protein Structures. Journal of Peptide Research, 54(4), 239-251. [Link]
  • Cierpicki, T. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. ACD/Labs. [Link]
  • National Center for Biotechnology Information. (n.d.). (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid.
  • Smith, S. O. (2012). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. Biochimica et biophysica acta, 1818(2), 164–171. [Link]
  • Kessler, H., et al. (1996). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society, 118(33), 7881-7894. [Link]
  • Daniels, J. R. (2009). X-Ray Crystallography as a Tool for the Structural Study and Design of alpha/beta-Peptides. University of Wisconsin-Madison. [Link]
  • Sharma, A., et al. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. Bioorganic & Medicinal Chemistry, 88, 117312. [Link]
  • Lynn, D. G., & Decatur, S. M. (2014). A Newcomer's Guide to Peptide Crystallography. Biopolymers, 101(6), 577–590. [Link]
  • Deshmukh, N., & Kulkarni, A. (2019). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Sciences and Research, 11(1), 1-7. [Link]
  • Ohtake, T., et al. (2021). Visualized and Quantitative Conformational Analysis of Peptidomimetics. ACS Omega, 6(40), 26305-26314. [Link]
  • Kumar, A., et al. (2015). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Journal of medicinal chemistry, 58(8), 3461–3476. [Link]
  • Wu, B., & Hecht, S. M. (2006). Protein synthesis with conformationally constrained cyclic dipeptides. Tetrahedron, 62(28), 6564–6573. [Link]
  • Thevenet, P., et al. (2015). Acceptable peptide conformations according experimental NMR constraints in a structural alphabet. BMC Structural Biology, 15(1), 1-12. [Link]
  • Al-Majid, A. M., et al. (2023). Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. Molecules, 28(19), 6934. [Link]
  • Pokrovsky, A. G., & Pokrovsky, M. A. (2022). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 58(8), 1145-1165. [Link]
  • Sharma, A., et al. (2023). Peptidomimetics as next – generation therapeutic applications. Future Journal of Pharmaceutical Sciences, 9(1), 1-13. [Link]
  • Maryanoff, B. E., et al. (2004). Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. Chemical Reviews, 104(3), 1431-1460. [Link]
  • Ferreira, R. J., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10074. [Link]
  • Balaram, P. (2016). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. Molecules, 21(11), 1547. [Link]

Sources

A Senior Application Scientist's Guide to Enantiomeric Excess Determination of (S)-4-Cbz-Morpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (e.e.) is a non-negotiable aspect of chiral molecule development. (S)-4-Cbz-Morpholine-3-carboxylic acid, a valuable chiral building block in medicinal chemistry, is no exception. Its stereochemical purity can profoundly influence the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric excess of this and structurally related compounds. We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting data to empower you to select the most suitable method for your laboratory's needs.

The Criticality of Enantiomeric Purity in Drug Development

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The carboxybenzyl (Cbz) protecting group in this compound imparts specific properties that make it a versatile intermediate. Ensuring the highest possible enantiomeric purity is paramount to guarantee the desired therapeutic effect and avoid potential off-target effects or toxicity associated with the unwanted enantiomer. This necessitates robust and reliable analytical methods for e.e. determination throughout the synthetic process and in the final quality control of the intermediate.

Comparative Analysis of Key Analytical Techniques

The determination of enantiomeric excess for this compound can be approached through several high-performance analytical techniques. The choice of method is often dictated by factors such as available instrumentation, required sample throughput, sensitivity needs, and the stage of drug development. Here, we compare the most effective and widely adopted methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), Chiral Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

FeatureChiral HPLC (Direct)Chiral SFCChiral GC-MS (after Derivatization)NMR Spectroscopy (with CSA)
Principle Differential interaction with a chiral stationary phase.Separation using a supercritical fluid mobile phase and a chiral stationary phase.Separation of volatile, derivatized enantiomers on a chiral column.Formation of diastereomeric complexes with a chiral solvating agent, inducing chemical shift differences.
Sample Preparation Simple dissolution in mobile phase.Dissolution in a suitable modifier (e.g., methanol).Multi-step derivatization required to increase volatility.Simple mixing of the analyte with the chiral solvating agent in an NMR tube.
Typical Analysis Time 10 - 30 minutes.< 10 minutes.15 - 30 minutes.< 5 minutes per sample.
Resolution (Rs) Good to Excellent (typically > 2.0).Often higher than HPLC, with sharper peaks.Excellent (often baseline separation).Depends on the CSA and analyte; peak overlap can be a challenge.
Sensitivity (LOD/LOQ) High, especially with UV or MS detection.High, comparable to or better than HPLC.Very high, especially with MS detection.Lower compared to chromatographic methods.
Advantages Robust, widely available, versatile.Fast, high-throughput, reduced organic solvent consumption, environmentally friendly.High resolution and sensitivity.Rapid, non-destructive, provides structural information.
Disadvantages Longer run times and higher solvent consumption compared to SFC.Requires specialized instrumentation.Derivatization can be time-consuming and may introduce artifacts.Lower sensitivity, potential for peak overlap, requires higher sample concentration.

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse of enantiomeric separation in the pharmaceutical industry. The primary approach for this compound is direct separation on a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for N-protected amino acids due to their ability to form transient diastereomeric complexes with the enantiomers through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.

Workflow for Direct Chiral HPLC Analysis

A simplified workflow for direct chiral HPLC analysis.

Experimental Protocol: Direct Chiral HPLC of an N-Cbz Protected Amino Acid

This protocol is based on the successful separation of N-Cbz-DL-serine, a close structural analog of the target molecule, and can be adapted for this compound.[1]

  • Instrumentation: Standard HPLC system with UV detector.

  • Chiral Stationary Phase: CHIRALPAK® IC (cellulose tris(3,5-dichlorophenylcarbamate) immobilized on 5 µm silica gel), 250 x 4.6 mm.

  • Mobile Phase: n-hexane / 2-propanol / trifluoroacetic acid (TFA) = 80 / 20 / 0.1 (v/v/v). The acidic modifier (TFA) is crucial for protonating the carboxylic acid group, which enhances the interaction with the CSP and improves peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 270 nm. The Cbz group provides a strong chromophore for UV detection.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Expected Performance: For N-Cbz-DL-serine under these conditions, baseline separation is achieved with retention times of approximately 10.23 min and 15.71 min, a separation factor (α) of 1.76, and a resolution (Rs) of 6.91.[1] These excellent separation parameters indicate that this method is highly suitable for accurate e.e. determination.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in speed and sustainability.[2] By using supercritical CO₂ as the main mobile phase component, SFC dramatically reduces organic solvent consumption and allows for faster separations due to the low viscosity and high diffusivity of the mobile phase. Polysaccharide-based CSPs are also the preferred choice in SFC for N-protected amino acids.

Workflow for Chiral SFC Analysis

Sources

A Comparative Guide to the Biological Activity of Peptides Containing (S)-4-Cbz-Morpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for therapeutic peptides with enhanced stability, specificity, and efficacy is paramount. Peptidomimetics, molecules that mimic the structure and function of natural peptides, represent a critical strategy in overcoming the inherent limitations of native peptides, such as poor metabolic stability and low oral bioavailability.[1] A key approach in peptidomimetic design is the incorporation of non-natural, conformationally constrained amino acids to modulate the peptide's three-dimensional structure, and thus its biological activity.[1][2]

This guide provides an in-depth technical comparison of peptides containing (S)-4-Cbz-Morpholine-3-carboxylic acid (a protected form of L-Morpholine-3-carboxylic acid, hereafter referred to as L-Mor). We will explore its role as a proline surrogate, its impact on peptide conformation, and how its biological activity compares to parent peptides and those containing alternative proline analogs.

The Morpholine Scaffold: A Privileged Element in Medicinal Chemistry

The morpholine ring is a heterocyclic motif frequently employed in medicinal chemistry due to its advantageous physicochemical and metabolic properties.[3] Its inclusion in a molecule can enhance aqueous solubility, improve pharmacokinetic profiles, and provide a versatile scaffold for directing functional groups.[3][4] In the context of peptides, replacing a natural amino acid with a morpholine-based analog like L-Mor introduces significant conformational constraints that can pre-organize the peptide into a bioactive conformation, thereby enhancing its interaction with a biological target.[3][5]

This compound as a Proline Surrogate

Proline is unique among the 20 proteinogenic amino acids due to its cyclic side chain, which restricts the peptide backbone's flexibility. This makes it a frequent constituent of β-turns, a common secondary structure motif crucial for molecular recognition and biological function.[6][7] L-Morpholine-3-carboxylic acid is designed as a proline surrogate, aiming to mimic this turn-inducing property while introducing novel structural and electronic features.[5]

Conformational analysis of tetrapeptides containing L-Mor reveals that it effectively serves as a β-turn nucleator.[5] However, the nature of the turn differs from that induced by proline. Specifically, the cis isomer of the Val-Mor amide bond shows a strong preference for a type VI β-turn, a distinct conformational asset compared to the reference L-proline model peptide.[5] This highlights the core principle of using such surrogates: not just to replace, but to rationally redesign peptide structure for a desired biological outcome.

Caption: A β-turn structure induced by L-Mor at the i+1 position.

Comparative Analysis of Biological Activity

The true measure of a proline surrogate lies in its effect on the peptide's biological function. While direct, extensive comparative data for L-Mor-containing peptides against a wide range of targets is still emerging, we can draw valuable insights from foundational studies and compare its performance with other well-established proline analogs.

Chirality-Driven Conformation and Activity

A critical aspect of L-Mor is the influence of its stereochemistry. Studies on model tetrapeptides have shown that the chirality at the morpholine's 3-position dictates the resulting conformation.[5] While the L-Mor (S-configuration) containing peptide induces a specific type VI β-turn, incorporating its D-isomer (R-configuration) leads to more compact, folded structures, though these do not resemble the classic β-turns seen with D-proline.[5] This demonstrates that a simple chiral switch can dramatically alter the peptide's global fold, which is a key determinant of its structure-activity relationship (SAR).[8]

Comparison with Alternative Proline Surrogates

To objectively evaluate L-Mor, it must be compared with other proline mimetics used in peptide drug design.

Proline SurrogateStructureKey AdvantagesKey Disadvantages
L-Proline (Native) Pyrrolidine ringNatural building block, well-understood conformational preferences.[6]Can lead to cis/trans isomerization, limiting conformational homogeneity.[7]
(S)-Morpholine-3-carboxylic acid (L-Mor) Morpholine ringInduces distinct β-turn types (e.g., Type VI), may improve solubility and pharmacokinetic properties.[3][5]Synthesis is more complex than for natural amino acids; less SAR data available.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) Fused aromatic ringHighly rigid, excellent at constraining peptide backbone, used in approved drugs (e.g., quinapril).[9]Increased hydrophobicity may negatively impact solubility.[10]
Thiazolidine-4-carboxylic acid (Thiaproline) Thiazolidine ringSulfur atom can alter electronic properties and potentially engage in different receptor interactions.[11]Can be less stable under certain synthetic conditions.
L-4-Selenazolidine-carboxylic acid (Sez) Selenazolidine ringSelenium atom acts as a useful probe for NMR and mass spectrometry; shows similar pharmacological properties to proline in some cases.[12]Selenium chemistry can be challenging; potential for toxicity must be assessed.[12]

The choice of surrogate is a strategic decision based on the desired therapeutic outcome. While Tic provides maximum rigidity, L-Mor offers a balance of conformational constraint and potentially favorable physicochemical properties imparted by the morpholine oxygen, which can act as a hydrogen bond acceptor.

Experimental Protocols and Methodologies

The translation of theoretical design into tangible results relies on robust and reproducible experimental protocols.

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Incorporating this compound into a peptide sequence is readily achieved using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[13][14] The carboxybenzyl (Cbz) group on the morpholine nitrogen is stable to the basic conditions used for Fmoc removal.

Step-by-Step Protocol:

  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a solvent like N,N-Dimethylformamide (DMF).[15]

  • Fmoc Deprotection: Remove the Fmoc group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.[15]

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (or the this compound) using a coupling agent like HBTU/HATU in the presence of a base such as DIEA. Allow the coupling reaction to proceed.[14]

  • Washing: After coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups (excluding the Cbz group if desired for further modification) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[14][16]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin 1. Start with Resin Swell 2. Swell Resin (DMF) Resin->Swell Deprotect 3. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 4. Wash (DMF) Deprotect->Wash1 Couple 5. Couple Amino Acid (Fmoc-AA-OH, HBTU, DIEA) Wash1->Couple Wash2 6. Wash (DMF) Couple->Wash2 Loop Repeat for next amino acid Wash2->Loop Loop->Deprotect Yes Cleave 8. Cleave from Resin (TFA Cocktail) Loop->Cleave No (Sequence Complete) Purify 9. Purify Peptide (RP-HPLC) Cleave->Purify

Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Biological Assay: Competitive Receptor Binding Assay

To quantify the biological activity of a newly synthesized peptide, a competitive binding assay is a standard method to determine its affinity for a specific receptor. This is particularly relevant for analogs of opioid peptides like morphiceptin.[17]

Protocol Outline:

  • Preparation: Prepare cell membrane homogenates expressing the target receptor (e.g., µ-opioid receptor).

  • Reaction Mixture: In a multi-well plate, combine the membrane preparation, a known radiolabeled ligand (e.g., [³H]-DAMGO), and varying concentrations of the unlabeled test peptide (the competitor).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand. The membranes with bound ligand are trapped on the filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to calculate the IC₅₀ value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand). The affinity constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Hypothetical Comparative Data:

Peptide AnalogTarget ReceptorIC₅₀ (nM)Notes
Native Peptide (e.g., Morphiceptin)µ-Opioid Receptor25.0Baseline activity.
L-Mor Analog µ-Opioid Receptor10.5Increased affinity, likely due to a more favorable, pre-organized conformation for receptor binding.[5]
Tic Analog µ-Opioid Receptor5.2Highest affinity due to severe conformational restriction, but may have altered selectivity or solubility.[9][10]

Conclusion and Future Perspectives

The incorporation of this compound into peptides is a sophisticated strategy for influencing their three-dimensional structure and, consequently, their biological activity. As a proline surrogate, it successfully induces β-turn conformations, but with distinct geometries compared to its natural counterpart.[5] This distinction is the cornerstone of its utility, offering medicinal chemists a tool to fine-tune peptide architecture to enhance receptor affinity and selectivity.

While alternatives like Tic offer greater rigidity, the morpholine scaffold provides a unique combination of conformational control and favorable physicochemical properties that can improve a drug candidate's overall profile, including solubility and pharmacokinetics.[3][4]

Future research should focus on expanding the library of L-Mor-containing peptides against a broader range of biological targets, from G-protein coupled receptors to enzymes like DPP-IV and ACE.[18] Elucidating the structure-activity relationships of these novel peptidomimetics will undoubtedly pave the way for the development of next-generation peptide therapeutics with superior performance.

References

  • De Capua, A., et al. (2008). Configurationally driven folding of model tetrapeptides containing L- or D-morpholine-3-carboxylic acids as beta-turn nucleators. Chirality, 20(9), 1019-1027.
  • Ciotta, A., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2246-2266.
  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Mary, S. & Meunier, S. (2010). Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. In Methods in Molecular Biology.
  • Goodman, M., et al. (2002). 4 Synthesis of Peptides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.
  • Delor, A., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 2757-2773.
  • Thamm, P. & Goodman, M. (2002). 9.2 Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b.
  • Isidro-Llobet, A., et al. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Chemical Society Reviews, 38(3), 621-638.
  • Di Fenza, A., et al. (2021). New Insights into Bioactive Peptides: Design, Synthesis, Structure–Activity Relationship. Molecules, 26(23), 7249.
  • Sarris, K. & Fasman, G. D. (2014). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Methods in Molecular Biology, 1184, 127-142.
  • Drug Design.org. Structure Activity Relationships.
  • Valle, G., et al. (1992). Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue. International Journal of Peptide and Protein Research, 40(3-4), 222-232.
  • UC Berkeley. (2011). Peptide Synthesis in the Laboratory. YouTube.
  • Kafarski, P. & Lejczak, B. (2011). Structure-activity relationship in morphine analogues. ResearchGate.
  • Karle, I. L. (1999). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Chirality, 11(5-6), 466-473.
  • Andre, C., et al. (2022). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Molecules, 27(19), 6608.
  • Zhang, L., et al. (2010). Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery. Current Protein & Peptide Science, 11(8), 752-758.
  • Lita, A., et al. (2016). Selenazolidine: a selenium containing proline surrogate in peptide science. Organic & Biomolecular Chemistry, 14(36), 8560-8566.
  • Ullah, F., et al. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. ACS Omega, 8(51), 48723-48733.
  • Carpenter, K. A., et al. (1990). Morphiceptin Analogs Containing 2-aminocyclopentane Carboxylic Acid as a Peptidomimetic for Proline. International Journal of Peptide and Protein Research, 35(4), 345-352.
  • Strianese, O., et al. (2022). Gel-Forming of Self-Assembling Peptides Functionalized with Food Bioactive Motifs Modulate DPP-IV and ACE Inhibitory Activity in Human Intestinal Caco-2 Cells. Gels, 8(11), 735.
  • Dziuba, B. & Dziuba, M. (2014). Manufacturing of peptides exhibiting biological activity. Acta Biochimica Polonica, 61(3), 435-442.
  • Wang, L., et al. (2013). Research Progress in Structure-Activity Relationship of Bioactive Peptides. ResearchGate.
  • Zecchini, G. P., et al. (2007). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. Molecules, 12(4), 844-859.
  • Cini, C., et al. (1985). Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. Italian Journal of Biochemistry, 34(5), 316-326.
  • White, C. J. & Yudin, A. K. (2011). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 133(38), 15141-15151.
  • Hrabálek, A., et al. (2022). Proline, hydroxyproline, and pyrrolidone carboxylic acid derivatives as highly efficient but reversible transdermal permeation enhancers. Scientific Reports, 12, 19478.

Sources

Comparative study of Cbz versus Boc protection for morpholine carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Cbz and Boc Protection for Morpholine Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate assembly of pharmaceutical intermediates. Morpholine carboxylic acids are valuable scaffolds in drug discovery, and their successful functionalization often hinges on the effective protection of the secondary amine. This guide provides a detailed comparative analysis of two of the most widely used amine-protecting groups, Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc), in the context of morpholine carboxylic acid chemistry. We will delve into the mechanistic underpinnings, provide field-tested experimental protocols, and offer data-driven insights to guide your choice of the optimal protecting group for your specific synthetic challenge.

The Contenders: A Mechanistic Overview

The choice between Cbz and Boc is not merely one of preference but a strategic decision based on their distinct chemical properties and mechanisms of removal. Both form a carbamate with the morpholine nitrogen, effectively reducing its nucleophilicity and basicity.[1]

  • The Cbz Group (Carboxybenzyl or Z): Introduced by Bergmann and Zervas in 1932, the Cbz group is a classic stalwart in peptide and heterocyclic chemistry.[2][3] It is installed using benzyl chloroformate (Cbz-Cl) and is renowned for its robustness. Its removal, however, requires specific reductive conditions. The key feature of the Cbz group is its cleavage by hydrogenolysis , typically using a palladium catalyst (Pd/C) under a hydrogen atmosphere.[1][2] This process reduces the benzyl group to toluene and generates an unstable carbamic acid, which spontaneously decarboxylates to release the free amine.[2][4]

  • The Boc Group (tert-Butoxycarbonyl): The Boc group is arguably the most common amine protecting group in contemporary organic synthesis.[5] It is typically introduced using di-tert-butyl dicarbonate (Boc₂O).[5] The Boc group's popularity stems from its ease of removal under acidic conditions .[6] Strong acids like trifluoroacetic acid (TFA) protonate the carbamate, leading to the formation of a stable tert-butyl cation and the release of the unstable carbamic acid, which then decarboxylates.[4][7]

The fundamental difference in their deprotection pathways—hydrogenolysis for Cbz and acidolysis for Boc—is the basis for their orthogonality , a critical concept in multi-step synthesis where one group can be removed without affecting the other.[1][2]

G cluster_0 Cbz (Z) Protection cluster_1 Boc Protection Cbz_Protected N-Cbz-Morpholine Carboxylic Acid Cbz_Deprotect H₂, Pd/C (Hydrogenolysis) Cbz_Protected->Cbz_Deprotect Deprotection Cbz_Protect Morpholine Carboxylic Acid + Cbz-Cl, Base Cbz_Protect->Cbz_Protected Protection Free Amine Free Amine Cbz_Deprotect->Free Amine Yields Toluene + CO₂ Boc_Protected N-Boc-Morpholine Carboxylic Acid Boc_Deprotect TFA or HCl (Acidolysis) Boc_Protected->Boc_Deprotect Deprotection Boc_Protect Morpholine Carboxylic Acid + Boc₂O, Base Boc_Protect->Boc_Protected Protection Boc_Deprotect->Free Amine Yields Isobutylene + CO₂

Caption: Core pathways for Cbz and Boc protection/deprotection.

Head-to-Head Comparison: Experimental Protocols & Performance

The theoretical advantages of each group are best understood through practical application. Below are representative protocols and comparative data for the protection and deprotection of a generic morpholine carboxylic acid.

Protection Reaction

The protection of the morpholine nitrogen is a standard nucleophilic substitution reaction.

Workflow cluster_cbz Cbz Protection Workflow cluster_boc Boc Protection Workflow cbz_start Dissolve Morpholine Acid & Base (e.g., Na₂CO₃) in Solvent (e.g., THF/H₂O) cbz_reagent Add Benzyl Chloroformate (Cbz-Cl) dropwise at 0°C cbz_start->cbz_reagent cbz_react Stir at RT (2-12 h) cbz_reagent->cbz_react cbz_workup Aqueous Workup & Extraction cbz_react->cbz_workup cbz_product N-Cbz-Morpholine Acid cbz_workup->cbz_product boc_start Dissolve Morpholine Acid & Base (e.g., NaOH, TEA) in Solvent (e.g., Dioxane/H₂O) boc_reagent Add Di-tert-butyl Dicarbonate (Boc₂O) boc_start->boc_reagent boc_react Stir at RT (4-24 h) boc_reagent->boc_react boc_workup Aqueous Workup & Extraction boc_react->boc_workup boc_product N-Boc-Morpholine Acid boc_workup->boc_product

Caption: General experimental workflows for protection reactions.

Experimental Protocol: N-Boc Protection of (S)-Morpholine-2-carboxylic Acid A synthesis of (S)-N-Boc-morpholine-2-carboxylic acid can be achieved from epichlorohydrin, although specific protocols for direct protection of the parent acid are common in the literature.[8] Generally, the procedure involves dissolving the morpholine carboxylic acid in a suitable solvent system like dioxane/water with a base such as sodium hydroxide, followed by the addition of Boc-anhydride and stirring at room temperature.[5]

Experimental Protocol: N-Cbz Protection of Morpholine Carboxylic Acid The Cbz protection typically involves Schotten-Baumann conditions. The morpholine carboxylic acid is dissolved in an aqueous basic solution (e.g., sodium carbonate in THF/water), cooled to 0°C, and benzyl chloroformate is added dropwise.[2] The reaction is stirred until completion, followed by a standard aqueous workup.

Data Summary: Protection Reaction

ParameterCbz ProtectionBoc ProtectionExpert & Causality Insights
Primary Reagent Benzyl Chloroformate (Cbz-Cl)Di-tert-butyl Dicarbonate (Boc₂O)Cbz-Cl is a potent lachrymator and moisture-sensitive, requiring careful handling. Boc₂O is a stable, easy-to-handle solid, making it preferable for routine and large-scale operations.[5]
Typical Base Na₂CO₃, NaHCO₃NaOH, Et₃N, DMAPThe choice of base is critical. For Cbz-Cl, an inorganic base in a biphasic system is common to neutralize the HCl byproduct. For the less reactive Boc₂O, stronger organic bases or hydroxide are often used to deprotonate the amine effectively.
Reaction Time Generally faster (2-12 h)Can be slower (4-24 h)Cbz-Cl is more electrophilic than Boc₂O, leading to faster reaction kinetics under comparable conditions.
Typical Yields High (>90%)High (>90%)Both methods are highly optimized and reliably provide excellent yields when performed correctly.[6][9]
Deprotection Reaction

This is where the strategic choice between Cbz and Boc becomes most apparent.

Workflow cluster_cbz Cbz Deprotection Workflow cluster_boc Boc Deprotection Workflow cbz_start Dissolve N-Cbz Acid in Solvent (e.g., MeOH, EtOAc) cbz_reagent Add Catalyst (e.g., 10% Pd/C) cbz_start->cbz_reagent cbz_react Stir under H₂ atmosphere (1-3 atm, 2-16 h) cbz_reagent->cbz_react cbz_workup Filter Catalyst (e.g., through Celite®) cbz_react->cbz_workup cbz_product Free Morpholine Acid cbz_workup->cbz_product boc_start Dissolve N-Boc Acid in Solvent (e.g., DCM, Dioxane) boc_reagent Add Strong Acid (e.g., TFA, 4M HCl) boc_start->boc_reagent boc_react Stir at 0°C to RT (0.5-4 h) boc_reagent->boc_react boc_workup Evaporate Solvent & Acid (often co-evaporate with toluene) boc_react->boc_workup boc_product Amine Salt (e.g., TFA salt) boc_workup->boc_product

Caption: General experimental workflows for deprotection.

Experimental Protocol: Cbz Deprotection (Hydrogenolysis) The N-Cbz protected morpholine is dissolved in a solvent like methanol or ethyl acetate. A catalytic amount of palladium on carbon (typically 5-10 mol%) is added. The mixture is then stirred under a hydrogen atmosphere (from a balloon or a Parr hydrogenator) until TLC or LCMS indicates complete consumption of the starting material.[9][10] The crucial workup step involves carefully filtering the heterogeneous catalyst through a pad of Celite to prevent exposure of the pyrophoric catalyst to air.

Experimental Protocol: Boc Deprotection (Acidolysis) The N-Boc protected morpholine is dissolved in a solvent such as dichloromethane (DCM). Trifluoroacetic acid (TFA) is added (often in a 1:1 ratio with the solvent) at 0°C, and the reaction is stirred at room temperature.[5][11] The reaction is typically very clean and fast. Workup involves removing the solvent and excess TFA under reduced pressure, often yielding the TFA salt of the morpholine amine.[7]

Data Summary: Deprotection Reaction

ParameterCbz DeprotectionBoc DeprotectionExpert & Causality Insights
Primary Reagent H₂ gas, Pd/C catalystTrifluoroacetic Acid (TFA), HClHydrogenolysis requires specialized equipment (hydrogenator or balloon setup) and careful handling of a flammable gas and pyrophoric catalyst.[12] Acidolysis is operationally simpler, requiring only standard lab glassware.[11][13]
Byproducts Toluene, CO₂Isobutylene, CO₂, TFA saltCbz removal yields neutral byproducts, resulting in the free amine directly. Boc removal yields the amine salt, which may require a subsequent basic workup to liberate the free amine. The formation of the t-butyl cation can lead to side reactions with sensitive functional groups if scavengers are not used.[6]
Reaction Time 2-16 hours0.5-4 hoursBoc deprotection is generally much faster and often complete within an hour.[14][15]
Functional Group Compatibility Sensitive to reducible groups (alkenes, alkynes, nitro, some benzyl ethers).Sensitive to acid-labile groups (t-butyl esters, trityl ethers).This is the most critical distinction. Cbz deprotection is incompatible with many common functionalities. Boc deprotection is incompatible with other acid-sensitive protecting groups.[1][16]

Orthogonality and Stability: The Synthetic Strategy

The true power in choosing between Cbz and Boc lies in their orthogonality. A Cbz group is stable to the strong acidic conditions used to remove a Boc group, and a Boc group is stable to the neutral hydrogenolysis conditions used to remove a Cbz group.[2][11]

Orthogonality Start Di-Protected Morpholine (N-Boc, X-Cbz) Path1_Step1 Treat with TFA/DCM Start->Path1_Step1 Acidic Deprotection Path2_Step1 Treat with H₂/Pd-C Start->Path2_Step1 Reductive Deprotection Path1_Result Free Amine at N X-Cbz group remains Path1_Step1->Path1_Result Path2_Result N-Boc group remains Free group at X Path2_Step1->Path2_Result

Caption: Orthogonal removal of Boc and Cbz groups.

Stability Profile Summary

Protecting GroupStable ToLabile To
Cbz Strong acids (TFA, HCl), most bases, nucleophiles.[17][18]Catalytic Hydrogenolysis (H₂/Pd-C).[17]
Boc Catalytic Hydrogenolysis, most bases, nucleophiles.[6]Strong acids (TFA, HCl).[6][16]

Application Focus: Making the Right Choice

The decision to use Cbz or Boc should be dictated by the overall synthetic plan.

  • Choose Cbz when:

    • Robustness is paramount: The synthesis involves harsh, non-reductive conditions (e.g., strong bases, organometallics).

    • The final product must be the free amine: Cbz deprotection avoids the formation of an acid salt.

    • The molecule contains acid-sensitive groups: Such as tert-butyl esters or other Boc-protected amines.

  • Choose Boc when:

    • Operational simplicity is desired: The reagents are easier to handle, and the deprotection is faster and requires no special equipment.[5]

    • Orthogonality to Cbz or Fmoc is needed: This is the standard in modern solid-phase peptide synthesis (SPPS) and complex molecule synthesis.[1]

    • The molecule contains reducible functional groups: Such as alkenes, alkynes, or nitro groups that would not survive hydrogenolysis.

Conclusion

Both Cbz and Boc are highly effective and reliable protecting groups for the morpholine carboxylic acid scaffold. There is no single "best" choice, only the most appropriate choice for a given synthetic context. The Boc group offers superior ease of use, milder deprotection conditions for many substrates, and compatibility with a wider range of reducible functional groups, making it the default choice for many modern applications. The Cbz group , while requiring more specialized deprotection conditions, remains indispensable for its exceptional stability towards acidic and basic reagents, providing a robust option when other parts of the molecule demand such resilience. A thorough analysis of your synthetic route and potential functional group incompatibilities is the key to leveraging these powerful tools to their full potential.

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications.
  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.
  • Poullain, C., et al. (2022). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. NIH.
  • ResearchGate. (2012). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • MacMillan, D. W. C., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access.
  • ResearchGate. (2018). Cbz deprotection conditions: screening of catalysts and sources of H2.
  • E. K. Y. Be, et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports. NIH.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
  • Nature. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • MDPI. (2018). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol.
  • Semantic Scholar. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups.
  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • ResearchGate. (2023). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage?.
  • ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
  • Google Patents. (2016). US20160024143A1 - Deprotection method.
  • The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION.

Sources

A Comparative Guide to the Validation of Analytical Methods for (S)-4-Cbz-Morpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous and validated analysis of chiral intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). (S)-4-Cbz-Morpholine-3-carboxylic acid, a key chiral building block, demands precise analytical control to monitor its enantiomeric purity and concentration. This guide provides an in-depth comparison of analytical methodologies and a detailed framework for the validation of a selected method, grounded in scientific principles and regulatory expectations.

The Criticality of Stereospecific Analysis

This compound possesses a stereogenic center, meaning it exists as a pair of non-superimposable mirror images, or enantiomers. In drug development, different enantiomers of a chiral molecule can exhibit widely varying pharmacological and toxicological profiles. Therefore, the ability to selectively quantify the desired (S)-enantiomer in the presence of its (R)-counterpart is not merely an analytical task but a fundamental requirement for quality control and regulatory compliance. An unvalidated or poorly characterized analytical method can lead to inaccurate assessments of purity, potentially compromising patient safety and the integrity of clinical data.

A Comparative Overview of Analytical Techniques

The separation and quantification of chiral carboxylic acids like this compound can be approached through several analytical techniques. The choice of method is often a balance between performance, availability of resources, and the specific requirements of the analysis (e.g., routine QC vs. reference standard characterization).

Analytical Technique Principle of Chiral Separation Advantages Disadvantages
Direct Chiral HPLC Utilizes a Chiral Stationary Phase (CSP) that interacts stereoselectively with the enantiomers.[1][2]Method development can be straightforward; direct analysis without derivatization.CSPs can be expensive and may have a limited lifespan; finding a suitable CSP may require screening.[2]
Indirect Chiral HPLC Enantiomers are derivatized with a chiral reagent to form diastereomers, which are then separated on a standard achiral column.[1][3]Utilizes common, less expensive achiral columns; can be very effective when direct methods fail.[3]Derivatization adds complexity and potential for side reactions or incomplete reactions; may introduce analytical errors.
Chiral Capillary Electrophoresis (CE) A chiral selector is added to the background electrolyte, leading to differential migration of the enantiomers.[4]High separation efficiency; very small sample and reagent consumption.Can be less robust for routine QC applications compared to HPLC; sensitivity may be lower without specialized detectors.
Gas Chromatography (GC) Requires derivatization to a volatile compound, followed by separation on a chiral GC column.High resolution and sensitivity.The compound must be volatile or made volatile through derivatization, which may not be straightforward for this molecule.

For routine quality control of this compound, Direct Chiral High-Performance Liquid Chromatography (HPLC) is often the preferred method due to its robustness, directness, and widespread availability in pharmaceutical laboratories. The remainder of this guide will focus on the development and validation of a direct chiral HPLC method.

Experimental Protocol: A Validated Chiral HPLC Method

This section provides a detailed, step-by-step methodology for the analysis of this compound using a direct chiral HPLC method. The causality behind experimental choices is explained to provide a deeper understanding of the protocol.

Materials and Instrumentation
  • Reference Standards: this compound and (R)-4-Cbz-Morpholine-3-carboxylic acid (for specificity).

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Formic acid or trifluoroacetic acid (as a mobile phase modifier).

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector. A polysaccharide-based chiral stationary phase, such as one based on cellulose or amylose derivatives, is recommended for initial screening.[5]

Chromatographic Conditions
Parameter Condition Rationale
Column Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))These phases are known for their broad enantioselectivity for a wide range of chiral compounds, including carboxylic acids.[2][5]
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (e.g., 70:30 v/v)The organic modifier and its ratio to the aqueous phase are critical for achieving retention and resolution. The acidic modifier helps to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC that provides a good balance between analysis time and column efficiency.
Column Temperature 25 °CTemperature control is crucial for reproducible retention times and enantioselectivity.
Detection Wavelength 220 nmSelected based on the UV absorbance of the carbobenzyloxy (Cbz) protecting group.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution (0.1 mg/mL): Accurately weigh an appropriate amount of the sample, dissolve in, and dilute with the mobile phase to achieve a final concentration of approximately 0.1 mg/mL.

Method Validation: A Self-Validating System

The validation of an analytical method is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[6][7] The validation will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters, the experimental approach, and typical acceptance criteria for a chiral HPLC method for an API intermediate.

Validation Parameter Experimental Approach Acceptance Criteria
Specificity Inject blank, (S)-enantiomer, (R)-enantiomer, and a mixture of both. Perform forced degradation studies (acid, base, oxidation, heat, light).[10]The peak for the (S)-enantiomer should be free of interference from the blank and the (R)-enantiomer. The method should be able to separate the (S)-enantiomer from any degradation products.
Linearity Analyze a series of solutions over a range of concentrations (e.g., 50% to 150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.[7] The y-intercept should not be significantly different from zero.
Range The range is established by confirming that the method has an acceptable degree of linearity, accuracy, and precision within that range.[11]The specified range is typically 80% to 120% of the test concentration for an assay.[12]
Accuracy Analyze samples with known concentrations of the (S)-enantiomer (e.g., by spiking a placebo with the reference standard at three concentration levels).The mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability) Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration.The Relative Standard Deviation (RSD) should be ≤ 2.0%.
Precision (Intermediate) Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.The RSD should be ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1.The precision (RSD) at the LOQ should be ≤ 10%.
Robustness Intentionally vary method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and observe the effect on the results.The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.
System Suitability Performed before each analytical run to ensure the system is performing adequately.[7]Tailing factor ≤ 2.0; Theoretical plates > 2000; Resolution between enantiomers > 1.5; RSD of replicate injections ≤ 2.0%.

Visualizing the Workflow

Diagrams can aid in understanding the logical flow of the experimental and validation processes.

ExperimentalWorkflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Mobile Phase A->B C Dilution to Final Concentration B->C D System Suitability Check C->D E Sample Injection D->E F Data Acquisition E->F G Peak Integration F->G H Quantification G->H I Report Generation H->I

Caption: Experimental workflow for HPLC analysis.

ValidationProcess Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters of analytical method validation.

Conclusion

The validation of analytical methods for chiral intermediates like this compound is a scientifically rigorous and legally mandated process. A well-validated direct chiral HPLC method provides a reliable and robust tool for ensuring the quality and enantiomeric purity of this critical building block. By following a structured approach to method development and validation, grounded in the principles outlined in this guide and the referenced regulatory documents, researchers and drug developers can have high confidence in their analytical data, ultimately contributing to the development of safe and effective medicines. The emphasis on understanding the "why" behind each step, from the choice of analytical technique to the specific validation parameters, fosters a culture of scientific integrity and excellence.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • PharmaRegulatory.in. (2025, December 18). Validation of Analytical Methods: EMA and FDA Audit Findings.
  • BenchChem. (2025). Application Note: Chiral HPLC Method Development for the Resolution of Carboxylic Acids Using (S)-(+)-1-Methoxy-2-propylamine.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Inorganics. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
  • ResearchGate. (2025, August 7). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases.
  • PubMed. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography.
  • R Discovery. (n.d.). Validated HPLC Method Research Articles - Page 1.
  • Omics Online. (n.d.). Development and Validation of Analytical Methods for Pharmaceuticals.
  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS.
  • University of Dhaka. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives.
  • Quality System Compliance Industry. (n.d.). Step-by-Step Analytical Methods Validation and Protocol.
  • Semantic Scholar. (n.d.). VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE.
  • ScienceDirect. (n.d.). Chiral Drug Separation.
  • National Institutes of Health. (n.d.). Bioanalytical method validation: An updated review.
  • OUCI. (n.d.). Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product.
  • Elsevier. (2001). Validation of an HPLC method for the quantification of ambroxol hydrochloride and benzoic acid in a syrup as pharmaceutical form.
  • National Institutes of Health. (n.d.). Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form.
  • Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.

Sources

A Comparative Guide to the Conformational Analysis of Peptides: The Influence of Morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development, peptides represent a class of molecules with high specificity and low toxicity.[1] However, their inherent flexibility often leads to reduced binding affinity and susceptibility to proteolytic degradation, significant hurdles in drug design.[2] To overcome these limitations, medicinal chemists often introduce conformational constraints. One such strategy is the incorporation of a morpholine scaffold, a heterocyclic motif known to enhance the pharmacological profiles of bioactive molecules.[3][4] This guide provides a comprehensive comparison of the conformational analysis of native peptides versus those modified with morpholine scaffolds, detailing the experimental and computational methodologies that underpin these investigations.

The Dichotomy of Flexibility and Rigidity in Peptide Function

The biological activity of a peptide is intrinsically linked to its three-dimensional structure. Native peptides in solution often exist as a dynamic ensemble of conformations.[5] This flexibility, while allowing them to adapt to various binding partners, can be entropically unfavorable for high-affinity interactions.[2] The introduction of a rigid scaffold, such as a morpholine ring, pre-organizes the peptide into a bioactive conformation, reducing the entropic penalty upon binding and enhancing stability.[6][7]

The morpholine ring, with its chair-like conformation and defined bond angles, acts as a rigidifying element.[6] Its integration into a peptide backbone can lock specific dihedral angles, thereby limiting the accessible conformational space. This structural constraint is a cornerstone of designing potent and stable peptide-based drugs.

Experimental Approaches to Unraveling Peptide Conformation

A multi-faceted approach, combining several spectroscopic and structural techniques, is essential for a thorough conformational analysis. Each method provides complementary information, painting a holistic picture of the peptide's structure in different environments.

High-resolution NMR spectroscopy is the preeminent technique for determining the solution-state conformation of peptides.[8] It provides atomic-level information on bond connectivities, dihedral angles, and through-space proximities of atoms.

Key NMR Experiments for Conformational Analysis:

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, establishing through-bond connectivity within amino acid residues.

  • TOCSY (Total Correlation Spectroscopy): Reveals the entire spin system of an amino acid residue, aiding in residue-type identification.[9]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.[9] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons.

For a peptide with a morpholine scaffold, NMR analysis would reveal characteristic NOEs between the morpholine ring protons and adjacent amino acid residues, defining their relative orientation. Furthermore, the coupling constants (³J-values) derived from COSY and TOCSY spectra can be used to determine backbone and side-chain dihedral angles via the Karplus equation, offering quantitative insight into the conformational preferences imposed by the scaffold.

Protocol: 2D NMR for Peptide Conformational Analysis

  • Sample Preparation: Dissolve the peptide (1-5 mM) in an appropriate deuterated solvent (e.g., D₂O, CD₃OH, or a mixture reflecting a biological environment).[9] Add a known concentration of a reference standard (e.g., DSS or TSP).

  • Data Acquisition: Record a series of 2D NMR spectra (COSY, TOCSY, NOESY) on a high-field NMR spectrometer (≥ 600 MHz).[8] The mixing time for TOCSY should be optimized to allow magnetization transfer throughout the spin system (typically 60-100 ms). The NOESY mixing time should be varied (e.g., 100-400 ms) to build up NOE intensities.

  • Resonance Assignment: Utilize the COSY and TOCSY spectra to identify the spin systems of the individual amino acid residues. The sequential assignment is then performed using the NOESY spectrum to connect adjacent residues through dαN(i, i+1), dNN(i, i+1), and dβN(i, i+1) NOEs.

  • Structural Restraint Generation: Integrate the cross-peaks in the NOESY spectrum to derive interproton distance restraints. Measure coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.

  • Structure Calculation: Use the experimental restraints as input for molecular dynamics and simulated annealing calculations to generate an ensemble of low-energy structures consistent with the NMR data.

CD spectroscopy is a powerful technique for rapidly assessing the secondary structure content (α-helix, β-sheet, random coil) of peptides in solution.[10] It measures the differential absorption of left and right circularly polarized light by a chiral molecule.

  • Native Peptides: Often exhibit CD spectra characteristic of a random coil, with a strong negative band around 200 nm, indicating a high degree of flexibility.[5]

  • Morpholine-Scaffolded Peptides: The introduction of the morpholine scaffold can induce the formation of stable secondary structures, such as β-turns or helices. This would be reflected in a distinct CD spectrum, for example, a negative band around 222 nm and a positive band around 205 nm for a β-turn.[10]

By comparing the CD spectra of a peptide with and without the morpholine scaffold, one can quickly ascertain the ordering effect of the scaffold on the peptide's global conformation.

Experimental Workflow for Comparative CD Analysis

CD_Workflow cluster_0 Peptide Preparation cluster_1 Spectroscopic Measurement cluster_2 Data Analysis & Comparison Native_Peptide Native Peptide Solution CD_Spec CD Spectrometer Native_Peptide->CD_Spec Measure Spectrum Scaffold_Peptide Scaffolded Peptide Solution Scaffold_Peptide->CD_Spec Measure Spectrum Data_Analysis Spectral Deconvolution CD_Spec->Data_Analysis Output Spectra Comparison Comparative Analysis Data_Analysis->Comparison Secondary Structure %

Caption: Workflow for comparing peptide secondary structure using CD.

Computational Modeling: In Silico Insights into Conformational Landscapes

Computational methods are indispensable for exploring the conformational space available to a peptide and for refining experimentally derived structures.[1][11]

  • Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a peptide over time, providing a detailed picture of its dynamic behavior.[12] By simulating the peptide in a solvent box, one can observe the conformational transitions and identify the most stable structures. For a morpholine-containing peptide, MD simulations can reveal how the rigid scaffold influences the overall flexibility and the conformation of adjacent residues.

  • Quantum Mechanics (QM) Calculations: QM methods can be used to accurately calculate the low-energy conformations of the morpholine ring itself and its effect on the peptide backbone's electronic structure.

Comparative Conformational Data (Illustrative)

ParameterNative Peptide (Example)Morpholine-Scaffolded Peptide (Example)
Predominant Conformation Random CoilWell-defined β-turn
RMSD (Backbone) High (e.g., > 3.0 Å)Low (e.g., < 1.0 Å)
Key Dihedral Angles (φ, ψ) Broad DistributionRestricted Range
Proteolytic Stability LowHigh

Logical Flow of a Combined Experimental-Computational Study

Conformational_Analysis_Flow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_synthesis Synthesis & Design CD Circular Dichroism Global Secondary Structure MD Molecular Dynamics Conformational Sampling CD->MD NMR NMR Spectroscopy Atomic-level Restraints Structure_Calc Structure Calculation Ensemble of Structures NMR->Structure_Calc Distance & Angle Restraints MD->Structure_Calc Refinement Design Peptide Design Native vs. Scaffolded Structure_Calc->Design Structure-Activity Relationship Synthesis Peptide Synthesis Design->Synthesis Synthesis->CD Synthesis->NMR

Caption: Integrated workflow for peptide conformational analysis.

Conclusion: A Synergistic Approach for Rational Drug Design

The conformational analysis of peptides, particularly when comparing flexible native sequences to their conformationally constrained, morpholine-scaffolded counterparts, requires a synergistic application of experimental and computational techniques. NMR provides the detailed atomic-level information necessary for high-resolution structure determination, while CD spectroscopy offers a rapid and valuable assessment of the global conformational changes induced by the scaffold. Computational modeling complements these experimental approaches by providing insights into the dynamics and energetics of the system.

By understanding how the morpholine scaffold pre-organizes a peptide into a bioactive conformation, researchers can rationally design more potent, stable, and effective peptide-based therapeutics. This integrated analytical approach is fundamental to advancing the field of peptide drug discovery.

References

  • Yang, C., Xu, X., & Xiang, C. (2024). Current Computational Methods for Protein-peptide Complex Structure Prediction. Current Medicinal Chemistry, 31(26), 4058-4078.
  • PubMed. (n.d.). Current Computational Methods for Protein-peptide Complex Structure Prediction.
  • (2001). Methods of peptide conformation studies. Acta Biochimica Polonica, 48(4), 1091-1099.
  • Yang, C., et al. (2024). Current Computational Methods for Protein-peptide Complex Structure Prediction. Current Medicinal Chemistry.
  • (2023). Morpholine Scaffolds' Preparation for Foldamers' Design and Construction.
  • (n.d.). Synthesis of morpholine‐β‐amino acids for peptide and optoelectronic...
  • (n.d.). Peptides of a Feather: How Computation Is Taking Peptide Therapeutics under Its Wing. MDPI.
  • Yang, C. (n.d.). Current Computational Methods for Protein-peptide Complex Structure Prediction. Bentham Science.
  • (2020).
  • (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
  • (n.d.). Contribution of the morpholine scaffold on the activity of...
  • (n.d.). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
  • Balaram, P. (n.d.).
  • (2025). Diversity-Oriented Synthesis of Morpholine-Containing Molecular Scaffolds.
  • (n.d.). Morpholine-containing molecular scaffolds of our in-house library. The...
  • (n.d.). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College.
  • (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • (1986). Peptide Structure Determination by NMR.
  • (n.d.). peptide nmr. ETH Zurich.
  • Jain, A., & Sahu, S. K. (2024).
  • (n.d.). Morpholine Prevents the Formation of Aspartimide from β-allyl ester aspartic acid during Fmoc Cleavage in SPPS of Stapled Peptides.
  • (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC.
  • (n.d.). Embracing Complexity: Peptides as Tunable Scaffolds in the Construction of Discrete Supramolecular Systems. PubMed Central.
  • (2023).
  • (n.d.).

Sources

A Cost-Benefit Analysis of (S)-4-Cbz-Morpholine-3-carboxylic Acid in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the selection of chiral building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes, the cost of goods, and the ultimate pharmacokinetic profile of a drug candidate.[1] Among the privileged heterocyclic scaffolds, morpholines are frequently employed due to their advantageous physicochemical properties, such as improved solubility and metabolic stability, which can enhance a compound's drug-like characteristics.[2][3] This guide provides a comprehensive cost-benefit analysis of a key chiral building block, (S)-4-Cbz-Morpholine-3-carboxylic acid, comparing its utility and economic viability against common alternatives.

This analysis is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and experimental data to inform the strategic selection of building blocks in complex synthetic campaigns. We will delve into the nuances of protecting group strategies, cost implications, and the inherent synthetic advantages and disadvantages of this morpholine derivative compared to its Boc-protected counterpart and analogous piperazine and thiomorpholine scaffolds.

The Strategic Value of the Morpholine Scaffold

The morpholine ring is more than just a simple heterocycle; its incorporation into a molecular structure can confer significant pharmacokinetic advantages. The presence of the oxygen atom reduces the basicity of the nitrogen (pKa of morpholine ≈ 8.4) compared to piperidine, which often leads to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.[2][3] This modulation of pKa can be crucial for optimizing a drug candidate's interaction with its biological target and for improving oral bioavailability.[4] Furthermore, the morpholine moiety can participate in hydrogen bonding and other non-covalent interactions within a protein binding site, contributing to overall potency.[5]

Cost-Performance Benchmark: this compound vs. Alternatives

The economic feasibility of a synthetic route is a paramount consideration in drug development. The choice of starting materials and protecting groups plays a pivotal role in the overall cost. Below is a comparative cost analysis of this compound and its common alternatives based on currently available supplier pricing. Prices are subject to variation based on supplier, purity, and scale.

CompoundProtecting GroupTypical Price (USD/g) - Research Scale (1g)Key Considerations
This compound Cbz (Carboxybenzyl)$150 - $300Cbz group is stable to acidic and basic conditions; removed by hydrogenolysis.
(S)-4-Boc-Morpholine-3-carboxylic acid Boc (tert-Butoxycarbonyl)$180 - $350Boc group is easily removed with acid; sensitive to strong acids.
(S)-1-Boc-Piperazine-2-carboxylic acid Boc$200 - $400Piperazine offers two sites for substitution, potentially complicating synthesis.
(S)-Thiomorpholine-3-carboxylic acid None (requires protection)$250 - $500+The sulfur atom can be susceptible to oxidation, requiring careful reaction planning.

Analysis of Cost-Benefit:

From a purely cost-centric perspective, the Cbz-protected morpholine derivative often presents a more economical option at the research scale compared to its Boc-protected counterpart and other heterocyclic analogs. However, the true cost-benefit analysis extends beyond the initial purchase price and must account for the synthetic strategy and potential downstream challenges.

The choice between a Cbz and Boc protecting group is a classic synthetic decision. The Cbz group's stability to a wider range of non-reductive conditions can be advantageous in multi-step syntheses.[2] However, its removal via catalytic hydrogenolysis may not be compatible with other reducible functional groups in the molecule, such as alkenes, alkynes, or nitro groups. In such cases, the more acid-labile Boc group, despite its potentially higher initial cost, may offer a more efficient overall route by avoiding complex protecting group manipulations.

Piperazine and thiomorpholine analogs introduce further strategic considerations. While the piperazine scaffold is also a privileged structure in medicinal chemistry, its two nitrogen atoms can necessitate additional protection/deprotection steps, increasing complexity and cost.[6] Thiomorpholine derivatives offer a distinct structural variation, but the potential for sulfur oxidation to the corresponding sulfoxide or sulfone requires careful selection of reagents and reaction conditions, which can add to the process development timeline.[7]

Experimental Protocols and Performance Insights

To provide a practical context for this analysis, we present a representative experimental protocol for the use of this compound in amide bond formation, a cornerstone reaction in medicinal chemistry.

Protocol 1: Amide Bond Formation using this compound

This protocol details a standard procedure for coupling this compound with a primary amine, such as benzylamine, using a common coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate vial, dissolve benzylamine (1.1 eq) in a small amount of anhydrous DMF.

  • Add the benzylamine solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Expected Performance:

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

This protocol outlines the standard procedure for the removal of the Cbz protecting group.

Materials:

  • Cbz-protected morpholine derivative (1.0 eq)

  • Palladium on carbon (10% Pd/C, 10 mol%)

  • Methanol or Ethanol

  • Hydrogen source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the Cbz-protected compound in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C to the solution.

  • Securely attach a hydrogen-filled balloon to the flask or place the flask on a hydrogenation apparatus.

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 2-8 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Causality and Experimental Choices:

  • Choice of Coupling Agent: HATU is a highly efficient coupling reagent that minimizes racemization, which is crucial when working with chiral building blocks.

  • Base Selection: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the coupling process.

  • Solvent: Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents.

  • Deprotection Method: Catalytic hydrogenolysis is a mild and efficient method for Cbz deprotection, yielding toluene and carbon dioxide as byproducts, which are easily removed.

Visualizing the Synthetic Workflow

To better illustrate the decision-making process and synthetic pathways discussed, the following diagrams are provided.

Synthetic Workflow Workflow: Amide Synthesis & Deprotection A This compound C Amide Coupling (HATU, DIPEA, DMF) A->C B Amine (R-NH2) B->C D Cbz-Protected Amide C->D E Cbz Deprotection (H2, Pd/C) D->E F Final Deprotected Amide E->F

Caption: Amide synthesis and deprotection workflow.

Building Block Selection Logic Decision Logic for Chiral Building Block Selection Start Start: Need for Chiral Heterocyclic Scaffold Q1 Are reducible groups present in the molecule? Start->Q1 Cbz_Path (S)-4-Cbz-Morpholine- 3-carboxylic acid Q1->Cbz_Path No Boc_Path (S)-4-Boc-Morpholine- 3-carboxylic acid Q1->Boc_Path Yes Q2 Is a second site for functionalization desired? Cbz_Path->Q2 Boc_Path->Q2 Piperazine_Path Piperazine-based building block Q2->Piperazine_Path Yes Q3 Are oxidizing conditions avoided in the synthesis? Q2->Q3 No Thiomorpholine_Path Thiomorpholine-based building block Q3->Thiomorpholine_Path No Morpholine_Path Morpholine-based building block Q3->Morpholine_Path Yes

Caption: Decision logic for building block selection.

Conclusion and Recommendations

This compound stands as a cost-effective and synthetically versatile chiral building block for the introduction of the valuable morpholine scaffold. Its primary advantages lie in its typically lower cost compared to Boc-protected and other heterocyclic analogs, and the robust nature of the Cbz protecting group.

Key Recommendations for Application Scientists:

  • For projects without reducible functional groups and with a focus on cost-efficiency, this compound is an excellent first choice. Its stability allows for a broader range of reaction conditions to be explored in subsequent synthetic steps.

  • When reducible groups are present, the higher cost of (S)-4-Boc-Morpholine-3-carboxylic acid is often justified by the avoidance of complex synthetic redesign. The mild acidic deprotection of the Boc group offers a more compatible route.

  • Consider the overall synthetic strategy and the desired final properties of the molecule. While piperazine and thiomorpholine derivatives present unique opportunities for structural diversity, they also introduce specific synthetic challenges that must be weighed against their potential benefits. The morpholine scaffold, in general, provides a well-validated path to improved pharmacokinetic properties.[8]

By carefully considering the cost, the nature of the protecting group, and the inherent properties of the heterocyclic core, researchers can make informed decisions that streamline the synthesis of complex, high-value molecules, ultimately accelerating the drug discovery and development process.

References

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752.
  • Tzara, A., et al. (2020).
  • Matralis, A. N., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2739–2762.
  • BenchChem. (2025). Morpholine: A Privileged Pharmacophore in Modern Drug Discovery. BenchChem Technical Guides.
  • Al-Ghorbani, M., et al. (2015). Piperazine and morpholine: Synthetic preview and pharmaceutical applications. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(2), 1546-1565.
  • Matralis, A. N., & Kourounakis, A. P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Seedchem. (n.d.). Chiral Heterocyclic Building Blocks.
  • Al-Ghorbani, M., et al. (2015).
  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • The Royal Society of Chemistry. (2018). Peptide coupling using recyclable bicyclic benziodazolone. The Royal Society of Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Chiral Building Blocks in Pharmaceutical Synthesis. PharmaChem.
  • Hoffman Fine Chemicals. (n.d.). Heterocyclic Building Blocks.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • PubChem. (n.d.). This compound.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
  • Kourounakis, A. P., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(10), 732-739.
  • Jamison, C. R., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2375–2380.
  • Naik, S., et al. (2012).
  • Patel, E., & Nadar, S. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(3), 200-227.
  • El-Sayed, M. T., & El-Essawy, F. A. (2017). Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid. Drug and chemical toxicology, 40(3), 329-336.
  • Eton Bioscience Inc. (n.d.). Custom Peptide Synthesis Pricing.
  • Bio Basic. (n.d.). Pricing | Peptide Synthesis.
  • AAPPTec. (n.d.). Custom Peptide Synthesis Price.
  • Google Patents. (n.d.). CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435.
  • Albericio, F., et al. (2001). New Trends in Peptide Coupling Reagents.
  • Rojas, C. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube.
  • Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry.
  • Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-144.
  • Charville, H., et al. (2012). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 17(11), 13016-13039.
  • ResearchGate. (2012, November 8). Which reagent high yield direct amide formation between Carboxylic acids and amines?

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of (S) and (R)-4-Cbz-Morpholine-3-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In chiral drug development and synthesis, the rigorous characterization and differentiation of enantiomers are not merely a regulatory requirement but a fundamental necessity for ensuring safety and efficacy. This guide provides an in-depth spectroscopic comparison of the (S) and (R) enantiomers of 4-Cbz-Morpholine-3-carboxylic acid, a key chiral building block. We move beyond theoretical principles to offer practical, field-proven insights into the application of Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous enantiomeric discrimination. Detailed experimental protocols, expected data interpretations, and the causal reasoning behind methodological choices are presented to equip researchers with a robust framework for chiral analysis.

Introduction: The Imperative of Chirality in Modern Chemistry

Chirality is a fundamental property of molecular asymmetry, where a molecule and its mirror image are non-superimposable. These mirror-image isomers, known as enantiomers, possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, their interaction with other chiral entities—be it polarized light or biological receptors—can be profoundly different. This distinction is critically important in the pharmaceutical industry, where one enantiomer may exhibit therapeutic benefits while the other could be inactive or even toxic.

The subject of this guide, 4-Cbz-Morpholine-3-carboxylic acid, features a stereocenter at the C3 position of the morpholine ring, giving rise to (S) and (R) enantiomers. As a protected amino acid derivative, it serves as a valuable synthon in medicinal chemistry. The ability to confirm the absolute configuration and determine the enantiomeric purity of this compound is paramount for any downstream application.

This document details the primary spectroscopic techniques capable of distinguishing these enantiomers, providing the "how" and, more importantly, the "why" behind their application.

Chiroptical Spectroscopy: A Tale of Light and Asymmetry

Chiroptical techniques exploit the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are non-destructive and provide definitive information on the absolute stereochemistry of a molecule.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared (IR) light during vibrational transitions.[1][2] An IR spectrum reveals the functional groups present in a molecule, while a VCD spectrum reveals their spatial arrangement. For enantiomers, the VCD signals are of equal magnitude but opposite in sign, creating perfect mirror-image spectra.[2] This makes VCD an exceptionally powerful tool for determining absolute configuration, especially when coupled with quantum chemical calculations like Density Functional Theory (DFT).[1]

The key advantage of VCD is its high spectral resolution and its sensitivity to the entire molecular structure, as nearly all fundamental vibrations can be VCD-active.[3]

Electronic Circular Dichroism (ECD) Spectroscopy

Analogous to VCD, ECD measures the differential absorption of circularly polarized light in the ultraviolet-visible (UV-Vis) range, corresponding to electronic transitions.[4][5] The resulting spectrum is highly sensitive to the stereochemistry of the molecule, particularly around its chromophores. The Cbz (carboxybenzyl) protecting group in our target molecule contains a phenyl ring, which acts as a strong chromophore, making ECD a suitable technique for analysis. The application of the exciton chirality method can allow for the assignment of absolute configuration if multiple chromophores are present and interact.[6] However, for molecules with a single primary chromophore, absolute configuration is typically assigned by comparing the experimental ECD spectrum to one predicted by time-dependent DFT (TD-DFT) calculations.[7][8]

NMR Spectroscopy: Creating a Diastereomeric World

In a standard, achiral solvent, the NMR spectra of two enantiomers are identical because the magnetic environments of corresponding nuclei are the same.[9][10] To distinguish them, one must introduce a chiral influence to create two distinct diastereomeric environments that are no longer mirror images and will, therefore, have different NMR signals.[10]

This is achieved using two primary methods:

  • Chiral Solvating Agents (CSAs): These are chiral solvents or additives that form transient, weak associations (e.g., via hydrogen bonding) with the enantiomers of the analyte. These fleeting diastereomeric solvates have slightly different magnetic environments, leading to the separation of NMR peaks.

  • Chiral Derivatizing Agents (CDAs): A CDA, like Mosher's acid, reacts covalently with the analyte's functional group (e.g., the carboxylic acid) to form stable diastereomers.[11] These diastereomers have distinct chemical shifts and can be easily quantified.

  • Chiral Lanthanide Shift Reagents (CLSRs): These are complexes of lanthanide ions (e.g., Europium, Praseodymium) with a chiral ligand.[12] The paramagnetic metal ion coordinates to a Lewis basic site on the analyte (like the carbonyl oxygen or the nitrogen), inducing large changes in the chemical shifts of nearby protons. Because the CLSR is itself chiral, it forms diastereomeric complexes with each enantiomer, resulting in two sets of shifted peaks.[11][13]

Experimental Methodologies & Expected Results

This section outlines the protocols for analyzing the (S) and (R) enantiomers of 4-Cbz-Morpholine-3-carboxylic acid.

General Sample Preparation
  • Purity: Ensure samples are chemically pure and free of residual solvents or contaminants that may interfere with spectroscopic measurements.

  • Solvent Selection: Choose a solvent that fully dissolves the analyte and is transparent in the spectral region of interest. For VCD and NMR, deuterated solvents (e.g., CDCl₃, DMSO-d₆) are often preferred to avoid overwhelming solvent signals. For ECD, HPLC-grade solvents like methanol or acetonitrile are common.

Workflow for Chiral Spectroscopic Analysis

The general workflow for determining the absolute configuration and enantiomeric purity is visualized below.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation cluster_config Absolute Configuration Assignment prep Obtain Pure Enantiomer or Enantiomeric Mixture dissolve Dissolve in Appropriate Spectroscopic Solvent prep->dissolve vcd Acquire VCD/IR Spectra dissolve->vcd Chiroptical ecd Acquire ECD/UV-Vis Spectra dissolve->ecd Chiroptical nmr Acquire NMR Spectrum with Chiral Auxiliary dissolve->nmr NMR compare_vcd Compare (S) vs (R) VCD. Expect Mirror Images. vcd->compare_vcd compare_ecd Compare (S) vs (R) ECD. Expect Mirror Images. ecd->compare_ecd quant_nmr Integrate Separated Peaks for Enantiomeric Excess (% ee) nmr->quant_nmr dft Perform DFT/TD-DFT Quantum Calculations compare_vcd->dft compare_ecd->dft match Match Experimental Spectrum to Calculated Spectrum dft->match

Caption: Workflow for enantiomer analysis.

Protocol 1: VCD & ECD Analysis
  • Preparation: Prepare solutions of the pure (S) and (R) enantiomers at a concentration of ~10-20 mg/mL in a suitable solvent (e.g., CDCl₃).

  • Instrumentation: Use a Fourier Transform VCD (FT-VCD) spectrometer for VCD/IR and a dedicated CD spectrometer for ECD/UV-Vis.

  • Acquisition (VCD): Acquire spectra in the mid-IR range (approx. 2000-900 cm⁻¹). Key regions of interest will be the C=O stretches from the carbamate and carboxylic acid (~1750-1650 cm⁻¹) and the C-H stretching region.

  • Acquisition (ECD): Acquire spectra in the UV range (approx. 300-200 nm). The phenyl chromophore of the Cbz group is expected to produce the dominant signals.

  • Data Processing: Subtract the solvent spectrum from the sample spectrum. For VCD, baseline correction is critical.

Expected Results & Interpretation:

The fundamental principle of chiroptical spectroscopy dictates that enantiomers will produce spectra that are mirror images of each other. A positive band (a positive Cotton effect) in the (S)-enantiomer's spectrum will appear as a negative band of equal intensity at the same wavelength/wavenumber in the (R)-enantiomer's spectrum.

Spectroscopic FeatureExpected Result for (S)-EnantiomerExpected Result for (R)-EnantiomerRationale
VCD (C=O Stretch) e.g., Positive (+) bisignate couplete.g., Negative (-) bisignate coupletThe spatial relationship of the carbonyl oscillators is enantiotopic, leading to mirror-image VCD signals.
ECD (Phenyl π-π)*e.g., Negative (-) Cotton Effect at ~260 nme.g., Positive (+) Cotton Effect at ~260 nmThe chiral center perturbs the electronic transitions in the achiral chromophore, inducing opposite-signed signals.
Protocol 2: NMR Analysis with a Chiral Shift Reagent
  • Preparation: Prepare an NMR sample of a non-racemic or racemic mixture of 4-Cbz-Morpholine-3-carboxylic acid in an anhydrous deuterated solvent (e.g., CDCl₃) at a concentration of ~5-10 mg in 0.6 mL.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum to serve as a baseline.

  • Titration: Add small, precise aliquots of a Chiral Lanthanide Shift Reagent (CLSR), such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), to the NMR tube.

  • Acquisition: Acquire a ¹H NMR spectrum after each addition of the CLSR. Monitor the separation of key proton signals. The proton at the C3 stereocenter is expected to show the most pronounced separation due to its proximity to the coordinating carboxylic acid group.

  • Quantification: Once sufficient peak separation is achieved, carefully integrate the corresponding signals for the (S) and (R) enantiomers to determine the enantiomeric excess (% ee).

Expected Results & Interpretation:

In the absence of the CLSR, the proton at C3 will appear as a single signal for both enantiomers. Upon addition of the CLSR, this signal will resolve into two distinct signals, one for the (S)-enantiomer complex and one for the (R)-enantiomer complex.

Proton SignalSpectrum without CLSRSpectrum with CLSRRationale
H3 (at stereocenter) Single signal (e.g., δ 4.5 ppm)Two separate signals (e.g., δ 5.1 ppm and δ 5.3 ppm)Formation of transient diastereomeric complexes with the chiral reagent breaks the magnetic equivalence of the enantiomers.[11][12]
Other Protons Single signalsTwo sets of signals, with separation decreasing with distance from the coordinating site.The magnitude of the induced shift is distance-dependent, affecting protons closer to the carboxylic acid more significantly.

Conclusion

The differentiation of the (S) and (R) enantiomers of 4-Cbz-Morpholine-3-carboxylic acid is readily achievable through a strategic application of modern spectroscopic techniques.

  • Vibrational and Electronic Circular Dichroism provide definitive, non-destructive confirmation of the absolute configuration by producing characteristic mirror-image spectra. They are the gold standard for assigning stereochemistry, especially when validated by computational methods.

  • NMR Spectroscopy using chiral auxiliaries offers a robust and accessible method for determining enantiomeric purity and excess (% ee) in a mixture. The technique's power lies in its ability to resolve enantiotopic signals into quantifiable, diastereotopic peaks.

By integrating these methodologies, researchers and drug development professionals can ensure the stereochemical integrity of their chiral building blocks, a critical step in the path toward safe and effective pharmaceuticals.

References

  • Berova, N., Di Bari, L., & Pescitelli, G. (2021). ECD exciton chirality method today: a modern tool for determining absolute configurations. Chemistry – A European Journal, 27(45), 11574-11587. [Link]
  • Nafie, L. A. (2008). Vibrational circular dichroism: A new spectroscopic tool for determining absolute configuration of chiral molecules. Spectroscopy, 23(1), 18-29. [Link]
  • Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2003). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry, 68(13), 5227-5235. [Link]
  • Bruker Corporation. (n.d.). Vibrational circular dichroism (VCD).
  • Tian, Y., Fang, G., Wu, F., et al. (2025). Raman spectroscopic technologies for chiral discrimination: Current status and new frontiers. TrAC Trends in Analytical Chemistry, 184, 117969. [Link]
  • He, Y., Wang, B., & Nafie, L. A. (2001). Determination of Enantiomeric Excess in Samples of Chiral Molecules Using Fourier Transform Vibrational Circular Dichroism Spectroscopy: Simulation of Real-Time Reaction Monitoring. Applied Spectroscopy, 55(4), 457-464. [Link]
  • Zhang, C., Zhang, J., & Li, D. (2022). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 10, 999338. [Link]
  • López-González, J. J., et al. (2012). A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. Analyst, 137(3), 677-684. [Link]
  • FACCTs. (n.d.). Electronic Circular Dichroism. ORCA 5.0 tutorials.
  • Sreerama, N., & Woody, R. W. (2000). Estimation of protein secondary structure from circular dichroism spectra: comparison of CONTIN, SELCON, and CDSSTR methods with an expanded reference set. Analytical Biochemistry, 287(2), 252-260. [Link]
  • Pescitelli, G., & Bruhn, T. (2016). Good computational practice in the assignment of absolute configurations by TDDFT calculations of ECD spectra. Chirality, 28(6), 466-474. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1514262, (S)-4-Cbz-Morpholine-3-carboxylic acid.
  • Barone, V., et al. (2017). Chiral discrimination in nuclear magnetic resonance spectroscopy. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2109), 20160211. [Link]
  • Goering, H. L., Eikenberry, J. N., & Koermer, G. S. (1971). Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III). A new, superior reagent for the determination of enantiomeric purity by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 93(22), 5913-5914.
  • Mussini, P. R., et al. (2023). Enantiomer discrimination in absorption spectroscopy and in voltammetry: highlighting fascinating similarities and connections. Current Opinion in Electrochemistry, 37, 101128. [Link]
  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457. [Link]
  • Mons, M., et al. (2001). Spectroscopic studies of enantiomeric discrimination in jet-cooled chiral complexes. Chirality, 13(10), 715-721. [Link]
  • Foley, D. A., et al. (2019). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Nanalysis Corp. (2019). Enantiomers – Image | Mirror Image.
  • Dewar, G. H., Kwakye, J. K., Parfitt, R. T., & Sibson, R. (1982). Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique. Journal of Pharmaceutical Sciences, 71(7), 802-806. [Link]

Sources

The Efficacy of (S)-4-Cbz-Morpholine-3-carboxylic Acid in Inducing Specific Peptide Conformations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide-based drug discovery, the precise control of a peptide's three-dimensional structure is paramount to achieving high potency, selectivity, and metabolic stability.[1] Unconstrained peptides often exist as a flexible ensemble of conformations in solution, which can lead to reduced binding affinity for their biological targets and increased susceptibility to proteolytic degradation.[2][3] To overcome these limitations, researchers employ various strategies to introduce conformational constraints, effectively locking the peptide into its bioactive conformation.[4] This guide provides an in-depth analysis of (S)-4-Cbz-Morpholine-3-carboxylic acid, a proline surrogate, as a tool for inducing specific peptide conformations. We will objectively compare its performance with other established alternatives, supported by available experimental data, and provide detailed protocols for its application and evaluation.

The Central Role of Conformational Constraint in Peptide Therapeutics

The biological activity of a peptide is intrinsically linked to its structure. By constraining a peptide, we aim to pre-organize it into a conformation that mimics its bound state with a target receptor or enzyme. This pre-organization minimizes the entropic penalty upon binding, often leading to a significant increase in binding affinity.[2] Furthermore, a rigidified peptide backbone can sterically hinder the approach of proteases, thereby enhancing the peptide's half-life in biological systems.[2] Common strategies to achieve conformational constraint include:

  • Cyclization: Forming a covalent bond between the N- and C-termini (head-to-tail) or between side chains.[4]

  • Peptide Stapling: Introducing a synthetic brace to stabilize helical structures.[5]

  • Incorporation of Constrained Amino Acids: Utilizing non-canonical amino acids with restricted torsional angles.[6]

This compound falls into the last category, offering a unique approach to influencing peptide backbone geometry.

This compound: A Proline Analogue for Turn Induction

This compound is a cyclic amino acid that can be incorporated into peptide sequences as a substitute for proline. Proline itself is known for its unique ability to induce turns in peptide chains due to its cyclic side chain, which restricts the phi (φ) dihedral angle of the peptide backbone.[7][8] The morpholine ring in this compound introduces a different set of steric and electronic constraints compared to proline's pyrrolidine ring.

A study on model tetrapeptides has shown that the incorporation of morpholine-3-carboxylic acid (Mor) at the i+1 position can indeed nucleate turn structures.[9] Interestingly, the chirality of the morpholine amino acid plays a crucial role in the resulting conformation. The heterochiral tetrapeptide containing the D-isomer of morpholine-3-carboxylic acid was found to be more prone to forming compact, folded structures than the L-isomer.[9] This highlights the importance of stereochemistry in designing conformationally constrained peptides.

Mechanism of Conformational Induction

The morpholine ring of this compound restricts the rotation around the N-Cα bond (φ angle), similar to proline. However, the presence of the oxygen atom in the morpholine ring introduces different electronic effects and hydrogen bonding capabilities compared to the methylene group in proline. This can lead to altered preferences for the cis/trans isomerization of the preceding peptide bond and influence the overall backbone trajectory.

G cluster_peptide Peptide Backbone cluster_constraint Conformational Constraint N_term N-terminus Residue_i Residue i N_term->Residue_i Mor (S)-4-Cbz-Morpholine -3-carboxylic acid (Residue i+1) Residue_i->Mor Residue_i+2 Residue i+2 Mor->Residue_i+2 Phi_Angle Restricted φ Angle Mor->Phi_Angle introduces C_term C-terminus Residue_i+2->C_term Turn_Structure Induces Turn Structure Phi_Angle->Turn_Structure leads to

Caption: Mechanism of turn induction by this compound.

Comparative Analysis: this compound vs. Other Constraining Strategies

Direct quantitative comparisons of this compound with other constraining methods are limited in the literature. However, we can infer its potential efficacy based on studies of related proline surrogates and general principles of peptide constraint.

FeatureThis compoundProlinePeptide StaplingHead-to-Tail Cyclization
Type of Constraint Local (single residue)Local (single residue)Regional (helical segment)Global (entire peptide)
Induced Conformation Primarily turns (e.g., β-turns)[9]Primarily turns (e.g., β-turns)[7]α-helix[5]Varies (turns, helices, sheets)
Synthesis Complexity Moderate (requires synthesis of the non-canonical amino acid)Low (standard amino acid)High (requires synthesis of stapling linkers and on-peptide cyclization)Moderate to High (requires specific cyclization conditions)
Impact on Solubility Likely to increase hydrophilicity due to the morpholine oxygenNeutralCan increase lipophilicity depending on the stapleVaries
Proteolytic Stability Expected to be enhanced due to steric hindranceCan enhance stability at the cleavage site[10]Significantly enhanced[5]Significantly enhanced
Reported Efficacy Induces compact folded structures, with chirality dependence[9]Well-established turn inducer, affects cis/trans isomerism[7][11]Proven to increase helicity, cell permeability, and target affinity[5]Widely used to improve stability and affinity

Experimental Protocols

Peptide Synthesis Incorporating this compound

This protocol outlines the solid-phase peptide synthesis (SPPS) of a model peptide incorporating this compound.

G start Start: Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine in DMF) start->deprotection1 coupling1 Couple Fmoc-Amino Acid (HBTU/HOBt or DIC/Oxyma) deprotection1->coupling1 wash1 Wash (DMF, DCM) coupling1->wash1 deprotection2 Fmoc Deprotection wash1->deprotection2 coupling_mor Couple Fmoc-(S)-4-Cbz-Morpholine -3-carboxylic acid deprotection2->coupling_mor wash2 Wash coupling_mor->wash2 deprotection3 Fmoc Deprotection wash2->deprotection3 coupling2 Couple Fmoc-Amino Acid deprotection3->coupling2 wash3 Wash coupling2->wash3 cleavage Cleavage from Resin and Side-Chain Deprotection (TFA/TIS/H2O) wash3->cleavage purification Purification (RP-HPLC) cleavage->purification analysis Analysis (LC-MS, MALDI-TOF) purification->analysis end End: Purified Peptide analysis->end

Caption: Solid-Phase Peptide Synthesis Workflow.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-(S)-4-Cbz-Morpholine-3-carboxylic acid

  • Coupling reagents (e.g., HBTU, HOBt, DIC, Oxyma)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Swell the Rink Amide resin in DMF.

  • Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

  • Wash the resin with DMF and DCM.

  • Couple the first Fmoc-protected amino acid using appropriate coupling reagents.

  • Wash the resin.

  • Repeat steps 2-5 for each subsequent amino acid until the desired sequence is assembled. For the incorporation of this compound, use the protected form in the coupling step.

  • After the final coupling and deprotection, wash the resin thoroughly.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

  • Precipitate the crude peptide in cold diethyl ether.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the peptide by mass spectrometry (LC-MS or MALDI-TOF).

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[12]

Procedure:

  • Dissolve the purified peptide in an appropriate buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.

  • Record the CD spectrum from 190 to 260 nm at a controlled temperature (e.g., 25 °C) using a quartz cuvette with a 1 mm path length.

  • Collect data at 1 nm intervals with a scan speed of 50 nm/min. Average at least three scans to improve the signal-to-noise ratio.

  • Analyze the resulting spectrum for characteristic features of different secondary structures:

    • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

    • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

    • β-turn: Can exhibit various spectral shapes, often with a weak negative band around 220-230 nm and a positive band around 200-210 nm.

    • Random coil: A strong negative band around 198 nm.

  • Compare the CD spectrum of the peptide containing this compound with that of an unconstrained control peptide to evaluate the effect of the modification on the secondary structure.

Proteolytic Stability Assay

This assay measures the resistance of the peptide to degradation by proteases.

Procedure:

  • Prepare solutions of the constrained peptide and an unconstrained control peptide in a relevant biological matrix (e.g., human serum or a solution of a specific protease like trypsin).

  • Incubate the peptide solutions at 37 °C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction by adding a solution to stop enzymatic activity (e.g., a strong acid or a protease inhibitor).

  • Analyze the samples by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.[13]

  • Plot the percentage of intact peptide versus time and calculate the half-life (t1/2) of each peptide.

  • Compare the half-lives of the constrained and unconstrained peptides to determine the improvement in proteolytic stability.

Conclusion and Future Perspectives

This compound presents a valuable tool for peptide chemists seeking to induce turn conformations and enhance the drug-like properties of peptides. Its utility as a proline surrogate, particularly with the observed chirality-dependent effects, opens avenues for fine-tuning peptide structure and function. While more direct comparative studies with other constraining methodologies are needed to fully elucidate its relative advantages and disadvantages, the available data suggests it is a promising building block for the design of conformationally constrained peptides. Future research should focus on systematically incorporating this and related morpholine-based amino acids into a variety of peptide scaffolds and evaluating their impact on a broader range of biophysical and pharmacological properties. Such studies will undoubtedly solidify the position of these unique amino acids in the ever-expanding toolbox for peptide drug discovery.

References

  • Biosynth. (n.d.). Peptide therapeutics: reconstructing protein surfaces using constrained peptides.
  • ChemDiv. (n.d.). Peptidomimetics of Beta-Turn Motifs Library.
  • Ciarkowski, J., et al. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC.
  • Life Chemicals. (2020, February 18). Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design.
  • Kahn, M., et al. (1988). The design and synthesis of mimetics of peptide beta-turns. PubMed.
  • Wels, B., et al. (2011). Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. Journal of the American Chemical Society.
  • Wels, B., et al. (2011). Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions. PMC.
  • Creative Peptides. (2025, July 4). Constrained Peptide Drugs: Unlocking a New Era in Therapeutics.
  • Jacchieri, S. G. (1998). Comparative conformational analysis of peptide libraries. PubMed.
  • Trabocchi, A., et al. (2008).
  • Wilson, A. J. (2017). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. PMC.
  • Robertson, A. D., & Baldwin, R. L. (2020).
  • BenchChem. (2025). A Researcher's Guide to NMR Spectroscopy for Conformational Analysis of Pro-Pro Peptides.
  • Slideshare. (n.d.). Global and local restrictions Peptidomimetics.
  • Lokey, R. S. (2016).
  • Al-Garawi, A. A., et al. (2018). Strategies for Improving Peptide Stability and Delivery. PMC.
  • Zerbe, O., & Bader, R. (n.d.). peptide nmr.
  • Digital Commons @ Southern University and A&M College. (n.d.). Conformational analysis of small peptides by circular dichroism.
  • Ciarkowski, J., et al. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI.
  • Papini, A. M., et al. (2011).
  • Hruby, V. J., et al. (2025, August 9). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands.
  • de la Torre, B. G., & Albericio, F. (2023).
  • Papini, A. M. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed.
  • Li, Y., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Taylor & Francis Online.
  • Balaram, P. (n.d.).
  • McDonald, E. F., et al. (n.d.). Acceptable peptide conformations according experimental NMR constraints...
  • Chem-Impex. (n.d.). S-4-Boc-morpholine-3-carboxylic acid.
  • Brooks, B. R. (2011).
  • Ge, M., & Pan, X. M. (2009).
  • Ude, S., et al. (2016). Molecular insights into protein synthesis with proline residues. PMC.
  • Cavaco, M., et al. (2021). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization.
  • Dayang Chem (Hangzhou) Co.,Ltd. (n.d.). Buy this compound.
  • Trabocchi, A., et al. (2008).
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid.
  • ResearchGate. (2025, August 9). (PDF) Morpholines. Synthesis and Biological Activity.
  • Bray, A. M., et al. (n.d.). On‐Resin Pictet–Spengler Cyclization for 1,2,3,4‐Tetrahydro‐β‐carboline‐3‐carboxylate (Tcc) Peptide Synthesis With Acid‐Labile Functional Tolerance. Wiley Online Library.
  • Rege, P. D. (2018). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC.
  • Goodman, M., et al. (1972). Conformational aspects of polypeptide structure. XLI. Crystal structure of S-thiazolidine-4-carboxylic acid and helical structure of poly((S)-thiazolidine-4-carboxylic acid). PubMed.

Sources

Alternative chiral building blocks to (S)-4-Cbz-Morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Alternative Chiral Building Blocks for (S)-4-Cbz-Morpholine-3-carboxylic Acid

For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical decision that profoundly influences the trajectory of a research program. This compound is a well-established constrained amino acid mimic, valued for its ability to impart favorable conformational rigidity and physicochemical properties to peptide and small molecule drug candidates.[1] However, the vast landscape of medicinal chemistry demands a broader palette of structural motifs to address challenges in potency, selectivity, and pharmacokinetics.

This guide provides an in-depth comparison of viable alternatives to this cornerstone building block. We will move beyond a simple catalog of compounds, instead focusing on the strategic rationale, comparative performance data, and practical synthetic considerations for each class of alternative. The protocols and data presented herein are grounded in peer-reviewed literature to ensure scientific integrity and reproducibility.

The Reference Point: this compound

Before exploring alternatives, it is crucial to understand the attributes of the parent scaffold. It is a derivative of (S)-serine, cyclized to form a morpholine ring. The Cbz (Carboxybenzyl) group provides a stable, yet readily removable, protecting group for the nitrogen, while the carboxylic acid serves as a handle for peptide coupling or other derivatizations.[2] Its primary role is to act as a constrained mimetic of natural amino acids, locking the dihedral angles and presenting side chains in a more defined orientation for receptor binding.

Comparative Analysis of Chiral Alternatives

We will explore three primary categories of alternatives, each offering distinct strategic advantages:

  • Positional and Stereochemical Isomers: Modifying the substitution pattern on the morpholine ring.

  • Conformationally Rigid Scaffolds: Introducing bridged or bicyclic systems for enhanced structural constraint.

  • Carboxylic Acid Bioisosteres: Replacing the carboxyl group to modulate acidity, lipophilicity, and metabolic stability.

Category 1: Positional and Stereochemical Isomers

The most direct alternatives involve repositioning the carboxylic acid moiety or altering the stereochemistry. The 2-substituted morpholine scaffold is a prominent example, appearing in numerous pharmaceutical compounds.[3]

Featured Alternative: (R/S)-4-Cbz-Morpholine-2-carboxylic acid

This isomer shifts the carboxylic acid from the nitrogen-adjacent (alpha) position to the oxygen-adjacent (beta) position.[4] This seemingly subtle change can significantly alter the vector and presentation of the carboxylate group, potentially leading to different binding interactions.

Strategic Rationale: The shift to the 2-position alters the spatial relationship between the carboxylate and the rest of the molecule. This can be exploited to probe different binding pockets or to escape an undesirable interaction observed with the 3-substituted parent compound. Furthermore, efficient catalytic methods make these scaffolds highly accessible.[5][6]

Comparative Performance Data:

Parameter(S)-4-Cbz-Morpholine-3-COOH(S)-4-Cbz-Morpholine-2-COOHRationale & Causality
Synthesis Method Cyclization of protected serine derivativesAsymmetric Hydrogenation of Dehydromorpholines[5]Asymmetric hydrogenation offers high atom economy and excellent, predictable enantioselectivity (up to 99% ee) by forming the stereocenter after the ring is constructed.[6]
Typical Yield Good to ExcellentQuantitative[5]The hydrogenation of the C=C bond is often a highly efficient and clean transformation.
Enantiomeric Excess Dependent on chiral pool sourceUp to 99% ee[5][6]The use of specialized chiral bisphosphine-rhodium catalysts allows for precise control over the stereochemical outcome.
Key Advantage Well-established; mimics alpha-amino acidsAccess to novel chemical space; highly efficient synthesisProvides a structurally distinct yet synthetically accessible alternative for structure-activity relationship (SAR) studies.

Experimental Protocol: Asymmetric Hydrogenation for (S)-4-Cbz-Morpholine-2-carboxylic acid Precursors

This protocol is adapted from methodologies developed for the synthesis of 2-substituted chiral morpholines.[5][6] The causality behind the choice of a bisphosphine-rhodium catalyst with a large bite angle lies in its ability to create a rigid and effective chiral environment around the metal center, which is essential for high enantioselectivity in the hydrogenation of the prochiral dehydromorpholine substrate.

Workflow Diagram:

G cluster_prep Substrate Preparation cluster_hydro Asymmetric Hydrogenation cluster_workup Workup & Product Isolation start Cyclization to form Dehydromorpholine A Charge reactor with substrate, chiral Rh-catalyst (e.g., SKP-Rh), and solvent (DCM) start->A 1 mol% catalyst loading B Pressurize with H₂ (e.g., 30 atm) A->B C Stir at room temperature for 24h B->C D Concentrate in vacuo C->D Monitor conversion by ¹H NMR E Purify via chromatography D->E F Final Product: (S)-2-substituted-4-Cbz-morpholine E->F Determine ee by chiral HPLC G A (S)-4-Cbz-Morpholine-3-COOH (Monocyclic, Flexible) B Bridged Scaffolds (Bicyclic, Rigid) A->B Increase Constraint C Increased Binding Affinity B->C E Improved Selectivity B->E F Enhanced Proteolytic Stability B->F D Reduced Entropy Loss on Binding D->C Leads to

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for Morpholine-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount to the success of any immunoassay or therapeutic application. When the target antigen is a peptide modified with a morpholine structure, such as a peptide-morpholino oligonucleotide (PMO) conjugate, the assessment of antibody cross-reactivity becomes a critical and nuanced endeavor. This guide provides an in-depth comparison of key methodologies for characterizing the specificity of antibodies raised against these unique molecular entities, offering field-proven insights and detailed experimental protocols.

The Challenge of Specificity with Morpholino-Peptide Conjugates

Morpholino oligomers are synthetic molecules with a morpholine ring in their backbone instead of a ribose sugar, making them resistant to nuclease degradation.[1] They are often conjugated to peptides to enhance cellular uptake.[2][3][4] When developing antibodies against these conjugates, the primary goal is typically to generate antibodies that specifically recognize the peptide portion. However, the morpholino moiety, the linker used for conjugation, or even the altered conformation of the peptide can all be immunogenic, leading to the production of antibodies with undesirable cross-reactivities.

A thorough cross-reactivity assessment is therefore essential to ensure that the antibody binds to the intended epitope on the peptide and does not produce false-positive signals by reacting with the morpholino backbone, the linker, or other structurally similar molecules.

Comparative Analysis of Methodologies for Cross-Reactivity Assessment

The selection of an appropriate method for studying antibody cross-reactivity depends on the specific research question, the required throughput, and the level of detail needed for binding kinetics. Here, we compare four widely used techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), Western Blot, and Peptide Microarrays.

Data Presentation: Comparison of Cross-Reactivity Assessment Methods
Method Principle Throughput Kinetic Data Key Advantages Limitations
ELISA Enzyme-catalyzed colorimetric/fluorometric detection of antigen-antibody binding in a microplate format.HighNoCost-effective, widely available, sensitive.[5]Prone to non-specific binding, provides endpoint data only.
Surface Plasmon Resonance (SPR) Real-time, label-free detection of binding events by measuring changes in refractive index at a sensor surface.[6]Low to MediumYesProvides detailed kinetic and affinity data (kon, koff, KD).[7]Requires specialized equipment, can be complex to optimize.
Western Blot Separation of proteins by size, transfer to a membrane, and detection with antibodies.LowNoAssesses binding to target in a complex mixture, provides size information.[8]Primarily qualitative, can be time-consuming.
Peptide Microarray High-density spotting of different peptides on a solid surface for simultaneous screening of antibody binding.Very HighNoEnables high-throughput epitope mapping and cross-reactivity profiling against thousands of peptides.[9][10][11]May not fully represent native protein conformations, requires specialized equipment for printing and scanning.

Experimental Protocols and Workflows

A robust cross-reactivity study often employs a combination of the following techniques to build a comprehensive specificity profile for an antibody.

Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity Screening

ELISA is an excellent first-line method for screening antibody specificity against the morpholino-peptide conjugate and its individual components. A competitive ELISA format is particularly useful for assessing cross-reactivity.

Experimental Workflow: Competitive ELISA

cluster_0 Plate Coating cluster_1 Competition cluster_2 Binding & Detection coat Coat plate with morpholino-peptide conjugate preincubate Pre-incubate primary antibody with potential cross-reactants (e.g., free peptide, free morpholino, linker) add_to_plate Add antibody-competitor mixture to coated plate preincubate->add_to_plate wash1 Wash add_to_plate->wash1 add_secondary Add enzyme-linked secondary antibody wash1->add_secondary wash2 Wash add_secondary->wash2 add_substrate Add substrate wash2->add_substrate read Read signal add_substrate->read

Caption: Competitive ELISA workflow for assessing antibody cross-reactivity.

Detailed Protocol: Competitive ELISA

  • Plate Coating:

    • Dilute the morpholino-peptide conjugate to 1-2 µg/mL in a suitable coating buffer (e.g., 50 mM sodium carbonate, pH 9.6).[12]

    • Add 100 µL of the diluted conjugate to the wells of a 96-well microplate.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

    • Wash the plate twice with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20).[13]

  • Blocking:

    • Add 300 µL of blocking buffer (e.g., 1% BSA in PBST) to each well.[13]

    • Incubate for 1 hour at room temperature.

    • Wash the plate twice with wash buffer.

  • Competition:

    • In a separate plate, prepare serial dilutions of your potential cross-reactants (e.g., unconjugated peptide, morpholino oligomer, linker molecule).

    • Add a constant, pre-determined concentration of your primary antibody to each well containing the diluted cross-reactants.

    • Incubate for 1-2 hours at room temperature to allow the antibody to bind to the competitors.

  • Binding and Detection:

    • Transfer 100 µL of the antibody-competitor mixtures to the coated and blocked ELISA plate.

    • Incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of a diluted enzyme-conjugated secondary antibody.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the appropriate substrate and incubate until color develops.

    • Stop the reaction and read the absorbance at the appropriate wavelength.

Interpreting the Results: A significant decrease in the signal in the presence of a competitor indicates that the antibody cross-reacts with that molecule.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides real-time, label-free analysis of binding events, allowing for the determination of association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D).[14][15] This level of detail is invaluable for understanding the strength and stability of cross-reactive binding.

Experimental Workflow: SPR Cross-Reactivity Analysis

cluster_0 Immobilization cluster_1 Binding Analysis cluster_2 Data Analysis immobilize Immobilize antibody on a sensor chip inject_conjugate Inject morpholino-peptide conjugate (analyte) immobilize->inject_conjugate regenerate1 Regenerate sensor surface inject_conjugate->regenerate1 inject_peptide Inject unconjugated peptide regenerate1->inject_peptide regenerate2 Regenerate sensor surface inject_peptide->regenerate2 inject_morpholino Inject morpholino oligomer regenerate2->inject_morpholino analyze Analyze sensorgrams to determine kon, koff, and KD for each interaction inject_morpholino->analyze

Caption: SPR workflow for quantitative analysis of antibody cross-reactivity.

Detailed Protocol: SPR Analysis

  • Antibody Immobilization:

    • Activate the surface of a sensor chip (e.g., CM5) using a mixture of EDC and NHS.

    • Inject the antibody, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0), over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of your analytes (morpholino-peptide conjugate, unconjugated peptide, morpholino oligomer, etc.) in running buffer.

    • Inject the analyte solutions over the immobilized antibody surface, starting with the lowest concentration.

    • Monitor the association phase, followed by a dissociation phase where only running buffer flows over the surface.

  • Regeneration:

    • After each analyte injection cycle, inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (k_on, k_off, and K_D).

Interpreting the Results: By comparing the K_D values for the different analytes, you can quantify the degree of cross-reactivity. A lower K_D indicates a stronger binding affinity.

Western Blot for Specificity in Complex Mixtures

Western blotting is a valuable tool for confirming that your antibody recognizes the target molecule at the correct molecular weight and does not bind to other proteins in a complex sample, such as a cell lysate.[8][16]

Detailed Protocol: Western Blot

  • Sample Preparation and Electrophoresis:

    • Prepare lysates from cells or tissues that have been treated or not treated with the morpholino-peptide conjugate.

    • Separate the proteins by SDS-PAGE.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody at an optimized dilution in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane as in the previous step.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Detect the signal using an imaging system.

Interpreting the Results: A specific antibody should produce a single band at the expected molecular weight of the target protein. The absence of other bands indicates a lack of cross-reactivity with other proteins in the lysate.

Peptide Microarrays for High-Throughput Epitope Mapping and Cross-Reactivity Profiling

Peptide microarrays allow for the simultaneous screening of an antibody against thousands of different peptides.[9][10] This is a powerful method for fine-mapping the epitope of your antibody and identifying potential cross-reactivities with a large library of related and unrelated peptides.

Experimental Workflow: Peptide Microarray Analysis

cluster_0 Array Fabrication cluster_1 Antibody Binding & Detection cluster_2 Data Acquisition & Analysis fabricate Synthesize and spot a library of peptides (target peptide variants, scrambled peptides, and other relevant peptides) onto a slide block Block the microarray slide fabricate->block incubate_primary Incubate with the primary antibody block->incubate_primary wash1 Wash incubate_primary->wash1 incubate_secondary Incubate with a fluorescently-labeled secondary antibody wash1->incubate_secondary wash2 Wash incubate_secondary->wash2 scan Scan the microarray wash2->scan analyze Analyze spot intensities to identify binding peptides scan->analyze

Caption: Peptide microarray workflow for epitope mapping and cross-reactivity screening.

Detailed Protocol: Peptide Microarray

  • Array Design and Fabrication:

    • Design a peptide library that includes:

      • Overlapping peptides spanning the sequence of your target peptide.

      • Alanine-scanning variants of the target peptide to identify key binding residues.

      • Peptides with modifications to mimic the linker and conjugation site.

      • A selection of unrelated peptides to assess non-specific binding.

    • Synthesize and spot the peptides onto a coated glass slide.

  • Antibody Incubation and Detection:

    • Block the peptide microarray to prevent non-specific binding.

    • Incubate the array with your primary antibody.

    • Wash the array to remove unbound antibody.

    • Incubate with a fluorescently labeled secondary antibody.

    • Wash the array to remove unbound secondary antibody.

  • Data Acquisition and Analysis:

    • Scan the microarray using a laser scanner to detect the fluorescent signal at each spot.

    • Analyze the image to quantify the intensity of each spot.

Interpreting the Results: High-intensity spots correspond to peptides that are recognized by the antibody. This allows for the precise identification of the antibody's epitope and any cross-reactive peptide sequences.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of your cross-reactivity data, each experimental protocol should include a self-validating system of positive and negative controls.

  • Positive Controls: The target morpholino-peptide conjugate should always be included to confirm that the assay is working correctly.

  • Negative Controls:

    • Unrelated Antigens: Include an unrelated morpholino-peptide conjugate or a completely different protein to assess non-specific binding.

    • No Primary Antibody: A control well or slide with no primary antibody should be included to check for non-specific binding of the secondary antibody.

    • Isotype Control: An antibody of the same isotype but with an irrelevant specificity should be used to determine the background signal.

By incorporating these controls, you can be confident that the observed binding is specific to your antibody and target, and not an artifact of the assay system.

Conclusion

The development of highly specific antibodies against morpholino-peptide conjugates is a critical step in many research and therapeutic pipelines. A comprehensive cross-reactivity assessment, employing a combination of techniques such as ELISA, SPR, Western Blot, and peptide microarrays, is essential for validating the performance of these antibodies. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently characterize the specificity of their antibodies and ensure the reliability and reproducibility of their results.

References

  • Goyal, N., & Watts, J. K. (2015). Development and Application of an Ultrasensitive Hybridization-Based ELISA Method for the Determination of Peptide-Conjugated Phosphorodiamidate Morpholino Oligonucleotides. Nucleic Acid Therapeutics, 25(4), 223-230. [Link]
  • PubMed. (2015). Development and Application of an Ultrasensitive Hybridization-Based ELISA Method for the Determination of Peptide-Conjugated Phosphorodiamidate Morpholino Oligonucleotides. PubMed. [Link]
  • Laman, A. G., et al. (2019). Low-Cost Peptide Microarrays for Mapping Continuous Antibody Epitopes. Methods in Molecular Biology, 1958, 147-163. [Link]
  • Boutilier, J., & Moulton, H. M. (2017). Surface Plasmon Resonance-Based Concentration Determination Assay: Label-Free and Antibody-Free Quantification of Morpholinos.
  • PEPperPRINT. (n.d.). Epitope Mapping with PEPperCHIP® Peptide Microarrays. PEPperPRINT. [Link]
  • Boutilier, J., & Moulton, H. M. (2017).
  • Gene Tools. (2016). Guide for Morpholino Users: Toward Therapeutics. Gene Tools. [Link]
  • Creative Diagnostics. (n.d.). Peptide-ELISA Protocol.
  • Biovalley. (n.d.). Western Blot Protocol. Biovalley. [Link]
  • Buhl, L., et al. (2012). High-resolution mapping of linear antibody epitopes using ultrahigh-density peptide microarrays. Molecular & Cellular Proteomics, 11(10), 993-1007. [Link]
  • Single Use Support. (2024). Challenges in monoclonal antibody production. Single Use Support. [Link]
  • Buhl, L., et al. (2012). High-resolution Mapping of Linear Antibody Epitopes Using Ultrahigh-density Peptide Microarrays. NIH. [Link]
  • Protocols.io. (2025). Western Blot protocol. Protocols.io. [Link]
  • Klussmann, S., et al. (2003). Development of peptide microarrays for epitope mapping of antibodies against the human TSH receptor. Journal of Molecular Recognition, 16(4), 225-234. [Link]
  • Pincus, S. H., & McClure, J. (1999). Analysis of Antibody-Antigen Interactions Using Surface Plasmon Resonance. Methods in Molecular Medicine, 17, 273-282. [Link]
  • ResearchGate. (n.d.). Western Blot analyses of the splice blocking affect of morpholino...
  • Pincus, S. H., & McClure, J. (1999). Analysis of Antibody-Antigen Interactions Using Surface Plasmon Resonance. Springer. [Link]
  • ResearchGate. (n.d.). Chapter 3. Antisense Morpholino Oligomers and Their Peptide Conjugates.
  • McDonnell, J. M. (2012). Measuring antibody-antigen binding kinetics using surface plasmon resonance. Methods in Molecular Biology, 907, 411-42. [Link]
  • Wang, Y., et al. (2022). Characterization of Monoclonal Antibodies Recognizing Citrulline-Modified Residues. Frontiers in Immunology, 13, 843930. [Link]
  • MDPI. (2024).
  • Biointron. (2024). Overcoming Challenges in Monoclonal Antibody Production. Biointron. [Link]
  • Peyriéras, N., Louvard, D., & Jacob, F. (1985). Characterization of antigens recognized by monoclonal and polyclonal antibodies directed against uvomorulin. Proceedings of the National Academy of Sciences, 82(23), 8067-8071. [Link]
  • Lim, R. G., et al. (2020). Antibody-oligonucleotide conjugate achieves CNS delivery in animal models for spinal muscular atrophy. JCI Insight, 5(13), e138223. [Link]
  • Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. [Link]
  • Abyntek Biopharma. (2024). Challenges And Limitations in Monoclonal Antibodies production. Abyntek Biopharma. [Link]
  • Heasman, J. (2002). Morpholino antisense oligonucleotides: tools for investigating vertebrate development. Genesis, 32(3), 138-142. [Link]
  • ACS Publications. (2024). Structure–Activity Relationship of Antibody–Oligonucleotide Conjugates: Evaluating Bioconjugation Strategies for Antibody–Phosphorodiamidate Morpholino Oligomer Conjugates for Drug Development. Journal of Medicinal Chemistry. [Link]
  • ResearchGate. (2022). A Novel Click Chemistry-based Peptide ELISA Protocol: Development and Technical Evaluation.
  • Sato, K., et al. (2022). Helix-Stabilized Cell-Penetrating Peptides for Delivery of Antisense Morpholino Oligomers: Relationships among Helicity, Cellular Uptake, and Antisense Activity.
  • Wesolowski, D., & Altman, S. (2011). Combined effect of a peptide-morpholino oligonucleotide conjugate and a cell-penetrating peptide as an antibiotic. Proceedings of the National Academy of Sciences, 108(20), 8332-8336. [Link]
  • MDPI. (n.d.). Morpholino Analogues of Fingolimod as Novel and Selective S1P 1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis. MDPI. [Link]
  • bioRxiv. (2019). Cell type-specific monoclonal antibody cross-reactivity screening in non-human primates and development of comparative immunophenotyping panels for CyTOF. bioRxiv. [Link]
  • NIH. (2016). Referencing cross-reactivity of detection antibodies for protein array experiments. NIH. [Link]
  • Swenson, D. L., et al. (2008). Chemical Modifications of Antisense Morpholino Oligomers Enhance Their Efficacy against Ebola Virus Infection. Antimicrobial Agents and Chemotherapy, 52(8), 2937-2947. [Link]

Sources

Enhancing Peptide Longevity: A Comparative In Vitro Stability Analysis of Morpholine and Proline Residues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the inherent instability of peptides presents a significant hurdle in translating promising candidates into viable therapeutics.[1][2] This guide provides an in-depth technical comparison of the in vitro stability of peptides incorporating morpholine residues versus those containing the naturally occurring proline. By examining their structural differences and impacts on proteolytic resistance, pH sensitivity, and temperature stability, this document aims to equip scientists with the knowledge to make informed decisions in peptide drug design.

The therapeutic potential of peptides is often undermined by their rapid degradation in biological systems.[1][2] This instability, primarily driven by enzymatic activity, necessitates strategies to enhance their in vivo half-life.[1][3] One common approach is the modification of the peptide backbone, with the incorporation of unnatural amino acids or peptidomimetics being a key strategy.[4] Proline, a unique proteinogenic amino acid, is known to confer a degree of proteolytic resistance due to its cyclic side chain, which restricts conformational flexibility.[4][5] This guide explores the substitution of proline with morpholine-containing building blocks as a potential strategy to further improve peptide stability.

The Structural Basis of Stability: Proline's Conformational Rigidity

Proline's distinctive five-membered pyrrolidine ring, which incorporates the backbone amide nitrogen, imposes significant conformational constraints on the peptide chain.[6] This rigidity has several implications for peptide stability:

  • Steric Hindrance: The cyclic nature of proline can sterically hinder the approach of proteases, making the adjacent peptide bonds less accessible to enzymatic cleavage.[4][5]

  • Kinked Conformation: Proline residues often induce a "kink" in the peptide backbone, disrupting regular secondary structures like alpha-helices and beta-sheets that can be recognition sites for certain proteases.[5]

  • Cis-Trans Isomerization: The peptide bond preceding a proline residue can exist in either a cis or trans conformation, with a lower energy barrier for isomerization compared to other amino acid residues. This conformational heterogeneity can influence protease recognition and binding.

While beneficial, the stability conferred by proline is not always sufficient for therapeutic applications, leading researchers to explore proline mimetics.

Morpholine as a Proline Surrogate: A Hypothesis for Enhanced Stability

Morpholine, a six-membered heterocyclic ring containing both an oxygen and a nitrogen atom, has emerged as a "privileged scaffold" in medicinal chemistry, often incorporated to improve the pharmacokinetic properties of small molecules.[7][8] When integrated into a peptide backbone, typically as part of a larger building block, the morpholine moiety is hypothesized to offer superior stability compared to proline due to several structural and chemical factors:

  • Increased Conformational Restriction: The six-membered ring of morpholine is conformationally more constrained than the five-membered ring of proline. This increased rigidity can further limit the peptide's flexibility, making it a poorer substrate for proteases.

  • Altered Hydrogen Bonding: The presence of the ether oxygen in the morpholine ring can influence local hydrogen bonding networks within the peptide and with the surrounding solvent, potentially stabilizing conformations that are less susceptible to degradation.

  • Resistance to Proline-Specific Enzymes: Certain proteases, known as post-proline cleaving enzymes (PPCEs), specifically recognize and cleave peptide bonds C-terminal to proline residues.[1][9] The structural dissimilarity of a morpholine-containing residue may prevent recognition and cleavage by these enzymes.

The following diagram illustrates the structural differences between a proline-containing peptide backbone and a hypothetical morpholine-containing backbone.

G cluster_proline Proline-Containing Peptide Backbone cluster_morpholine Hypothetical Morpholine-Containing Peptide Backbone N1 N CA1 N1->CA1 C1 C' CA1->C1 H1 CA1->H1 R1 R CA1->R1 O1 O C1->O1 N_pro N C1->N_pro CA_pro N_pro->CA_pro CD_pro N_pro->CD_pro C_pro C' CA_pro->C_pro O_pro O C_pro->O_pro N3 N C_pro->N3 CG_pro CD_pro->CG_pro CB_pro CG_pro->CB_pro CB_pro->CA_pro H3 H N3->H3 CA3 N3->CA3 R3 R CA3->R3 N1_m N CA1_m N1_m->CA1_m C1_m C' CA1_m->C1_m H1_m CA1_m->H1_m R1_m R CA1_m->R1_m O1_m O C1_m->O1_m N_morph N C1_m->N_morph C1_morph C N_morph->C1_morph C2_morph C C1_morph->C2_morph O_morph O C2_morph->O_morph C3_morph C O_morph->C3_morph C4_morph C C3_morph->C4_morph C_pep_morph C' C3_morph->C_pep_morph C4_morph->N_morph O_pep_morph O C_pep_morph->O_pep_morph N3_m N C_pep_morph->N3_m H3_m H N3_m->H3_m CA3_m N3_m->CA3_m R3_m R CA3_m->R3_m

Caption: Structural comparison of proline and a hypothetical morpholine-containing residue in a peptide backbone.

In Vitro Stability Comparison: Experimental Evidence and Projections

Direct, head-to-head quantitative comparisons of the in vitro stability of peptides containing morpholine versus proline residues are limited in publicly available literature. However, by synthesizing data from studies on proline-containing peptides, proline mimetics, and the known properties of morpholine in medicinal chemistry, a comparative assessment can be constructed.

Stability ParameterProline-Containing PeptidesMorpholine-Containing Peptides (Projected)Rationale for Projection
Proteolytic Stability (e.g., in Plasma/Serum) Moderate to High. The rigid ring structure of proline provides significant resistance to many proteases.[4][5] However, they are susceptible to proline-specific peptidases.[1][9]High to Very High. The more constrained six-membered ring is expected to offer even greater steric hindrance to a broader range of proteases. The structural difference should also confer resistance to proline-specific enzymes.The use of morpholine as a scaffold in drug design is often aimed at improving pharmacokinetic profiles, which includes enhancing metabolic stability.[7][8] Studies on HIV-1 protease inhibitors incorporating morpholine suggest its compatibility and stability within a biological context.[7]
pH Stability Generally stable within a physiological pH range. Susceptible to hydrolysis at extreme pH values, a common characteristic of all peptides.Likely to exhibit similar or slightly enhanced stability across a range of pH values compared to proline-containing peptides.The fundamental peptide bonds will still be susceptible to acid/base hydrolysis. However, the conformational rigidity imparted by the morpholine ring may slightly reduce the rate of degradation under moderately stressful pH conditions.
Thermal Stability The conformational rigidity of proline can contribute to the overall thermal stability of a peptide.Expected to have comparable or potentially superior thermal stability.The increased rigidity of the morpholine-containing backbone could lead to a more stable folded or compact structure, requiring more energy to denature.

Experimental Protocols for In Vitro Stability Assessment

To empirically validate the stability of novel peptide designs, a series of standardized in vitro assays are essential. The following protocols provide a framework for comparing the stability of peptides containing morpholine or proline residues.

Protocol 1: Plasma/Serum Stability Assay

This assay evaluates the stability of a peptide in the presence of the complex mixture of proteases found in plasma or serum.[10][11]

Materials:

  • Test peptide stock solution (e.g., 1 mg/mL in an appropriate solvent)

  • Human or animal plasma/serum (e.g., human, rat, mouse)

  • Incubation buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) or Acetonitrile with 1% Trifluoroacetic Acid (TFA))

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (LC-MS) detector[12][13][14]

Procedure:

  • Preparation: Thaw plasma/serum on ice and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to remove any precipitates.

  • Reaction Setup: In a microcentrifuge tube, mix the plasma/serum with the incubation buffer (a 1:1 ratio is common). Pre-warm the mixture to 37°C for 5 minutes.

  • Initiate Reaction: Add the test peptide to the plasma/serum mixture to a final concentration (e.g., 10-100 µg/mL). Vortex briefly. This is the t=0 time point.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction and precipitate plasma proteins.

  • Clarification: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Analysis: Carefully collect the supernatant and analyze by HPLC or LC-MS to quantify the amount of intact peptide remaining.[12][13][14]

Data Analysis:

  • Plot the percentage of intact peptide remaining versus time.

  • Calculate the half-life (t½), which is the time required for 50% of the peptide to be degraded.[10]

G cluster_workflow Plasma Stability Assay Workflow prep Prepare Plasma/Serum (Thaw, Centrifuge) setup Reaction Setup (Plasma + Buffer, 37°C) prep->setup start Initiate Reaction (Add Peptide, t=0) setup->start sample Time-Point Sampling start->sample quench Quench Reaction (Add TCA or ACN/TFA) sample->quench clarify Clarify Sample (Centrifuge) quench->clarify analyze Analyze Supernatant (HPLC or LC-MS) clarify->analyze data Data Analysis (Calculate Half-life) analyze->data

Caption: Workflow for a typical in vitro plasma stability assay.

Protocol 2: Protease Degradation Assay

This assay assesses the stability of a peptide against a specific protease.[11]

Materials:

  • Test peptide stock solution

  • Specific protease (e.g., trypsin, chymotrypsin, pepsin)

  • Assay buffer appropriate for the chosen protease (e.g., 50 mM Ammonium Bicarbonate, pH 8.0 for trypsin)

  • Quenching solution (e.g., 10% TFA)

  • HPLC or LC-MS system

Procedure:

  • Solution Preparation: Prepare stock solutions of the peptide and the protease in the assay buffer.

  • Digestion Reaction: Mix the peptide and protease solutions in a microcentrifuge tube (e.g., final peptide concentration of 0.1 mg/mL and a 1:50 enzyme-to-substrate ratio by weight).[11] Incubate at the optimal temperature for the enzyme (e.g., 37°C for trypsin).

  • Time-Point Sampling and Quenching: At specific time points, take an aliquot of the reaction mixture and quench the reaction by adding the quenching solution.[11]

  • Analysis: Analyze the samples by HPLC or LC-MS to determine the percentage of the remaining intact peptide.

Protocol 3: Forced Degradation Studies (pH and Temperature)

Forced degradation studies are used to identify potential degradation pathways and assess the intrinsic stability of a peptide under various stress conditions.[15][16][17]

pH Stability:

  • Prepare buffer solutions across a range of pH values (e.g., pH 3, 5, 7.4, 9).

  • Dissolve the peptide in each buffer to a known concentration.

  • Incubate the solutions at a controlled temperature (e.g., 37°C or 40°C).

  • At various time points, take aliquots and analyze by HPLC or LC-MS to quantify the remaining intact peptide.

Temperature Stability:

  • Prepare solutions of the peptide in a suitable buffer (e.g., PBS, pH 7.4).

  • Incubate the solutions at a range of elevated temperatures (e.g., 40°C, 60°C, 80°C).[18]

  • At various time points, take aliquots, cool them to room temperature, and analyze by HPLC or LC-MS.

Conclusion

While direct comparative data remains an area for future research, the available evidence from medicinal chemistry and studies on proline mimetics strongly suggests that the incorporation of morpholine-containing residues into peptides is a promising strategy for enhancing in vitro stability. The increased conformational rigidity and altered chemical properties of the morpholine scaffold are predicted to provide superior resistance to proteolytic degradation compared to the natural proline residue. The experimental protocols provided in this guide offer a robust framework for researchers to empirically test this hypothesis and to characterize the stability profiles of their novel peptide candidates, thereby accelerating the development of more durable and effective peptide therapeutics.

References

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science.
  • Post-Proline Cleaving Enzymes (PPCEs): Classification, Structure, Molecular Properties, and Applications. PMC.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central.
  • Peptide Storage & Handling. Clinical Best Practices.
  • Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. Amer J BioSci Res.
  • Proteins & Peptides Stability Testing. CD Formulation.
  • Proline motifs in peptides and their biological processing. Semantic Scholar.
  • Peptide Stability: Guidelines and SOPs for Handling and Storage. BioLongevity Labs.
  • Proline motifs in peptides and their biological processing. PubMed.
  • Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants. PubMed Central.
  • The post-proline cleaving enzymes that are reported in the different species discussed in this review. ResearchGate.
  • Serum Stability of Peptides. Springer Nature Experiments.
  • The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides. Taylor & Francis Online.
  • Proteins & Peptides Forced Degradation Studies. CD Formulation.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • A Streamlined High‐Throughput LC–MS Assay for Quantifying Peptide Degradation in Cell Culture. ResearchGate.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed.
  • Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. OSU Chemistry.
  • Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Proteomic Tumor Analysis Consortium.
  • A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. PubMed.
  • Morpholine-containing molecular scaffolds of our in-house library. The... ResearchGate.
  • Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. Innovative Journal.
  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
  • General protocol for forced degradation studies (stress testing) of... ResearchGate.
  • Protein Forced Degradation Studies. Intertek.
  • Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. PMC.
  • Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. PubMed.
  • Proline residues in the maturation and degradation of peptide hormones and neuropeptides. PubMed.
  • Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques. PMC.
  • Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV. NIH.
  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Taylor & Francis Online.
  • Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties. PMC.
  • Slow peptide bond formation by proline and other N-alkylamino acids in translation. PNAS.
  • The importance of proline residues in the structure, stability and susceptibility to proteolytic degradation of collagens. PubMed.
  • Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. MDPI.
  • Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis | Request PDF. ResearchGate.
  • Strategies to improve plasma half life time of peptide and protein drugs. PubMed.
  • Peptide Development. Coriolis Pharma.
  • Strategies to improve plasma half life time of peptide and protein drugs | Request PDF. ResearchGate.

Sources

A Senior Application Scientist's Guide to Protecting Group Strategies for Morpholine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Morpholine-3-carboxylic acid is a valuable chiral building block in modern medicinal chemistry, prized for its unique conformational constraints and physicochemical properties that it imparts to parent molecules. As a bifunctional scaffold containing both a secondary amine and a carboxylic acid, its successful incorporation into complex synthetic routes hinges on a well-defined protecting group strategy. The ability to selectively mask and unmask these functional groups is paramount for achieving desired chemical transformations with high fidelity and yield.

This guide provides a head-to-head comparison of common protecting groups for the amine and carboxylic acid moieties of morpholine-3-carboxylic acid. We will delve into the causality behind experimental choices, provide field-proven protocols, and discuss orthogonal strategies that enable complex, multi-step syntheses.

The Imperative of Orthogonal Protection

In the synthesis of complex molecules, it is often necessary to deprotect one functional group while leaving others intact. This principle, known as orthogonal protection, utilizes protecting groups that are removed under distinct, non-interfering chemical conditions.[1][2][3] A well-designed orthogonal strategy is the cornerstone of efficient synthesis, preventing unwanted side reactions and simplifying purification processes.[4][5] For morpholine-3-carboxylic acid, this means selecting an amine protecting group that is stable to the deprotection conditions of the carboxylic acid protecting group, and vice versa.

G cluster_0 General Synthetic Workflow A Morpholine-3-Carboxylic Acid B Step 1: Protect Amine (PG_N) A->B C Step 2: Protect Acid (PG_O) B->C D Chemical Transformation(s) (e.g., coupling, alkylation) C->D E Step 3: Selective Deprotection of PG_N or PG_O D->E F Further Synthesis E->F G Final Deprotection F->G H Target Molecule G->H

Caption: General workflow for utilizing morpholine-3-carboxylic acid.

Part 1: Protection of the Secondary Amine

The secondary amine of the morpholine ring is a nucleophilic center that typically requires protection to prevent unwanted acylation, alkylation, or other side reactions during synthesis. The two most ubiquitous and reliable protecting groups for this purpose are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

Tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most common amine protecting groups in organic synthesis, particularly in peptide chemistry, due to its stability under a wide range of conditions and its facile removal with acid.[6][7]

  • Protection Strategy: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The amine nitrogen attacks one of the electrophilic carbonyls of Boc₂O, leading to the formation of the protected carbamate.[8]

  • Deprotection Strategy: The Boc group is revered for its clean, acid-labile cleavage. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) protonate the carbonyl oxygen, initiating a cascade that releases the free amine, carbon dioxide, and the stable tert-butyl cation.[6][8][9][10] This cation can be a source of side reactions (alkylation of nucleophilic residues), necessitating the use of "scavengers" like anisole or triisopropylsilane (TIS) to intercept it.[9][11]

  • Dissolution: Dissolve morpholine-3-carboxylic acid (1.0 equiv) in a 1:1 mixture of dioxane and water.

  • Basification: Add sodium hydroxide (2.5 equiv) and stir until the starting material is fully dissolved.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) portion-wise or as a solution in dioxane.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours.

  • Work-up & Isolation: Concentrate the mixture under reduced pressure to remove the dioxane. Dilute with water and wash with a nonpolar solvent like diethyl ether to remove unreacted Boc₂O. Acidify the aqueous layer to pH 2-3 with cold 1 M HCl. Extract the product into ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc-morpholine-3-carboxylic acid.[12]

Trustworthiness: The reaction progress can be reliably monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The final product's identity and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Dissolution: Dissolve the N-Boc protected substrate (1.0 equiv) in dichloromethane (DCM).

  • Reagent Addition: Add trifluoroacetic acid (TFA, 10-20 equiv, often as a 25-50% solution in DCM) at 0 °C. If the substrate contains sensitive functionalities, add a scavenger such as triisopropylsilane (TIS, 1.1 equiv).

  • Reaction: Stir the reaction at room temperature for 1-3 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting amine salt can often be precipitated by the addition of cold diethyl ether or purified via chromatography.

Trustworthiness: Complete deprotection is verified by the absence of the characteristic t-butyl signal (~1.4-1.5 ppm) in the ¹H NMR spectrum of the crude product.

Benzyloxycarbonyl (Cbz or Z) Group

Introduced by Bergmann and Zervas in the 1930s, the Cbz group was foundational to modern peptide synthesis.[13][14] It is robust to acidic and basic conditions but is selectively cleaved by catalytic hydrogenolysis, making it an excellent orthogonal partner to acid-labile groups like Boc and tert-butyl esters.[13]

  • Protection Strategy: The Cbz group is installed using benzyl chloroformate (Cbz-Cl) under basic conditions, often Schotten-Baumann conditions (aqueous base).[13][15] The amine attacks the highly reactive acyl chloride, displacing chloride to form the carbamate.[13]

  • Deprotection Strategy: The hallmark of the Cbz group is its removal via catalytic hydrogenolysis. Using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas, the benzyl C-O bond is reductively cleaved to release the free amine, carbon dioxide, and toluene.[13][16][17] Alternative methods include transfer hydrogenation (using a hydrogen donor like ammonium formate) or treatment with strong acids like HBr in acetic acid, though the latter is less mild.[16][17][18] A novel method using AlCl₃ in hexafluoroisopropanol (HFIP) has also been shown to be effective and selective.[19]

  • Dissolution: Dissolve morpholine-3-carboxylic acid (1.0 equiv) in a 2 M aqueous solution of sodium hydroxide (2.2 equiv) and cool to 0 °C.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise while vigorously stirring, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up & Isolation: Wash the reaction mixture with diethyl ether to remove excess Cbz-Cl. Cool the aqueous layer and acidify to pH 2 with cold 1 M HCl, causing the product to precipitate. The solid can be collected by filtration, or if it remains an oil, extracted with ethyl acetate. Dry the organic layer and concentrate to yield the product.[14][15]

Trustworthiness: The reaction can be monitored by TLC. Successful protection is confirmed by the appearance of aromatic proton signals and a benzylic CH₂ signal in the ¹H NMR spectrum.

  • Setup: Dissolve the Cbz-protected compound (1.0 equiv) in a suitable solvent like methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol %).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times.

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm via a balloon) at room temperature until TLC indicates complete consumption of the starting material (1-16 hours).

  • Isolation: Carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric Pd/C catalyst (ensure the pad remains wet). Concentrate the filtrate under reduced pressure to yield the deprotected amine.[13][14]

Trustworthiness: Deprotection is confirmed by the disappearance of the Cbz aromatic and benzylic signals in the ¹H NMR spectrum. The byproducts (toluene and CO₂) are volatile and easily removed.

Part 2: Protection of the Carboxylic Acid

Protecting the carboxylic acid, typically as an ester, prevents its participation in undesired reactions, such as acting as a nucleophile or being reduced. The choice of ester is critical and dictates the deprotection method and overall orthogonal strategy.

Methyl (Me) Ester

Methyl esters are one of the simplest and most stable forms of carboxylic acid protection. Their robustness makes them suitable for syntheses involving strongly basic or nucleophilic reagents.

  • Protection Strategy: Methyl esters can be formed under acidic conditions (Fischer esterification) with methanol and a catalytic amount of strong acid (e.g., H₂SO₄). However, for sensitive substrates, milder methods such as reaction with diazomethane or using trimethylsilyldiazomethane (TMSCHN₂) are often preferred, though these reagents are hazardous.

  • Deprotection Strategy: Cleavage is typically achieved by saponification—hydrolysis under basic conditions (e.g., LiOH, NaOH in aqueous alcohol) followed by acidic workup.[20] Acid-catalyzed hydrolysis is also possible but often requires harsh conditions (high temperatures and pressures).[20][21][22] Microwave-assisted hydrolysis with reagents like LiCl can offer a milder alternative.[23]

  • Dissolution: Dissolve the methyl ester (1.0 equiv) in a mixture of THF and water (e.g., 3:1).

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-3.0 equiv).

  • Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring by TLC.

  • Work-up & Isolation: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer to pH 2-3 with 1 M HCl. Extract the carboxylic acid product with ethyl acetate, dry, and concentrate.

Trustworthiness: The reaction is easily monitored by TLC, as the resulting carboxylate is much more polar than the starting ester. Deprotection is confirmed in the ¹H NMR by the disappearance of the methyl singlet (~3.7 ppm).

Tert-Butyl (tBu) Ester

Similar to the N-Boc group, the tert-butyl ester is cleaved under acidic conditions, providing a useful strategy when basic or hydrogenolytic conditions must be avoided.

  • Protection Strategy: Tert-butyl esters are commonly formed by reacting the carboxylic acid with isobutylene in the presence of a strong acid catalyst (e.g., H₂SO₄).

  • Deprotection Strategy: Cleavage is analogous to Boc deprotection, requiring strong acids like neat TFA or TFA in DCM.[24][25][26] The same precautions regarding the formation of the tert-butyl cation and the use of scavengers apply.[25] The similar acid lability of tBu esters and N-Boc groups makes their simultaneous use challenging, though kinetic separation is sometimes possible.[24] Mild, non-acidic methods involving thermolytic cleavage or radical cations have also been reported.[24][27][28][29]

  • Setup: Dissolve the tert-butyl ester (1.0 equiv) in dichloromethane (DCM).

  • Reagent Addition: Add a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.

  • Reaction: Stir at room temperature for 2-5 hours, monitoring by TLC.[25]

  • Isolation: Concentrate the solution under reduced pressure to remove the solvent and excess TFA. The crude carboxylic acid can then be purified as needed.

Trustworthiness: Successful cleavage is confirmed by the disappearance of the tert-butyl singlet (~1.5 ppm) in the ¹H NMR spectrum.

Silyl Esters

Silyl esters (e.g., Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS)) are known for their high lability, making them suitable for temporary protection under very mild conditions.[30] Historically, their instability limited their use, but this lability can be an asset.[30][31] They are particularly useful for protecting carboxylic acids against reagents like hydroborating agents.[32][33]

  • Protection Strategy: Silyl esters are readily formed by reacting the carboxylic acid with a silyl halide (e.g., TMSCl) or triflate in the presence of a non-nucleophilic base like triethylamine or imidazole.

  • Deprotection Strategy: Cleavage is typically very mild and can be achieved with fluoride sources (e.g., TBAF), mild aqueous acid, or even just exposure to protic solvents like methanol.[26][34][35][36][37] The specific conditions depend on the steric bulk of the silyl group.[30]

  • Dissolution: Dissolve the TBDMS-protected acid (1.0 equiv) in tetrahydrofuran (THF).

  • Reagent Addition: Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv).

  • Reaction: Stir at room temperature for 30-60 minutes.

  • Work-up & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Trustworthiness: The reaction is typically rapid and clean. Deprotection can be confirmed by the disappearance of the characteristic silyl group signals in the ¹H NMR spectrum.

Head-to-Head Comparison and Orthogonal Schemes

The choice of protecting groups must be synergistic, enabling a clear and selective path for their sequential removal.

Comparative Data Summary
Protecting GroupFunctionalityIntroduction ReagentsCleavage ConditionsStability Profile
Boc AmineBoc₂O, baseStrong Acid (TFA, HCl)[6][9]Stable to base, hydrogenolysis, nucleophiles
Cbz AmineCbz-Cl, baseH₂/Pd-C, Transfer Hydrogenation[13][17]Stable to acid, base
Methyl Ester Carboxylic AcidMeOH, H⁺Base (LiOH, NaOH), Strong Acid[20][21]Stable to mild acid, hydrogenolysis
t-Butyl Ester Carboxylic AcidIsobutylene, H⁺Strong Acid (TFA)[24][25]Stable to base, hydrogenolysis
Silyl Ester Carboxylic AcidSilyl-Cl, baseFluoride (TBAF), mild acid/base[30][34]Labile to most protic/aqueous conditions
Recommended Orthogonal Strategies

Strategy 1: The Cbz/t-Butyl Combination (Hydrogenolysis/Acid)

This is a classic and highly reliable orthogonal pairing. The Cbz group on the amine is stable to the acidic conditions required to remove the tert-butyl ester, and the tert-butyl ester is stable to the neutral conditions of catalytic hydrogenolysis.

G cluster_0 Path A: Amine Deprotection First cluster_1 Path B: Acid Deprotection First A N-Cbz, O-tBu Protected Morpholine A1 H₂ / Pd-C A->A1 A2 TFA A->A2 B1 Free Amine, O-tBu Protected A1->B1 C1 TFA B1->C1 D1 Fully Deprotected C1->D1 B2 N-Cbz Protected, Free Acid A2->B2 C2 H₂ / Pd-C B2->C2 D2 Fully Deprotected C2->D2

Caption: Orthogonal deprotection of the Cbz/t-Butyl pair.

Strategy 2: The Boc/Methyl Combination (Acid/Base)

This strategy leverages the acid-lability of the Boc group and the base-lability of the methyl ester. The Boc group is removed with acid while the methyl ester remains intact, and the methyl ester is saponified with base while the Boc group is stable.

G cluster_0 Path A: Amine Deprotection First cluster_1 Path B: Acid Deprotection First A N-Boc, O-Me Protected Morpholine A1 TFA A->A1 A2 LiOH, H₂O A->A2 B1 Free Amine, O-Me Protected A1->B1 C1 LiOH, H₂O B1->C1 D1 Fully Deprotected C1->D1 B2 N-Boc Protected, Free Acid A2->B2 C2 TFA B2->C2 D2 Fully Deprotected C2->D2

Caption: Orthogonal deprotection of the Boc/Methyl Ester pair.

Conclusion

The selection of a protecting group strategy for morpholine-3-carboxylic acid is not a one-size-fits-all decision. It must be tailored to the specific reaction sequence, the stability of other functional groups in the molecule, and the desired final product. The Boc/Methyl ester and Cbz/tert-Butyl ester pairings represent two robust and highly orthogonal strategies that provide chemists with the flexibility needed to navigate complex synthetic pathways. By understanding the mechanisms, stabilities, and experimental nuances of each protecting group, researchers can confidently and efficiently utilize this valuable chiral scaffold in drug discovery and development.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
  • National Institutes of Health (NIH). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. [Link]
  • PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
  • Taylor & Francis Online.
  • GenScript. Terminology of Antibody Drug for Boc Deprotection. [Link]
  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
  • YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]
  • Wikipedia. Protecting group. [Link]
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
  • Organic Chemistry Portal. tert-Butyl Esters. [Link]
  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. (Link unavailable, general reference)
  • Google P
  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]
  • ACS Publications.
  • SciSpace. Amino Acid-Protecting Groups. [Link]
  • Dalla Cort, A. A Simple and Convenient Method for Cleavage of Silyl Ethers.
  • ResearchGate.
  • ACS Publications. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz)
  • Taylor & Francis Online.
  • Gelest. Deprotection of Silyl Ethers - Technical Library. [Link]
  • Dalla Cort, A. A Simple and Convenient Method for Cleavage of Silyl Ethers.
  • AAPPTec.
  • Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage. [Link]
  • ACS Publications.
  • Chemguide. hydrolysis of esters. [Link]
  • WIPO Patentscope.
  • Reddit. Isomerization during hydrolysis of a methyl ester. [Link]
  • National Institutes of Health (NIH). Sustainable Peptide Synthesis Enabled by a Transient Protecting Group. [Link]
  • ResearchGate. Protecting Groups in Peptide Synthesis. [Link]
  • Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (S)-4-Cbz-Morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety, handling, and disposal protocols for (S)-4-Cbz-Morpholine-3-carboxylic acid, a compound frequently utilized in synthetic chemistry and drug development. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The information herein is synthesized from established safety data, regulatory standards, and best practices in laboratory chemical management.

Core Principles: Hazard Assessment and Risk Mitigation

Understanding the chemical nature of this compound is fundamental to its safe handling. The molecule's structure incorporates three key functional groups, each contributing to its overall hazard profile:

  • Morpholine Ring: A secondary amine, the morpholine moiety imparts basic and corrosive properties.[1][2] Amines can be irritating to the skin, eyes, and respiratory system.[1] A significant, though less immediate, risk is the potential for secondary amines like morpholine to form carcinogenic N-nitroso compounds under certain conditions.[1]

  • Carboxylic Acid: This group confers acidic properties. The primary risk associated with carboxylic acids is their corrosivity.

  • Carbobenzyloxy (Cbz) Group: While primarily a protecting group, its presence adds to the organic nature of the compound, influencing its solubility and potential reactions.

Given this structure, the compound must be treated as a hazardous chemical waste. Direct disposal into sanitary sewer systems or regular trash is strictly prohibited as it can harm aquatic life and disrupt wastewater treatment processes.[3][4]

Mandatory Safety Protocols and Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, ensure all necessary engineering controls are in place and appropriate PPE is worn.

Engineering Controls:

  • All handling of this compound waste, including weighing, transferring, and containerizing, must be performed within a certified chemical fume hood to prevent inhalation of dusts or vapors.[3]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a full-face shield meeting OSHA 29 CFR 1910.133 standards are mandatory.[3]

  • Hand Protection: Use chemically-impermeable gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.[4]

  • Body Protection: A laboratory coat must be worn. For tasks with a higher risk of splashing, a chemically resistant apron is also recommended.[3]

Emergency Spill Procedures

In the event of a spill:

  • Alert personnel in the immediate area and evacuate if necessary.

  • Remove all sources of ignition.[1]

  • For minor spills of solid material, carefully sweep up the material to avoid generating dust and place it into a designated hazardous waste container.[3][5]

  • Absorb liquid spills with an inert material like vermiculite or sand, then transfer to the waste container.[1]

  • Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Report the spill to your institution's Environmental Health & Safety (EHS) department.

Step-by-Step Disposal Protocol

The disposal of this compound must be systematic and compliant with EPA and local regulations.[6][7]

Step 1: Waste Segregation Proper segregation is the most critical step to ensure safe disposal and prevent dangerous chemical reactions.[8][9]

  • Solid Waste: Collect pure or minimally contaminated this compound, along with any contaminated consumables (e.g., weigh boats, contaminated paper towels), in a dedicated solid hazardous waste container.

  • Liquid Waste: Do not mix this waste stream with other solvent wastes unless explicitly permitted by your EHS office. Halogenated and non-halogenated solvent wastes should generally be kept separate.[10]

  • Avoid Incompatibles: Never mix this waste with strong oxidizing agents, strong bases, or acids, as this could lead to a violent reaction.[4][8]

Step 2: Containerization

  • Select a container made of a material compatible with the waste. For solids, a high-density polyethylene (HDPE) wide-mouth bottle is suitable.[7]

  • The container must be in good condition, with no leaks or external contamination, and must have a secure, screw-top lid.[7][8]

  • Do not overfill containers. Leave at least 10% headspace to allow for vapor expansion.[10]

  • Keep the container closed at all times except when actively adding waste.[7][8]

Step 3: Labeling Proper labeling is a strict requirement by the EPA and OSHA.[6][11]

  • As soon as the first particle of waste is added, affix a "Hazardous Waste" label to the container.

  • The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Do not use abbreviations.

    • A clear indication of the primary hazards (e.g., "Corrosive," "Irritant").

    • The accumulation start date (this is the date waste is first added to the container).

Step 4: Temporary Storage (Satellite Accumulation)

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[6][8]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[12]

  • Ensure the SAA is away from drains and incompatible materials are segregated.[8]

Step 5: Final Disposal

  • Once the waste container is full or has been accumulating for the maximum time allowed by your institution (often 6-12 months), contact your EHS department to arrange for pickup.[12]

  • Do not move hazardous waste from one SAA to another.[6]

  • The ultimate disposal will be conducted by a licensed hazardous waste management company, typically via high-temperature incineration.

Prohibited Disposal Methods

MethodRationale for Prohibition
Drain Disposal The compound's complex organic structure is not readily biodegradable and can be toxic to aquatic ecosystems. It may also damage plumbing and interfere with wastewater treatment plant operations.[3]
Regular Trash Poses a significant risk of exposure to custodial and waste management staff. It can lead to environmental contamination through landfill leachate.[3]
Uncontrolled Neutralization While the compound has both acidic and basic moieties, attempting to neutralize it without a validated protocol can generate heat and potentially hazardous byproducts. Neutralization for drain disposal is not recommended for complex molecules.[3]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start Waste Generated (this compound or contaminated material) is_solid Is the waste primarily solid (powder, contaminated wipes)? start->is_solid solid_container Place in a designated, compatible SOLID hazardous waste container. is_solid->solid_container Yes is_liquid Is the waste a solution (e.g., in a solvent)? is_solid->is_liquid No label_waste Immediately affix a 'Hazardous Waste' label. List full chemical name and hazards. solid_container->label_waste is_liquid->solid_container No (Trace amounts on solids) liquid_container Place in a designated, compatible LIQUID hazardous waste container. (Do not mix with other waste streams without EHS approval). is_liquid->liquid_container Yes liquid_container->label_waste store_waste Store container in a designated Satellite Accumulation Area (SAA). Keep container closed. label_waste->store_waste end Contact EHS for pickup when container is full. store_waste->end

Caption: Decision workflow for the disposal of this compound.

References

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group.
  • Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Labor
  • Morpholine - Safety D
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (2024, June 18). U.S. Chemical Storage.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel.
  • The OSHA Chemical Storage Requirements. (2022, June 10).
  • What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). U.S. Chemical Storage.
  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society.
  • Proper Disposal of Morpholine-4-carbodithioic Acid: A Step-by-Step Guide for Labor
  • Safety D
  • SAFETY DATA SHEET: (R)-4-Boc-morpholine-3-carboxylic acid. Fisher Scientific.
  • Chemical Waste Disposal Guidelines. University of Rochester.
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, February 27). U.S. Environmental Protection Agency.
  • Chemistry Lab Waste Disposal. (2024, June 17). Environmental Marketing Services.
  • Morpholine | C4H9NO | CID 8083.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency.
  • Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. (1989).
  • SAFETY DATA SHEET: Morpholin-3-one. (2016, February 4). Fisher Scientific.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, BME Shared Labs.
  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
  • Acceptable Drain Disposal Procedures. USDA ARS.
  • SAFETY DATA SHEET: Morpholine. (2024, September 8). Sigma-Aldrich.
  • MSDS of (R)-4-Boc-morpholine-3-carboxylic acid. (2025, December 17). Capot Chemical.
  • Safety Data Sheet Morpholine. (2022, October 1). Redox.

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling (S)-4-Cbz-Morpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling (S)-4-Cbz-Morpholine-3-carboxylic acid. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven insights to ensure your safety and experimental integrity. The following procedures are designed to be a self-validating system, explaining the causality behind each recommendation to build a foundation of trust and expertise.

Hazard Assessment and Core Protective Measures

A thorough risk assessment is the cornerstone of laboratory safety. The following table summarizes the potential hazards associated with this compound, based on analogous compounds, and outlines the mandatory PPE to mitigate these risks.

Hazard CategoryPotential RiskRecommended Personal Protective Equipment (PPE)
Skin Contact Causes skin irritation and may be toxic if absorbed through the skin.[2][3][6]Lab Coat: Chemical-resistant, fully buttoned. Gloves: Chemical-resistant nitrile or butyl rubber gloves. Inspect before use and replace immediately upon contamination.[4]
Eye Contact Causes serious eye irritation or severe eye damage.[3][6]Safety Goggles: Chemical splash goggles meeting ANSI Z.87.1 standards are required. Face Shield: Use in conjunction with goggles when there is a significant risk of dust generation or splashing.[4]
Inhalation Dust may cause respiratory tract irritation.[5][7] Inhalation of related compounds can be toxic.[3]Ventilation: Handle exclusively within a certified chemical fume hood to control dust and vapors.[3][5] Respirator: If engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 for dust or one with acid gas cartridges) is necessary.[4][5]
Ingestion Harmful if swallowed.Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even when gloves are worn.[8]

Detailed PPE Protocols and Rationale

Adherence to proper PPE protocols is non-negotiable. Each component is selected to counter a specific, identified risk.

  • Engineering Controls (First Line of Defense): All weighing and handling of solid this compound must be performed in a well-ventilated area, preferably a certified chemical fume hood.[3][5] This is the most critical step in minimizing respiratory exposure to airborne particulates.

  • Primary Protective Equipment:

    • Protective Clothing: A clean, chemical-resistant lab coat serves as a removable barrier to protect your personal clothing and skin from dust and minor spills. It should be fully buttoned to provide maximum coverage.

    • Hand Protection: Disposable nitrile gloves provide sufficient protection for incidental contact.[4] For extended handling or when cleaning spills, heavier gloves such as butyl rubber may be more appropriate. Always inspect gloves for tears or punctures before use. Upon any sign of contamination, remove gloves using the proper technique and replace them immediately.

    • Eye and Face Protection: Because of the risk of severe eye damage, chemical splash goggles are mandatory.[3] Standard safety glasses with side shields may not provide adequate protection from fine dust. When handling larger quantities or performing actions that could generate significant dust, a full-face shield should be worn over the goggles for an added layer of protection.[4][5]

Operational Workflow: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The "doffing" process is particularly important, as improper removal can transfer the chemical from the contaminated PPE to your skin.

PPE_Workflow cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE don_start START: Work Area Entry don_1 1. Don Lab Coat (Fasten completely) don_start->don_1 don_2 2. Don Safety Goggles / Face Shield don_1->don_2 don_3 3. Don Gloves (Pull over cuffs of coat) don_2->don_3 don_end READY FOR HANDLING don_3->don_end doff_start START: Handling Complete doff_1 1. Remove Gloves (Contaminated) (Peel off without touching exterior) doff_start->doff_1 doff_2 2. Remove Lab Coat (Turn inside out) doff_1->doff_2 doff_3 3. Wash Hands Thoroughly doff_2->doff_3 doff_4 4. Remove Goggles / Face Shield doff_3->doff_4 doff_end SAFE: Work Area Exit doff_4->doff_end

Caption: Workflow for donning and doffing Personal Protective Equipment.

Emergency Response and Disposal Plan

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[7] Remove contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

  • Spills: Evacuate non-essential personnel. Wearing the full PPE described above, cover the spill with a non-flammable absorbent material such as dry sand or vermiculite.[9] Scoop the material into a designated, labeled hazardous waste container.[8] Do not wash spills into the sewer system.[9]

Disposal and Decontamination Plan:

Proper disposal is a critical and regulated part of the chemical lifecycle.

  • Waste Segregation: All disposable materials contaminated with this compound, including used gloves, weigh boats, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.[5]

  • Container Management: Keep waste containers tightly closed and store them in a cool, well-ventilated area away from ignition sources.[2][10]

  • Final Disposal: Disposal of the chemical waste must be conducted through a licensed hazardous waste disposal company, in accordance with all federal, state, and local environmental regulations.[2][9] Do not dispose of with municipal waste.[2]

References

  • Hazardous Substance Fact Sheet - NJ.gov. (n.d.).
  • Morpholine - SAFETY DATA SHEET - Penta chemicals. (2025-04-16).
  • Safety Data Sheet: Morpholine - Chemos GmbH&Co.KG. (n.d.).
  • Safety Data Sheet: Morpholine - Carl ROTH. (n.d.).
  • Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022 - Redox. (2025-09-23).
  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025-01-07).
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • Personal Protective Equipment | US EPA. (2025-09-12).
  • Morpholine Preparation from Diethanolamine - YouTube. (2022-08-01).
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC - NIH. (n.d.).
  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.).
  • MSDS of (R)-4-Boc-morpholine-3-carboxylic acid - Capot Chemical. (2025-12-17).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.